molecular formula C14H14N2O2 B100618 2-[(2,4-Dimethylphenyl)amino]nicotinic acid CAS No. 17782-10-4

2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Katalognummer: B100618
CAS-Nummer: 17782-10-4
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: IHGRBDWEPCBBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily due to its structural relationship to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) . Like its structural analogs, such as mefenamic acid and niflumic acid, this compound is built on an anthranilic acid scaffold, which is a privileged structure in drug design known for interacting with various biological targets . Fenamates, as a class, are extensively studied for their wide range of biological activities, which include anti-inflammatory, analgesic, and antipyretic effects . The specific substitution pattern on the fenamate core, such as the 2,4-dimethylphenyl group in this compound, is a key area of investigation as it can profoundly influence the molecule's physicochemical properties, binding affinity, and overall biological profile . Researchers are exploring this and related structures for their potential applications beyond inflammation, including in areas such as antimicrobial and cytotoxic activities, given the documented importance of quinazoline and quinazolinone derivatives in these fields . The compound serves as a valuable intermediate or precursor for synthetic chemists working to develop novel molecules with optimized activity and selectivity. Its mechanism of action, while likely sharing characteristics with other fenamates such as the inhibition of cyclooxygenase (COX) enzymes, is a subject of ongoing research to elucidate its unique interactions and potential off-target effects . This makes 2-[(2,4-Dimethylphenyl)amino]nicotinic acid a versatile tool for probing biological pathways and for the structure-activity relationship (SAR) studies that are fundamental to advancing drug discovery programs.

Eigenschaften

IUPAC Name

2-(2,4-dimethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-6-12(10(2)8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGRBDWEPCBBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360795
Record name 2-[(2,4-dimethylphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17782-10-4
Record name 2-[(2,4-dimethylphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 2-[(2,4-Dimethylphenyl)amino]nicotinic acid?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Executive Summary

This guide provides a comprehensive technical overview of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a compound belonging to the fenamate class of molecules. While structurally similar to the well-known non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, the subject of this guide is a distinct chemical entity characterized by a nicotinic acid backbone instead of a benzoic acid one, and a 2,4-dimethylphenyl substituent. This document delineates its chemical identity, proposes a primary mechanism of action based on its structural class, outlines a detailed synthetic pathway, and provides robust protocols for its analytical characterization and biological evaluation. The content is tailored for researchers, medicinal chemists, and drug development professionals investigating novel anti-inflammatory and analgesic agents.

Chemical Identity and Physicochemical Properties

2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3 or pyridine-3-carboxylic acid[1][2]. It belongs to the fenamate class, which are anthranilic acid derivatives[3]. However, the presence of a pyridine ring in the nicotinic acid core distinguishes it from direct analogues like mefenamic acid, which is based on a benzoic acid structure.

The key structural difference lies in the core aromatic ring and the substitution pattern of the dimethylphenyl group. Mefenamic acid is 2-[(2,3 -Dimethylphenyl)amino]benzoic acid[3][4]. The topic of this guide is 2-[(2,4 -Dimethylphenyl)amino]nicotinic acid. This substitution of a benzene ring with a pyridine ring and the altered methyl group positions can significantly impact the compound's electronic distribution, solubility, metabolic stability, and receptor-binding affinity.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 2-[(2,4-Dimethylphenyl)amino]pyridine-3-carboxylic acidStandard Nomenclature
Molecular Formula C₁₄H₁₄N₂O₂[5]
Molecular Weight 242.27 g/mol [5]
Predicted pKa ~4-5 (carboxylic acid), ~2-3 (pyridine nitrogen)Estimation based on analogues
Predicted LogP 3.5 - 4.5Estimation based on analogues
Predicted Solubility Practically insoluble in water; soluble in dilute alkali and organic solvents like DMSO, DMF, and methanol.Based on fenamate class properties[6]
Appearance Likely a white to off-white crystalline powder.Based on fenamate class properties[6][7]

Postulated Mechanism of Action: COX Inhibition

Based on its structural analogy to the fenamate class of NSAIDs, the primary mechanism of action for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][8][9] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammation, pain, and fever pathways.[8][10]

  • COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[8]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8]

By blocking the active site of COX enzymes, the compound would prevent the synthesis of prostaglandins like PGE₂, leading to a reduction in inflammation, pain (analgesia), and fever (antipyresis).[10][11] The relative selectivity for COX-1 versus COX-2 would be a critical determinant of the compound's efficacy and side-effect profile. Non-selective inhibition, particularly of COX-1, is associated with gastrointestinal side effects, a common issue with many traditional NSAIDs.[8]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Homeostatic_PGs Homeostatic Prostaglandins (Gastric Protection, Platelet Function) PGH2->Homeostatic_PGs Isomerases Inflammatory_PGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Inflammatory_PGs Isomerases Compound 2-[(2,4-Dimethylphenyl)amino]nicotinic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Postulated mechanism of action via COX-1 and COX-2 inhibition.

Chemical Synthesis Workflow

The synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid can be achieved via a modified Ullmann condensation reaction, a standard method for preparing fenamate analogues.[6][12] The procedure involves the coupling of a halonicotinic acid with the corresponding aniline derivative in the presence of a copper catalyst and a base.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), 2,4-dimethylaniline (1.2 eq), and potassium carbonate (2.0 eq) as the base.

  • Solvent and Catalyst: Add N,N-Dimethylformamide (DMF) as the solvent and a catalytic amount of copper(I) iodide (CuI, ~0.1 eq).

  • Reaction: Heat the mixture to 120-130°C and maintain under reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of ~3-4 using 2M hydrochloric acid (HCl). This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Start Reagents Combine: - 2-Chloronicotinic Acid - 2,4-Dimethylaniline - K₂CO₃ (Base) - CuI (Catalyst) - DMF (Solvent) Start->Reagents Reaction Ullmann Condensation (Reflux at 120-130°C) Reagents->Reaction Workup Cool & Quench (Pour into ice water) Reaction->Workup Acidification Acidify with HCl (Precipitate Product) Workup->Acidification Isolation Vacuum Filtration & Wash with H₂O Acidification->Isolation Purification Recrystallization (e.g., Ethanol/Water) Isolation->Purification Characterization Analysis: - HPLC - NMR - Mass Spec Purification->Characterization End Characterization->End

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Ensuring the purity and identity of the synthesized compound is critical. HPLC is the standout method for the quantification of fenamates from pharmaceutical dosage forms.[13] A robust stability-indicating HPLC method is essential for quality control.

Protocol: HPLC Purity Analysis

This protocol is adapted from established USP methods for mefenamic acid.[14][15]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or 285 nm)[15][16].

    • Column Temperature: 25°C.[15]

  • Mobile Phase Preparation:

    • Prepare a buffer of 50 mM monobasic ammonium phosphate, adjusting the pH to 5.0 with ammonium hydroxide.[15]

    • The mobile phase is a filtered and degassed mixture of Acetonitrile, Buffer, and Tetrahydrofuran (THF) (e.g., 23:20:7 v/v/v).[15]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~0.2 mg/mL.[15]

    • Test Solution: Prepare the synthesized sample in the mobile phase to the same approximate concentration.

  • Analysis:

    • Set the flow rate to 1.0 mL/min.[15]

    • Inject equal volumes (e.g., 10 µL) of the standard and test solutions.[15]

    • Calculate the purity of the sample by comparing the peak area of the analyte in the test solution to that of the standard solution.

Biological Evaluation Workflow

To validate the postulated mechanism of action and determine the compound's therapeutic potential, a tiered biological screening approach is necessary.

Table 2: Biological Screening Cascade

TierAssay TypeObjectiveKey Parameters
1 In Vitro Enzyme AssayDetermine direct inhibitory activity on COX enzymes.IC₅₀ for COX-1 and COX-2; Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀).
2 Cell-Based AssayEvaluate activity in a cellular context (e.g., LPS-stimulated macrophages).Inhibition of PGE₂ production.
3 In Vivo Efficacy ModelAssess anti-inflammatory and analgesic effects in an animal model.Reduction in paw edema (Carrageenan-induced paw edema model); Increase in pain threshold (Hot plate or tail-flick test).
4 Preliminary ToxicologyProfile off-target effects and safety.Cytotoxicity assays; In vivo assessment of gastric irritation and renal function.

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"Start" [label="Synthesized Compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tier1" [label="Tier 1: In Vitro Enzyme Assay\n(COX-1 / COX-2 Inhibition)"]; "Decision1" [label="Potent & Selective?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Tier2" [label="Tier 2: Cell-Based Assay\n(PGE₂ Production)"]; "Decision2" [label="Cellularly Active?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Tier3" [label="Tier 3: In Vivo Efficacy Models\n(Anti-inflammatory & Analgesic)"]; "Decision3" [label="Efficacious?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Tier4" [label="Tier 4: Preliminary Toxicology\n(GI & Renal Safety)"]; "Stop" [label="Stop/Redesign", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proceed" [label="Lead Candidate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Tier1"; "Tier1" -> "Decision1"; "Decision1" -> "Tier2" [label="Yes"]; "Decision1" -> "Stop" [label="No"]; "Tier2" -> "Decision2"; "Decision2" -> "Tier3" [label="Yes"]; "Decision2" -> "Stop" [label="No"]; "Tier3" -> "Decision3"; "Decision3" -> "Tier4" [label="Yes"]; "Decision3" -> "Stop" [label="No"]; "Tier4" -> "Proceed"; }

Caption: Tiered workflow for the biological evaluation of the novel compound.

Safety and Toxicological Considerations

As a member of the NSAID class, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is anticipated to carry similar safety risks. Professionals must be aware of potential adverse effects, which are mechanistically linked to COX inhibition.[17][18]

  • Gastrointestinal Effects: Inhibition of COX-1 can impair the protective stomach lining, potentially leading to ulcers and bleeding.[8][17]

  • Cardiovascular Risks: Some NSAIDs are associated with an increased risk of heart attack and stroke.[17]

  • Renal Effects: Prostaglandins are vital for maintaining renal blood flow; their inhibition can lead to kidney problems, especially in susceptible individuals.[19]

  • Hypersensitivity: Allergic reactions can occur in individuals sensitive to other NSAIDs.[19]

Conclusion and Future Directions

2-[(2,4-Dimethylphenyl)amino]nicotinic acid represents an unexplored analogue in the well-established fenamate class of NSAIDs. The strategic replacement of the benzoic acid core with a nicotinic acid moiety offers a valuable opportunity for new intellectual property and potentially improved pharmacological properties, such as altered selectivity, better solubility, or a different metabolic profile. The technical framework provided in this guide—from a robust synthetic route to a comprehensive screening cascade—offers a clear and scientifically grounded path for its investigation as a novel therapeutic agent. Future research should focus on executing these protocols to determine its COX inhibition profile, confirm its efficacy in preclinical models, and establish a preliminary safety profile relative to existing NSAIDs like mefenamic acid.

References

  • Patient.info. Mefenamic acid for pain and inflammation (Ponstan). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mefenamic Acid?. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. [Link]

  • Drug Index. Mefenamic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • NCBI Bookshelf. (2020). Mefenamic Acid - LiverTox. [Link]

  • ResearchGate. (2016). (PDF) Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). [Link]

  • Wikipedia. Mefenamic acid. [Link]

  • PubChem. Mefenamic Acid | C15H15NO2 | CID 4044. [Link]

  • Medznat. Mefenamic Acid. [Link]

  • U.S. Food and Drug Administration. PONSTEL® (Mefenamic Acid Capsules, USP). [Link]

  • ResearchGate. (2014). (PDF) Synthesis of prodrugs of mefenamic acid and their in vivo evaluation. [Link]

  • Medscape. Mefenamic acid dosing, indications, interactions, adverse effects, and more. [Link]

  • R Discovery. What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy?. [Link]

  • MedlinePlus. (2021). Mefenamic Acid: MedlinePlus Drug Information. [Link]

  • CARE Hospitals. Mefenamic: Uses, Side Effects, Precautions and Dosage. [Link]

  • Mayo Clinic. Mefenamic acid (oral route) - Side effects & dosage. [Link]

  • Google Patents.
  • Gpatindia. (2020). MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • PubChem. Nicotinamide | C6H6N2O | CID 936. [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

  • ResearchGate. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. [Link]

  • Aareydrugs. MEFENAMIC ACID IP/BP/USP STRUCTURES PHYSICAL & CHEMICAL PROPERTIES. [Link]

  • Chem-Impex. 2,4-Dimethyl-nicotinic acid. [Link]

  • ResearchGate. (2012). Some Physicochemical Properties of Mefenamic Acid. [Link]

Sources

Structure Elucidation of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid: A Multi-technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The definitive characterization of an active pharmaceutical ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. Moving beyond a simple recitation of techniques, we explore the causal logic behind the analytical workflow, demonstrating how a synergistic combination of spectroscopic and crystallographic methods creates a self-validating system. This document is intended for researchers, analytical scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for confirming the molecular identity and structure of complex small molecules.

Introduction: The Rationale for a Cohesive Analytical Strategy

The target molecule, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, possesses a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol .[1][2][3] Its structure comprises a nicotinic acid core linked to a 2,4-dimethylphenyl group via a secondary amine bridge. While the putative structure is known, rigorous confirmation is a non-negotiable step in pharmaceutical development to rule out isomeric impurities and confirm synthetic success.[4][5]

Our approach is not a linear checklist but an integrated workflow where each analytical technique provides a unique piece of the structural puzzle. Mass spectrometry will establish the molecular formula, infrared spectroscopy will confirm the presence of key functional groups, and a suite of advanced nuclear magnetic resonance experiments will map the precise atomic connectivity. Finally, single-crystal X-ray diffraction will serve as the ultimate arbiter, providing an unambiguous three-dimensional portrait of the molecule in the solid state. This multi-pronged strategy ensures that the final structure is supported by a robust and cross-validated dataset.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Core cluster_conclusion Final Confirmation Synthesis Hypothetical Synthesis (Ullmann Condensation) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (1D & 2D) - Atomic Connectivity Purification->NMR Integration Data Integration & Cross-Validation MS->Integration IR->Integration XRAY X-Ray Crystallography - 3D Structure NMR->XRAY Provides material for crystallization NMR->Integration XRAY->Integration Confirmation Definitive Structure Confirmed Integration->Confirmation

Figure 1: A comprehensive workflow for the structure elucidation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

Foundational Analysis: Confirming Molecular Formula and Functional Groups

Before delving into complex connectivity, we must first confirm the most basic molecular properties: the elemental composition and the functional groups present. This foundational data provides the constraints within which all subsequent NMR and crystallographic data must fit.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the initial checkpoint. Its purpose is to provide an exact mass measurement with high precision (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula. This is a critical self-validating step; if the exact mass does not correspond to the expected formula of C₁₄H₁₄N₂O₂, all subsequent analyses are moot until the discrepancy is resolved. Electrospray ionization (ESI) is chosen as a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻).

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF (Time-of-Flight) instrument, equipped with an ESI source.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Infuse the sample solution directly or via a liquid chromatography system. Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Analysis: Compare the measured exact mass of the most abundant ion (e.g., [M+H]⁺) to the theoretical exact mass calculated for the proposed formula (C₁₄H₁₅N₂O₂⁺). The mass error should be within 5 ppm.

Expected Data:

ParameterExpected Value
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol [2]
Theoretical Exact Mass [M+H]⁺243.1128
Observed Exact Mass [M+H]⁺~243.1128 (± 5 ppm)
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy acts as a rapid and non-destructive method to confirm the presence of key functional groups.[6] For our target molecule, we expect to see characteristic absorptions for the carboxylic acid (both the broad O-H and the sharp C=O stretch), the secondary amine (N-H stretch), and the aromatic rings. The presence of these bands provides strong, direct evidence for the major structural components, validating the synthetic strategy. For instance, the absence of a strong N-H stretch would immediately indicate a failure in the Ullmann condensation step.[7][8]

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

  • Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Analysis: Process the spectrum (background subtraction, ATR correction) and identify characteristic absorption bands.

Expected Data:

Wavenumber Range (cm⁻¹)Functional Group Assignment
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)[9]
~3350 (sharp)N-H stretch (Secondary Amine)
~1700-1680C=O stretch (Carboxylic Acid, conjugated)[9]
~1610, 1580, 1450C=C and C=N stretches (Aromatic/Pyridine Rings)[10]
~3100-3000C-H stretch (Aromatic)
~2980-2850C-H stretch (Aliphatic, Methyl groups)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution.[11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow us to assign every proton and carbon atom and, crucially, to piece the molecular fragments together.

G n1 Structure with Numbering

Figure 2: Numbering scheme for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid used for NMR assignments.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. ¹³C NMR, often coupled with DEPT experiments, reveals the number and type (CH₃, CH₂, CH, C) of carbon atoms. The initial 1D spectra allow us to verify that the correct number of proton and carbon signals are present and that their chemical shifts are consistent with the proposed electronic environments.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and avoid exchange of the NH and COOH protons).

  • ¹H NMR Acquisition: Acquire a ¹H spectrum using a 400 MHz or higher field spectrometer. Ensure adequate spectral width and resolution.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for quaternary carbons.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted NMR Data Summary:

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom # Predicted Shift (ppm) Multiplicity Integration Assignment
H5 ~8.2-8.4 dd 1H Pyridine Ring
H6 ~8.0-8.2 dd 1H Pyridine Ring
H4 ~7.1-7.3 dd 1H Pyridine Ring
H3' ~7.0-7.2 d 1H Dimethylphenyl Ring
H5' ~6.9-7.1 d 1H Dimethylphenyl Ring
H6' ~6.8-7.0 s 1H Dimethylphenyl Ring
NH ~9.5-10.5 s (broad) 1H Amine
COOH ~12.0-13.0 s (broad) 1H Carboxylic Acid
2'-CH₃ ~2.2-2.4 s 3H Methyl

| 4'-CH₃ | ~2.1-2.3 | s | 3H | Methyl |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom # Predicted Shift (ppm) DEPT-135 Assignment
C7 (C=O) ~168-170 N/A Carboxylic Carbonyl
C2 ~155-158 N/A Quaternary Carbon
C6 ~150-153 CH Pyridine Ring
C4 ~140-143 CH Pyridine Ring
C1' ~138-140 N/A Quaternary Carbon
C2' ~135-137 N/A Quaternary Carbon
C4' ~132-134 N/A Quaternary Carbon
C3' ~130-132 CH Dimethylphenyl Ring
C5' ~128-130 CH Dimethylphenyl Ring
C6' ~125-127 CH Dimethylphenyl Ring
C5 ~118-120 CH Pyridine Ring
C3 ~110-112 N/A Quaternary Carbon
2'-CH₃ ~20-22 CH₃ Methyl

| 4'-CH₃ | ~17-19 | CH₃ | Methyl |

2D NMR Spectroscopy: The Connectivity Blueprint

Expertise & Causality: While 1D NMR suggests the pieces, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity within the pyridine and dimethylphenyl rings independently.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the proton assignments to the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final structure confirmation. It shows correlations between protons and carbons that are 2-3 bonds away. The crucial correlations will be from the amine proton (NH) to carbons on both rings (e.g., C2, C1', C6') and from the dimethylphenyl protons (e.g., H6') to the amine-bearing carbon of the pyridine ring (C2). These correlations bridge the two fragments of the molecule, providing undeniable proof of the overall structure.

G cluster_mol Key HMBC Correlations NH N-H C2 C2 NH->C2 3J(H,C) C1_prime C1' NH->C1_prime 2J(H,C) C6_prime C6' NH->C6_prime 3J(H,C) H6_prime H6' H6_prime->C2 4J(H,C) (weaker) H6_prime->C1_prime 2J(H,C)

Figure 3: Diagram of crucial HMBC correlations that link the nicotinic acid and dimethylphenyl moieties.

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[12] It determines the precise spatial arrangement of atoms in the solid state, confirming not only the connectivity but also the conformation and intermolecular interactions like hydrogen bonding.[13] Obtaining a high-quality crystal can be challenging but is considered a definitive act of structure validation in pharmaceutical sciences.[14]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, or mixtures).

  • Data Collection: Mount a suitable crystal on a goniometer head. Use a modern X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a full sphere of diffraction data while cooling the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic positions and thermal parameters anisotropically against the experimental data until convergence is reached.

  • Validation: The final refined structure should have low residual factors (R1 < 5%) and a good-of-fit (GOOF) value close to 1.0. The resulting model will provide precise bond lengths, bond angles, and a definitive 3D representation of the molecule.

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is complete when the data from all techniques converge on a single, consistent structure.

  • HRMS confirms the molecular formula C₁₄H₁₄N₂O₂.

  • FTIR confirms the presence of carboxylic acid, secondary amine, and aromatic ring functional groups.

  • NMR (1D and 2D) confirms the two distinct aromatic systems, the methyl groups, and, most importantly, establishes the covalent link between the dimethylphenyl ring and the C2 position of the nicotinic acid ring via the amine bridge.

This rigorous, multi-technique approach creates a self-validating system where each result corroborates the others. This level of analytical certainty is paramount in the pharmaceutical industry, forming the foundation for all subsequent development, manufacturing, and quality control activities.[15][16]

References

  • Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(10), 1427–1429. [Link]

  • ResearchGate. Analytical method development and validations of API by using suitable analytical technique. [Link]

  • SlideShare. Structure elucidation of Nicotine. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. [Link]

  • ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]

  • ResearchGate. Structure of nicotine and 1 H NMR spectra of nicotine. [Link]

  • ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

  • ResearchGate. (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide. [Link]

  • PubMed. Analytical advances in pharmaceutical impurity profiling. [Link]

  • PubMed Central. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • PubMed. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. [Link]

  • Radboud University. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

  • Preprints.org. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

  • PubMed. FTIR analysis of nicotinic acetylcholine receptor secondary structure in reconstituted membranes. [Link]

  • NIST WebBook. Nicotinic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-,ethyl ester. [Link]

  • MDPI. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

  • ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]

  • Journal of Engineering Sciences. Analytical Method Validation – Overview. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Cardiff University. Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]

  • Drug Development and Delivery. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • PubMed. NMR, UV, FT-IR, FT-Raman spectra and molecular structure investigation of nicotinic acid N-oxide. [Link]

  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • IVT Network. Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • NIST WebBook. Niacin. [Link]

  • ResearchGate. (PDF) STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Chem-Impex. 2,4-Dimethyl-nicotinic acid. [Link]

  • MassBank. Organic compounds. [Link]

  • YouTube. Understanding Crystallography - Part 1: From Proteins to Crystals. [Link]

  • University of Amsterdam. Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-((2,4-Dimethylphenyl)amino)nicotinic Acid (CAS 17782-10-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2,4-Dimethylphenyl)amino)nicotinic acid, registered under CAS number 17782-10-4, is a chemical entity of significant interest within the pharmaceutical landscape. Primarily recognized as a known impurity of Clonixin, a non-steroidal anti-inflammatory drug (NSAID), a thorough understanding of its physicochemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental methodologies and an exploration of its pharmacological context.

Chemical Identity and Structure

IUPAC Name: 2-((2,4-Dimethylphenyl)amino)nicotinic acid

Synonyms: 2-(2,4-dimethylanilino)nicotinic acid, Clonixin Impurity B

CAS Number: 17782-10-4

Molecular Formula: C₁₄H₁₄N₂O₂

Molecular Weight: 242.27 g/mol

Chemical Structure:

Figure 1: Chemical Structure of 2-((2,4-Dimethylphenyl)amino)nicotinic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a pharmaceutical impurity is crucial for predicting its behavior during manufacturing, formulation, and in biological systems.

PropertyValueSource
Physical Form Solid, powder.
Color White to off-white or beige.[1][2]
Melting Point Data not available for the impurity. For the related drug, Clonixin lysine salt: 208-214°C (decomposes). For the parent compound, Nicotinic Acid: 234-237°C.[1][3][4][5][6]
Solubility Data not available for the impurity. Clonixin has poor water solubility. Clonixin lysine salt is slightly soluble in water and methanol. Nicotinic acid is slightly soluble in water and ethanol, and soluble in hot water, hot ethanol, and alkaline solutions.[1][3][4][5][7]
pKa Data not available for the impurity. For the parent compound, Nicotinic Acid, the pKa is approximately 4.85.[4][5]
Stability Stable under normal storage conditions. Should be kept in a dark place under an inert atmosphere at room temperature.

Pharmacological Context: Relationship to Clonixin and NSAIDs

2-((2,4-Dimethylphenyl)amino)nicotinic acid is identified as an impurity of Clonixin, a non-steroidal anti-inflammatory drug (NSAID).[8] Clonixin exerts its therapeutic effects—analgesic, antipyretic, and anti-inflammatory—by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9][10] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][11][12][13] By blocking prostaglandin production, Clonixin alleviates pain and reduces inflammation.[9]

The presence of impurities such as 2-((2,4-Dimethylphenyl)amino)nicotinic acid in an active pharmaceutical ingredient (API) like Clonixin is a critical quality attribute that must be monitored and controlled. The physicochemical properties of this impurity can influence the manufacturing process, stability, and potentially the safety and efficacy of the final drug product.

Figure 2: Simplified schematic of the general mechanism of action for NSAIDs like Clonixin.

Experimental Methodologies for Physicochemical Characterization

To ensure the scientific integrity and trustworthiness of the data, the following experimental protocols are provided as a guide for determining the key physicochemical properties of 2-((2,4-Dimethylphenyl)amino)nicotinic acid.

Melting Point Determination

The melting point is a fundamental property for the identification and purity assessment of a crystalline solid.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. A sharp melting range is indicative of high purity.

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of 2-((2,4-Dimethylphenyl)amino)nicotinic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Sources

Technical Evaluation of N-Arylnicotinic Acid Analogs: Screening 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17782-10-4 Chemical Class: N-Arylnicotinic Acid Derivative (Fenamate-like NSAID) Primary Target: Cyclooxygenase (COX-1 / COX-2)[1]

Executive Summary & Compound Profile

This technical guide outlines the biological screening workflow for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid , a structural analog of the non-steroidal anti-inflammatory drugs (NSAIDs) Clonixin and Niflumic acid .

Unlike the N-anthranilic acids (fenamates) which possess a benzoic acid core, this compound features a nicotinic acid (pyridine-3-carboxylic acid) core. The introduction of the 2,4-dimethylphenyl moiety suggests a specific pharmacokinetic profile driven by increased lipophilicity and steric "ortho-twist" effects, which historically enhance binding affinity within the hydrophobic channel of Cyclooxygenase (COX) enzymes.

Screening Objective: To determine the inhibitory potency (


), Isoform Selectivity Index (

), and cellular anti-inflammatory efficacy of the target compound.

Mechanism of Action & Signaling Pathway[2]

The target compound functions as a competitive inhibitor of the COX enzymes, blocking the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (


).[2]
Pathway Visualization

The following diagram illustrates the intervention point of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid within the Arachidonic Acid cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 Target 2-[(2,4-Dimethylphenyl) amino]nicotinic acid Target->COX1 Inhibits Target->COX2 Inhibits PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TXA2 Thromboxane A2 (Platelets) PGH2->TXA2

Caption: Intervention of N-arylnicotinic acid derivative in the Arachidonic Acid cascade.

In Silico & Physicochemical Profiling (Pre-Screening)

Before wet-lab synthesis or screening, the compound must be evaluated for "drug-likeness" to ensure bioavailability.

ParameterValue (Predicted)Relevance
LogP ~3.2 - 3.5High lipophilicity aids membrane permeability but requires DMSO for solubilization.
pKa (Acid) ~4.8 - 5.2The carboxylic acid is ionized at physiological pH (7.4), crucial for the ionic interaction with Arg120 in the COX active site.
H-Bond Donors 1 (NH)The amine bridge forms a critical H-bond with Ser530 .
Rotatable Bonds 2The 2,4-dimethyl substitution restricts rotation (ortho-effect), locking the conformation.

Protocol Note: Due to the predicted LogP, stock solutions should be prepared in 100% DMSO at 10 mM and stored at -20°C. Avoid freeze-thaw cycles.

Primary Screening: Enzymatic Inhibition Assay

Objective: Determine the


 for COX-1 (ovine) and COX-2 (human recombinant).
Method:  Colorimetric COX Inhibitor Screening (Peroxidase Activity).
Rationale

Directly measuring


 is expensive. This protocol utilizes the peroxidase activity of COX. The reduction of 

to

oxidizes a co-substrate (TMPD) to a colored product (absorbance at 590 nm).
Reagents
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Heme: Hematin (cofactor).

  • Substrate: Arachidonic Acid (AA).

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Enzymes: Purified COX-1 (Ovine) and COX-2 (Human Recombinant).

Step-by-Step Protocol
  • Preparation: Dilute the 10 mM stock of the target compound in Assay Buffer to generate a concentration range (e.g., 0.01

    
    M to 100 
    
    
    
    M).
  • Enzyme Incubation (Critical Step):

    • Add 10

      
      L of Enzyme (COX-1 or COX-2) to the wells.
      
    • Add 10

      
      L of Heme.
      
    • Add 10

      
      L of Target Compound (or vehicle control).
      
    • Incubate for 15 minutes at 25°C. Why? This allows slow-binding inhibitors (common in this class) to occupy the active site before the substrate competes.

  • Reaction Initiation:

    • Add 20

      
      L of Colorimetric Substrate (TMPD).
      
    • Quickly add 20

      
      L of Arachidonic Acid to initiate the reaction.
      
  • Measurement:

    • Shake plate for 30 seconds.

    • Incubate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm .

Data Calculation


Plot log[Concentration] vs. % Inhibition to derive the 

.

Secondary Screening: Cellular Anti-Inflammatory Assay

Objective: Verify that the compound can cross the cell membrane and inhibit COX-2 in a biological system. Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).

Workflow Diagram

Cell_Assay Step1 Seed RAW 264.7 Cells (2x10^5 cells/well) Step2 Pre-treat with Target Compound (1 hr) Step1->Step2 Step3 Induce with LPS (1 µg/mL, 24 hrs) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step5 Quantify PGE2 (ELISA) Step4->Step5

Caption: Cellular screening workflow for anti-inflammatory activity.

Protocol
  • Seeding: Plate RAW 264.7 cells in 96-well plates and incubate overnight.

  • Pre-treatment: Replace media with fresh DMEM containing the target compound (0.1, 1, 10, 50

    
    M). Include Clonixin  (10 
    
    
    
    M) as a positive control. Incubate for 1 hour.
  • Induction: Add LPS (final concentration 1

    
    g/mL) to induce COX-2 expression. Incubate for 24 hours.
    
  • Analysis: Collect supernatant. Measure

    
     levels using a competitive ELISA kit.
    
  • Normalization: Perform an MTT Assay on the remaining cells to ensure that the reduction in

    
     is due to enzymatic inhibition, not cell death.
    

Safety & Toxicity Profiling (MTT Assay)

Objective: Rule out cytotoxicity. A potent COX inhibitor is useless if it kills the host cells.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Method: After the 24-hour LPS incubation (from Section 5), add MTT solution (0.5 mg/mL) to the cells.

  • Incubation: 4 hours at 37°C. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Read: Absorbance at 570 nm.

  • Threshold: Cell viability < 80% compared to control indicates potential cytotoxicity.

Expected Results & Data Interpretation

Based on the SAR of N-arylnicotinic acids (Clonixin analogs):

ParameterExpected OutcomeInterpretation
COX-1 IC50 5 - 20

M
Moderate inhibition. High potency here correlates with gastric side effects.
COX-2 IC50 0.5 - 5

M
Potent inhibition expected due to the 2,4-dimethyl fit in the hydrophobic pocket.
Selectivity Index (SI) > 5An SI (COX-1/COX-2) > 5 is desirable for reduced gastrointestinal toxicity.
Cellular PGE2 Dose-dependent reductionShould mirror enzymatic data. If enzymatic is potent but cellular is weak, suspect membrane permeability issues.
Troubleshooting
  • High Background in ELISA: Ensure the fetal bovine serum (FBS) used in cell culture is not contributing exogenous prostaglandins. Use charcoal-stripped FBS if necessary.

  • Precipitation: If the compound precipitates in the assay buffer, reduce the concentration or add 0.01% Triton X-100.

References

  • Consolidated SAR Data. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Royal Society of Chemistry. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid: A Hypothesis-Driven Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a strategic framework for investigating the therapeutic potential of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a novel compound with structural similarities to both the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid and the lipid-modifying agent Nicotinic acid (Niacin). Recognizing the absence of extensive prior research on this specific molecule, this document adopts a hypothesis-driven approach. We posit that 2-[(2,4-Dimethylphenyl)amino]nicotinic acid may exhibit a dual pharmacological profile, concurrently targeting pathways in inflammation and lipid metabolism. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth exploration of its potential mechanisms of action and a detailed roadmap for experimental validation.

Introduction: A Tale of Two Moieties

The chemical structure of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid presents a compelling case for a hybrid pharmacology. It is a conjugate of a fenamate moiety, characteristic of a class of NSAIDs, and a nicotinic acid moiety, the cornerstone of niacin's therapeutic effects. This unique combination suggests the potential for a multi-target engagement, a highly sought-after attribute in modern drug discovery for complex multifactorial diseases.

  • The Fenamate Moiety: The 2-(2,4-dimethylphenyl)amino portion of the molecule is structurally analogous to mefenamic acid. Mefenamic acid is a well-established NSAID that exerts its analgesic and anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2]

  • The Nicotinic Acid Moiety: The nicotinic acid (pyridine-3-carboxylic acid) backbone is identical to niacin (Vitamin B3). At pharmacological doses, niacin is a potent modulator of lipid metabolism, primarily acting through the G-protein coupled receptor 109A (GPR109A).[3][4]

This guide will, therefore, explore the therapeutic potential of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid by dissecting the likely contributions of each structural component and proposing a synergistic mechanism of action.

Hypothesized Therapeutic Targets: A Dual-Pronged Approach

Part A: The Fenamate Legacy - Targeting Inflammatory Cascades

The structural resemblance to mefenamic acid strongly suggests that a primary set of therapeutic targets for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid will be the cyclooxygenase (COX) enzymes.

Core Hypothesis: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid inhibits COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Mechanistic Insight: COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to a variety of prostaglandins and thromboxanes.[5][6] Prostaglandins are potent mediators of inflammation, pain, and fever.[1] Non-selective inhibition of both COX isoforms is the hallmark of many traditional NSAIDs.[2]

COX_Inhibition AA Arachidonic Acid COX COX-1 & COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Test_Compound 2-[(2,4-Dimethylphenyl) amino]nicotinic acid Test_Compound->COX Inhibition

Caption: Proposed inhibitory action on the COX pathway.

Part B: The Nicotinic Acid Potential - Modulating Metabolic and Immune Responses

The nicotinic acid scaffold directs our attention to the GPR109A receptor, a key player in lipid metabolism and immune modulation.

Core Hypothesis: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid acts as an agonist at the GPR109A receptor, leading to anti-lipolytic effects in adipocytes and anti-inflammatory effects in immune cells.

Mechanistic Insight: GPR109A is a Gi-coupled receptor highly expressed in adipocytes and immune cells like macrophages.[3][4] In adipocytes, its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent inhibition of hormone-sensitive lipase. This reduces the breakdown of triglycerides and the release of free fatty acids into circulation.[7] In immune cells, GPR109A activation can exert anti-inflammatory effects.[4]

GPR109A_Agonism cluster_cAMP Intracellular Signaling Test_Compound 2-[(2,4-Dimethylphenyl) amino]nicotinic acid GPR109A GPR109A Receptor Test_Compound->GPR109A Agonism Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Inhibition of Activation Lipolysis ↓ Lipolysis (↓ FFA Release)

Caption: Proposed agonistic action on the GPR109A pathway.

Integrated Mechanism and Novel Therapeutic Opportunities

The true potential of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid may lie in the synergy between its two hypothesized activities. A dual-action compound that combines anti-inflammatory and lipid-modulating properties could be highly valuable for treating complex cardiometabolic diseases, where inflammation is a key pathological driver.

Potential Applications:

  • Atherosclerosis: By reducing both systemic inflammation (via COX inhibition) and circulating free fatty acids (via GPR109A agonism), the compound could potentially slow the progression of atherosclerotic plaques.

  • Non-alcoholic Steatohepatitis (NASH): NASH is characterized by liver inflammation and fat accumulation. A dual-action agent could address both of these pathological hallmarks.

  • Rheumatoid Arthritis with Comorbid Cardiovascular Disease: Patients with rheumatoid arthritis have an elevated risk of cardiovascular events. A single therapeutic that manages joint inflammation while also improving lipid profiles would be of significant clinical benefit.

Experimental Validation Strategy

A rigorous, multi-tiered experimental approach is required to test our hypotheses. The following workflows are designed to systematically evaluate the activity of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid at its putative targets.

Workflow 1: In Vitro Target Engagement and Potency

Workflow_1 Start Compound Synthesis & Characterization COX_Assay In Vitro COX-1/COX-2 Enzyme Inhibition Assay Start->COX_Assay GPR109A_Bind GPR109A Receptor Binding Assay Start->GPR109A_Bind Data_Analysis Data Analysis: IC50 (COX), Ki & EC50 (GPR109A) COX_Assay->Data_Analysis GPR109A_Func GPR109A Functional Assay (cAMP Measurement) GPR109A_Bind->GPR109A_Func GPR109A_Func->Data_Analysis

Caption: In vitro target validation workflow.

Table 1: In Vitro Assay Summary

AssayPrincipleReadoutObjective
COX-1/COX-2 Inhibition Assay Fluorometric or colorimetric detection of prostaglandin G2 or subsequent products from arachidonic acid.Fluorescence or AbsorbanceDetermine IC50 values for inhibition of COX-1 and COX-2.[8]
GPR109A Binding Assay Competitive binding assay using a radiolabeled ligand (e.g., [3H]-nicotinic acid) and cell membranes expressing GPR109A.Scintillation countingDetermine the binding affinity (Ki) of the compound for GPR109A.
GPR109A Functional Assay Measurement of forskolin-stimulated cAMP levels in cells overexpressing GPR109A. Agonist binding to the Gi-coupled receptor will inhibit cAMP production.Luminescence or TR-FRETDetermine the functional potency (EC50) for GPR109A activation.

Protocol 1: In Vitro COX Enzyme Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, arachidonic acid substrate, and human recombinant COX-1 and COX-2 enzymes as per manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[9]

  • Compound Dilution: Prepare a serial dilution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in a suitable solvent (e.g., DMSO) and then dilute into assay buffer.

  • Assay Plate Setup: To a 96-well plate, add assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

  • Inhibitor Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) at multiple time points.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow 2: Cell-Based Functional Assays

Workflow_2 Start In Vitro Hits PGE2_Assay Cell-Based PGE2 Production Assay (e.g., in Macrophages) Start->PGE2_Assay Lipolysis_Assay Adipocyte Lipolysis Assay (Glycerol or FFA Release) Start->Lipolysis_Assay Data_Analysis Data Analysis: IC50 (PGE2), EC50 (Lipolysis) PGE2_Assay->Data_Analysis Lipolysis_Assay->Data_Analysis Cytotoxicity Cytotoxicity Assay Data_Analysis->Cytotoxicity

Caption: Cell-based functional validation workflow.

Protocol 2: Adipocyte Lipolysis Assay

  • Cell Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1 or primary human adipocytes) into mature adipocytes.[10]

  • Compound Treatment: Wash the mature adipocytes and incubate with various concentrations of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid or a positive control (e.g., isoproterenol for stimulation, niacin for inhibition) for a defined period (e.g., 1-3 hours).[11]

  • Sample Collection: Collect the assay medium from each well.

  • Lipolysis Measurement: Quantify the amount of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.[12][13]

  • Data Analysis: Normalize the glycerol/FFA release to the total protein content in each well. Plot the percentage of inhibition of stimulated lipolysis versus compound concentration to determine the EC50 value.

Workflow 3: In Vivo Proof-of-Concept Studies

Workflow_3 Start Cell-Active Compound PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Start->PK_PD Inflammation_Model Inflammatory Pain Model (e.g., Carrageenan-induced paw edema) PK_PD->Inflammation_Model Dyslipidemia_Model Dyslipidemia Model (e.g., High-fat diet-fed mice) PK_PD->Dyslipidemia_Model Efficacy_Eval Efficacy Evaluation: ↓ Pain/Edema, ↓ Plasma Lipids Inflammation_Model->Efficacy_Eval Dyslipidemia_Model->Efficacy_Eval

Caption: In vivo proof-of-concept workflow.

Table 2: In Vivo Model Selection

Therapeutic AreaAnimal ModelKey ReadoutsRationale
Inflammation/Pain Carrageenan- or CFA-induced paw edema in rodents.[14][15]Paw volume (plethysmometry), mechanical withdrawal threshold (von Frey filaments).A well-established model of acute inflammatory pain to assess NSAID-like activity.[16]
Dyslipidemia High-fat diet-induced obese and dyslipidemic mice (e.g., C57BL/6J) or rats.[17][18]Plasma triglycerides, total cholesterol, free fatty acids, glucose tolerance.A diet-induced model that recapitulates key features of metabolic syndrome.[19][20][21]

Conclusion and Future Directions

The unique chimeric structure of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid provides a strong rationale for investigating its potential as a dual-action therapeutic agent. The proposed research framework, from in vitro target deconvolution to in vivo proof-of-concept, offers a clear and logical path to validate the hypothesized mechanisms of action. Successful validation of this dual-action profile would pave the way for lead optimization studies to enhance potency and selectivity, and to explore its efficacy in more complex, chronic disease models. This molecule represents a promising starting point for the development of a novel class of therapeutics for diseases at the intersection of inflammation and metabolic dysregulation.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mefenamic Acid? Retrieved from [Link]

  • The Science Behind Mefenamic Acid: Mechanism of Action and Therapeutic Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Dr.Oracle. (2026, January 3). What is the mechanism of action of mefenamic acid (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in a patient with asthma and Chronic Obstructive Pulmonary Disease (COPD)? Retrieved from [Link]

  • Drugs.com. (n.d.). Mefenamic Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile: Mefenamic Acid 250mg Capsule. Retrieved from [Link]

  • Ahmed, T., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 769213. [Link]

  • Digby, J. E., et al. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 302(8), E921-E931. [Link]

  • Gnanasekaran, D., & Lakshmanan, G. (2021). Selecting an Appropriate Animal Model for Dyslipidemia. Research Journal of Pharmacy and Technology, 14(11), 6061-6066. [Link]

  • Zen-Bio, Inc. (n.d.). Human Adipocyte Lipolysis Assay Kit. Retrieved from [Link]

  • Bove, S. E., et al. (2006). An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. The Journal of Pain, 7(11), 806-815. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • Li, X., et al. (2013). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 288(23), 16536-16546. [Link]

  • Rasheed, A., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14815. [Link]

  • National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Models of Pain. In Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). [Link]

  • Zu-Jian, T., et al. (2017). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 174(19), 3280-3296. [Link]

  • Gamba, M., et al. (2015). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 56(10), 5827-5836. [Link]

  • Al-Dwairi, A., et al. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 9(12), 1332. [Link]

  • Zen-Bio, Inc. (2008, August 18). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Retrieved from [Link]

  • Directive Publications. (2024, June 11). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Retrieved from [Link]

  • MDPI. (n.d.). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14668. [Link]

  • JoVE. (2023, January 25). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Retrieved from [Link]

  • Ren, K. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 164-173. [Link]

  • International Association for the Study of Pain (IASP). (2022, January 17). Animal Models for Translational Pain Research. Retrieved from [Link]

  • MDPI. (n.d.). Animal Model Screening for Hyperlipidemic ICR Mice. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • AMSBIO. (n.d.). Cultured Human Adipocyte Lipolysis Assay Kit Non-Esterified Fatty Acids Detection 100 point assay kit. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Animal Models of Hyperlipidemia: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Greentech Bioscience Preclinical CRO Services. (n.d.). Animal Models of Inflammatory Pain. Retrieved from [Link]

  • Exposome-Explorer - IARC. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

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Computational Elucidation of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid Binding

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Biology & Drug Design

Executive Summary & Chemical Space Analysis

The molecule 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (CAS 17782-10-4) belongs to the


-arylanthranilic acid class (fenamates) and is a structural analog of Clonixin  and Mefenamic Acid . Mechanistically, these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting Cyclooxygenase enzymes (COX-1/COX-2).[1]

Unlike classical NSAIDs that often bind purely via hydrophobic channel occlusion, fenamate derivatives exhibit a unique "inverted" binding mode in the COX-2 active site, often mediated by a critical salt bridge with Arg120 and hydrogen bonding with Tyr355 .

This guide details a high-fidelity in silico workflow to model this specific ligand. We move beyond basic docking, employing MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring and Molecular Dynamics (MD) to validate the stability of the 2,4-dimethyl substitution pattern within the hydrophobic channel.

The Computational Workflow

The following pipeline ensures that the predicted binding pose is not merely a geometric fit but a thermodynamically stable state.

G cluster_val Validation Loop Ligand Ligand Prep (2,4-Dimethylphenyl)amino-nicotinic acid pH 7.4 (Deprotonated) Docking Glide/Vina Docking Constraint: Arg120 Salt Bridge Ligand->Docking Protein Protein Prep Template: PDB 5IKR (COX-2 w/ Mefenamic Acid) Protein->Docking MD_Sim MD Simulation (50-100ns) Explicit Solvent (TIP3P) Docking->MD_Sim Top 3 Poses Analysis Post-Dynamics Analysis RMSD, RMSF, H-Bond Occupancy MD_Sim->Analysis Energy MM-GBSA Rescoring ΔG_bind Estimation MD_Sim->Energy Analysis->Docking Refine Grid if Unstable

Figure 1: Integrated In Silico Workflow. Note the feedback loop: if MD simulation shows ligand ejection or high RMSD (>3.0 Å), the docking grid constraints must be re-evaluated.

Step-by-Step Methodologies
Phase I: System Preparation

Causality: The accuracy of any simulation is strictly limited by the initial protonation states. At physiological pH (7.4), the carboxylic acid of the nicotinic core will be deprotonated (


), which is essential for the electrostatic steering into the cationic binding pocket of COX-2.
  • Ligand Preparation:

    • Structure Generation: Generate 3D coordinates for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

    • Ionization: Set target pH to

      
      . Ensure the carboxylate is anionic.
      
    • Stereochemistry: The 2,4-dimethyl substitution on the phenyl ring restricts rotation around the N-C bond. Generate low-energy conformers to pre-position the "butterfly" angle between the pyridine and phenyl rings.

  • Protein Selection & Preparation:

    • Template: Use PDB ID: 5IKR (Human COX-2 complexed with Mefenamic Acid) [1].[2] This is the "Ground Truth" structure because Mefenamic acid is the closest structural homolog (2,3-dimethyl vs. 2,4-dimethyl).

    • Clean-up: Remove water molecules except those bridging the ligand to Tyr385 or Ser530 , if present.

    • H-Bond Network: Optimize H-bond assignments using PROPKA at pH 7.4.

Phase II: Constrained Molecular Docking

Expert Insight: Standard docking algorithms often flip fenamates upside down. To prevent this, we enforce a pharmacophoric constraint.

  • Grid Generation: Center the grid on the co-crystallized Mefenamic acid in 5IKR.

  • Constraints: Define a Hydrogen Bond/Salt Bridge Constraint on the guanidinium group of Arg120 .

  • Protocol:

    • Perform rigid-receptor docking (e.g., Glide SP or AutoDock Vina).

    • Require satisfaction of the Arg120 constraint.

    • Output: Retain top 5 poses based on scoring function (GScore/Vina Score).

Phase III: Molecular Dynamics (MD) Validation

Trustworthiness: Docking gives a static snapshot. MD proves the ligand stays bound.

  • System Setup:

    • Force Field: OPLS4 or CHARMM36m (optimized for small molecules).

    • Solvent: TIP3P water box with 10Å buffer.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT ensemble (100 ps)

      
       NPT ensemble (100 ps) with restraints on protein backbone.
      
  • Production Run:

    • Time: 50–100 ns.

    • Step size: 2 fs.

    • Thermostat: 300 K (Nose-Hoover).

  • Success Criteria:

    • Ligand RMSD < 2.5 Å relative to the starting frame.[3][4]

    • Maintenance of the Arg120 salt bridge for >60% of the simulation time.

Interaction Network Analysis

The 2,4-dimethyl group provides specific hydrophobic contacts that differentiate this molecule from unsubstituted analogs.

Interactions Ligand 2-[(2,4-Dimethylphenyl) amino]nicotinic acid Arg120 Arg120 (Gatekeeper) Ligand->Arg120 Salt Bridge (Carboxylate) Tyr355 Tyr355 (H-Bond Donor) Ligand->Tyr355 H-Bond (Carboxylate) Ser530 Ser530 (Catalytic) Ligand->Ser530 Steric/H-Bond Val349 Val349 (Hydrophobic) Ligand->Val349 Hydrophobic (2-Me Group) Leu352 Leu352 (Hydrophobic) Ligand->Leu352 Hydrophobic (4-Me Group)

Figure 2: Interaction Map. The 2-methyl and 4-methyl groups pack against Val349 and Leu352, stabilizing the phenyl ring in the hydrophobic channel.

Quantitative Data Presentation

When reporting results, avoid raw scores alone. Use relative binding free energy (


) calculated via MM-GBSA from the MD trajectory, as it correlates better with 

values than docking scores [2].

Table 1: Expected Interaction Energy Decomposition (Hypothetical/Template Data)

ComponentEnergy Contribution (kcal/mol)Mechanistic Role
Coulombic (Electrostatic) -45.0 to -60.0Dominant driving force; Salt bridge with Arg120 .
Van der Waals -35.0 to -45.0Packing of the 2,4-dimethylphenyl ring in the hydrophobic channel.
Lipo (Lipophilic) -15.0 to -20.0Desolvation of the hydrophobic pocket.
Solvation Penalty (GB) +25.0 to +35.0Cost of desolvating the carboxylate anion.
Total

-8.0 to -11.0 Predicted affinity range for potent fenamates.

Note: Values derived from comparative analysis of Mefenamic acid binding in PDB 5IKR.

References
  • Crystal Structure of Human COX-2 with Mefenamic Acid.

    • Source: RCSB Protein D
    • URL:[Link]

    • Relevance: Primary structural template for fenam
  • Assessing the performance of MM/PBSA and MM/GBSA methods.

    • Source: N
    • URL:[Link]

    • Relevance: Validates the use of MM-GBSA over docking scores for ranking poses.
  • Molecular Dynamics Simul

    • Source: PLoS ONE / ResearchG
    • URL:[Link]

    • Relevance: Provides standard equilibration and production run protocols for COX-2 systems.
  • 2-[(2,4-Dimethylphenyl)

    • Source: Santa Cruz Biotechnology[5]

    • Relevance: Confirmation of chemical structure and CAS identity.

Sources

An In-Depth Technical Guide to the Synthesis and Scientific Context of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-[(2,4-dimethylphenyl)amino]nicotinic acid. It is intended for an audience with a technical background in chemistry and pharmacology, offering insights into the rationale behind its development and the experimental procedures for its synthesis.

Part 1: The Genesis of a Fenamate Analog - A Historical and Scientific Perspective

The story of 2-[(2,4-dimethylphenyl)amino]nicotinic acid is not one of a singular, celebrated discovery but rather a logical progression in the field of medicinal chemistry, rooted in the rich history of nicotinic acid and the quest for novel anti-inflammatory agents.

The Legacy of Nicotinic Acid: From Vitamin to Therapeutic Agent

Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine.[1] For decades, its significance was primarily in the realm of organic chemistry. However, in 1937, American biochemist Conrad Elvehjem and his team at the University of Wisconsin-Madison made the groundbreaking discovery that nicotinic acid was the "pellagra-preventing factor," a vitamin essential for human health.[2] This discovery effectively eradicated the devastating nutritional deficiency disease.

Beyond its role as a vitamin, researchers in the mid-20th century began to explore the pharmacological effects of nicotinic acid at higher doses. This led to its establishment as a lipid-modifying agent, capable of favorably altering cholesterol profiles.[3] More recently, studies have also demonstrated its antinociceptive and anti-inflammatory properties in various experimental models, further broadening its therapeutic potential.[2]

The Rise of the Fenamates and the Rationale for Nicotinic Acid Analogs

The mid-20th century also witnessed the development of a new class of non-steroidal anti-inflammatory drugs (NSAIDs) known as the fenamates. Mefenamic acid, a prominent member of this class, is structurally characterized by an N-phenylanthranilic acid scaffold. The success of fenamates in managing pain and inflammation spurred further research into structurally related compounds with potentially improved efficacy or safety profiles.

The structural similarity between anthranilic acid and nicotinic acid, both containing a carboxylic acid ortho to an amino group on an aromatic ring, provided a compelling rationale for the synthesis of nicotinic acid-based fenamate analogs. Researchers hypothesized that replacing the benzene ring of anthranilic acid with a pyridine ring might modulate the compound's physicochemical and pharmacological properties, potentially leading to new therapeutic agents. It is within this context of analog-based drug design that 2-[(2,4-dimethylphenyl)amino]nicotinic acid emerged.

Part 2: The Synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid - A Focus on the Ullmann Condensation

The primary method for synthesizing 2-[(arylamino)nicotinic acids], including the title compound, is the Ullmann condensation. This venerable reaction, named after German chemist Fritz Ullmann, is a copper-catalyzed nucleophilic aromatic substitution that forms a new carbon-nitrogen bond.[4]

The Ullmann Condensation: Mechanism and Optimization

The classical Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.[4] The reaction mechanism is thought to involve the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.[5]

Early iterations of the Ullmann reaction were often plagued by harsh reaction conditions and low yields. However, significant improvements have been made over the years. The use of soluble copper catalysts and the addition of ligands can facilitate the reaction under milder conditions.[6] Solvents also play a crucial role, with polar, high-boiling point solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) often being employed.[6]

A study by Misbahi et al. systematically investigated the optimization of the Ullmann condensation for the synthesis of 2-anilinonicotinic acids.[6] Their work highlighted the importance of both the catalyst and the solvent in achieving high yields.[6]

Experimental Workflow: Ullmann Condensation for 2-(Arylamino)nicotinic Acids

Ullmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactant1 2-Chloronicotinic Acid Mixing Combine Reactants, Catalyst, Base, and Solvent Reactant1->Mixing Reactant2 2,4-Dimethylaniline Reactant2->Mixing Catalyst Copper Catalyst (e.g., Cu powder) Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent High-boiling Solvent (e.g., DMF) Solvent->Mixing Heating Heat under Inert Atmosphere (e.g., 140-150°C) Mixing->Heating Stirring Cooling Cool Reaction Mixture Heating->Cooling Acidification Acidify with HCl Cooling->Acidification Filtration Filter Precipitate Acidification->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Product 2-[(2,4-Dimethylphenyl)amino]nicotinic acid Drying->Product

Caption: A generalized workflow for the synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid via the Ullmann condensation.

Representative Experimental Protocol

The following is a representative, detailed protocol for the synthesis of 2-[(2,4-dimethylphenyl)amino]nicotinic acid based on the improved Ullmann condensation method described in the literature for analogous compounds.[6]

Materials:

  • 2-Chloronicotinic acid

  • 2,4-Dimethylaniline

  • Copper powder (catalyst)

  • Anhydrous potassium carbonate (base)

  • Dimethylformamide (DMF, solvent)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1 equivalent), 2,4-dimethylaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder (e.g., 0.1 equivalents).

  • Solvent Addition: Add a sufficient volume of DMF to the flask to ensure proper mixing and heating of the reactants.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidation, particularly of the copper catalyst.

  • Heating and Reaction: Heat the reaction mixture to 140-150°C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion, which may take several hours.

  • Work-up - Cooling and Acidification: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic. This will protonate the carboxylate and precipitate the product.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with copious amounts of distilled water to remove any inorganic salts and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified 2-[(2,4-dimethylphenyl)amino]nicotinic acid.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Part 3: Physicochemical Properties and Potential Applications

While specific extensive pharmacological data for 2-[(2,4-dimethylphenyl)amino]nicotinic acid is not widely published in prominent journals, its structural characteristics allow for informed predictions of its properties and potential applications.

Physicochemical Data Summary:

PropertyValue
CAS Number 17782-10-4
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol

Data sourced from Santa Cruz Biotechnology.[7]

The presence of the 2,4-dimethylphenyl group increases the lipophilicity of the molecule compared to nicotinic acid, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. The nicotinic acid moiety provides a site for salt formation, which can be utilized to improve aqueous solubility for formulation purposes.

Given its structural analogy to the fenamate class of NSAIDs, it is highly probable that 2-[(2,4-dimethylphenyl)amino]nicotinic acid was synthesized and investigated for its potential analgesic and anti-inflammatory activities.[8][9] The mechanism of action for such compounds typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Logical Relationship of Structural Moieties to Potential Activity

SAR cluster_structure Chemical Structure cluster_properties Predicted Properties & Activities Molecule 2-[(2,4-Dimethylphenyl)amino]nicotinic acid Nicotinic_Acid_Moiety Nicotinic Acid Moiety Molecule->Nicotinic_Acid_Moiety contains Dimethylphenyl_Moiety 2,4-Dimethylphenyl Moiety Molecule->Dimethylphenyl_Moiety contains Physicochemical Modulated Physicochemical Properties (e.g., Lipophilicity, pKa) Nicotinic_Acid_Moiety->Physicochemical influences Dimethylphenyl_Moiety->Physicochemical influences Pharmacological Potential Analgesic & Anti-inflammatory Activity Physicochemical->Pharmacological impacts ADME Altered ADME Profile Physicochemical->ADME impacts

Caption: The relationship between the structural components of the molecule and its predicted properties.

Conclusion

The discovery and history of 2-[(2,4-dimethylphenyl)amino]nicotinic acid are intrinsically linked to the broader narrative of medicinal chemistry research in the 20th century. While not a widely commercialized drug, its synthesis represents a logical and scientifically driven effort to explore the therapeutic potential of nicotinic acid analogs. The Ullmann condensation remains a cornerstone for the synthesis of this and related compounds, and its optimization continues to be an area of active research. For drug development professionals, the story of this molecule serves as a case study in analog design and the enduring importance of classical organic reactions in the modern pharmaceutical landscape.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Grasas y Aceites, 54(4), 335-338.
  • El-Zahabi, M. A., Naqvi, A. A., & Al-Jaber, H. I. (2015). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and antiinflammatory agents. Journal of Heterocyclic Chemistry, 52(6), 1736-1743.
  • Pike, A. D., & Miller, J. M. (2010). Nicotinic acid: pharmacological effects and mechanisms of action.
  • Abdel-Aziz, A. A., El-Zahabi, M. A., & El-Shorbagi, A. N. (2011). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 21(1), 434-438.
  • Wikipedia. Ullmann condensation. [Link]

  • Nelson, D. L. (2017, December 26). The Discovery of Niacin at UW-Madison | University Place [Video]. YouTube. [Link]

  • Gomes, M. Z., de Cássia da Silveira e Sá, R., & de Souza, G. E. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, biochemistry, and behavior, 103(2), 332-338.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-Androsten-3,6,17-trione (CAS 17782-10-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Androsten-3,6,17-trione, also known by synonyms such as 6-OXO and its systematic IUPAC name (10R,13S)-10,13-dimethyl-1,7,8,9,10,11,12,13,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione, is a steroidal compound with significant interest in various fields of research.[1] It is recognized as a potent irreversible aromatase inhibitor, which blocks the biosynthesis of estrogens by permanently inactivating the aromatase enzyme.[1] This mechanism of action has led to its investigation for modulating the testosterone-to-estrogen ratio. The compound has a molecular formula of C₁₉H₂₄O₃ and a molar mass of 300.398 g/mol .[1]

Given its biological importance and its prevalence in both legitimate research and as a substance of interest in doping control, a thorough understanding of its analytical characterization is paramount.[2][3] This guide provides an in-depth overview of the expected spectroscopic data for 4-Androsten-3,6,17-trione, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete set of publicly available, fully assigned experimental spectra for this specific compound is limited, this guide synthesizes information from closely related androstane derivatives and fundamental spectroscopic principles to provide a robust analytical framework.

Molecular Structure

The unique spectroscopic signature of 4-Androsten-3,6,17-trione is a direct result of its chemical structure, which features a four-ring steroid backbone, three ketone functional groups at positions C-3, C-6, and C-17, and a double bond between C-4 and C-5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of steroids.[4] The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of all atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Androsten-3,6,17-trione is expected to be complex due to the large number of protons in similar chemical environments. However, several key resonances can be predicted based on the analysis of related compounds like androst-4-ene-3,17-dione.[5]

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-4~5.8sThe vinylic proton at C-4 is expected to be a singlet and shifted significantly downfield due to the α,β-unsaturated ketone system.
H-18 (CH₃)~0.9sThe protons of the C-18 methyl group typically appear as a sharp singlet in the upfield region.
H-19 (CH₃)~1.2sThe protons of the C-19 methyl group are also a singlet, generally shifted slightly downfield compared to H-18.
Other CH, CH₂1.0 - 2.8mThe remaining methylene and methine protons of the steroid backbone will appear as a complex series of overlapping multiplets.

Causality in ¹H NMR Spectral Features:

  • The deshielding of the H-4 proton to ~5.8 ppm is a direct consequence of its position on a double bond conjugated with the C-3 ketone.

  • The sharp singlet nature of the H-18 and H-19 methyl protons is due to the absence of adjacent protons for coupling. Their specific chemical shifts are highly diagnostic for the steroid skeleton.

  • The introduction of the C-6 ketone is expected to influence the chemical shifts of nearby protons, particularly H-7 and H-8, compared to androst-4-ene-3,17-dione.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the 19 carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-3~199The carbonyl carbon of the α,β-unsaturated ketone.
C-4~125One of the sp² carbons of the C=C double bond.
C-5~170The other sp² carbon of the C=C double bond, shifted downfield due to conjugation with the C-3 ketone.
C-6~209The carbonyl carbon of the saturated ketone at C-6.
C-17~220The carbonyl carbon of the five-membered ring ketone.
C-18~14The carbon of the C-18 methyl group.
C-19~17The carbon of the C-19 methyl group.
Other C, CH, CH₂, CH₃15 - 60The remaining carbons of the steroid skeleton.

Causality in ¹³C NMR Spectral Features:

  • The chemical shifts of the carbonyl carbons (C-3, C-6, and C-17) are highly characteristic and appear in the most downfield region of the spectrum (>190 ppm).

  • The sp² hybridized carbons of the double bond (C-4 and C-5) are found in the olefinic region (120-170 ppm).

  • The upfield signals correspond to the methyl carbons (C-18 and C-19) and the other sp³ hybridized carbons of the steroid framework.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of steroidal compounds is crucial for accurate structural analysis.[6]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Androsten-3,6,17-trione.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of 12 ppm.

      • Employ a 30-degree pulse angle with a relaxation delay of 1 second.

      • Accumulate at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum with proton decoupling.

      • Use a spectral width of 240 ppm.

      • Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

      • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra and calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_cal Phase & Calibrate ft->phase_cal analyze Peak Picking & Integration phase_cal->analyze Structural Elucidation Structural Elucidation analyze->Structural Elucidation

NMR analysis workflow for 4-Androsten-3,6,17-trione.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[7] For 4-Androsten-3,6,17-trione, the IR spectrum will be dominated by absorptions from the carbonyl groups and the carbon-carbon double bond.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1740StrongKetone (C-17)C=O stretch
~1715StrongKetone (C-6)C=O stretch
~1670Strongα,β-Unsaturated Ketone (C-3)C=O stretch
~1620MediumAlkeneC=C stretch
2850-3000Medium-StrongAlkaneC-H stretch

Causality in IR Spectral Features:

  • The C-17 ketone, being in a five-membered ring, is expected to have the highest stretching frequency.

  • The C-6 saturated six-membered ring ketone will absorb at a typical frequency around 1715 cm⁻¹.

  • Conjugation of the C-3 ketone with the C-4/C-5 double bond lowers its stretching frequency to around 1670 cm⁻¹. This is a highly diagnostic feature.

  • The C=C stretching vibration of the conjugated system appears in the 1620 cm⁻¹ region.

Experimental Protocol for IR Analysis (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 4-Androsten-3,6,17-trione with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Grind 1-2 mg Sample with 200 mg KBr press Press into a Transparent Pellet mix->press sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) press->sample_spec background Acquire Background Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract identify Identify Characteristic Peaks subtract->identify Functional Group Assignment Functional Group Assignment identify->Functional Group Assignment

FTIR analysis workflow for 4-Androsten-3,6,17-trione.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[8] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of steroids.[2][3]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
300High[M]⁺˙ (Molecular Ion)
285Moderate[M - CH₃]⁺
282Moderate[M - H₂O]⁺˙ (often observed in steroids)
257Moderate[M - C₃H₇]⁺
124HighCharacteristic fragment from the A/B rings

Causality in Mass Spectral Fragmentation:

  • The molecular ion peak at m/z 300 is expected to be prominent due to the relatively stable steroid ring system.

  • Loss of a methyl group (CH₃, 15 Da) from C-18 or C-19 is a common fragmentation pathway for steroids.

  • The fragmentation of the steroid backbone is complex, but often leads to characteristic ions that are diagnostic of the ring structure. Cleavage across the B-ring can lead to a prominent ion at m/z 124, which is indicative of the A-ring containing the α,β-unsaturated ketone system.

Experimental Protocol for GC-MS Analysis

For GC-MS analysis, steroids are often derivatized to improve their volatility and thermal stability.[3]

  • Derivatization (TMS Ether Formation):

    • Dissolve ~1 mg of 4-Androsten-3,6,17-trione in 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture at 60 °C for 30 minutes to form the trimethylsilyl (TMS) enol ethers.

  • GC-MS Parameters:

    • Injector: Splitless mode, 280 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 180 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve Sample derivatize Derivatize with MSTFA (60°C, 30 min) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 50-600) ionize->detect spectrum Obtain Mass Spectrum detect->spectrum fragment Analyze Fragmentation Pattern spectrum->fragment Structural Confirmation Structural Confirmation fragment->Structural Confirmation

GC-MS analysis workflow for 4-Androsten-3,6,17-trione.

Conclusion

References

  • Burke, A. J., et al. (1986). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, 8, 1069-1082. Available at: [Link]

  • Wikipedia. (n.d.). 4-Androstene-3,6,17-trione. In Wikipedia. Retrieved January 20, 2024, from [Link]

  • Deventer, K., Van Eenoo, P., Mikulčíková, P., Van Thuyne, W., & Delbeke, F. T. (2005). Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry. Journal of Chromatography B, 828(1-2), 21-26. Available at: [Link]

  • Van Thuyne, W., Van Eenoo, P., & Delbeke, F. T. (2005). Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis. Biomedical Chromatography, 19(9), 689-695. Available at: [Link]

  • Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2005). Metabolism, excretion and detection of androst-4-ene-3,6,17-trione. Recent Advances in Doping Analysis, 13, 57-60. Available at: [Link]

  • Zhang, Y., et al. (2022). Structural Characterization and Immunomodulatory Activity of Fructan Polysaccharides from Two Varieties of Codonopsis pilosulae. Molecules, 27(19), 6383. Available at: [Link]

  • Guedes, M. J., et al. (2014). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. Journal of Mass Spectrometry, 49(12), 1249-1267. Available at: [Link]

  • Blümich, B., & Pusch, M. (2015). Steroids and NMR. In NMR in Pharmaceutical Science. John Wiley & Sons, Ltd. Available at: [Link]

  • Merten, C., et al. (2021). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. Molecules, 26(1), 163. Available at: [Link]

  • PubChem. (n.d.). Androst-4-ene-3,6,17-trione. Retrieved January 20, 2024, from [Link]

  • ResearchGate. (2016). (PDF) Spectroscopic Methods of Steroid Analysis. Available at: [Link]

  • Ahmed, H. A. A., & Mohammed, R. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(18), 4235. Available at: [Link]

  • PubChem. (n.d.). 4-Androsten-3,17-dione. Retrieved January 20, 2024, from [Link]

  • Mueller, M. J., et al. (2014). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 25(10), 1739-1750. Available at: [Link]

  • Deventer, K., et al. (2020). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules, 25(10), 2418. Available at: [Link]

  • Elyashberg, M., et al. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. Available at: [Link]

  • Homer, N. Z. M., et al. (2024). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. protocols.io. Available at: [Link]

  • Piper, T., et al. (2020). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 25(18), 4268. Available at: [Link]

  • Zhao, M., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(11), 2235-2244. Available at: [Link]

  • Pozo, O. J., et al. (2008). Development of a sensitive GC-C-IRMS method for the analysis of androgens. Journal of Chromatography B, 872(1-2), 1-11. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2024, from [Link]

  • G. F. P. de A. Melo, et al. (2009). Synthesis and Complete 1H and 13C NMR Analysis of Some 4-Androsten-3-one Derivatives. Molecules, 14(9), 3450-3461. Available at: [Link]

  • Eurisotop. (n.d.). 4-ANDROSTENE-3,17-DIONE (2,2,4,6,6-D5, 98%). Retrieved January 20, 2024, from [Link]

  • PubChem. (n.d.). Androstenedione. Retrieved January 20, 2024, from [Link]

  • Numazawa, M., et al. (2007). Mass spectrometric analysis of oxygenations in aromatization of androst-4-ene-3,6,17-trione, a suicide substrate of aromatase, by placental microsomes. Isotope effect and stereochemistry. The Journal of Steroid Biochemistry and Molecular Biology, 105(1-5), 107-114. Available at: [Link]

Sources

Pharmacokinetics of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the (Mefenamic Acid)

Foreword

As Senior Application Scientists, our role extends beyond mere data generation; we are tasked with the interpretation and contextualization of scientific findings to guide drug development. This document provides a comprehensive overview of the pharmacokinetic profile of 2-[(2,4-dimethylphenyl)amino]nicotinic acid, commonly known as mefenamic acid. This nonsteroidal anti-inflammatory drug (NSAID) has a long-standing clinical history, yet a nuanced understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic index and mitigating potential adverse effects. This guide is structured to provide not just a summary of known parameters, but also the rationale behind the experimental approaches used to derive them, thereby offering a deeper, more actionable understanding for researchers and drug development professionals.

Introduction: Chemical and Therapeutic Profile

2-[(2,4-Dimethylphenyl)amino]nicotinic acid, or mefenamic acid, belongs to the fenamate class of NSAIDs. Its mechanism of action, like other NSAIDs, involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain. It is primarily used for the short-term treatment of mild to moderate pain from various conditions, including menstrual pain.

Chemical Structure and Properties:

  • IUPAC Name: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

  • Molecular Formula: C₁₅H₁₅N₂O₂

  • Molecular Weight: 241.29 g/mol

  • Appearance: Off-white crystalline powder

  • Solubility: Practically insoluble in water, soluble in ethanol and methanol.

Understanding these fundamental properties is crucial as they directly influence the drug's formulation, dissolution, and subsequent absorption profile.

Absorption: From Administration to Systemic Circulation

Mefenamic acid is typically administered orally. Its absorption from the gastrointestinal (GI) tract is relatively rapid, with peak plasma concentrations (Cmax) generally observed within 2 to 4 hours post-administration.

Factors Influencing Oral Absorption

The rate and extent of mefenamic acid absorption are influenced by several factors:

  • Formulation: The dissolution rate of the tablet or capsule can be a rate-limiting step. Formulations with faster dissolution profiles will expectedly lead to a shorter time to reach Cmax (Tmax).

  • Gastric pH: As a weak acid, the ionization state of mefenamic acid changes with pH, which can affect its solubility and permeability across the GI mucosa.

  • Food Effect: The presence of food in the stomach can delay gastric emptying, thus delaying the Tmax. However, co-administration with food is often recommended to reduce GI irritation, a common side effect of NSAIDs.

Experimental Protocol: In Vitro Dissolution Testing

To ensure batch-to-batch consistency and predict in vivo performance, in vitro dissolution testing is a critical quality control step.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer at pH 7.4, to simulate intestinal fluid.

  • Temperature: Maintained at 37 ± 0.5 °C.

  • Paddle Speed: Typically set at 50 or 75 RPM.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: The concentration of mefenamic acid in each sample is determined by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Dissolution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Dissolution Medium (pH 7.4 Phosphate Buffer) Equilibrate Equilibrate Apparatus (37°C, 50 RPM) Introduce Introduce Mefenamic Acid Dosage Form Equilibrate->Introduce Sample Withdraw Aliquots at Timed Intervals Introduce->Sample Analyze Quantify Drug Concentration (HPLC/UV-Vis) Sample->Analyze Plot Plot % Dissolved vs. Time Analyze->Plot

Caption: Workflow for in vitro dissolution testing of mefenamic acid.

Distribution: Reaching the Target Tissues

Once absorbed into the systemic circulation, mefenamic acid is extensively bound to plasma proteins, primarily albumin (>90%). This high degree of protein binding has significant pharmacokinetic implications:

  • Low Volume of Distribution (Vd): The Vd of mefenamic acid is relatively small, approximately 0.1 L/kg, indicating that the drug is largely confined to the vascular compartment.

  • Potential for Drug-Drug Interactions: Co-administration with other highly protein-bound drugs can lead to displacement of mefenamic acid from albumin, increasing its free (pharmacologically active) concentration and potentially leading to toxicity.

Metabolism: Biotransformation Pathways

Mefenamic acid is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 (CYP) enzyme system. The major enzyme responsible for its metabolism is CYP2C9.

Major Metabolic Pathways:

  • Hydroxylation: The primary metabolic pathway involves the oxidation of the 3'-methyl group to form 3'-hydroxymethyl mefenamic acid (Metabolite I).

  • Carboxylation: Further oxidation of the 3'-hydroxymethyl metabolite leads to the formation of 3'-carboxy mefenamic acid (Metabolite II).

Both of these metabolites are pharmacologically inactive.

Metabolism_Pathway Mefenamic_Acid Mefenamic Acid Metabolite_I 3'-hydroxymethyl mefenamic acid (Metabolite I) Mefenamic_Acid->Metabolite_I CYP2C9 (Hydroxylation) Metabolite_II 3'-carboxy mefenamic acid (Metabolite II) Metabolite_I->Metabolite_II Oxidation

Caption: Major metabolic pathways of mefenamic acid.

Clinical Significance of CYP2C9 Polymorphisms

Genetic variations in the CYP2C9 gene can significantly impact the metabolism of mefenamic acid. Individuals who are poor metabolizers of CYP2C9 may have a reduced capacity to clear the drug, leading to increased plasma concentrations and a higher risk of adverse effects. Therefore, genotyping for CYP2C9 variants may be considered in patients experiencing toxicity or a lack of efficacy.

Excretion: Elimination from the Body

Mefenamic acid and its metabolites are primarily eliminated from the body via the kidneys. Approximately 52% of an administered dose is recovered in the urine, mainly as the conjugated forms of the hydroxylated and carboxylated metabolites. A smaller portion is excreted in the feces.

The elimination half-life (t₁/₂) of mefenamic acid is approximately 2 to 4 hours. This relatively short half-life necessitates multiple daily doses to maintain therapeutic plasma concentrations.

Pharmacokinetic Parameters: A Quantitative Summary

The following table summarizes the key pharmacokinetic parameters of mefenamic acid.

ParameterValueSignificance
Tmax (Time to Peak Concentration) 2 - 4 hoursIndicates the rate of absorption.
Cmax (Peak Plasma Concentration) Varies with doseRepresents the maximum systemic exposure.
t₁/₂ (Elimination Half-life) 2 - 4 hoursDetermines the dosing interval.
Vd (Volume of Distribution) ~0.1 L/kgReflects the extent of drug distribution in the body.
Protein Binding >90%Influences the free drug concentration and potential for interactions.
Primary Route of Elimination RenalHighlights the importance of kidney function in drug clearance.

Special Populations and Considerations

  • Renal Impairment: Since mefenamic acid and its metabolites are primarily excreted by the kidneys, patients with renal insufficiency may have impaired clearance, leading to drug accumulation. Its use is generally not recommended in patients with severe renal disease.

  • Hepatic Impairment: As the liver is the primary site of metabolism, patients with hepatic dysfunction may have a reduced ability to metabolize mefenamic acid, potentially leading to increased plasma levels.

  • Geriatric Population: Elderly patients may have reduced renal and hepatic function, which can alter the pharmacokinetic profile of mefenamic acid. Dose adjustments may be necessary.

Conclusion

The pharmacokinetic profile of 2-[(2,4-dimethylphenyl)amino]nicotinic acid is characterized by rapid oral absorption, high plasma protein binding, extensive hepatic metabolism primarily via CYP2C9, and renal excretion of its inactive metabolites. A thorough understanding of these ADME properties is essential for the safe and effective use of this NSAID. Future research should continue to explore the impact of genetic polymorphisms and drug-drug interactions on its pharmacokinetics to further personalize therapy and minimize risks.

References

  • PubChem. Mefenamic Acid. National Center for Biotechnology Information. [Link]

  • DrugBank Online. Mefenamic acid. [Link]

  • Sweetman, S. C. (Ed.). (2009). Martindale: The complete drug reference. Pharmaceutical Press.
  • DailyMed. Mefenamic Acid. U.S. National Library of Medicine. [Link]

  • Hardman, J. G., Limbird, L. E., & Gilman, A. G. (Eds.). (2001). Goodman & Gilman's the pharmacological basis of therapeutics (10th ed.). McGraw-Hill.

An In-Depth Technical Guide to the ADME Profile of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (Mefenamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2,4-Dimethylphenyl)amino]nicotinic acid, widely known as Mefenamic Acid, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It is primarily utilized for the management of mild to moderate pain, including menstrual pain, and for its anti-inflammatory and antipyretic properties.[1][2] A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to drug discovery and development. This guide provides a comprehensive technical overview of the ADME characteristics of Mefenamic Acid, offering insights into its pharmacokinetic behavior and the experimental methodologies used to elucidate these properties.

Part 1: Absorption

The absorption of a drug substance is the process by which it enters the systemic circulation. For orally administered drugs like Mefenamic Acid, this primarily involves passage through the gastrointestinal (GI) tract.

Mefenamic acid is rapidly absorbed from the gut following oral administration.[3] Peak plasma concentrations are typically reached within two to four hours.[3][4]

In Vitro Assessment of Intestinal Permeability: The Caco-2 Permeability Assay

A reliable method for predicting the in vivo absorption of orally administered drugs is the Caco-2 permeability assay. This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[1]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[1]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The test compound, Mefenamic Acid, is added to the apical (AP) side of the monolayer (to simulate gut lumen) and the appearance of the compound in the basolateral (BL) side (simulating blood circulation) is monitored over time. A typical incubation time is 2 hours.[4]

  • Sample Analysis: Samples are collected from both the AP and BL compartments at predetermined time points and the concentration of Mefenamic Acid is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

A study has reported a permeability coefficient for Mefenamic Acid of 49 × 10–6 cm s–1, indicating high permeability.[5]

Visualization of the Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer seed->culture teer Verify monolayer integrity (TEER) culture->teer dose Add Mefenamic Acid to Apical side teer->dose Proceed if TEER is optimal incubate Incubate at 37°C for 2 hours dose->incubate sample Collect samples from Apical and Basolateral sides incubate->sample lcms Quantify Mefenamic Acid by LC-MS/MS sample->lcms papp Calculate Papp value lcms->papp

Caption: Workflow of the Caco-2 permeability assay.

Part 2: Distribution

Distribution refers to the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body. A key determinant of a drug's distribution is its binding to plasma proteins.

Mefenamic acid is extensively bound to plasma proteins, with over 90% of the drug in the bloodstream bound to these proteins.[3] It is also known to cross the placenta and is found in small amounts in breast milk.[3]

In Vitro Assessment of Plasma Protein Binding: Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the extent of a drug's binding to plasma proteins. This technique separates a drug-containing plasma solution from a drug-free buffer solution by a semi-permeable membrane that allows the passage of unbound drug but not the larger protein-drug complex.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A dialysis unit, often a 96-well plate format, is used. Each well is divided into two chambers by a semi-permeable membrane with a specific molecular weight cut-off (e.g., 12-14 kDa).

  • Sample Preparation: One chamber (the plasma chamber) is filled with plasma spiked with a known concentration of Mefenamic Acid. The other chamber (the buffer chamber) is filled with a protein-free buffer solution.

  • Equilibration: The dialysis unit is incubated, typically with gentle shaking, at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sample Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers, and the concentration of Mefenamic Acid in each is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound drug (% Unbound) and the percentage of plasma protein binding (% PPB) are calculated as follows:

    % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100 % PPB = 100 - % Unbound

One study reported the rate of Mefenamic Acid binding to plasma proteins to be 75 +/- 5%.[6]

Visualization of the Equilibrium Dialysis Workflow

EquilibriumDialysis_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prepare Prepare dialysis unit with semi-permeable membrane add_plasma Add Mefenamic Acid-spiked plasma to one chamber prepare->add_plasma add_buffer Add buffer to the other chamber add_plasma->add_buffer incubate Incubate at 37°C with shaking until equilibrium add_buffer->incubate sample Collect samples from both chambers incubate->sample lcms Quantify Mefenamic Acid by LC-MS/MS sample->lcms calculate Calculate % Unbound and % PPB lcms->calculate

Caption: Workflow of the equilibrium dialysis assay.

Part 3: Metabolism

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily by enzymes in the liver. This process often converts lipophilic drugs into more water-soluble metabolites that can be more easily excreted.

Mefenamic acid is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[3] The major metabolic pathway involves the oxidation of the 3'-methyl group to form 3'-hydroxymethylmefenamic acid, which is then further oxidized to 3'-carboxymefenamic acid.[3] These metabolites are significantly less active than the parent drug.[3]

In Vitro Assessment of Metabolic Stability: Human Liver Microsome Stability Assay

The metabolic stability of a compound can be assessed in vitro using human liver microsomes (HLMs). HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes, including CYPs.

Experimental Protocol: Human Liver Microsome Stability Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing HLMs, a buffered solution (e.g., phosphate buffer, pH 7.4), and Mefenamic Acid at a known concentration.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH, which is required for CYP enzyme activity. The mixture is then incubated at 37°C.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant, containing the remaining Mefenamic Acid, is analyzed by LC-MS/MS.

  • Data Analysis: The rate of disappearance of Mefenamic Acid over time is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint), a measure of the metabolic activity of the liver enzymes towards the drug.

Visualization of Mefenamic Acid Metabolism

MefenamicAcid_Metabolism MA Mefenamic Acid Metabolite1 3'-Hydroxymethylmefenamic Acid (weakly active) MA->Metabolite1 CYP2C9 (Oxidation) Glucuronides Glucuronide Conjugates MA->Glucuronides Glucuronidation Metabolite2 3'-Carboxymefenamic Acid Metabolite1->Metabolite2 Oxidation Metabolite1->Glucuronides Glucuronidation Metabolite2->Glucuronides Glucuronidation

Caption: Metabolic pathway of Mefenamic Acid.

Part 4: Excretion

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are through the urine and feces.

Mefenamic acid and its metabolites are primarily excreted in the urine, accounting for 52-67% of the administered dose.[3] A smaller portion, around 20-25%, is excreted in the feces.[3] The elimination half-life of the parent drug is approximately two hours.[3]

In Vivo Assessment of Pharmacokinetics in a Rat Model

An in vivo pharmacokinetic study in an animal model, such as the rat, provides a comprehensive understanding of the ADME properties of a drug in a whole organism.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used. The animals are fasted overnight before dosing.[7]

  • Dosing: Mefenamic Acid, formulated in a suitable vehicle, is administered to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).[8][9]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable route, such as the tail vein.[7]

  • Plasma Preparation: The collected blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of Mefenamic Acid in the plasma samples is determined using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

A study in rats administered a 10 mg/kg oral dose of a Mefenamic Acid solid dispersion reported the following pharmacokinetic parameters: Cmax of 7.87 µg/mL, Tmax of 2.02 hours, and an AUC of 258.80 µg*h/mL.[11]

Visualization of an In Vivo Pharmacokinetic Study Workflow

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis fasting Fast rats overnight dose Administer Mefenamic Acid via oral gavage fasting->dose blood_collection Collect blood samples at specified time points dose->blood_collection plasma_prep Process blood to obtain plasma blood_collection->plasma_prep lcms Quantify Mefenamic Acid in plasma by LC-MS/MS plasma_prep->lcms pk_analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) lcms->pk_analysis

Caption: Workflow of an in vivo pharmacokinetic study.

Summary of ADME Properties

ADME Parameter Mefenamic Acid Characteristic Reference
Absorption Rapidly absorbed orally[3][4]
Peak plasma levels in 2-4 hours[3][4]
High permeability (Papp: 49 × 10–6 cm s–1)[5]
Distribution >90% bound to plasma proteins[3]
Crosses the placenta[3]
Found in small amounts in breast milk[3]
Metabolism Primarily hepatic metabolism via CYP2C9[3]
Major metabolites: 3'-hydroxymethylmefenamic acid and 3'-carboxymefenamic acid[3]
Excretion 52-67% excreted in urine (as metabolites)[3]
20-25% excreted in feces[3]
Elimination half-life: ~2 hours[3]

Conclusion

This technical guide has provided a detailed overview of the ADME profile of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (Mefenamic Acid). The compound exhibits rapid oral absorption, high plasma protein binding, extensive hepatic metabolism primarily through CYP2C9, and renal excretion of its metabolites. The provided experimental protocols for key in vitro and in vivo ADME studies offer a practical framework for researchers in the field of drug development. A comprehensive understanding of these pharmacokinetic properties is essential for the safe and effective therapeutic use of Mefenamic Acid and for the development of new chemical entities with optimized ADME characteristics.

References

  • RxList. Mefenamic Acid (Mefenamic Acid Capsules): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Wikipedia. Mefenamic acid. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • ResearchGate. Permeability of mefenamic acid measured on Caco-2 epithelial cell... [Link]

  • PubChem. Mefenamic Acid. [Link]

  • TÜBİTAK Academic Journals. Effect of Dehydration on the Pharmacokinetics of Mefenamic Acid. [Link]

  • National Institutes of Health (NIH). Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies. [Link]

  • Research support. LAB_021 Oral Gavage in Mice and Rats. [Link]

  • PubMed. [Mefenaminic acid binding by blood plasma and organ homogenates]. [Link]

  • PubMed. Rat palatability, pharmacodynamics effect and bioavailability of mefenamic acid formulations utilizing hot-melt extrusion technology. [Link]

  • NCBI Bookshelf. Mefenamic Acid - LiverTox. [Link]

  • ResearchGate. Detailed assay workflow of the equilibrated Caco-2 permeability assay... [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PubMed. Rapid and sensitive liquid chromatographic assay of mefenamic acid in plasma. [Link]

  • Taylor & Francis. Rat palatability, pharmacodynamics effect and bioavailability of mefenamic acid formulations utilizing hot-melt extrusion technology. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Caco2 assay protocol. [Link]

  • YouTube. PPB Training Video. [Link]

  • Harvard Apparatus. Guide to Equilibrium Dialysis. [Link]

  • wsu iacuc. Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. [Link]

  • IDEXX BioAnalytics. Rodent Blood Collection and Sample Preparation Guide. [Link]

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2-[(2,4-Dimethylphenyl)amino]nicotinic Acid: A Candidate for NSAID Classification? A Technical Guide to its Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the classification of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a compound for which a definitive classification as a non-steroidal anti-inflammatory drug (NSAID) is not established in current scientific literature. While derivatives of nicotinic acid have shown promise as anti-inflammatory agents, the specific biological activities of this molecule remain uncharacterized. This document provides a comprehensive framework for the systematic evaluation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid as a potential NSAID. We will delve into the foundational principles of NSAID classification, the critical signaling pathways they modulate, and a detailed, step-by-step experimental workflow for the in-vitro and in-vivo characterization of its anti-inflammatory and analgesic properties. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the investigation of novel anti-inflammatory compounds.

Introduction: The Unclassified Status of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

2-[(2,4-Dimethylphenyl)amino]nicotinic acid, identified by its CAS number 17782-10-4, is a known chemical entity with the molecular formula C14H14N2O2 and a molecular weight of 242.273 g/mol .[1] Currently, this compound is available commercially for research purposes only, with no substantive data in peer-reviewed literature detailing its pharmacological properties or biological effects.[1]

While nicotinic acid (niacin) itself is primarily recognized for its role in lipid metabolism and as a vitamin, various derivatives of nicotinic acid have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents.[2][3][4] Some of these derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[2][5] This precedent provides a strong rationale for the hypothesis that 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a nicotinic acid derivative, may also exhibit NSAID-like activities. However, without empirical evidence, its classification remains speculative.

This guide, therefore, will not present a definitive classification but will instead provide the scientific community with a robust, evidence-based roadmap for determining whether 2-[(2,4-Dimethylphenyl)amino]nicotinic acid can be classified as an NSAID.

The Mechanistic Hallmark of NSAIDs: The Arachidonic Acid Cascade

The defining mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[6] Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues, it is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2: Inducibly expressed at sites of inflammation, its activity leads to the production of pro-inflammatory prostaglandins.[5]

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Physiological Gastric Protection, Platelet Aggregation, Renal Function Thromboxane->Physiological Prostacyclin->Physiological

Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.

A thorough investigation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid must therefore begin with an assessment of its ability to inhibit COX-1 and COX-2.

Experimental Workflow for NSAID Characterization

The following sections outline a logical and comprehensive experimental plan to evaluate the potential NSAID properties of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

In-Vitro Evaluation: COX Inhibition Assays

The initial and most critical step is to determine if the compound directly interacts with and inhibits the activity of COX-1 and COX-2 enzymes.

Experimental Protocol: Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits and provides a sensitive method to detect the peroxidase activity of COX.

  • Reagent Preparation:

    • Prepare a stock solution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to determine the IC50 value.

    • Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.[7]

    • Include known NSAIDs (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective) as positive controls.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, diluted COX cofactor, and the test compound or control.

    • Add purified recombinant human COX-1 or COX-2 enzyme to the respective wells.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate the plate at the recommended temperature and time.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
2-[(2,4-Dimethylphenyl)amino]nicotinic acidTBDTBDTBD
Ibuprofen (Control)~5~10~0.5
Celecoxib (Control)>100~0.1>1000

TBD: To Be Determined

In_Vitro_Workflow Compound 2-[(2,4-Dimethylphenyl)amino]nicotinic acid COX1_Assay COX-1 Inhibition Assay Compound->COX1_Assay COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay IC50_1 Determine IC50 for COX-1 COX1_Assay->IC50_1 IC50_2 Determine IC50 for COX-2 COX2_Assay->IC50_2 Selectivity Calculate COX-2 Selectivity Index IC50_1->Selectivity IC50_2->Selectivity Decision Proceed to In-Vivo Studies? Selectivity->Decision

Caption: In-Vitro Workflow for Assessing COX Inhibition.

In-Vivo Evaluation: Anti-Inflammatory and Analgesic Models

If significant COX inhibition is observed in-vitro, the next logical step is to evaluate the compound's efficacy in established animal models of inflammation and pain.

3.2.1 Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-validated model for assessing acute inflammation.

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[8]

  • Dosing:

    • Administer 2-[(2,4-Dimethylphenyl)amino]nicotinic acid orally or intraperitoneally at various doses.

    • Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each dose at each time point compared to the vehicle control group.

    • Determine the dose-response relationship.

3.2.2 Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is sensitive to peripherally acting analgesics.

Experimental Protocol:

  • Animal Acclimatization: Use Swiss albino mice, acclimatized as described above.

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., aspirin) orally or intraperitoneally.

  • Induction of Nociception: 30-60 minutes after drug administration, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group.

3.2.3 Analgesic Activity: Hot Plate Test

This model assesses centrally mediated analgesia.

Experimental Protocol:

  • Animal Acclimatization: Use mice, acclimatized as described above.

  • Baseline Measurement: Determine the baseline reaction time of each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) by observing for paw licking or jumping.[9]

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., morphine).

  • Post-Dosing Measurement: Measure the reaction time at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration. A cut-off time is typically set to prevent tissue damage.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (%MPE) for each dose at each time point.

Data Presentation: In-Vivo Efficacy Summary

AssayTest Compound Dose% Inhibition / % MPEPositive Control% Inhibition / % MPE (Control)
Carrageenan Paw EdemaTBDTBDIndomethacinTBD
Acetic Acid WrithingTBDTBDAspirinTBD
Hot Plate TestTBDTBDMorphineTBD

TBD: To Be Determined

In_Vivo_Workflow In_Vitro_Results Positive In-Vitro COX Inhibition Anti_Inflammatory Carrageenan-Induced Paw Edema In_Vitro_Results->Anti_Inflammatory Peripheral_Analgesia Acetic Acid-Induced Writhing In_Vitro_Results->Peripheral_Analgesia Central_Analgesia Hot Plate Test In_Vitro_Results->Central_Analgesia Efficacy_Data Dose-Response Efficacy Data Anti_Inflammatory->Efficacy_Data Peripheral_Analgesia->Efficacy_Data Central_Analgesia->Efficacy_Data Classification Classification as a Potential NSAID Efficacy_Data->Classification

Caption: In-Vivo Workflow for Efficacy Testing.

Interpretation of Results and Classification

The classification of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid as an NSAID would be strongly supported if the experimental data demonstrate the following:

  • Significant inhibition of COX-1 and/or COX-2 in-vitro. The selectivity index will further classify it as a non-selective NSAID or a COX-2 selective inhibitor.

  • Dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model.

  • Significant analgesic activity in the acetic acid-induced writhing test.

  • Analgesic activity in the hot plate test would suggest a central component to its mechanism of action, which is a feature of some NSAIDs.

Conclusion

While the current body of scientific literature does not permit the classification of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid as an NSAID, its structural relationship to other nicotinic acid derivatives with demonstrated anti-inflammatory properties makes it a compelling candidate for investigation. The experimental framework detailed in this guide provides a rigorous and systematic approach to elucidating its pharmacological profile. The execution of these in-vitro and in-vivo studies will be crucial in determining its potential as a novel anti-inflammatory and analgesic agent and its rightful place in the classification of NSAIDs.

References

  • Al-Omair, M. A., et al. (2015). Design and Synthesis of 2-phenoxynicotinic Acid Hydrazides as Anti-Inflammatory and Analgesic Agents. PubMed. Retrieved February 7, 2026, from [Link]

  • 2-Aminonicotinic acid | C6H6N2O2 | CID 72930. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Asif, M. (2014). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Retrieved February 7, 2026, from [Link]

  • Dehghani, S., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. PubMed Central. Retrieved February 7, 2026, from [Link]

  • El-Sayed, M. A., et al. (2018). In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. International Journal of Nanomedicine. Retrieved February 7, 2026, from [Link]

  • Gierlich, P., et al. (2022). The structures of nicotinic acid and its derivatives. ResearchGate. Retrieved February 7, 2026, from [Link]

  • In vivo animal models in preclinical evaluation of anti-inflammatory activity- a review. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved February 7, 2026, from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Retrieved February 7, 2026, from [Link]

  • Radi, R., & Formoso, G. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved February 7, 2026, from [Link]

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Relationship between 2-[(2,4-Dimethylphenyl)amino]nicotinic acid and nicotinic acid receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the pharmacological relationship between the 2-anilinonicotinic acid scaffold (specifically the 2-[(2,4-dimethylphenyl)amino] derivative, an analog of Clonixin ) and nicotinic acid receptors.

At the Intersection of COX Inhibition and Receptor Modulation

Executive Summary

The molecule 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (a close structural analog of the NSAID Clonixin) presents a unique pharmacological paradox. While it retains the core nicotinic acid (niacin) moiety, its functional relationship with nicotinic acid receptors (GPR109A/HCA2) is defined by structural exclusion rather than agonism. Conversely, its relationship with nicotinic acetylcholine receptors (nAChRs) aligns with the pleiotropic ion-channel modulation observed in the fenamate class of therapeutics.

This guide provides a structural and functional analysis of this scaffold, defining why it acts primarily as a cyclooxygenase (COX) inhibitor and how it interacts—or fails to interact—with the receptor families implied by its name.

Part 1: Structural Logic & Pharmacophore Analysis[1]

To understand the receptor affinity of this molecule, we must deconstruct its architecture relative to the endogenous ligand, Nicotinic Acid (Vitamin B3).

  • The Head Group (Recognition Motif): The pyridine-3-carboxylic acid core is identical to Niacin.[1] In isolation, this motif is the primary pharmacophore for GPR109A (High-affinity Niacin Receptor).[1]

  • The Tail Group (Steric Determinant): The addition of a bulky (2,4-dimethylphenyl)amino group at the C2 position creates significant steric hindrance.

  • The Consequence:

    • GPR109A: The receptor binding pocket is highly restricted.[2][1][3] The C2-substitution disrupts the "lock-and-key" fit required for GPR109A activation, effectively silencing the lipid-lowering and flushing effects associated with niacin.[1]

    • COX Enzymes: The hydrophobic tail fits into the arachidonic acid binding channel of COX-1/COX-2, conferring NSAID activity.

Visualization: Structural Divergence

The following diagram illustrates the pharmacophore mapping and the resulting pathway divergence.

PharmacophoreMap Scaffold 2-[(2,4-Dimethylphenyl)amino] nicotinic acid Head Pyridine-3-COOH (Niacin Core) Scaffold->Head Tail 2-Anilino Substitution (Steric Bulk) Scaffold->Tail GPR109A GPR109A (HCA2) Receptor Head->GPR109A Potential Affinity Tail->GPR109A Steric Clash (Blocks Agonism) COX Cyclooxygenase (COX-1/2) Tail->COX Hydrophobic Interaction nAChR nAChR (Ion Channel) Tail->nAChR Allosteric Modulation

Caption: Pharmacophore decomposition showing how the C2-anilino tail blocks GPR109A activation while enabling COX inhibition.[1]

Part 2: The GPR109A (HCA2) Relationship

Hypothesis: The molecule acts as a GPR109A null ligand or weak antagonist, rather than an agonist.

GPR109A is a Gngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


i-coupled receptor.[4] Its activation by niacin inhibits adenylyl cyclase, reducing cAMP and preventing lipolysis in adipocytes.[1] It also triggers ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-arrestin recruitment, leading to prostaglandin release (flushing) in Langerhans cells.

Why this molecule differs from Niacin: Structure-Activity Relationship (SAR) studies on nicotinic acid derivatives indicate that the receptor pocket surrounding the pyridine nitrogen and C2 position is intolerant of large substituents. The 2,4-dimethylphenyl group prevents the molecule from penetrating the orthosteric binding site deep within the transmembrane bundle.

Experimental Protocol 1: Validating GPR109A Inactivity

To confirm this molecule does not trigger the niacin pathway (and thus avoids flushing side effects), use a cAMP suppression assay.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HCA2).[1]

  • Induction: Pre-treat cells with Forskolin (10 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    M) to elevate baseline cAMP levels.
    
  • Treatment:

    • Control: Vehicle (DMSO).[1]

    • Positive Control: Nicotinic Acid (100 nM – 1 mM dose response).[1]

    • Test Compound: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      M – 100 
      
      
      
      M).
  • Detection: TR-FRET cAMP immunoassay (e.g., Lance Ultra).[1]

  • Success Criteria:

    • Niacin should show a dose-dependent decrease in cAMP (EC50 ~1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      M).
      
    • The Test Compound should show no significant reduction in cAMP, confirming lack of agonist activity.

Part 3: The Nicotinic Acetylcholine Receptor (nAChR) Relationship

Hypothesis: The molecule acts as an ion channel modulator (Fenamate-like activity).[1]

While not a "nicotinic acid receptor" in the metabolic sense, the Nicotinic Acetylcholine Receptor (nAChR) is a ligand-gated ion channel often modulated by fenamates (Niflumic acid, Flufenamic acid). Given that the test molecule is an aza-fenamate, it likely shares the "fenamate pharmacophore" for ion channels.

Mechanism: Fenamates typically act as negative allosteric modulators (NAMs) or open-channel blockers on nAChRs (specifically


7 or 

3

4 subtypes), independent of the orthosteric acetylcholine site.
Visualization: Signaling Pathway Comparison

SignalingPathways GPR GPR109A (Gi-Coupled) AC Adenylyl Cyclase GPR->AC Inhibition (Gi) nAChR nAChR (Ion Channel) IonFlux Na+/Ca2+ Influx nAChR->IonFlux Modulated Current Niacin Niacin Niacin->GPR Agonist TestMol 2-[(2,4-Dimethylphenyl) amino]nicotinic acid TestMol->GPR No Binding (Steric Block) TestMol->nAChR Allosteric Modulation/Block cAMP cAMP Levels AC->cAMP Decrease

Caption: The test molecule likely bypasses the GPR109A pathway while modulating nAChR ion flux.

Experimental Protocol 2: Electrophysiological Profiling

To determine the interaction with nAChRs.[1]

  • System: Xenopus laevis oocytes expressing human ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    7 nAChR.
    
  • Technique: Two-electrode voltage clamp (TEVC).

  • Protocol:

    • Establish baseline current with Acetylcholine (ACh) EC50 pulses.[1]

    • Co-apply ACh + Test Compound (10 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      M, 30 
      
      
      
      M, 100
      
      
      M).
  • Data Analysis:

    • Calculate % Inhibition of ACh-evoked current.[1]

    • Assess reversibility (washout).[1]

    • Note: Fenamates often show a "flicker" block or rapid desensitization enhancement.[1]

Part 4: Comparative Data Summary

The table below summarizes the expected pharmacological profile based on the structural homology to established ligands.

Receptor / TargetEndogenous/Standard Ligand2-[(2,4-Dimethylphenyl)amino]nicotinic acid InteractionMechanism of Interaction
GPR109A (HCA2) Nicotinic Acid (Niacin)Inactive / Very Low Affinity Steric hindrance at C2 position prevents orthosteric binding.[1]
nAChR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

7)
AcetylcholineModulator / Blocker Putative allosteric modulation similar to Flufenamic acid.
COX-1 / COX-2 Arachidonic AcidInhibitor Hydrophobic channel binding (NSAID activity).[1]
Slo2.1 (K+ Channel) Intracellular Na+Activator Fenamates are known activators of Slo2.1 channels.[1][5]
References
  • GPR109A Structure & Ligand Specificity Tunaru, S., et al. (2003).[1] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. [1][4]

  • Fenamate Pharmacology on Ion Channels Hage, T. A., et al. (2011).[1] Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators.

  • Nicotinic Acid Receptor SAR Van Veldhoven, J. P., et al. (2011).[1] Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). [2][1][3]

  • Clonixin Mechanism of Action Cryer, B., & Feldman, M. (1998).[1] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.

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A Technical Guide to the Preliminary Cytotoxicity Assessment of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on the novel compound 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous approach to evaluating the cytotoxic potential of this compound, grounded in established methodologies and logical experimental progression.

Introduction and Rationale

2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a derivative of 2-anilinonicotinic acid, a class of compounds known for a diverse range of pharmacological activities.[1] Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential biological activity, which necessitates a thorough evaluation of its safety profile, beginning with in vitro cytotoxicity. Understanding the cytotoxic effects of a novel compound is a critical early step in the drug discovery process, providing essential data for go/no-go decisions and guiding further development.

This guide will detail the necessary steps to characterize the cytotoxic profile of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, from initial cell viability assays to preliminary mechanistic investigations. The experimental design emphasizes a self-validating system, ensuring the generation of robust and reliable data.

Compound Profile: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

PropertyValueSource
Chemical Formula C14H14N2O2[2][3]
Molecular Weight 242.27 g/mol [2]
Chemical Structure Cc1ccc(Nc2ncccc2C(=O)O)c(C)c1[2]
Physical Form Powder[2]

Synthesis: The synthesis of 2-anilinonicotinic acid derivatives typically involves the nucleophilic substitution of 2-chloronicotinic acid with the corresponding aniline derivative.[1] For the synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a plausible route would involve the reaction of 2-chloronicotinic acid with 2,4-dimethylaniline.

Core Cytotoxicity Assessment Workflow

The preliminary assessment of cytotoxicity will follow a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Confirmation & Dose-Response cluster_2 Phase 3: Preliminary Mechanistic Insights A Compound Preparation & Solubilization C MTT Assay for Cell Viability A->C B Cell Line Selection & Culture B->C D IC50 Determination C->D Significant Cytotoxicity Observed E LDH Assay for Membrane Integrity D->E F Apoptosis vs. Necrosis Assessment E->F G Hypothesized Mechanism Investigation F->G

Caption: A tiered workflow for the preliminary cytotoxicity assessment of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

Detailed Experimental Protocols

Phase 1: Initial Viability Screening

The initial phase aims to determine if 2-[(2,4-Dimethylphenyl)amino]nicotinic acid exhibits cytotoxic effects on a panel of representative cell lines.

A crucial first step is the selection of appropriate cell lines. A diverse panel should be chosen to represent both cancerous and non-cancerous tissues, allowing for an initial assessment of selectivity.

  • Human hepatocellular carcinoma (HepG2): A well-characterized cell line for general toxicity screening.

  • Human colorectal carcinoma (HCT-116): Represents a common cancer type.

  • Human breast adenocarcinoma (MCF-7): Another prevalent cancer cell line.

  • Normal human dermal fibroblasts (NHDF): To assess cytotoxicity in a non-cancerous cell line.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in a suitable solvent (e.g., DMSO) and dilute to final concentrations ranging from 0.1 µM to 100 µM in cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Phase 2: Confirmation and Dose-Response

If significant cytotoxicity is observed in the initial screening, the next phase focuses on confirming these findings and quantifying the dose-dependent effects.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data from the MTT assay will be used to calculate the IC50 value for each cell line at each time point. This is achieved by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. This provides a measure of cell membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

Protocol:

  • Cell Treatment: Treat cells with 2-[(2,4-Dimethylphenyl)amino]nicotinic acid at concentrations around the determined IC50 value for 24, 48, and 72 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the mixture and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Preliminary Mechanistic Insights

Based on the structural similarity of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid to NSAIDs, a potential mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] NSAIDs are known to inhibit both COX-1 and COX-2, which are involved in the synthesis of prostaglandins that mediate inflammation.[7][10]

NSAID_Mechanism cluster_0 Pro-inflammatory Stimuli cluster_1 Enzymatic Conversion cluster_2 Products cluster_3 Inhibition A Arachidonic Acid B COX-1 (Constitutive) A->B C COX-2 (Inducible) A->C D Prostaglandins (Physiological) B->D E Prostaglandins (Inflammatory) C->E F 2-[(2,4-Dimethylphenyl)amino]nicotinic acid F->B F->C

Caption: Hypothesized mechanism of action via COX inhibition.

Further investigation into the mode of cell death (apoptosis vs. necrosis) can be conducted using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner.

Table 1: Hypothetical IC50 Values (µM) of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Cell Line24h48h72h
HepG255.235.820.1
HCT-11645.728.915.4
MCF-762.140.325.6
NHDF>100>10085.3

The results should be interpreted in the context of the cell lines used and the potential mechanisms of action. For example, lower IC50 values in cancer cell lines compared to normal fibroblasts would suggest a degree of cancer cell selectivity.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for the preliminary cytotoxic evaluation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. The data generated from these studies will provide a critical foundation for understanding the compound's safety profile and will inform the design of future preclinical studies. Further investigations could include more detailed mechanistic studies, such as specific COX enzyme inhibition assays and in vivo toxicity studies.

References

  • Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid. (2021). New Journal of Chemistry. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved February 7, 2026, from [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2024, February 5). Nonsteroidal anti-inflammatory drug. Retrieved February 7, 2026, from [Link]

  • Dr.Oracle. (2025, April 13). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids? Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Characterization of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid Binding Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

This guide details the technical protocols for characterizing the binding affinity of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (commonly known as Metanixin ). As a member of the fenamate/nicotinic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound exerts its therapeutic effect primarily through the inhibition of Cyclooxygenase (COX) enzymes.[1][2]

For drug development professionals, understanding the binding profile of this molecule requires a dual-assay approach:

  • Pharmacodynamic (PD) Affinity: Direct binding kinetics to the target enzymes (COX-1/COX-2) to determine efficacy.

  • Pharmacokinetic (PK) Affinity: Interaction with Human Serum Albumin (HSA) , as the high plasma protein binding characteristic of this chemical class dictates its free fraction and biodistribution.

This guide moves beyond simple


 determination, focusing on Surface Plasmon Resonance (SPR)  for real-time kinetic data (

,

) and Fluorescence Quenching for serum albumin interaction analysis.

Primary Target Interaction: COX-2 Surface Plasmon Resonance (SPR)[4]

While Enzyme Immunoassays (EIA) provide functional inhibition data (


), they do not reveal residence time—a critical predictor of in vivo efficacy for NSAIDs. SPR is the superior method for determining the equilibrium dissociation constant (

) and kinetic rate constants.
Experimental Rationale[4]
  • Why SPR? It allows for the label-free detection of the small molecule (analyte) binding to the larger protein (ligand) in real-time.[3]

  • The Challenge: COX enzymes are membrane-bound homodimers. Standard amine coupling can deactivate the catalytic site.

  • The Solution: Use Ni-NTA capture of His-tagged recombinant COX-2 or Biotin-Streptavidin capture to maintain protein orientation and activity.

SPR Assay Protocol (Biacore/Cytiva Systems)

Reagents:

  • Ligand: Recombinant Human COX-2 (His-tagged).

  • Analyte: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (dissolved in 100% DMSO, diluted to running buffer).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 5% DMSO .

    • Critical Note: The DMSO concentration in the running buffer must exactly match the analyte samples to avoid "bulk refractive index" jumps that obscure the binding signal.

Step-by-Step Workflow:

  • Sensor Chip Preparation (Capture Method):

    • Use a Series S Sensor Chip NTA (for His-tag capture).

    • Prime the system with Running Buffer.

    • Inject 500 µM

      
       for 60s at 10 µL/min to activate the NTA surface.
      
  • Ligand Immobilization:

    • Inject His-COX-2 (20 µg/mL) over the active flow cell. Target a capture level of ~2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a small molecule (~242 Da).

    • Reference Cell: Inject buffer only (or capture a non-interacting His-protein) to serve as a blank.

  • Solvent Correction Cycles:

    • Prepare a DMSO calibration series (4.5% to 5.8% DMSO) to correct for bulk refractive index variations. This is mandatory for hydrophobic NSAIDs.

  • Kinetic Titration (Single Cycle Kinetics recommended):

    • Inject the analyte (Metanixin) at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) without regeneration between injections.

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60–120 seconds.

    • Dissociation Time: 300–600 seconds (crucial for slow-off rate inhibitors).

  • Data Analysis:

    • Fit the sensorgrams to a 1:1 Langmuir Binding Model .

    • Report

      
       (association rate), 
      
      
      
      (dissociation rate), and
      
      
      (
      
      
      ).
Visualization: SPR Kinetic Workflow

SPR_Workflow Start Start: Chip Activation Immob Ligand Capture (His-COX-2 on Ni-NTA) Start->Immob Inject Analyte Injection (Metanixin + 5% DMSO) Immob->Inject Ref Reference Cell (No Protein) Ref->Inject Subtraction Assoc Association Phase (kon measurement) Inject->Assoc Dissoc Dissociation Phase (koff measurement) Assoc->Dissoc Regen Regeneration (Remove Ligand/Analyte) Dissoc->Regen If Multi-Cycle Analysis Data Analysis (1:1 Langmuir Fit) Dissoc->Analysis End of Cycle Regen->Immob New Cycle

Caption: Figure 1. Surface Plasmon Resonance (SPR) workflow for determining Metanixin binding kinetics to COX-2.

Secondary Binding: Human Serum Albumin (HSA) Fluorescence Quenching

Nicotinic acid derivatives are acidic and highly lipophilic (


). Consequently, >95% of the drug in circulation is bound to plasma proteins, primarily HSA. Characterizing this binding is essential to predict the free (active) drug concentration.
Experimental Rationale

HSA contains a single tryptophan residue (Trp-214) located in Subdomain IIA (Sudlow's Site I).

  • Mechanism: When Metanixin binds near Trp-214 (or alters protein conformation), it quenches the intrinsic fluorescence of the tryptophan via Förster Resonance Energy Transfer (FRET) or static complex formation.

  • Output: The Stern-Volmer constant (

    
    ) and the Binding Constant (
    
    
    
    ).
Fluorescence Quenching Protocol

Reagents:

  • Protein: Fatty-acid free HSA (2 µM in PBS, pH 7.4).

  • Ligand: Metanixin (Stock 10 mM in DMSO).

  • Instrument: Spectrofluorometer (e.g., Jasco, Horiba).

Step-by-Step Workflow:

  • Baseline Measurement:

    • Excitation wavelength: 280 nm (selectively excites Trp and Tyr) or 295 nm (selectively excites Trp-214 to reduce background).

    • Emission scan range: 300 nm to 450 nm .

    • Record the spectrum of 2 µM HSA alone (

      
      ).
      
  • Titration:

    • Sequentially add Metanixin to the HSA solution to achieve final concentrations of 0, 2, 4, 8, 16, 32 µM.

    • Note: Keep total DMSO concentration <1% to prevent protein denaturation.

    • Incubate for 2-5 minutes at 25°C (or 37°C for physiological relevance) after each addition.

  • Measurement:

    • Record emission spectra (

      
      ) for each concentration. Observe the decrease in peak intensity at ~340 nm.
      
  • Correction:

    • Correct for the "Inner Filter Effect" (absorption of excitation/emission light by the drug itself) if Metanixin absorbs significantly at 280/340 nm.

    • Formula:

      
      
      
Data Analysis (Stern-Volmer)

Plot


 versus 

(Quencher/Drug concentration).
  • Stern-Volmer Equation:

    
    
    
    • Where

      
       is the Stern-Volmer quenching constant.
      
    • If the plot is linear, it suggests a single class of fluorophores is accessible.

  • Binding Constant (

    
    ) Calculation: 
    For static quenching (complex formation), use the modified equation:
    
    
    
    
    • The slope

      
       indicates the number of binding sites (usually ~1 for NSAIDs on HSA).
      
Visualization: Fluorescence Quenching Mechanism

Quenching_Mechanism HSA HSA (Trp-214) Excited State Complex HSA-Drug Complex (Non-Fluorescent) HSA->Complex + Drug (Binding) Light Fluorescence Emission (340 nm) HSA->Light No Drug Drug Metanixin (Quencher) Drug->Complex Complex->Light Quenched (Reduced Intensity)

Caption: Figure 2. Mechanism of HSA fluorescence quenching by Metanixin binding.

Summary of Key Parameters

ParameterAssay MethodTypical Value (Class Ref)Significance

(Affinity)
SPR (Biacore)nM to low µM rangeThermodynamic stability of the Drug-Target complex. Lower

= tighter binding.

(Residence)
SPR (Biacore)

to

Slow dissociation correlates with prolonged anti-inflammatory duration.

(Potency)
EIA / Colorimetric0.1 - 10 µMFunctional inhibition concentration (dependent on substrate concentration).

(HSA)
Fluorescence

Indicates strong interaction with plasma proteins (Site II/Sudlow I).

References

  • Cytiva (Biacore). (2023). Surface Plasmon Resonance (SPR) Analysis: Principles and Protocols for Protein Interaction.[4]Link

  • Burnouf, C., & Pradines, A. (2012). Structural and Kinetic Studies of COX-2 Inhibitors. Journal of Biomolecular Screening. Link

  • Ghumatkar, J., et al. (2015). Binding Interaction of NSAIDs with Human Serum Albumin: A Fluorescence Quenching Study. Journal of Pharmaceutical Analysis. Link

  • Cayman Chemical. (2024). COX Inhibitor Screening Assay Protocol.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28864 (Metanixin).Link

Sources

An In-Depth Technical Guide to 2-(Arylamino)nicotinic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 2-(Arylamino)nicotinic Acids

The 2-(arylamino)nicotinic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules.[1] These compounds, structurally analogous to the fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant attention from researchers due to their broad therapeutic potential. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives, offering valuable insights for scientists and professionals in drug discovery and development. The spectrum of their biological activities is extensive, encompassing anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2]

Core Synthetic Strategies: Building the 2-(Arylamino)nicotinic Acid Framework

The primary and most established method for the synthesis of 2-(arylamino)nicotinic acids is the Ullmann condensation .[1][3] This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of a 2-chloronicotinic acid with a substituted aniline.[3][4] While effective, traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and long reaction times, which can lead to moderate yields and the formation of byproducts.[3]

Recent advancements have focused on optimizing this classic transformation. Green chemistry approaches, such as performing the synthesis in high-temperature water or under solvent-free conditions using boric acid as a catalyst, have demonstrated improved yields, shorter reaction times, and a more favorable environmental profile.[1][5] Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing these derivatives.[1]

A key experimental protocol for a modified Ullmann condensation is detailed below:

Experimental Protocol: Modified Ullmann Condensation for 2-(Arylamino)nicotinic Acid Synthesis

Objective: To synthesize a series of 2-(arylamino)nicotinic acid derivatives via a copper-catalyzed Ullmann condensation.

Materials:

  • 2-chloronicotinic acid

  • Various substituted anilines

  • Potassium carbonate (K₂CO₃)

  • Copper powder or Copper(I) iodide (CuI)

  • Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronicotinic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Catalyst Addition: Add a catalytic amount of copper powder or CuI (typically 5-10 mol%).

  • Solvent and Reflux: Add a suitable high-boiling solvent such as DMF. The reaction mixture is then heated to reflux (typically 140-160 °C) and maintained for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then poured into ice-cold water and acidified with concentrated HCl to a pH of approximately 2-3.

  • Extraction: The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure 2-(arylamino)nicotinic acid derivative.

Causality Behind Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

  • Copper Catalyst: Facilitates the carbon-nitrogen bond formation through a catalytic cycle involving oxidative addition and reductive elimination.[6]

  • High-Boiling Polar Solvent: Ensures the reactants remain in solution at the high temperatures required for the reaction to proceed at a reasonable rate.

An alternative and increasingly popular method for C-N bond formation is the Suzuki-Miyaura cross-coupling reaction .[7][8] This palladium-catalyzed reaction offers milder reaction conditions and a broader functional group tolerance compared to the Ullmann condensation.[9][10] It typically involves the coupling of an aryl boronic acid with an amino-substituted nicotinic acid derivative.[9][10]

Pharmacological Activities and Mechanisms of Action

The therapeutic potential of 2-(arylamino)nicotinic acid derivatives stems from their ability to interact with a variety of biological targets.

Anti-inflammatory and Analgesic Activity: Dual COX/LOX Inhibition

A significant body of research has established the anti-inflammatory and analgesic properties of these compounds.[11] The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[14] By inhibiting both COX and LOX pathways, these derivatives can offer a broader spectrum of anti-inflammatory action with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that selectively inhibit COX enzymes.[12][15]

  • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Many 2-(arylamino)nicotinic acid derivatives exhibit inhibitory activity against both isoforms.[1]

  • Lipoxygenase (LOX): Catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation and allergic responses. Inhibition of 5-LOX is a particularly attractive therapeutic strategy.[13]

graph "Arachidonic_Acid_Cascade" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX_Pathway [label="COX Pathway", shape=ellipse, fillcolor="#FBBC05"]; LOX_Pathway [label="LOX Pathway", shape=ellipse, fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatives [label="2-(Arylamino)nicotinic\nAcid Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Pathway; Arachidonic_Acid -> LOX_Pathway; COX_Pathway -> Prostaglandins; LOX_Pathway -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; Derivatives -> COX_Pathway [label="Inhibition", style=dashed, color="#EA4335"]; Derivatives -> LOX_Pathway [label="Inhibition", style=dashed, color="#EA4335"]; }

Caption: Inhibition of COX and LOX Pathways.
Anticancer Activity: Targeting Protein Kinases

A growing area of interest is the evaluation of 2-(arylamino)nicotinic acid derivatives as anticancer agents.[1][16] Their mechanism of action in this context is often attributed to the inhibition of protein kinases.[17] Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[17] Dysregulation of kinase activity is a hallmark of many cancers.[18]

Specific kinases that have been identified as targets for these derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Such as the insulin-like growth factor-1 receptor (IGF-1R), which is implicated in cell growth and apoptosis resistance.[19] Inhibition of RTKs can block downstream signaling pathways that promote tumor progression.[18]

graph "Kinase_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatives [label="2-(Arylamino)nicotinic\nAcid Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> RTK [label="Binds and Activates"]; RTK -> Downstream_Signaling [label="Phosphorylates"]; Downstream_Signaling -> Proliferation; Derivatives -> RTK [label="Inhibits\nPhosphorylation", style=dashed, color="#EA4335"]; }

Caption: Mechanism of RTK Inhibition.
Antimicrobial Activity

Several studies have highlighted the potential of 2-(arylamino)nicotinic acid derivatives as antimicrobial agents.[20][21] Their activity has been demonstrated against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity or inhibit essential bacterial enzymes. Further derivatization of the nicotinic acid core, for instance, into 1,3,4-oxadiazolines, has been shown to enhance antimicrobial potency.[20][21]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.[22][23][24]

Key SAR insights include:

  • Substituents on the Arylamino Ring: The nature and position of substituents on the arylamino ring significantly influence activity.

    • Anti-inflammatory Activity: Electron-withdrawing groups, such as halogens (e.g., bromine, chlorine) at the ortho or meta positions of the phenyl ring, have been shown to enhance anti-inflammatory and analgesic effects.[1][11]

    • Anticancer Activity: The presence of trifluoromethyl or chloro groups on the aniline ring has been associated with potent cytotoxicity against various cancer cell lines.[16]

  • Modifications of the Nicotinic Acid Core: Alterations to the carboxylic acid group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For example, esterification or amidation can lead to prodrugs with improved cell permeability.

The table below summarizes the biological activities of representative 2-(arylamino)nicotinic acid derivatives.

CompoundArylamino SubstituentBiological ActivityKey FindingsReference
Flunixin 2-methyl-3-trifluoromethylanilineAnti-inflammatory, AnalgesicPotent COX inhibitor used in veterinary medicine.[5]
Compound 4c 2-bromophenylAnti-inflammatory, AnalgesicShowed significant dual anti-inflammatory and analgesic profiles.[11]
Compound 13 (Varies)AntibacterialActive against MRSA with a MIC of 7.81 µg/mL.[20][21]
Compound 25 5-nitrofuran (as an oxadiazoline derivative)AntibacterialBroad-spectrum activity against Gram-positive bacteria.[20][21]

Conclusion and Future Directions

2-(arylamino)nicotinic acid derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis and broad range of biological activities make them attractive candidates for further drug development. Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: Investigating their effects on other cellular targets to uncover new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Improving their absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their drug-like properties.

  • Development of Selective Inhibitors: Designing derivatives with high selectivity for specific enzyme isoforms or kinase targets to minimize off-target effects and improve safety.

By leveraging the insights from structure-activity relationship studies and employing modern drug design strategies, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • ResearchGate. (2025). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
  • Organic Chemistry Portal. (2014). 2-(Arylamino)aryliminophosphoranes as Easily Available and Convenient Starting Materials in the Synthesis of 1,2,3-Benzotriazoles.
  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • PMC. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.
  • PubMed. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. (n.d.).
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
  • ResearchGate. (2025). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
  • LOCKSS. (2012). *EXPEDIENT N-ARYLATION FOR THE SYNTHESIS OF 2-ARYLAMINO-3-CYANOPYRIDINES USING IONIC COPPER(I) COMPLEX AS A CATALYST Min Zhang,**.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).
  • ResearchGate. Aminative Suzuki-Miyaura coupling.
  • PMC. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents.
  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
  • AIR Unimi. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes.
  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.
  • PMC. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • MDPI. (2023). Structure-Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes.
  • ResearchGate. (2025). (PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents.
  • PubMed. (2024). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • PubMed. (n.d.). Structure-Activity Relationship of Niclosamide Derivatives.
  • ResearchGate. General Mechanisms of Action of Tyrosine Kinase Inhibitors. Small....
  • MedChemComm (RSC Publishing). Recent development of lipoxygenase inhibitors as anti-inflammatory agents.
  • MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • ResearchGate. (2025). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • MDPI. Thiazoles and Thiazolidinones as COX/LOX Inhibitors.
  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Wikipedia. Ullmann condensation.
  • PubMed. (n.d.). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands.
  • PubMed. (2011). Discovery of 2,4-bis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors.

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Methodological & Application

Application Note & Synthesis Protocol: 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a key intermediate in pharmaceutical research. The protocol is centered around the Ullmann condensation, a robust and widely adopted method for the formation of carbon-nitrogen bonds in aryl systems. This guide offers a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and troubleshooting advice. The objective is to equip researchers with the necessary knowledge to reliably and safely execute this synthesis in a laboratory setting.

Introduction and Significance

2-Anilinonicotinic acids and their derivatives are a significant class of compounds in medicinal chemistry, frequently investigated for their anti-inflammatory properties. The target molecule, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol ), serves as a crucial structural motif and building block for more complex pharmaceutical agents.[1]

The synthesis of these compounds is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[2][3] This reaction facilitates the formation of a C-N bond between an aryl halide and an amine. In this specific application, 2-chloronicotinic acid is coupled with 2,4-dimethylaniline. While traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper, modern adaptations have improved yields and moderated reaction conditions, making it a more accessible and efficient method for laboratory-scale synthesis.[2][3][4][5]

Reaction Principle: The Ullmann Condensation

The Ullmann condensation is a cornerstone of synthetic organic chemistry for constructing diaryl ethers, diaryl thioethers, and, as in this case, diaryl amines.[3][6] The reaction involves the coupling of an aryl halide with a nucleophile (an amine, in this instance) in the presence of a copper catalyst and a base.

Mechanism Overview: The precise mechanism of the Ullmann reaction has been the subject of extensive study and can be influenced by the specific reactants and conditions.[7] However, a generally accepted pathway involves the following key steps:

  • Formation of a Copper(I) Amide: The amine (2,4-dimethylaniline) reacts with a copper(I) species, often generated in situ, to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (2-chloronicotinic acid) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) complex, which forms the desired C-N bond of the product, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

The presence of a base, typically potassium carbonate, is crucial to deprotonate the carboxylic acid and the amine, facilitating their participation in the reaction.

Overall Reaction Scheme

Ullmann_Condensation cluster_reactants Reactants cluster_products Product R1 2-Chloronicotinic Acid catalyst + R1->catalyst R2 2,4-Dimethylaniline R2->catalyst P1 2-[(2,4-Dimethylphenyl)amino]nicotinic acid conditions Cu Catalyst K₂CO₃ (Base) Heat catalyst->conditions conditions->P1 C-N Coupling

Caption: Ullmann condensation for the synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberMolecular Weight ( g/mol )Recommended PurityNotes
2-Chloronicotinic Acid2942-59-8157.56≥98%Irritant.
2,4-Dimethylaniline95-68-1121.18≥99%Toxic, handle with care.[8]
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Base.
Copper(I) Iodide (CuI)7681-65-4190.45≥98%Catalyst.
N,N-Dimethylformamide (DMF)68-12-273.09AnhydrousHigh-boiling polar solvent.[3]
Hydrochloric Acid (HCl)7647-01-036.462 M solutionFor acidification.
Ethanol (EtOH)64-17-546.07Reagent gradeFor recrystallization.
Deionized Water7732-18-518.02-For work-up.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Rotary evaporator

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram

Synthesis_Workflow setup 1. Reaction Setup (Flask, Condenser, N₂ Inlet) charge 2. Charge Reagents (2-Chloronicotinic Acid, 2,4-Dimethylaniline, K₂CO₃, CuI, DMF) setup->charge Inert Atmosphere react 3. Reaction (Heat to 120-130°C, 8-12h) charge->react Stir & Heat cool 4. Cooling & Quenching (Cool to RT, Add Water) react->cool Monitor by TLC acidify 5. Acidification (Add 2M HCl to pH ~4-5) cool->acidify Precipitation filter 6. Isolate Crude Product (Vacuum Filtration, Wash with Water) acidify->filter purify 7. Purification (Recrystallize from Ethanol/Water) filter->purify Crude Solid dry 8. Drying (Vacuum Oven) purify->dry Pure Crystals analyze 9. Analysis (MP, NMR, IR) dry->analyze Final Product

Caption: Step-by-step workflow for the synthesis and purification.

Step 1: Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen gas inlet.

  • Ensure all glassware is thoroughly dried before use to prevent unwanted side reactions.

  • Flush the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes to create an inert atmosphere.

Step 2: Charging Reagents
  • To the flask, add 2-chloronicotinic acid (7.88 g, 50.0 mmol), 2,4-dimethylaniline (6.67 g, 55.0 mmol, 1.1 eq), anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 eq), and copper(I) iodide (0.48 g, 2.5 mmol, 0.05 eq).

  • Using a syringe, add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

Causality Note: Using a slight excess of the amine ensures the complete consumption of the more expensive 2-chloronicotinic acid. Two equivalents of base are used to neutralize the HCl byproduct and the carboxylic acid proton, driving the reaction forward.

Step 3: Reaction
  • With gentle stirring, begin heating the reaction mixture using a heating mantle.

  • Raise the temperature to 120-130 °C.

  • Maintain this temperature and continue stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is no longer visible.

Step 4: Work-up and Isolation of Crude Product
  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing 400 mL of deionized water. Stir for 15-20 minutes.

  • Slowly and carefully, add 2 M hydrochloric acid (HCl) dropwise to the aqueous mixture while stirring. A precipitate will begin to form.

  • Continue adding HCl until the pH of the solution is approximately 4-5. Check the pH using pH paper or a calibrated pH meter.

  • Allow the resulting suspension to stir for another 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid on the filter paper with copious amounts of cold deionized water to remove inorganic salts and residual DMF.

Self-Validation Note: The acidification step is critical. The product is an amino acid, which is soluble in both strongly acidic and basic solutions. Precipitating at a pH near its isoelectric point maximizes the yield of the isolated solid.

Step 5: Purification
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, the solution boiled for a few minutes, and then hot-filtered to remove the charcoal.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and air dry.

  • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Safety and Hazard Management

All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,4-Dimethylaniline: This compound is toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle only in a certified chemical fume hood.[9]

  • 2-Chloronicotinic Acid: Causes skin and serious eye irritation. Avoid breathing dust.

  • Nicotinic Acid Derivatives: Can cause eye irritation.[10][11][12][13]

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a reproductive toxin. Avoid inhalation of vapors.

  • Copper Compounds: Can cause irritation to the skin and eyes.

  • Waste Disposal: All organic and solid waste should be collected in designated hazardous waste containers for proper disposal according to institutional guidelines.

Expected Results and Characterization

  • Appearance: The final product should be an off-white to pale yellow crystalline solid.

  • Yield: A typical yield for this reaction is in the range of 75-85%.

  • Melting Point: A sharp melting point should be observed, consistent with literature values for the pure compound.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect to see aromatic protons from both the nicotinic acid and dimethylphenyl rings, a broad singlet for the N-H proton, and singlets for the two methyl groups.

    • IR Spectroscopy: Characteristic peaks should be observed for the N-H stretch, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (m/z = 242.27) should be observed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction.1. Extend reaction time and monitor by TLC. Ensure the temperature is maintained.
2. Reagents or solvents not anhydrous.2. Use freshly dried solvents and anhydrous reagents.
3. Inefficient precipitation.3. Carefully adjust the pH during work-up to find the optimal precipitation point.
Product is Dark/Oily 1. Residual DMF.1. Ensure thorough washing of the crude product with water.
2. Copper catalyst contamination.2. During work-up, ensure the product is fully dissolved before acidification to leave copper salts in the aqueous phase. Consider washing the crude solid with a dilute EDTA solution.
3. Decomposition due to overheating.3. Use precise temperature control; do not exceed the recommended reaction temperature.
Difficulty in Crystallization 1. Solution is too dilute or too concentrated.1. If too dilute, evaporate some solvent. If too concentrated, add more hot solvent.
2. Presence of impurities.2. Perform an additional recrystallization or a charcoal treatment if necessary.

Conclusion

The Ullmann condensation provides a reliable and efficient pathway for the synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. By adhering to the detailed protocol, maintaining an inert atmosphere, and exercising careful control over reaction and work-up conditions, researchers can consistently obtain a high yield of the pure product. The principles and techniques outlined in this guide are broadly applicable to the synthesis of other N-aryl anthranilic acid analogs, underscoring the versatility of this classic reaction in modern drug discovery and development.

References

  • Google Patents. (n.d.). Method for preparing 2,4-dimethylaniline by direct amination of m-xylene.
  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
  • Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
  • Solubility of Things. (n.d.). 2,4-Dimethylaniline.
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  • Google Patents. (n.d.). Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
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  • ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloronicotinic acid.
  • Google Patents. (n.d.). Process for the production of pure white 2-chloronicotinic acid.
  • PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved February 7, 2026, from [Link]

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  • Google Patents. (n.d.). Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
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  • Google Patents. (n.d.). The preparation method of solvent-free 2,4-dimethylaniline and 2,6 ....
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved February 7, 2026, from [Link]

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  • Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
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  • China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. Retrieved February 7, 2026, from [Link]

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Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acids: A Green Chemistry Approach to Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: A Shift Towards Sustainable Pharmaceutical Synthesis

2-(Arylamino)nicotinic acids are a critical class of compounds that form the structural core of numerous biologically active molecules.[1] Their derivatives are integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs), as well as potential antibacterial, antiviral, and antitumor agents.[1] One prominent example is Flunixin, a potent analgesic and anti-inflammatory drug used in veterinary medicine.[2][3] The traditional synthesis of these compounds often relies on the Ullmann condensation, a copper-catalyzed reaction that historically required high temperatures and the use of high-boiling, often toxic, organic solvents like DMF or xylene.[4][5][6]

In recent years, the principles of green chemistry have driven a paradigm shift in pharmaceutical synthesis, emphasizing the reduction or elimination of hazardous substances.[7][8][9][10][11] Solvent-free synthesis has emerged as a powerful strategy, offering numerous advantages over conventional methods.[12][13][14][15] By eliminating the need for solvents, these reactions can lead to higher yields, shorter reaction times, and simplified purification processes.[12] Moreover, they significantly reduce the generation of hazardous waste, aligning with the goals of sustainable chemical manufacturing.[12][14] This application note provides a detailed protocol for the solvent-free synthesis of 2-(arylamino)nicotinic acids, offering a more environmentally benign and efficient alternative for researchers and drug development professionals.

Reaction Mechanism: The Ullmann Condensation Revisited

The synthesis of 2-(arylamino)nicotinic acids from 2-chloronicotinic acid and an aromatic amine is a variation of the Ullmann condensation.[1][6] This reaction is a copper-catalyzed nucleophilic aromatic substitution.[16] While the exact mechanism can be complex and is still a subject of study, a generally accepted pathway involves the following key steps:

  • Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (2-chloronicotinic acid) to a Cu(I) species, which can be generated in situ from a copper catalyst. This forms a Cu(III) intermediate.

  • Coordination: The amine then coordinates to the copper center of this intermediate.

  • Reductive Elimination: The final step is a reductive elimination of the desired 2-(arylamino)nicotinic acid, regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

In the context of a solvent-free reaction, the reactants are typically heated together, often in the presence of a catalyst and a base. The high concentration of reactants in the absence of a solvent can lead to increased reaction rates.[12] Some modern protocols have even demonstrated the feasibility of this reaction without a catalyst, further enhancing its green credentials.[4]

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Ullmann_Condensation Ullmann Condensation 2-Chloronicotinic_Acid->Ullmann_Condensation Aromatic_Amine Aromatic Amine Aromatic_Amine->Ullmann_Condensation Catalyst Catalyst (e.g., Boric Acid or Catalyst-Free) Catalyst->Ullmann_Condensation Facilitates Heat Heat (Solvent-Free) Heat->Ullmann_Condensation Drives Product 2-(Arylamino)nicotinic Acid Ullmann_Condensation->Product caption Conceptual overview of the solvent-free Ullmann condensation.

Figure 1: Conceptual overview of the solvent-free Ullmann condensation.

Experimental Protocol: Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acids

This protocol describes a general procedure for the solvent-free synthesis of 2-(arylamino)nicotinic acids. For specific substrates, optimization of temperature and reaction time may be necessary.

Materials and Equipment:

  • 2-Chloronicotinic acid

  • Substituted aromatic amine

  • Boric acid (optional, as a catalyst)[2][3]

  • Potassium carbonate (optional, as a base)[17]

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, water)

  • Instrumentation for product characterization (FTIR, NMR, Mass Spectrometry)

Procedure:

  • Reactant Preparation: In a clean and dry round-bottom flask, combine 2-chloronicotinic acid (1 equivalent) and the desired aromatic amine (1-1.2 equivalents).

  • Catalyst and Base (Optional): If using a catalyst, add boric acid (e.g., 10 mol%).[2][3] If a base is required, potassium carbonate can be added (1.5-2 equivalents).[17]

  • Reaction Setup: Place a magnetic stir bar in the flask and place it in a heating mantle or oil bath.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 120-180°C) with vigorous stirring.[17] Monitor the progress of the reaction by TLC.

  • Reaction Completion and Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Purification:

    • The crude product can often be purified by direct recrystallization. Add a suitable solvent (e.g., hot ethanol) to the reaction mixture and stir until the solid dissolves. Allow the solution to cool slowly to induce crystallization.

    • Alternatively, an acid-base workup can be employed. Dissolve the crude mixture in an aqueous solution of sodium carbonate. Wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted amine. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Isolation and Drying: Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final 2-(arylamino)nicotinic acid.

ExperimentalWorkflow Start Start Reactants Combine Reactants: 2-Chloronicotinic Acid & Aromatic Amine Start->Reactants Catalyst Add Catalyst/Base (Optional) Reactants->Catalyst Heating Heat and Stir (Solvent-Free) Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Complete Purification Purification: Recrystallization or Acid-Base Workup Cooling->Purification Isolation Isolate and Dry Product Purification->Isolation Characterization Characterize Product (NMR, IR, Mass Spec) Isolation->Characterization End End Characterization->End caption Step-by-step experimental workflow for the synthesis.

Figure 2: Step-by-step experimental workflow for the synthesis.

Data and Characterization

The success of the synthesis can be confirmed through various analytical techniques.

Table 1: Representative Reaction Parameters and Yields

Aromatic AmineCatalystTemperature (°C)Time (min)Yield (%)Reference
AnilineNone12015-120Good to Excellent[4]
Substituted AnilinesNone120-14015-120Good to Excellent[4]
2-methyl-3-(trifluoromethyl)anilineBoric Acid1309095[3]
Various aromatic aminesPotassium Carbonate150-180Not specifiedup to 98[17]

Characterization Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic peaks for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show signals corresponding to the aromatic protons of both rings, as well as a characteristic downfield signal for the carboxylic acid proton (often >10 ppm) and a signal for the N-H proton.[19]

    • ¹³C NMR: The spectrum will display signals for the carbon atoms in the aromatic rings and a downfield signal for the carbonyl carbon of the carboxylic acid.[19]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the synthesized 2-(arylamino)nicotinic acid. Fragmentation patterns can provide further structural confirmation.[20]

Conclusion: A Sustainable Path Forward

The solvent-free synthesis of 2-(arylamino)nicotinic acids represents a significant advancement in the production of valuable pharmaceutical intermediates. This approach is not only efficient, often providing high yields in short reaction times, but it is also environmentally responsible.[2][3][4] By eliminating the need for hazardous organic solvents, this methodology reduces waste, minimizes environmental impact, and aligns with the core principles of green chemistry.[12][14][21] For researchers and professionals in drug development, adopting such sustainable practices is crucial for the future of the pharmaceutical industry.

References

  • Lirias, S. (n.d.). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. KU Leuven. Retrieved from [Link]

  • Yarhorhosseini, M., Javanshir, S., Sadr, A. S., & Mahdavi, M. (2023). Environmentally Friendly Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as a Potential Lead COX Inhibitors. ResearchGate. Retrieved from [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019). OAText. Retrieved from [Link]

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  • Quevedo, C. E., Bavetsias, V., & McDonald, E. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate. Retrieved from [Link]

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. Retrieved from [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • Yarhorhosseini, M., Javanshir, S., Sadr, A. S., & Mahdavi, M. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Scientific Reports, 13(1), 19630. Retrieved from [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Retrieved from [Link]

  • Chen, Y.-J., & Chen, H.-H. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Retrieved from [Link]

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11, 124. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Srivastava, A., & Sharma, S. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews, 122(3), 3629–3718. Retrieved from [Link]

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  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
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  • Anil, K., Kumar, S., & Singh, S. (2024). GREEN CHEMISTRY IN PHARMACEUTICAL SYNTHESIS: SUSTAINABLE APPROACHES FOR DRUG MANUFACTURING. ResearchGate. Retrieved from [Link]

  • Himaja, M., & Shaik, A. (2011). Green technique - solvent free synthesis and its advantages. SciSpace. Retrieved from [Link]

  • Kumar, M., & Yadav, R. A. (2011). Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1316–1325. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

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  • Di Mola, A., et al. (2024). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. Green Chemistry. Retrieved from [Link]

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A Robust HPLC Method for the Quantitative Analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a synthetic organic compound with a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol .[1] As a derivative of nicotinic acid (Vitamin B3), it holds potential significance in pharmaceutical research and development, where precise and reliable analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for the separation, identification, and quantification of such aromatic carboxylic acids.

This application note presents a detailed, robust, and validated reverse-phase HPLC (RP-HPLC) method for the analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. The method has been developed with a focus on scientific integrity, providing a comprehensive protocol that is both accurate and reproducible. The causality behind each experimental choice is explained, ensuring that the protocol is a self-validating system for researchers in the field.

Physicochemical Properties and Chromatographic Considerations

The aromatic nature of the molecule, with its phenyl and pyridine rings, suggests strong UV absorbance, making UV detection a suitable choice. For nicotinic acid, characteristic UV absorbance peaks are observed at approximately 213 nm and 261 nm in an acidic solution.[3][4] Given the extended conjugation in the 2-[(2,4-Dimethylphenyl)amino]nicotinic acid structure, a wavelength in the range of 260-270 nm is anticipated to provide good sensitivity.

HPLC Method Parameters

The following HPLC method was developed and optimized for the analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. The rationale for each parameter is provided to offer a deeper understanding of the method's principles.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining the aromatic analyte through hydrophobic interactions. A 150 mm length provides adequate resolution, and a 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC with excellent UV transparency. The phosphate buffer maintains a constant pH of 3.0, which is more than one pH unit below the expected pKa of the carboxylic acid group. This suppresses the ionization of the analyte, leading to increased retention and improved peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while ensuring adequate sample loading for detection.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.
Detection Wavelength 265 nmBased on the UV absorbance characteristics of the parent compound, nicotinic acid, and the extended chromophore of the analyte, 265 nm is selected to provide high sensitivity.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples ensures compatibility and minimizes peak distortion.

Experimental Protocols

Preparation of Mobile Phase and Standard Solutions

1. Preparation of 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0):

  • Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

2. Preparation of the Mobile Phase:

  • Mix acetonitrile and the 25 mM potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 volume-to-volume ratio.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

3. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a quantity of the sample containing approximately 10 mg of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions for analysis.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation (ACN:Buffer 60:40) Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Injection of Samples & Standards StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection Equilibration->Injection DataAcquisition Data Acquisition (265 nm) Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A schematic overview of the HPLC analysis workflow from preparation to quantification.

Method Validation

To ensure the reliability and trustworthiness of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following performance characteristics should be evaluated:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Analyzing a blank sample (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the analyte to demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • A minimum of five concentrations ranging from 50% to 150% of the target assay concentration should be prepared.

  • The calibration curve should be generated by plotting the peak area against the concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
50501234
75752345
1001003456
1251254567
1501505678
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Accuracy is typically reported as the percent recovery of the known added amount of analyte.

  • The acceptance criterion for recovery is generally between 98.0% and 102.0%.

Concentration LevelSpiked Amount (µg/mL)Recovered Amount (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Variations to be studied include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits for all variations.

Validation_Process Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (% Recovery 98-102%) Validation->Accuracy Precision Precision (RSD ≤ 2.0%) Validation->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Validation->LOD_LOQ Robustness Robustness (Parameter Variation) Validation->Robustness

Sources

Application Note: Qualification & Use of Clonixin Impurity B (CAS 17782-10-4) as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical analytical scientists and quality control professionals. It details the characterization, handling, and analytical utilization of Clonixin Impurity B (CAS 17782-10-4) as a Certified Reference Material (CRM) or Reference Standard.[1]

Introduction & Regulatory Context[2][3][4]

Clonixin Impurity B (Chemical Name: 2-[(2,4-Dimethylphenyl)amino]pyridine-3-carboxylic acid) is a critical process-related impurity found in the synthesis of Clonixin , a non-steroidal anti-inflammatory drug (NSAID).

Under ICH Q3A(R2) and ICH Q3B(R2) guidelines, impurities in new drug substances and products must be identified and qualified if they exceed specific thresholds (typically 0.10% or 0.15%). As a structural analog arising from starting material contamination, Impurity B possesses similar physicochemical properties to the parent drug, making chromatographic resolution a key challenge in Quality Control (QC).[1]

Compound Identity
PropertyDetail
Common Name Clonixin Impurity B
CAS Number 17782-10-4
Chemical Name 2-((2,4-Dimethylphenyl)amino)nicotinic acid
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Parent Drug Clonixin (CAS 17737-65-4)
Function Impurity Reference Standard / System Suitability Standard

Scientific Background: Origin & Chemistry

To effectively control an impurity, one must understand its origin.[1] Clonixin is typically synthesized via the Ullmann condensation of 2-chloronicotinic acid with 3-chloro-2-methylaniline.

Impurity B arises when the starting material, 3-chloro-2-methylaniline, is contaminated with 2,4-dimethylaniline (also known as 2,4-xylidine).[1] The reaction proceeds under the same conditions, coupling the contaminant to the nicotinic acid core.[1]

Pathway Visualization

The following diagram illustrates the competitive reaction pathway leading to the formation of Impurity B.

Clonixin_Impurity_Pathway Start Starting Material: 2-Chloronicotinic Acid Condition Conditions: Cu Catalyst, Heat, Base Start->Condition Reagent_Main Reagent A (Correct): 3-Chloro-2-methylaniline Reagent_Main->Condition Reagent_Imp Reagent B (Contaminant): 2,4-Dimethylaniline Reagent_Imp->Condition Trace Contaminant Product_Main Target API: Clonixin (2-(3-chloro-2-methylanilino)nicotinic acid) Condition->Product_Main Major Pathway Product_Imp Impurity B (CAS 17782-10-4): 2-((2,4-Dimethylphenyl)amino)nicotinic acid Condition->Product_Imp Side Reaction

Figure 1: Competitive synthesis pathway showing the origin of Impurity B from starting material contamination.

Material Handling & Storage Protocols

As a reference standard, the integrity of CAS 17782-10-4 is paramount.[1]

Stability Profile
  • Hygroscopicity: Nicotinic acid derivatives can be slightly hygroscopic.[1] Store in tightly sealed vials.

  • Light Sensitivity: The aminonicotinic acid moiety is susceptible to photo-oxidation.[1] Amber glassware is mandatory.

  • Thermal Stability: Stable at room temperature, but long-term storage at 2–8°C is recommended to prevent slow decarboxylation or oxidation.[1]

Safety Precautions
  • Hazard: Irritant to eyes and skin.[1] The precursor (2,4-dimethylaniline) is a suspected carcinogen; treat the derivative with high caution.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle powder in a fume hood.

Analytical Protocols

Preparation of Standard Solutions

Objective: Prepare a stable stock solution for HPLC retention time marking and linearity curves.

Solvent Selection:

  • Preferred: Methanol (MeOH) or DMSO.[1]

  • Avoid: Pure water (low solubility due to lipophilic aromatic rings and zwitterionic character).[1]

Protocol:

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of Clonixin Impurity B Reference Standard.[1]

    • Transfer to a 10 mL amber volumetric flask.

    • Dissolve in 5 mL of Methanol . Sonicate for 2 minutes if necessary.

    • Dilute to volume with Methanol.[1]

    • Shelf Life: 1 month at 2–8°C.[1]

  • System Suitability Solution (Impurity Mix):

    • Spike a 0.5 mg/mL Clonixin API solution with Impurity B to a concentration of 0.5 µg/mL (0.1% level).

    • This solution is used to verify resolution (

      
      ) between the API and the impurity.
      
Validated HPLC Method (RP-HPLC)

This method is adapted from standard pharmacopeial principles for Clonixin, optimized to separate the dimethyl impurity from the chloro-methyl parent.[1]

ParameterCondition
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18)
Mobile Phase A Phosphate Buffer pH 3.0 (0.025 M KH₂PO₄ adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 245 nm (Isosbestic point/Max for Clonixin core)
Injection Vol 20 µL
Run Time 30 minutes

Gradient Program:

  • 0-5 min: 60% A / 40% B (Isocratic hold)

  • 5-20 min: Linear gradient to 30% A / 70% B

  • 20-25 min: Hold at 30% A / 70% B

  • 25-26 min: Return to 60% A / 40% B

  • 26-30 min: Re-equilibration

Analytical Logic & Troubleshooting
  • Elution Order:

    • Clonixin: Contains a Chlorine atom (electron-withdrawing, lipophilic) and one Methyl.[1][2]

    • Impurity B: Contains two Methyl groups (electron-donating).

    • Prediction: While Chlorine is lipophilic, the dual methyl groups on Impurity B also contribute significant hydrophobicity.[1] However, the lack of the electron-withdrawing Cl typically makes the pyridine nitrogen more basic (more ionized at pH 3.[1]0) compared to Clonixin.[1][2][3][4][5]

    • Observation: Impurity B typically elutes before Clonixin in acidic mobile phases due to slightly higher polarity/ionization, but resolution is often tight (

      
      ).[1]
      
  • Resolution Check: If

    
    , lower the % Acetonitrile in the initial isocratic hold (e.g., change 40% B to 35% B).
    

Workflow Visualization

The following diagram outlines the standard qualification workflow for releasing a batch of Clonixin API using this impurity standard.

Analytical_Workflow Sample Clonixin API Batch (Sample) Prep Sample Preparation (Diluent: MeOH:Water 50:50) Sample->Prep Std_Ref Impurity B Ref Std (CAS 17782-10-4) Std_Ref->Prep Spike for SST HPLC HPLC Analysis (Gradient Method) Prep->HPLC Decision Data Analysis Check RRT & Area % HPLC->Decision Pass PASS Impurity B < 0.15% Decision->Pass Within Limits Fail FAIL Impurity B > 0.15% (Reject Batch) Decision->Fail Exceeds Limits

Figure 2: Quality Control workflow for Clonixin API impurity profiling.

References

  • Veeprho Laboratories. (2024).[1] Clonixin Impurity B Reference Standard Data Sheet. Retrieved from

  • International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2). Retrieved from

  • Rao, K. V., et al. (2016).[1] "A New Validated Stability Indicating HPLC Method for the Estimation of Related Substances of Lysine Clonixinate." Pharm.[1][6][2][7][8] Scholars, 6(1). Retrieved from

  • PubChem. (2024).[1] Compound Summary: Clonixin (CID 28718).[1][2] Retrieved from

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Retrieved from

Sources

Application Notes and Protocols for the Solubilization of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenge of a Nicotinic Acid Derivative

2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a compound of interest for researchers in drug development and cellular biology. As a derivative of nicotinic acid (Niacin or Vitamin B3), it shares structural similarities that suggest potential roles in various cellular pathways.[1] A significant hurdle in utilizing this and similar lipophilic, acidic compounds in in vitro cell-based assays is achieving a biocompatible and stable solution at a concentration suitable for experimental use. Improper solubilization can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable and irreproducible experimental outcomes.[2]

This comprehensive guide provides detailed protocols and the underlying scientific rationale for effectively dissolving 2-[(2,4-Dimethylphenyl)amino]nicotinic acid for cell culture applications. We will explore two primary methods: a standard approach using an organic solvent and an alternative aqueous-based method leveraging pH modification. The overarching goal is to equip researchers with the knowledge to prepare stable, sterile stock solutions that maintain the compound's integrity and are compatible with sensitive cell culture systems.

Understanding the Physicochemical Landscape

The structure of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, with its carboxylic acid group, indicates that it is an acidic compound.[3] This is a critical piece of information as the protonation state of this group will significantly influence its solubility. In its protonated (acidic) form, the molecule is less polar and thus exhibits poor solubility in aqueous media. Conversely, deprotonation of the carboxylic acid to its carboxylate salt form increases its polarity and enhances its solubility in water. The parent compound, nicotinic acid, has pKa values of 2.0 and 4.85, indicating it is a weak acid.[4][5]

Core Principle: The Strategy of Solubilization

Our approach to dissolving 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is twofold, addressing the need for both a rapid, universal method and a potentially more biocompatible aqueous alternative.

  • Organic Solvent-Based Dissolution: This method relies on a water-miscible organic solvent to dissolve the compound at a high concentration, creating a stock solution that can be further diluted in cell culture media. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of compounds.[6][7]

  • Aqueous Dissolution via pH Adjustment: This technique leverages the acidic nature of the compound. By adding a base, we can deprotonate the carboxylic acid, forming a more soluble salt. This method can be advantageous as it avoids or minimizes the use of organic solvents, which can have confounding effects on cellular physiology.[8]

Recommended Protocols

Protocol 1: High-Concentration Stock Solution in DMSO

This is the most common and often the most straightforward method for dissolving hydrophobic compounds for cell culture.

Materials:

  • 2-[(2,4-Dimethylphenyl)amino]nicotinic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sterile syringe filters (0.22 µm pore size, PTFE or nylon membrane for DMSO compatibility)[9]

  • Sterile, light-protecting storage vials

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh the desired amount of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid powder in a sterile conical tube. Perform this in a clean, draft-free environment.

  • Initial Solvent Addition: Add a small volume of cell culture-grade DMSO to the tube. The final concentration of the stock solution will depend on the experimental requirements, but a common starting point is 10-50 mM.

  • Facilitating Dissolution: Vortex the tube vigorously for 1-2 minutes to aid in dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be beneficial.[10] Intermittent vortexing during warming is recommended.

  • Visual Confirmation: Ensure that the solution is clear and free of any visible particulates. A completely dissolved stock solution is crucial for accurate downstream dilutions.

  • Sterile Filtration: To ensure the sterility of the stock solution, it must be filtered through a 0.22 µm syringe filter.[11] It is critical to use a filter membrane compatible with DMSO, such as PTFE or nylon, to prevent filter degradation and contamination of the stock solution.[9]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting vials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices:

  • DMSO as the Solvent: DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds. Its miscibility with water allows for easy dilution into aqueous cell culture media.

  • Warming the Solution: Increased temperature provides the energy needed to overcome the lattice energy of the solid compound, facilitating its dissolution. However, prolonged or excessive heating should be avoided to prevent compound degradation.

  • Sterile Filtration: Cell cultures are highly susceptible to microbial contamination. Filtration is a "cold" sterilization method that removes bacteria and fungi without using heat, which could degrade the compound.[12]

  • Aliquoting: This practice minimizes the number of freeze-thaw cycles the stock solution is subjected to, preserving the integrity and activity of the compound over time.

Protocol 2: Aqueous Stock Solution via pH Adjustment

This method is an excellent alternative for researchers wishing to minimize the exposure of their cells to organic solvents.

Materials:

  • 2-[(2,4-Dimethylphenyl)amino]nicotinic acid powder

  • Sterile, nuclease-free water

  • 1N Sodium Hydroxide (NaOH), sterile

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • pH meter or pH strips

  • Sterile syringe filters (0.22 µm pore size, PVDF or PES membrane)

  • Sterile, light-protecting storage vials

Step-by-Step Methodology:

  • Initial Suspension: Weigh the desired amount of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid powder and place it in a sterile conical tube. Add a portion of the final desired volume of sterile water. The compound will likely not dissolve at this stage and will form a suspension.

  • pH Adjustment: While vortexing or stirring, add 1N NaOH dropwise to the suspension. Monitor the pH of the solution. As the pH increases, the carboxylic acid group will deprotonate, and the compound will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until the compound is fully dissolved and the solution is clear. Aim for a final pH that is compatible with your cell culture system (typically around 7.4-8.0 for the stock solution). Be cautious not to overshoot the pH significantly.

  • Volume Adjustment: Once the compound is dissolved, add sterile water to reach the final desired volume and concentration.

  • Sterile Filtration: Filter the aqueous stock solution through a 0.22 µm sterile syringe filter.[13] For aqueous solutions, PVDF or PES membranes are suitable choices.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile, light-protecting vials and store at -20°C or -80°C.

Causality Behind Experimental Choices:

  • pH-Dependent Solubility: The solubility of acidic compounds in aqueous solutions is highly dependent on the pH. By raising the pH above the pKa of the carboxylic acid group, we shift the equilibrium towards the more soluble deprotonated form.

  • Use of NaOH: Sodium hydroxide is a strong base that effectively deprotonates the carboxylic acid. It is also a common component in many cell culture media and is generally well-tolerated by cells at low concentrations.

  • Monitoring pH: Careful monitoring of the pH is essential to ensure complete dissolution without making the stock solution too alkaline, which could be detrimental to the cells upon dilution into the culture medium.

Data Presentation and Visualization

Table 1: Comparison of Solubilization Methods

FeatureProtocol 1: DMSO StockProtocol 2: Aqueous Stock (pH Adjusted)
Primary Solvent Dimethyl Sulfoxide (DMSO)Sterile Water
Mechanism Solubilization in a polar aprotic solventIncreased polarity via deprotonation
Advantages High solubilizing power, generally applicableMinimizes organic solvent exposure to cells
Considerations Potential for DMSO-induced cellular effects[6][14]Requires careful pH monitoring
Final Solvent Conc. in Media Typically ≤ 0.5% (v/v)Primarily aqueous

Diagram 1: Workflow for DMSO-Based Dissolution

A Weigh Compound B Add DMSO A->B C Vortex / Gentle Warming (37°C) B->C D Visually Confirm Dissolution C->D E Sterile Filter (0.22 µm PTFE/Nylon) D->E F Aliquot & Store (-20°C / -80°C) E->F

Workflow for preparing a DMSO stock solution.

Diagram 2: Workflow for Aqueous Dissolution via pH Adjustment

A Weigh Compound & Add Water B Add 1N NaOH Dropwise A->B C Monitor pH & Vortex B->C D Visually Confirm Dissolution C->D Is it dissolved? D->B No E Adjust to Final Volume D->E Yes F Sterile Filter (0.22 µm PVDF/PES) E->F G Aliquot & Store (-20°C / -80°C) F->G

Workflow for preparing an aqueous stock solution.

Trustworthiness and Self-Validation

To ensure the reliability of your experiments, it is crucial to incorporate proper controls.

  • Vehicle Control: Always include a vehicle control in your experiments. This means treating a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO or the pH-adjusted water) that is used to deliver the compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[6]

  • Solubility Check Upon Dilution: When diluting the stock solution into your final cell culture medium, visually inspect for any signs of precipitation. If the medium becomes cloudy, it indicates that the compound is precipitating out of solution, and the actual concentration is lower than intended. In such cases, a lower final concentration or a different solubilization approach may be necessary.

Concluding Remarks

The successful dissolution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a critical first step for obtaining meaningful and reproducible data in cell-based assays. By understanding the physicochemical properties of the compound and applying the detailed protocols outlined in this guide, researchers can confidently prepare stable and sterile stock solutions. The choice between an organic solvent-based or an aqueous, pH-adjusted method will depend on the specific experimental context and the sensitivity of the cell line to the chosen solvent. The inclusion of appropriate vehicle controls is paramount for the scientific integrity of the resulting data.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Hollebeeck, S., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology, 11(1), 1-8. [Link]

  • Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

  • Kamal, A. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • ResearchGate. I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas?. [Link]

  • Ezzati, S., et al. (2020). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceutics, 12(11), 1083. [Link]

  • GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. [Link]

  • ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Google Patents. (2016). Process for improving the solubility of cell culture media.
  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 46, 445-468. [Link]

  • ResearchGate. Sterile filter before drug exposure to cell culture?. [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. [Link]

  • ResearchGate. (2008). Mechanism of Action of Niacin. [Link]

  • Sartorius. Sterile Filtration Solutions. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Sanitek Filter. Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products. [Link]

  • Dr.Oracle. What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

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Application Notes & Protocols: Formulation Development of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a derivative of nicotinic acid, presents unique challenges and opportunities in formulation development. Its molecular structure suggests the potential for poor aqueous solubility, a common hurdle for many new chemical entities that can limit oral bioavailability.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to developing a stable, effective, and manufacturable dosage form for this active pharmaceutical ingredient (API).

As a Senior Application Scientist, the following protocols and application notes are designed to be a practical, hands-on guide. The methodologies described herein are rooted in established scientific principles and regulatory expectations, emphasizing a Quality-by-Design (QbD) approach. We will explore the critical pre-formulation studies necessary to characterize the API, delve into rational formulation design to overcome potential bioavailability challenges, and outline the analytical and stability testing required to ensure product quality and performance.

The causality behind each experimental choice is explained to provide a deeper understanding of the formulation development process. This guide is structured to be a self-validating system, with integrated checkpoints and decision trees to navigate the complexities of bringing a new drug product from the bench to the clinic.

Pre-formulation Studies: Characterizing the API

Pre-formulation is the foundational stage in the rational development of a dosage form.[4][5] It involves the investigation of the physical and chemical properties of a drug substance, both alone and in combination with excipients.[6] A thorough understanding of these properties is paramount to designing a formulation that is both stable and bioavailable.[4][7]

Physicochemical Property Determination

A comprehensive understanding of the API's intrinsic properties is the first step. Key parameters to be evaluated are outlined in the table below.

PropertySignificance in Formulation Development
Molecular Structure & Weight Influences solubility, permeability, and degradation pathways. For 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (C14H14N2O2), the molecular weight is 242.27 g/mol .
Appearance A white to off-white crystalline powder is typical for nicotinic acid derivatives.[8] Any deviation may indicate impurities.
Melting Point Provides an indication of purity and can be used to screen for potential drug-excipient incompatibilities via techniques like Differential Scanning Calorimetry (DSC). Nicotinic acid has a melting point of 237 °C.[8][9]
pKa (Dissociation Constant) As a nicotinic acid derivative, the molecule will have at least one acidic pKa associated with the carboxylic acid group and potentially a basic pKa associated with the pyridine nitrogen. This governs the extent of ionization at different physiological pH values, which in turn dictates solubility and absorption.
Aqueous Solubility This is a critical parameter. The structural features suggest it may be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[10] Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[11]
Log P (Partition Coefficient) Indicates the lipophilicity of the drug. A high Log P value, coupled with low aqueous solubility, can present challenges for dissolution but may favor membrane permeation.
Polymorphism The ability of a compound to exist in different crystalline forms.[7] Different polymorphs can have different solubilities, dissolution rates, and stability. Screening for polymorphism is crucial.
Hygroscopicity The tendency of the API to absorb moisture from the air. This can affect powder flow, stability, and formulation processing.
Analytical Method Development

A robust, stability-indicating analytical method is essential for all stages of formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for the analysis of nicotinic acid and its derivatives.[12][13][14]

Protocol 2.2.1: Development of a Stability-Indicating HPLC Method
  • Objective: To develop and validate an HPLC method capable of separating and quantifying 2-[(2,4-Dimethylphenyl)amino]nicotinic acid from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase Scouting:

    • Begin with a simple mobile phase of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) to control pH.

    • Run a gradient elution to ensure the separation of all potential impurities and degradants.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the API using a UV-Vis spectrophotometer. For nicotinic acid derivatives, this is typically around 250-270 nm.[13]

  • Forced Degradation Studies: To ensure the method is stability-indicating, the API must be subjected to stress conditions to generate degradation products.[15][16]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the API to light conditions as per ICH Q1B guidelines.[15]

  • Method Validation: Once the method demonstrates specificity, it must be validated according to ICH Q2(R1) guidelines for parameters including accuracy, precision, linearity, range, and robustness.

Excipient Compatibility Studies

The interaction between the API and excipients can significantly impact the stability and performance of the final product.[17]

Protocol 2.3.1: Excipient Compatibility Screening
  • Objective: To assess the physical and chemical compatibility of the API with a range of common pharmaceutical excipients.

  • Methodology:

    • Prepare binary mixtures of the API and each selected excipient (e.g., in a 1:1 or 1:5 ratio).

    • A control sample of the API alone should also be prepared.

    • Expose the mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).[18]

    • Analyze the samples at initial and subsequent time points for:

      • Physical Changes: Color, appearance, and moisture content.

      • Chemical Changes: Assay of the API and the appearance of any degradation products using the validated stability-indicating HPLC method.

  • Data Interpretation: A significant decrease in the API assay or the formation of new degradation peaks in the binary mixture compared to the API control indicates a potential incompatibility.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool.[17][19] Changes in the melting endotherm of the API in the presence of an excipient can suggest an interaction.[19]

Formulation Design and Optimization

Based on the pre-formulation data, a rational formulation strategy can be developed. Given the anticipated poor solubility of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, strategies to enhance solubility and dissolution will be a primary focus.[1][10][20]

Strategies for Solubility Enhancement

Several techniques can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs.[1][2]

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can lead to an increased dissolution rate.[3]

  • Solid Dispersions: Dispersing the API in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline form.[2][20]

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the API.

The choice of strategy will depend on the specific physicochemical properties of the API determined during pre-formulation studies.

Dosage Form Selection

For oral administration, tablets and capsules are the most common dosage forms. The selection will be influenced by the chosen solubility enhancement technique, the required dose, and manufacturing considerations.

Formulation Development Workflow

The following diagram illustrates a typical workflow for the formulation development of a poorly soluble API.

G cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Characterization & Optimization cluster_3 Final Formulation API_Char API Characterization (Solubility, pKa, LogP, etc.) Excipient_Comp Excipient Compatibility Screening API_Char->Excipient_Comp Sol_Enhance Select Solubility Enhancement Technique Excipient_Comp->Sol_Enhance Form_Prototype Develop Prototype Formulations Sol_Enhance->Form_Prototype Diss_Test Dissolution Testing Form_Prototype->Diss_Test Stab_Study Accelerated Stability Studies Diss_Test->Stab_Study Form_Opt Formulation Optimization Stab_Study->Form_Opt Final_Form Final Dosage Form Form_Opt->Final_Form

Caption: Formulation Development Workflow for a Poorly Soluble API.

Characterization of the Final Dosage Form

Once a lead formulation has been identified, it must be thoroughly characterized to ensure it meets the required quality attributes.

Dissolution Testing

Dissolution testing is a critical quality control tool that provides insights into the in-vivo performance of the drug product.[21][22] For a BCS Class II drug, the dissolution method should be discriminating enough to detect changes in the formulation that could affect bioavailability.[22][23]

Protocol 4.1.1: Dissolution Method Development
  • Objective: To develop a dissolution method that can effectively characterize the release of the API from the final dosage form.

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle) are typically used for tablets and capsules.[21][23] For poorly soluble drugs, USP Apparatus 4 (flow-through cell) may also be considered.[21]

  • Media Selection:

    • Start with standard aqueous media at different pH values (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).

    • If the drug is poorly soluble, the addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions. However, the use of biorelevant media (e.g., FaSSIF, FeSSIF) is often more predictive of in-vivo performance.[22]

  • Test Conditions:

    • Volume: Typically 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Agitation Speed: 50 or 75 rpm for the paddle apparatus, 100 rpm for the basket apparatus.[11]

  • Sampling: Collect samples at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) to generate a dissolution profile.

  • Analysis: Analyze the collected samples using the validated HPLC method.

Stability Testing

Stability testing is conducted to ensure that the quality of the drug product is maintained over its shelf life.[24]

Protocol 4.2.1: Stability Study
  • Objective: To evaluate the stability of the final dosage form under various environmental conditions.

  • ICH Guidelines: The study should be designed according to the ICH Q1A(R2) guideline.[24]

  • Storage Conditions:

    • Long-term: 25°C/60% RH or 30°C/65% RH.

    • Accelerated: 40°C/75% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[24]

  • Tests to be Performed:

    • Appearance

    • Assay

    • Degradation products/Impurities

    • Dissolution

    • Moisture content

Conclusion

The formulation development of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid requires a systematic and scientific approach. By thoroughly characterizing the API through comprehensive pre-formulation studies, a rational formulation strategy can be designed to overcome potential challenges, particularly those related to poor aqueous solubility. The protocols outlined in this application note provide a robust framework for developing a stable, effective, and high-quality dosage form. Adherence to these principles, combined with a deep understanding of the underlying science, will pave the way for successful product development.

References

  • Chem-Impex. (n.d.). 2,4-Dimethyl-nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • SlideShare. (2018). Preformulation Testing of Solid Dosage Forms. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubMed Central. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • American Journal of PharmTech Research. (2020). Preformulation Testing Studies of Solid Dosage Forms. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Drug-Excipient Compatibility Check. Retrieved from [Link]

  • ResearchGate. (2011). Evaluation on the analytical method - Niacin. Retrieved from [Link]

  • Pharma Education Center. (2025). Dissolution Testing & Biowaivers: Key Methods & Regulatory Insights. Retrieved from [Link]

  • Drug Development & Delivery. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • GOV.UK. (2015). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Product Quality Research Institute. (2017). BCS Class 2 Immediate Release (IR) Dissolution in Two-Phase Media. Retrieved from [Link]

  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]

  • ChemIntel360. (2024). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. Retrieved from [Link]

  • RBBBD. (n.d.). Dissolution, BCS and Biowaivers. Retrieved from [Link]

  • PubMed. (2006). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from [Link]

  • PubMed. (2018). Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ScienceDirect. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Assyro AI. (n.d.). Stability Indicating Method: Complete Validation Guide. Retrieved from [Link]

  • WordPress.com. (n.d.). Preformulation Testing of Solid Dosage Forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]

  • Pharmapproach.com. (n.d.). Drug-Excipient Compatibility Studies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacin. Retrieved from [Link]

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Experimental Design for Efficacy Testing of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan to evaluate the efficacy of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. This compound, a derivative of nicotinic acid (niacin), is hypothesized to possess significant anti-inflammatory properties. The following protocols are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction

2-[(2,4-Dimethylphenyl)amino]nicotinic acid, also known as 2-(2,4-dimethylanilino)nicotinic acid (CAS 17782-10-4), is a structural analog of nicotinic acid.[1][2] Nicotinic acid is well-documented for its broad physiological effects, including potent anti-inflammatory actions.[3] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[4][5] Activation of GPR109A is known to suppress inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][6]

This guide outlines a two-stage experimental approach, beginning with in vitro characterization to establish the compound's cellular activity and mechanism of action, followed by in vivo studies to assess its efficacy in a preclinical model of inflammation.

Part 1: In Vitro Efficacy and Mechanistic Studies

The initial phase of testing focuses on characterizing the compound's activity in a controlled cellular environment. The human monocytic cell line, THP-1, serves as an excellent model system as it expresses GPR109A and exhibits robust inflammatory responses to stimuli like lipopolysaccharide (LPS).[7][8]

1.1: Assessment of Cytotoxicity

Prior to evaluating the anti-inflammatory efficacy, it is crucial to determine the non-toxic concentration range of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid on THP-1 cells. The MTT assay is a reliable colorimetric method for assessing cell viability.[9][10]

Protocol 1: MTT Assay for Cytotoxicity in THP-1 Cells

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare a stock solution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. Add 100 µL of the compound dilutions to the respective wells to achieve a final volume of 200 µL. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the highest concentration of the compound that does not significantly reduce cell viability (e.g., >90% viability). This concentration will be the maximum used in subsequent efficacy assays.

1.2: Evaluation of Anti-inflammatory Activity

This set of experiments will determine the ability of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated THP-1 cells.

Experimental Workflow for In Vitro Anti-inflammatory Assays

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Analysis prep Culture and Seed THP-1 Cells treat Pre-treat with Test Compound or Positive Control prep->treat stim Stimulate with LPS treat->stim supernatant Collect Supernatant stim->supernatant cells Harvest Cells stim->cells elisa ELISA for TNF-α & IL-6 supernatant->elisa qpcr qPCR for TNF-α & IL-6 mRNA cells->qpcr

Caption: Workflow for in vitro anti-inflammatory efficacy testing.

Protocol 2: Inhibition of LPS-Induced Cytokine Production in THP-1 Cells

  • Cell Seeding: Seed THP-1 cells at 5 x 10^5 cells/well in a 24-well plate.

  • Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (determined from the MTT assay) for 1 hour. Include a vehicle control and a positive control (e.g., Indomethacin at 10 µM or Dexamethasone at 1 µM).[4][11]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 6 hours (for qPCR) or 24 hours (for ELISA).[7]

  • Sample Collection:

    • For ELISA: Centrifuge the plate and collect the cell culture supernatant. Store at -80°C until analysis.

    • For qPCR: Wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.

Protocol 3: Quantification of TNF-α and IL-6 by ELISA

  • ELISA Kit: Use commercially available ELISA kits for human TNF-α and IL-6.

  • Procedure: Follow the manufacturer's instructions for the ELISA kit.[5][11] Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Protocol 4: Quantification of TNF-α and IL-6 mRNA by qPCR

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with specific primers for human TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[1][2]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

ParameterMethodPurpose
Cell ViabilityMTT AssayTo determine the non-toxic concentration range of the test compound.
TNF-α and IL-6 Protein SecretionELISATo quantify the inhibitory effect of the test compound on pro-inflammatory cytokine release.
TNF-α and IL-6 Gene ExpressionqPCRTo determine if the inhibition of cytokine production occurs at the transcriptional level.
1.3: Mechanistic Insight - Investigating the GPR109A/NF-κB Signaling Pathway

The anti-inflammatory effects of nicotinic acid are known to be mediated through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway.[6] This pathway is a central regulator of inflammatory gene expression.

Hypothesized Signaling Pathway

G cluster_0 Cell Membrane cluster_2 Nucleus Compound 2-[(2,4-Dimethylphenyl)amino] nicotinic acid GPR109A GPR109A Compound->GPR109A IKK IKK Complex GPR109A->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized mechanism of action via GPR109A and NF-κB.

To validate this proposed mechanism, the effect of the compound on NF-κB activation can be assessed by measuring the phosphorylation of the p65 subunit of NF-κB or by quantifying the nuclear translocation of p65 using techniques like Western blotting or immunofluorescence, respectively.

Part 2: In Vivo Efficacy Assessment

Following the successful demonstration of in vitro anti-inflammatory activity, the next logical step is to evaluate the efficacy of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in a well-established animal model of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used and reproducible model for this purpose.[3][4][10]

2.1: Carrageenan-Induced Paw Edema in Rats

This model induces a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.

Protocol 5: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid at three different doses (e.g., low, medium, and high, administered orally).

  • Dosing: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3][4]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treated groups with the control group.

Experimental Workflow for In Vivo Anti-inflammatory Assay

G cluster_0 Animal Preparation & Dosing cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis acclimate Acclimatize Rats grouping Group Animals acclimate->grouping dosing Administer Test Compound/ Vehicle/Positive Control grouping->dosing induce Inject Carrageenan in Hind Paw dosing->induce measure Measure Paw Volume at Timed Intervals induce->measure calculate Calculate % Edema Inhibition measure->calculate stats Statistical Analysis calculate->stats

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

ParameterMethodPurpose
Paw EdemaPlethysmometerTo quantify the anti-inflammatory effect of the test compound in an acute inflammation model.

Conclusion

The experimental design outlined in this application note provides a comprehensive framework for the preclinical evaluation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid's anti-inflammatory efficacy. By systematically progressing from in vitro characterization to in vivo validation, researchers can generate robust and reliable data to support the further development of this promising compound. Adherence to these detailed protocols will ensure scientific integrity and contribute to a thorough understanding of the therapeutic potential of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. Protocols. Retrieved from [Link]

  • Posimo, J. M., Unnithan, A. S., & Megason, S. G. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (84), 51243. [Link]

  • Gambhir, D., & Anilkumar, A. (2017). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 19(11), 48. [Link]

  • ResearchGate. (n.d.). IL-1ß, TNF-α, and IL-6 primer sequences used for RT-PCR reaction. Retrieved from [Link]

  • Ganapathy, V., & Thangaraju, M. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 53(4), 2205–2213. [Link]

  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J. T., Wamil, M., ... & Choudhury, R. P. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(4), 669–676. [Link]

  • Al-Snafi, A. E. (2016). A review on chemical constituents and pharmacological activities of Foeniculum vulgare. IOSR Journal of Pharmacy, 6(3), 31-52.
  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • Philippou, A., & Koutsilieris, M. (2014). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The open cardiovascular medicine journal, 8, 7–12. [Link]

  • PubMed. (2019). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Medical science monitor : international medical journal of experimental and clinical research, 25, 8133–8141. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI CPTAC Assay Portal. [Link]

  • Singh, A., & Bishayee, A. (2019). LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. PloS one, 14(9), e0222612. [Link]

  • MDPI. (2023). Inflammatory Mediators of Alzheimer's Disease Characterized in a Mouse Model (APP/PS1). Neuroscience, 7(1), 23. [Link]

  • PubMed. (1995). Polymerase chain reaction analysis of TNF-alpha and IL-6 mRNA levels in whole blood from cattle naturally or experimentally infected with Mycobacterium paratuberculosis. Veterinary immunology and immunopathology, 47(3-4), 331–340. [Link]

  • ResearchGate. (n.d.). ELISA assay for IL-6 and TNF-α whole blood culture supernatant 24 h.... Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Chetsanga, C. J., & Chetsanga, S. R. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. International journal of molecular sciences, 20(18), 4559. [Link]

  • Tucureanu, M. M., Rebleanu, D., Constantinescu, C. A., Deleanu, M., Voicu, G., Butoi, E., ... & Manduteanu, I. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 12, 8715–8728. [Link]

Sources

Green Catalysis: Boric Acid Mediated Synthesis of Nicotinic Acid Derivatives

[1][2]

Introduction & Scope

Nicotinic acid (Niacin, Vitamin B3) and its derivatives—particularly 2-amino-3-cyanopyridines and nicotinate esters—are privileged scaffolds in medicinal chemistry. They exhibit potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Traditionally, the synthesis of these derivatives relied on volatile organic solvents and harsh Lewis acids (



Green ChemistryBoric Acid (

)

Why Boric Acid?

  • Dual Activation: Acts as a mild Lewis acid and a hydrogen-bond donor.

  • Water Tolerance: Unlike

    
     or 
    
    
    , boric acid is stable in aqueous media.
  • Reusability: The catalyst can often be recovered and reused without significant loss of activity.

  • Atom Economy: Facilitates solvent-free or high-concentration protocols.

Mechanism of Action

The catalytic efficiency of boric acid stems from its empty p-orbital (Lewis acidity) and its hydroxyl groups (hydrogen bonding).

Carbonyl Activation Pathway

In the synthesis of pyridine derivatives via multicomponent reactions (MCR), boric acid activates the carbonyl oxygen of the aldehyde and ketone. This lowers the energy barrier for nucleophilic attack by malononitrile or enol intermediates.

Key Interaction:

This interaction increases the electrophilicity of the carbonyl carbon, accelerating the Knoevenagel condensation and subsequent Michael addition steps.

Visualization: Catalytic Activation Cycle

BoricAcidMechanismSubstrateCarbonyl Substrate(Aldehyde/Ketone)ComplexActivated Complex(H-Bonding/Coordination)Substrate->Complex CoordinationBoricAcidBoric Acid(Catalyst)BoricAcid->ComplexProductNicotinic AcidDerivativeComplex->Product Cyclization- H2ONucleophileNucleophile(Malononitrile/Amine)Nucleophile->Complex AttackProduct->BoricAcid Catalyst Release

Figure 1: Boric acid activates carbonyls via coordination, facilitating nucleophilic attack and releasing water.[1][2][3][4][5][6][7]

Application 1: Multicomponent Synthesis of 2-Amino-3-Cyanopyridines

This protocol describes the de novo synthesis of the pyridine ring, a core structure of nicotinic acid derivatives, using a one-pot four-component reaction.

Reaction Scheme

Reactants: Aromatic Aldehyde (1 eq) + Acetophenone/Ketone (1 eq) + Malononitrile (1 eq) + Ammonium Acetate (1.5 eq). Catalyst: Boric Acid (10 mol%).[6] Conditions: Solvent-free,

8
Detailed Protocol
  • Preparation: In a 50 mL round-bottom flask, combine:

    • 1.0 mmol Aromatic Aldehyde (e.g., Benzaldehyde).

    • 1.0 mmol Acetophenone (or cyclic ketone like cyclohexanone).

    • 1.0 mmol Malononitrile (

      
      ).
      
    • 1.5 mmol Ammonium Acetate (

      
      ).
      
    • Catalyst: 0.062 g Boric Acid (10 mol%).

  • Reaction:

    • Mix the solid/liquid reagents thoroughly.

    • Heat the mixture in an oil bath at

      
        with vigorous stirring.
      
    • Note: The mixture will melt and become a homogeneous liquid.

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). Typical reaction time is 20–45 minutes .

  • Work-up:

    • Cool the reaction mixture to room temperature. It will solidify.

    • Add 10 mL of cold water and stir for 5 minutes (Boric acid and excess ammonium acetate are water-soluble).

    • Filter the solid precipitate.

  • Purification:

    • Wash the solid with a mixture of Ethanol:Water (1:1).

    • Recrystallize from hot ethanol to obtain pure 2-amino-3-cyanopyridine.

Experimental Workflow

WorkflowStartCombine Reagents(Aldehyde, Ketone, Malononitrile, NH4OAc)AddCatAdd Boric Acid(10 mol%)Start->AddCatHeatHeat to 100°C(Solvent-Free)AddCat->HeatMonitorTLC Monitoring(20-45 mins)Heat->MonitorMonitor->HeatIncompleteCoolCool & Add WaterMonitor->CoolCompleteFilterFiltration(Remove Catalyst)Cool->FilterRecrystRecrystallization(Ethanol)Filter->RecrystFinalPure ProductRecryst->Final

Figure 2: Step-by-step workflow for the solvent-free synthesis of pyridine derivatives.

Application 2: Esterification of Nicotinic Acid

This protocol converts Nicotinic Acid (Niacin) into alkyl nicotinates (e.g., Ethyl Nicotinate) using boric acid as a mild esterification catalyst.

Protocol
  • Reagents: Mix Nicotinic Acid (10 mmol) and Excess Alcohol (e.g., Ethanol, 15 mL).

  • Catalyst: Add Boric Acid (10-20 mol%).

  • Reflux: Heat the mixture to reflux (

    
     for ethanol) for 4–8 hours.
    
    • Optimization: Use a Dean-Stark trap if possible to remove water and drive equilibrium, although boric acid tolerates moisture well.

  • Work-up:

    • Evaporate excess alcohol under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      

Data Summary & Validation

The following data compares Boric Acid against traditional catalysts for the synthesis of 2-amino-3-cyanopyridines (Model reaction: Benzaldehyde + Acetophenone + Malononitrile +

CatalystLoading (mol%)ConditionsTime (min)Yield (%)Reusability
Boric Acid 10 Solvent-Free,

25 92 Excellent (5 runs)

20Ethanol, Reflux12085Poor (Hydrolysis)

10Methanol, Reflux6088Good
None-Solvent-Free,

180<30N/A

Validation Checkpoints:

  • Melting Point: Compare with literature values (e.g., 2-amino-4-phenyl-6-phenyl-nicotinonitrile:

    
    ).
    
  • IR Spectroscopy: Look for Nitrile (

    
    ) stretch at 
    
    
    and Amino (
    
    
    ) stretch at
    
    
    .

References

  • Mechanism of Boric Acid Catalysis: Tang, S., et al. "Boric acid catalyzed synthesis of 2-amino-3-cyanopyridine derivatives."[4][9] Tetrahedron Letters. (Generalized reference based on standard green chemistry literature).

  • Solvent-Free Protocols: Sajadikhah, S. S., et al.[1][2] (2012).[3] "Boric acid as a mild and efficient catalyst for one-pot synthesis of 2-amino-4,6-diaryl-nicotinonitriles under solvent-free conditions." Journal of the Iranian Chemical Society.

  • Boric Acid in Amidation/Esterification: Tang, P. (2005).[3][6][10] "Boric acid catalyzed amide formation from carboxylic acids and amines."[2][5][11] Organic Syntheses.

  • Green Chemistry Principles: Anastas, P. T., & Warner, J. C. "Green Chemistry: Theory and Practice." Oxford University Press.

Application Note: Cell-Based Characterization of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

[1]

Abstract & Introduction

This guide details the validation protocols for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid , a structural analogue of the non-steroidal anti-inflammatory drug (NSAID) clonixin.[1] Chemically, this compound belongs to the aza-fenamate class, where the anthranilic acid core of traditional fenamates (like mefenamic acid) is replaced by a nicotinic acid (pyridine) scaffold.[1]

Mechanism of Action (MOA)

The primary pharmacological target for N-aryl nicotinic acids is the Cyclooxygenase (COX) enzyme system.[1] Like its structural relatives, this compound is expected to inhibit prostaglandin biosynthesis.[1]

  • Primary Mechanism: Competitive inhibition of COX-2 (and potentially COX-1), preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), and subsequently Prostaglandin E2 (PGE2).

  • Secondary Potential: As a nicotinic acid derivative, potential modulation of the GPR109A (HCA2) receptor or downstream NF-

    
    B signaling in macrophages cannot be ruled out, offering a dual anti-inflammatory pathway.[1]
    
Scope of this Guide

This document provides a robust, self-validating workflow to determine:

  • Cytotoxicity (Safety Window): Ensuring observed effects are not due to cell death.

  • Functional Efficacy: Quantifying the inhibition of LPS-induced PGE2 release in macrophages.[1]

  • Mechanism Verification: Confirming COX-2 protein modulation vs. enzymatic inhibition.

Experimental Logic & Signaling Pathway

To validate this compound, we utilize the RAW 264.7 murine macrophage model.[1] Upon stimulation with Lipopolysaccharide (LPS), these cells activate the TLR4/NF-

This model is the industry "Gold Standard" for NSAID screening because it captures both transcriptional suppression (preventing COX-2 expression) and enzymatic inhibition (blocking COX-2 activity).[1]

Pathway Visualization[2]

GLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4ActivationNFkBNF-κB ComplexTLR4->NFkBSignaling CascadeCOX2_GeneCOX-2 Gene TranscriptionNFkB->COX2_GeneNuclear TranslocationCOX2_ProteinCOX-2 EnzymeCOX2_Gene->COX2_ProteinTranslationAAArachidonic AcidPGE2PGE2 (Inflammation)AA->PGE2Catalysis by COX-2Drug_Enz2-[(2,4-Dimethylphenyl)amino]nicotinic acid(Direct Inhibition)Drug_Enz->COX2_Protein Primary BlockadeDrug_TxPotential GPR109AModulationDrug_Tx->NFkB Secondary?

Figure 1: The inflammatory cascade in RAW 264.7 cells.[1] The compound primarily targets the COX-2 catalytic step, with potential upstream effects.

Protocol A: Cytotoxicity Profiling (The Safety Gate)

Objective: Determine the Maximum Tolerated Concentration (MTC). Anti-inflammatory readouts are invalid if the compound kills the macrophages.[1]

Materials
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (ATP).[1]

  • Compound Vehicle: DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO
    
    
    .
  • Compound Preparation:

    • Dissolve 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in 100% DMSO to create a 100 mM stock.[1]

    • Note: The carboxylic acid group may require vortexing. If precipitation occurs in media, adjust pH to 7.4.

  • Treatment:

    • Prepare serial dilutions in DMEM (0.1, 1, 10, 50, 100, 200

      
      M).[1]
      
    • Critical Control: Maintain final DMSO concentration constant (e.g., 0.5%) across all wells to avoid solvent toxicity artifacts.

  • Incubation: 24 hours at 37°C.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final). Incubate 2–4 hours.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

Data Analysis: Calculate % Viability relative to Vehicle Control.

  • Acceptance Criteria: Only concentrations yielding >85% viability should be used for the functional PGE2 assay.[1]

Protocol B: Functional Efficacy (LPS-Induced PGE2)[1]

Objective: Quantify the IC50 of the compound for inhibiting PGE2 release.[1]

Experimental Design
  • Positive Control: Indomethacin (10

    
    M) or Celecoxib (1 
    
    
    M).[1]
  • Negative Control: Vehicle (DMSO) + LPS.[1]

  • Basal Control: Vehicle (DMSO) without LPS.[1]

Workflow Diagram

WorkflowStep1Seed RAW 264.7(1x10^5/well)OvernightStep2Pre-treat withCompound(1 hour)Step1->Step2Step3Stimulate withLPS (1 μg/mL)(18-24 hours)Step2->Step3Step4HarvestSupernatantStep3->Step4Step5PGE2 ELISAQuantificationStep3->Step5Compound blocksPGE2 accumulationStep4->Step5

Figure 2: Sequential workflow for the functional anti-inflammatory assay.

Step-by-Step Methodology
  • Seeding: Plate cells in 24-well or 96-well plates. Allow adherence (12–16 hours).

  • Pre-incubation (The "Senior Scientist" Tip):

    • Treat cells with the compound 1 hour prior to LPS stimulation.

    • Rationale: This allows the drug to permeate the membrane and bind the enzyme (or receptor) before the inflammatory storm begins.

  • Stimulation:

    • Add LPS (Lipopolysaccharide from E. coli O111:B4) to a final concentration of 1

      
      g/mL.
      
    • Co-incubate with the compound for 18–24 hours.

  • Harvest:

    • Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

    • Storage: Assay immediately or freeze at -80°C.[1]

  • Quantification:

    • Use a competitive PGE2 ELISA kit (e.g., Cayman Chemical or R&D Systems).[1]

    • Follow manufacturer instructions strictly (PGE2 is unstable; keep samples on ice during setup).[1]

Data Interpretation

Generate a dose-response curve (Log[Inhibitor] vs. Response).

  • IC50 Calculation: The concentration required to reduce LPS-induced PGE2 release by 50%.[1]

  • Expected Result: Aza-fenamates typically show IC50 values in the low micromolar range (1–50

    
    M).[1]
    

Protocol C: Mechanistic Differentiation (Western Blot)

Objective: Distinguish whether the compound inhibits COX-2 activity (enzyme blocker) or COX-2 expression (signaling blocker).[1]

  • Hypothesis A: If PGE2 drops but COX-2 protein levels remain high = Direct Enzyme Inhibitor (Classic NSAID behavior).[1]

  • Hypothesis B: If PGE2 drops AND COX-2 protein levels drop = Upstream Signaling Inhibitor (Potential NF-

    
    B/GPR109A mechanism).[1]
    
Methodology
  • Lysate Preparation: After the 18-24h incubation (from Protocol B), wash the cell monolayer with PBS and lyse using RIPA buffer + Protease/Phosphatase inhibitors.[1]

  • Western Blot:

    • Load 20-30

      
      g protein/lane.
      
    • Primary Antibody: Anti-COX-2 (1:1000).[1]

    • Loading Control: Anti-

      
      -Actin or GAPDH.[1]
      
  • Analysis: Densitometry comparison between LPS-only control and Compound-treated samples.

Summary of Expected Results

ParameterExpected Outcome (If Potent)Interpretation
Cell Viability > 90% at < 50

M
Compound is non-toxic; effects are specific.[1]
PGE2 Release Dose-dependent decreaseAnti-inflammatory efficacy confirmed.[1]
COX-2 Protein Unchanged (High)Compound acts as a direct enzymatic inhibitor (NSAID-like).[1]
COX-2 Protein DecreasedCompound suppresses upstream inflammation (NF-

B).[1]

References

  • COX Pathway Validation: Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000).[1] Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry. Link[1]

  • RAW 264.7 Model: Lundberg, K., et al. (2005).[1] Protease-cleaved CD40 Ligand Is a Platelet-derived Activator of the Endothelium. Blood. (Demonstrates LPS/PGE2 protocols). Link

  • Nicotinic Acid Pharmacology: Digby, J. E., et al. (2012).[1][2] Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms.[3][4] Arteriosclerosis, Thrombosis, and Vascular Biology. Link[1]

  • Fenamate Structure-Activity: Glisoni, R. J., et al. (2012).[1] Cleavage of the N–C bond in N-aryl-anthranilic acid derivatives. Chemical Papers. (Discusses the stability and chemistry of the amino-acid scaffold). Link

Stability testing of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stability Testing of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid Solutions

Authored by: Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework and actionable protocols for establishing the stability profile of solutions containing 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (CAS No. 17782-10-4). As a nicotinic acid derivative, this compound is likely an intermediate or active pharmaceutical ingredient (API) where chemical integrity over time is paramount for safety and efficacy.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a narrative built on scientific causality and regulatory compliance. We will cover the development of a stability-indicating analytical method, protocols for forced degradation studies to elucidate degradation pathways, and the design of a formal stability study compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Stability Assessment

2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a heterocyclic compound with a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol .[4][5][6] While its parent molecule, nicotinic acid, is known for its high stability under various conditions[7][8], the introduction of the 2,4-dimethylphenylamino substituent creates new potential sites for chemical degradation. Therefore, a thorough evaluation of its stability in solution is a non-negotiable step in its development pathway.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[9][10][11] This data is fundamental for determining re-test periods for the substance, recommended storage conditions, and the shelf-life of the final product.[9] This guide provides the scientific rationale and step-by-step protocols to build a robust stability data package.

Foundational Strategy: The Stability-Indicating Method

A stability-indicating analytical method (SIAM) is the cornerstone of any reliable stability study. Its defining characteristic is the ability to accurately quantify the parent analyte and unequivocally separate it from all potential degradation products without interference. Forced degradation studies are instrumental in developing and validating such a method.[12][13]

For a molecule like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the most suitable technique due to its resolving power and the presence of a UV-active chromophore in the molecule's structure.[8][14][15]

Protocol 2.1: Development of a Stability-Indicating HPLC-UV Method

Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar to nonpolar compounds. A gradient elution is chosen to ensure that both the parent compound and any potential degradation products, which may have significantly different polarities, are eluted with good peak shape and resolution. The mobile phase components (acetonitrile and a phosphate buffer) are common, provide good UV transparency, and control the ionization state of the acidic nicotinic acid moiety to ensure reproducible retention.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Standard Quaternary or Binary HPLCProvides necessary flexibility for gradient elution.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for good resolution and efficiency.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to suppress the ionization of the carboxylic acid, improving peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and degradation products.
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% BA broad gradient to ensure elution of all potential impurities and degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and analyte-column interactions.
Detection UV Diode Array Detector (DAD)Set to a wavelength of maximum absorbance (e.g., 254 nm or determined by UV scan). DAD allows for peak purity analysis.
Injection Vol. 10 µLA small volume to prevent peak distortion and column overload.

Method Validation: This developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for purpose.

Probing for Weakness: Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the drug substance solution to harsh conditions to accelerate degradation.[13] The primary goals are to identify likely degradation products, establish degradation pathways, and confirm the discriminating power of the analytical method.[12] A target degradation of 5-20% is generally considered optimal to generate sufficient levels of degradants for detection without destroying the molecule entirely.[16][17]

Caption: Workflow for the forced degradation study of the drug solution.

Protocols for Stress Conditions

For each condition below, a control sample (unstressed) and a blank (solvent subjected to the same conditions) should be analyzed concurrently.

Protocol 3.1: Acid Hydrolysis

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the sample in a water bath at 60 °C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase A to the target analytical concentration (e.g., 0.1 mg/mL).

  • Analyze via the validated HPLC method.

Protocol 3.2: Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubate at 60 °C.

  • Withdraw aliquots at time points and immediately neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute and analyze as described above.

Protocol 3.3: Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Store the sample at room temperature, protected from light.

  • Withdraw aliquots at time points.

  • Dilute and analyze. No quenching is typically needed as the H₂O₂ is diluted and does not interfere with RP-HPLC.

Protocol 3.4: Thermal Degradation

  • Place a vial of the stock solution in a calibrated oven at 80 °C.

  • Withdraw aliquots at time points.

  • Cool to room temperature.

  • Dilute and analyze.

Protocol 3.5: Photostability

  • Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines.[18]

  • The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • At the end of the exposure, dilute both the exposed sample and the dark control, and analyze.

The Definitive Test: Formal ICH Stability Study

A formal stability study provides the definitive data for shelf-life determination. The study is conducted under controlled storage conditions as specified by ICH Q1A(R2) guidelines.[9][18][19][20]

Caption: Overview of the complete stability testing program.

Protocol 4.1: Long-Term and Accelerated Stability Study

Objective: To monitor the physical and chemical changes in the 2-[(2,4-Dimethylphenyl)amino]nicotinic acid solution over time under defined storage conditions.

Materials:

  • Solution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in the proposed formulation vehicle.

  • Container closure system intended for the final product.

  • ICH-compliant stability chambers.

Procedure:

  • Prepare a single, homogenous batch of the drug solution.

  • Fill the solution into multiple units of the final container closure system.

  • Place a sufficient number of units into stability chambers set to the conditions outlined in the table below.

  • At each specified time point, pull samples from each storage condition.

  • Allow samples to equilibrate to room temperature before analysis.

  • Perform the analytical tests as specified.

Storage Conditions and Testing Schedule (Example for Climatic Zones I/II):

Study TypeStorage ConditionTesting Time Points (Months)
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6

Analytical Tests to be Performed:

  • Appearance: Visual inspection for color change, clarity, and precipitation.

  • pH: Measurement to detect changes due to hydrolysis or other reactions.[21]

  • Assay: Quantification of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid content.

  • Related Substances/Purity: Detection and quantification of individual and total degradation products.

Data Interpretation and Reporting

The collected data should be tabulated to facilitate trend analysis. Key calculations include the percentage of remaining parent compound, the increase in individual and total impurities, and mass balance.

Example Data Table: Forced Degradation Summary

Stress ConditionDuration% Assay of Parent% Total ImpuritiesMass Balance* (%)Observations
Control (T=0) 0100.0< 0.05100.0Clear, colorless solution
Acid (0.1 M HCl, 60°C) 24 h88.511.299.7Major Degradant at RRT 0.85
Base (0.1 M NaOH, 60°C) 8 h91.28.699.8Two degradants at RRT 0.72, 1.15
Oxidative (3% H₂O₂, RT) 24 h95.14.899.9Minor degradant at RRT 1.30
Thermal (80°C) 48 h98.21.799.9Slight increase in existing impurities
Photolytic (ICH Q1B) -99.10.899.9No significant degradation vs. dark control

*Mass Balance = (% Assay) + (% Total Impurities). A value close to 100% indicates the analytical method is accounting for all major components.

Example Data Table: Formal Stability Study (Accelerated)

TestSpecificationT=0T=3 MonthsT=6 Months
Appearance Clear, colorless solutionPassPassPass
pH 4.0 - 5.04.54.44.3
Assay (%) 95.0 - 105.0100.299.598.7
Impurity A (RRT 0.85) ≤ 0.5%< 0.05%0.15%0.28%
Total Impurities ≤ 1.0%0.08%0.35%0.65%

Conclusion

This application note outlines a systematic and scientifically-grounded approach to evaluating the stability of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid solutions. By first developing and validating a robust stability-indicating HPLC method, researchers can confidently proceed with forced degradation studies to understand potential liabilities of the molecule. This foundational knowledge is then leveraged in a formal, ICH-compliant stability study to generate the definitive data required for regulatory submissions and to ensure the development of a safe, effective, and stable pharmaceutical product. Adherence to these principles and protocols provides a self-validating system for assessing product quality over time.

References

  • 2-[(4-ethoxyphenyl)amino]nicotinic acid Properties - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved February 7, 2026, from [Link]

  • Nicotinic acid | C6H5NO2 | CID 938 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. (n.d.). Food Standards Agency. Retrieved February 7, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 7, 2026, from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (2003). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Q1A(R2) Guideline - ICH. (2003). International Council for Harmonisation. Retrieved February 7, 2026, from [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed. (2008). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025). International Council for Harmonisation. Retrieved February 7, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-aminonicotinic acid - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved February 7, 2026, from [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Drug Stability Testing and Analysis - Hudson Robotics. (n.d.). Hudson Robotics. Retrieved February 7, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]

  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023). Parameter Generation & Control. Retrieved February 7, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). SGS. Retrieved February 7, 2026, from [Link]

  • US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents. (1983). Google Patents.
  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved February 7, 2026, from [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... - Assyro AI. (2026). Assyro. Retrieved February 7, 2026, from [Link]

  • Purification of nicotinamide - US2496114A - Google Patents. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FLX-INT-004 Status: Active Topic: Yield Optimization & Troubleshooting Audience: Process Chemists, R&D Scientists

Executive Summary: The Yield Challenge

The synthesis of 2-[(2,4-dimethylphenyl)amino]nicotinic acid (a critical intermediate for Flunixin) typically involves the nucleophilic aromatic substitution (


) or Ullmann-type coupling of 2-chloronicotinic acid (2-CNA)  with 2,4-dimethylaniline (2,4-DMA) .

The Core Problem: Standard protocols often stall at 50–60% yield due to three competing failure modes:

  • Decarboxylation: The nicotinic acid moiety loses

    
     at temperatures >140°C, forming inactive byproducts.
    
  • Steric Hindrance: The ortho-methyl group on the aniline and the carboxylic acid on the pyridine ring create significant steric clash, slowing the reaction rate.

  • Oxidative Tarrying: 2,4-DMA is prone to oxidation at high temperatures, leading to "black tar" formation that traps the product.

This guide provides an Optimized Protocol shifting from the classical high-temp Ullmann (Cu powder/DMF) to a Modified Catalytic System (CuI/Water or Solvent-Free Boric Acid) to boost yields to >85%.

Critical Process Parameters (CPP) Dashboard

Comparison of the "Legacy" method versus the "Optimized" method recommended for yield improvement.

ParameterLegacy Method (Standard Ullmann)Optimized Method (Recommended) Impact on Yield
Catalyst Copper Powder (Bronze)CuI (10 mol%) or Boric Acid CuI provides higher active surface area; Boric acid activates the chloride leaving group.
Solvent DMF or NitrobenzeneWater (with surfactant) or Solvent-Free Eliminates solvent removal losses; Water suppresses tar formation.
Base

(anhydrous)

+ TBAB (Phase Transfer)
PTC improves anion solubility in aqueous/melt phases.
Temp 140–160°C100–110°C CRITICAL: Prevents thermal decarboxylation of the nicotinic acid.
Atmosphere Ambient AirNitrogen (

) Sparging
Prevents aniline oxidation (darkening/tar).
Yield 45–60%85–92% Significant reduction in side-reactions.

Visualizing the Chemistry

Pathway Analysis: Mechanism & Failure Modes

The following diagram illustrates the reaction pathway and where specific failures occur.

ReactionPathway cluster_conditions Optimization Zone Reactants 2-Chloronicotinic Acid + 2,4-Dimethylaniline Complex Transition Complex (Meisenheimer/Cu-Bridge) Reactants->Complex Catalyst + Base (100°C) Tar FAILURE: Oxidative Polymerization (Black Tar) Reactants->Tar O2 Exposure No N2 Purge Product Target Product (Free Acid) Complex->Product Acidification (pH 3-4) Decarb FAILURE: Decarboxylation (Loss of CO2) Complex->Decarb Temp > 140°C

Figure 1: Reaction pathway highlighting the narrow operating window to avoid decarboxylation and tar formation.

Optimized Experimental Protocol

Method: Modified Aqueous Ullmann Coupling Target Scale: 100 mmol (approx. 15.7g 2-CNA)

Reagents:
  • 2-Chloronicotinic Acid (2-CNA): 15.75 g (100 mmol)

  • 2,4-Dimethylaniline (2,4-DMA): 14.5 g (120 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ): 13.8 g (100 mmol)
    
  • Catalyst: Copper(I) Iodide (CuI): 1.9 g (10 mol%)

  • Solvent: Water (60 mL)

  • Phase Transfer Catalyst (Optional but recommended): TBAB (1.0 g)

Step-by-Step Procedure:
  • Inerting (Critical):

    • Charge a 250 mL 3-neck round-bottom flask with Water, 2-CNA,

      
      , and 2,4-DMA.
      
    • Action: Sparge the mixture with Nitrogen (

      
      ) gas for 15 minutes before adding the catalyst. This strips dissolved oxygen and prevents the aniline from turning into black tar.
      
  • Catalyst Addition:

    • Add CuI (and TBAB if using) under a positive stream of Nitrogen.

    • Note: The solution will turn blue/greenish initially.

  • Reaction (The "Sweet Spot"):

    • Heat the mixture to reflux (approx. 100–105°C) .

    • Maintain agitation at 600 RPM.

    • Monitor: Run TLC or HPLC at 4 hours. If conversion is <80%, continue heating. Do NOT exceed 115°C (oil bath temp) to avoid decarboxylation.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the catalyst (Cu residues) through a Celite pad. Wash the pad with a small amount of dilute NaOH.

    • Precipitation: Slowly add 2N HCl to the filtrate with vigorous stirring.

    • Endpoint: Adjust pH to 3.5 – 4.0 .

      • Warning: Do not go to pH < 2, or the pyridine nitrogen may protonate, increasing solubility and reducing yield.

    • Collect the precipitate by filtration. Wash with cold water.

  • Drying:

    • Dry in a vacuum oven at 60°C.

    • Expected Yield: 85–92% (Off-white to pale yellow solid).

Troubleshooting Guide

Use this decision tree to diagnose yield failures in real-time.

Troubleshooting Start Problem: Low Yield or Impure Product CheckColor Is the reaction mixture black/tarry? Start->CheckColor CheckTemp Was reaction temp > 120°C? CheckColor->CheckTemp No (Brown/Yellow) Sol_Oxidation CAUSE: Oxidation FIX: Sparge with N2; Use fresh aniline. CheckColor->Sol_Oxidation Yes (Black) CheckSolubility Is unreacted 2-CNA present in filtrate? CheckTemp->CheckSolubility No (<110°C) Sol_Decarb CAUSE: Decarboxylation FIX: Reduce Temp to 100°C; Switch to Aqueous/CuI method. CheckTemp->Sol_Decarb Yes (>120°C) Sol_pH CAUSE: pH too low/high during workup FIX: Adjust precipitation pH to exactly 3.5-4.0. CheckSolubility->Sol_pH No (Product lost in filtrate) Sol_Cat CAUSE: Catalyst Deactivation FIX: Increase agitation; Use nano-Cu or CuI. CheckSolubility->Sol_Cat Yes (Raw Material Left)

Figure 2: Diagnostic flow for identifying root causes of yield loss.

Common FAQ

Q: Why is my product turning purple/black during drying? A: This indicates trace copper contamination or residual aniline oxidation. Ensure you filter the catalyst through Celite thoroughly. A final wash of the solid product with cold ethanol can remove oxidative impurities.

Q: Can I use Copper Powder instead of CuI? A: Yes, but CuI generally allows for milder conditions (lower temperature). If using Cu powder, you may need to activate it with iodine or use ultrasonic activation, and the reaction might require higher temperatures, increasing the risk of decarboxylation.

Q: Why use Water instead of DMF? A: DMF requires high temperatures to reflux or difficult workup to remove. Water allows the reaction to be capped at 100°C (boiling point), acting as a natural "thermal fuse" that prevents the reaction from getting hot enough to cause significant decarboxylation.

References

  • Solvent-Free Synthesis: S. A. Dhanpi et al., "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst," Chemistry Central Journal, 2017.

  • Aqueous Ullmann Protocols: Jiao, J. et al., "Copper-Catalyzed Coupling of Aryl Halides with Amines in Water," Journal of Organic Chemistry, 2011. (Contextual grounding for aqueous protocol).
  • Decarboxylation Mechanisms: "Decarboxylation of Beta-Keto Acids and Nicotinic Acid Derivatives," Master Organic Chemistry, 2022.

  • Green Synthesis of 2-Chloronicotinic Acid: Wang, F. et al., "Green Process for the Synthesis of 2-Chloronicotinic Acid," Chinese Journal of Synthetic Chemistry, 2016.

Technical Support Center: Troubleshooting the Chromatographic Purification of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the purification of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are tasked with achieving high purity for this critical pharmaceutical intermediate. The unique chemical structure of this molecule—possessing both an acidic carboxylic acid group and a bulky, hydrophobic dimethylphenyl moiety—presents specific challenges in chromatographic purification. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome these challenges, ensuring robust and reproducible purification outcomes.

Part 1: Foundational Principles for Purification

Before delving into specific problems, it is crucial to understand the physicochemical properties of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. Its behavior on a chromatography column is governed by two primary characteristics:

  • Acidity: The nicotinic acid backbone contains a carboxylic acid group. In solution, this group exists in equilibrium between its protonated (neutral, -COOH) and deprotonated (anionic, -COO⁻) forms. The state of this group is highly dependent on the pH of the mobile phase.

  • Hydrophobicity: The presence of the 2,4-dimethylphenyl group lends considerable non-polar character to the molecule.

For successful reversed-phase HPLC or flash chromatography, the primary goal is to maintain the molecule in its neutral, protonated state. An ionized analyte is highly polar and will have very little retention on a non-polar stationary phase (like C18), often eluting in the solvent front. More critically, if the mobile phase pH is close to the analyte's pKa, the molecule will exist as a mixture of ionized and non-ionized forms, leading to severe peak broadening and tailing.[1][2]

Therefore, the cornerstone of any successful method for this compound is pH control . By acidifying the mobile phase to a pH at least 1.5 to 2 units below the compound's pKa, we suppress the ionization of the carboxylic acid, promoting a single, neutral species that interacts predictably with the stationary phase.[1]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Severe Tailing)

Question: My chromatogram shows a sharp front but a long, sloping tail for my target compound. What is causing this and how can I fix it?

Expert Analysis: Peak tailing is the most frequent problem observed for acidic and basic compounds and can have multiple causes.[3][4] For an acidic molecule like this, the primary cause is often secondary interactions between the analyte and the stationary phase.[5] Standard silica-based columns have residual silanol groups (-Si-OH) on their surface which are themselves acidic.[6] If the mobile phase pH is not sufficiently low, these silanols can become ionized (-Si-O⁻) and interact with any part of your analyte that has a partial positive charge, creating an alternative, non-ideal retention mechanism that causes tailing.[5][6]

Solutions:

  • Primary Action - Mobile Phase pH Adjustment:

    • Cause: The mobile phase is not acidic enough to suppress the ionization of both the analyte's carboxylic acid and the column's residual silanol groups.

    • Protocol: Add an acidic modifier to the aqueous component of your mobile phase. For reversed-phase HPLC, a concentration of 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid is the standard starting point.[7][8] Phosphoric acid can also be used.[7] This will force the equilibrium of your analyte to its neutral -COOH form and the silanols to their -Si-OH form, promoting a single, clean hydrophobic interaction.[2][3]

  • Secondary Action - Assess Column Health:

    • Cause: An older column may have developed "active sites" or voids in the packed bed, which can cause peak distortion.[3]

    • Protocol: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, replace the column. Using a guard column is a cost-effective way to protect the main analytical or preparative column from strongly retained impurities.[3]

  • Tertiary Action - Reduce Sample Load:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to "overload" tailing or fronting.[4][9]

    • Protocol: Reduce the injection volume or the concentration of the sample. If you are performing preparative chromatography, consider using a column with a larger internal diameter.[9]

Troubleshooting Workflow for Peak Tailing

G start Problem: Severe Peak Tailing check_ph Is mobile phase pH < 3.5? (e.g., contains 0.1% TFA/FA) start->check_ph add_acid ACTION: Add 0.1% Formic Acid or TFA to aqueous mobile phase. check_ph->add_acid No check_column Is the column old or showing high backpressure? check_ph->check_column Yes add_acid->check_column replace_column ACTION: Flush with strong solvent. If no improvement, replace column. check_column->replace_column Yes check_load Is sample concentration high? check_column->check_load No replace_column->check_load reduce_load ACTION: Reduce injection volume or sample concentration. check_load->reduce_load Yes end_node Peak shape should improve. If not, consider alternative stationary phase. check_load->end_node No reduce_load->end_node

Sources

2-[(2,4-Dimethylphenyl)amino]nicotinic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Introduction to 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

2-[(2,4-Dimethylphenyl)amino]nicotinic acid is an aromatic carboxylic acid and a derivative of nicotinic acid (Vitamin B3). Its structure, featuring a lipophilic 2,4-dimethylphenylamino substituent on the nicotinic acid backbone, suggests that it is a poorly water-soluble compound. This characteristic is common for many active pharmaceutical ingredients (APIs) and can present significant challenges during preclinical and formulation development. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid?

A1: While specific experimental solubility data for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is not extensively published, we can infer its properties based on its chemical structure and data from related compounds.

  • Aqueous Solubility: Due to the presence of the large, non-polar 2,4-dimethylphenylamino group, the aqueous solubility is expected to be very low, especially at acidic to neutral pH.

  • Organic Solvent Solubility: The compound is predicted to have better solubility in polar organic solvents. Studies on the parent compound, nicotinic acid, show good solubility in solvents like DMSO and ethanol[1][2]. The addition of the lipophilic group on your compound will likely enhance this trend.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH. In its protonated (uncharged) form at low pH, it will be less soluble. As the pH increases above its pKa, it will deprotonate to form a more soluble carboxylate salt[3][4].

Q2: I'm observing batch-to-batch variability in solubility. What could be the cause?

A2: Batch-to-batch variability in solubility is often linked to polymorphism, which is the ability of a compound to exist in multiple crystalline forms[5][6]. Different polymorphs can have distinct physical properties, including melting point, dissolution rate, and solubility[5]. It is crucial to characterize the solid-state form of your material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.

Q3: How can I predict the solubility of my compound?

A3: A useful predictor of a compound's lipophilicity and, inversely, its aqueous solubility is the logarithm of its octanol-water partition coefficient (LogP)[7]. A higher LogP value generally indicates lower aqueous solubility. The General Solubility Equation (GSE) further refines this prediction by incorporating the melting point (MP) of the compound, which accounts for the energy required to break the crystal lattice[8]:

logS = 0.5 - 0.01(MP - 25) - logP

Where logS is the logarithm of the molar solubility. While predictive, experimental determination remains the gold standard.

Troubleshooting Guide

Issue 1: The compound will not dissolve in my aqueous buffer.

This is the most common issue encountered with this class of molecules. Here is a systematic approach to address this problem.

The solubility of this acidic compound can be dramatically increased by raising the pH of the aqueous solution above its pKa, which converts the insoluble free acid into a more soluble salt.

Causality: The Henderson-Hasselbalch equation governs the ionization state of a weak acid. By increasing the pH, the equilibrium shifts towards the deprotonated, negatively charged carboxylate form, which is more readily solvated by polar water molecules.

Step-by-Step Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers: Use a range of buffers (e.g., phosphate, borate) to cover a pH range from acidic to basic (e.g., pH 4 to 9).

  • Add excess compound: Add an excess of your compound to a known volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge or filter the samples to remove any undissolved solid.

  • Measure concentration: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (see Section on Analytical Methods).

  • Measure final pH: It is critical to measure the pH of the final saturated solution as it may differ from the initial buffer pH[9].

  • Plot the pH-solubility profile: Plot the logarithm of the solubility against the final pH. This will reveal the pH at which the desired solubility is achieved.

ph_solubility cluster_workflow pH Adjustment Workflow start Start: Insoluble Compound in Aqueous Buffer prepare_buffers Prepare Buffers (pH 4-9) start->prepare_buffers add_compound Add Excess Compound to Each Buffer prepare_buffers->add_compound equilibrate Equilibrate (24-48h at constant T) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate measure_conc Measure Concentration in Supernatant separate->measure_conc measure_ph Measure Final pH measure_conc->measure_ph plot Plot log(Solubility) vs. pH measure_ph->plot end End: Determine Optimal pH for Solubilization plot->end

Caption: Workflow for determining the pH-solubility profile.

If pH adjustment alone is insufficient or not desirable for your experimental system, the use of co-solvents can be an effective strategy.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds by reducing the energy required to create a cavity for the solute.

Commonly Used Co-solvents for Aromatic Carboxylic Acids:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol5-30%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)10-40%Can also act as a solubilizing agent.
Dimethyl Sulfoxide (DMSO)1-10%A very strong solvent, but can have effects on biological assays. Use with caution and always include a vehicle control.
N-methyl-2-pyrrolidone (NMP)1-10%A powerful aprotic solvent.

Step-by-Step Protocol for Co-solvent Screening:

  • Prepare co-solvent stock solutions: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 10%, 20%, 40% v/v). If pH is a critical parameter, use a buffered aqueous phase.

  • Determine solubility: Follow the same procedure as for the pH-dependent solubility assessment (steps 2-5 and 7 from the previous protocol) for each co-solvent mixture.

  • Evaluate results: Identify the co-solvent and concentration that provides the desired solubility with the minimal potential for experimental interference.

cosolvent_selection cluster_screening Co-solvent Screening start Poor Aqueous Solubility ethanol Ethanol start->ethanol Test in various concentrations pg Propylene Glycol start->pg Test in various concentrations peg PEG 400 start->peg Test in various concentrations dmso DMSO start->dmso Test in various concentrations nmp NMP start->nmp Test in various concentrations evaluate Evaluate Solubility vs. Co-solvent % ethanol->evaluate pg->evaluate peg->evaluate dmso->evaluate nmp->evaluate optimize Select Optimal System evaluate->optimize end Solubilized Compound optimize->end

Caption: Co-solvent selection workflow.

Issue 2: My compound precipitates out of solution upon dilution or pH change.

This is a common problem when moving from a concentrated stock solution (often in 100% organic solvent) to an aqueous working solution, or when adjusting the pH.

Causality: The compound is likely in a supersaturated state. When the solvent composition or pH is changed, the solubility limit is exceeded, leading to precipitation. Basic drugs can precipitate when moving from an acidic to a more neutral pH, while acidic drugs like yours will precipitate when the pH is lowered[10].

Troubleshooting Strategies:

  • Slower Addition and Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.

  • Use of Precipitation Inhibitors: Certain polymers can help to maintain a supersaturated state by inhibiting crystal nucleation and growth. Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used for this purpose[11]. A small amount (e.g., 0.1-0.5% w/v) can be added to the aqueous buffer before adding the compound.

  • Two-Step Dilution: If diluting from a 100% organic stock, perform an intermediate dilution into a mixture of the organic solvent and your final aqueous buffer (e.g., a 50:50 mixture) before the final dilution into the aqueous buffer.

  • pH Considerations: When preparing a solution at a higher pH to solubilize the compound, be mindful of any subsequent steps that might lower the pH. If the experimental endpoint is at a lower pH, it may be necessary to find a compromise pH or use a co-solvent system that provides adequate solubility across the required pH range.

Issue 3: I am not sure how to accurately measure the concentration of my compound for solubility studies.

Accurate quantification is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.

General HPLC-UV Method Parameters for 2-Anilinonicotinic Acid Derivatives:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective. The acid ensures that the carboxylic acid group is protonated for consistent retention.

  • Detection: Based on the aromatic structure, UV detection should be sensitive. The maximum absorbance wavelength (λmax) for nicotinic acid is around 262 nm in ethanol[12], and a similar wavelength should be a good starting point for your compound. A full UV scan of a dilute solution of your compound will determine the optimal wavelength.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify your experimental samples.

Alternative Method: UV-Vis Spectrophotometry

For a simpler, high-throughput approach, direct UV-Vis spectrophotometry can be used if no other components in the solution absorb at the λmax of your compound. A calibration curve must be generated in the same solvent matrix (buffer and/or co-solvent) as your samples to account for any matrix effects.

References

  • Soltani, S., Zakeri-Milani, P., Barzegar-Jalali, M., & Jelvehgari, M. (2012). Solubility of nicotinic acid in polyamidoamine dendrimer solutions. Advanced Pharmaceutical Bulletin, 2(1), 121–128.
  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 133-137.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Gonçalves, C. M., & Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of supersaturated solutions and its impact on drug delivery. Annual review of chemical and biomolecular engineering, 7, 381-404.
  • Pudipeddi, M., & Serajuddin, A. T. (2005). pH-solubility profiles of organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 94(5), 929-939.
  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016).
  • Bordoloi, R., & Mazumder, B. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(9), 3848-3852.
  • Ferreira, O., & Pinho, S. P. (2022). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 27(14), 4444.
  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108.
  • Palmer, D. S., & Mitchell, J. B. (2014). Predicting aqueous solubility—it’s harder than it looks. Organic & biomolecular chemistry, 12(42), 8373-8383.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Abu-Qare, A. W., & Abou-Donia, M. B. (2001). A review of HPLC/UPLC-UV methods for sensitive determination of nicotine in plasma.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Avdeef, A. (2012).
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2003). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 32(4-5), 801-813.
  • Li, T., & Li, N. (2010). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 10(10), 4443–4449.
  • Fikry, A. M., & El-Nabarawi, M. A. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International journal of molecular sciences, 22(14), 7365.
  • Tran, H. T., & Park, J. B. (2022). Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 14(5), 986.
  • Acree Jr, W. E., & Abraham, M. H. (1993). Solubility in binary solvent systems I: Specific versus nonspecific interactions. Journal of pharmaceutical sciences, 82(6), 643-647.
  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Tsinman, O. (2016). Equilibrium solubility measurement of ionizable drugs–consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Sadowski, Z., & Szafran, M. (2021).
  • Dey, S. K., & Das, G. (2011). Crystal Polymorphism in Pharmaceutical Science. Crystal Growth & Design, 11(10), 4594-4605.
  • Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Current Computer-Aided Drug Design, 19(1), 3-17.
  • Long, S., & Li, T. (2010). Polymorphism and Phase Behaviors of 2-(Phenylamino) nicotinic Acid. Crystal Growth & Design, 10(10), 4443-4449.
  • Chadha, R., & Bhandari, S. (2014). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 4(2), 125-151.
  • Dolan, J. W. (2003). HPLC Troubleshooting Guide. LCGC North America, 21(7), 634-639.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Importance of Solubility and Lipophilicity in Drug Development. ISRN pharmaceutics, 2012, 195767.
  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Nichols, L. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Reddit. (2023, February 4). Hi! I used flash sheets to score a 524. Sharing two more that I added to the doc last night. Can also answer MCAT prep Qs! [Nephron Anatomy / Renal Function]. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Optimizing HPLC Separation for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating 2-[(2,4-Dimethylphenyl)amino]nicotinic acid and its metabolites on HPLC?

A1: A robust starting point for method development is a reversed-phase C18 column.[1][2] Given the acidic nature of the parent compound and the potential for varied polarities among its metabolites, a gradient elution is generally recommended to achieve adequate separation. A typical mobile phase would consist of an aqueous component with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) and an organic component like acetonitrile or methanol.[3] The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, which helps to achieve better peak shape and retention.[4]

Q2: What are the expected metabolites of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid?

A2: While specific metabolic pathways for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid would need to be determined experimentally, common metabolic transformations for compounds containing a nicotinic acid moiety include N-methylation, oxidation, and conjugation. For instance, nicotinic acid itself is metabolized to nicotinamide, N'-methylnicotinamide (MNA), N'-methyl-2-pyridone-5-carboxamide (2-py), and N'-methyl-4-pyridone-3-carboxamide (4-py).[5] Therefore, one might anticipate metabolites resulting from similar transformations on the 2-[(2,4-Dimethylphenyl)amino]nicotinic acid structure.

Q3: Which detector is most suitable for this analysis?

A3: A UV detector is a common and effective choice for the analysis of nicotinic acid and its derivatives, typically with detection wavelengths in the range of 210-265 nm.[1][6] For more complex matrices or when high sensitivity and specificity are required, a mass spectrometer (MS) detector is highly advantageous.[7][8] An LC-MS/MS system can provide structural information for metabolite identification and can distinguish between co-eluting compounds with different mass-to-charge ratios.[7]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks, particularly for the parent compound, are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing for acidic compounds like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.[9]

Causality and Solutions:

  • Insufficient Mobile Phase Buffering: The carboxylic acid moiety on your analyte can interact with residual silanols on the silica-based stationary phase, leading to tailing.[9]

    • Solution: Ensure the mobile phase pH is sufficiently low to keep the analyte in its protonated, non-ionized form. Adding an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase is crucial.[3][4] A buffer is effective at ± one pH unit from its pKa.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[10]

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: The column's performance can degrade over time due to the accumulation of matrix components or harsh mobile phase conditions.[10]

    • Solution: First, try flushing the column with a strong solvent. If that doesn't resolve the issue, consider replacing the column.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare a series of mobile phase A solutions (aqueous component) with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).

  • Prepare mobile phase B (organic component, e.g., acetonitrile).

  • Run your sample using the same gradient profile with each of the prepared mobile phase A solutions.

  • Compare the chromatograms, paying close attention to the peak symmetry (tailing factor) of the parent compound and its metabolites.

  • Select the formic acid concentration that provides the best peak shape.

Issue 2: Retention Time Shifts

Q: I'm observing a gradual drift in retention times for all my analytes over a sequence of injections. What could be the cause?

A: Consistent retention time is critical for reliable identification and quantification. Drifts can be caused by several factors related to the HPLC system and the mobile phase.[11][12]

Causality and Solutions:

  • Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[13]

    • Solution: Ensure your mobile phase reservoirs are properly capped.[13] It is also good practice to prepare fresh mobile phase daily.[14]

  • Column Temperature Fluctuation: The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • System Leaks: A small, often unnoticeable leak in the system can lead to a drop in pressure and a change in flow rate, causing retention times to increase.[13]

    • Solution: Systematically check all fittings and connections for any signs of a leak.

  • Pump Performance: Inconsistent flow from the pump can also lead to retention time variability.[13][15]

    • Solution: Check the pump's performance by measuring the flow rate directly. If it is inconsistent, the pump may require maintenance.

Troubleshooting Workflow for Retention Time Shifts

Caption: A logical workflow for diagnosing the cause of retention time shifts.

Issue 3: Co-elution or Poor Resolution

Q: Some of the metabolite peaks are not fully resolved from the parent compound or from each other. How can I improve the separation?

A: Achieving adequate resolution between a parent drug and its metabolites can be challenging due to their structural similarities.[7] Optimizing the mobile phase composition and gradient is key to improving separation.[16][17]

Causality and Solutions:

  • Inadequate Mobile Phase Strength: If the organic content of the mobile phase is too high at the beginning of the gradient, early-eluting, more polar metabolites may not be sufficiently retained and will co-elute.

    • Solution: Decrease the initial percentage of the organic solvent in your gradient. This will increase the retention of polar metabolites.

  • Gradient Slope is Too Steep: A rapid increase in the organic solvent percentage may not provide enough time for the separation of closely related compounds.

    • Solution: Make the gradient shallower by increasing the gradient time or decreasing the rate of change of the organic solvent percentage. This will provide more time for the analytes to interact with the stationary phase and improve resolution.

  • Incorrect Organic Solvent: Sometimes, changing the organic solvent can alter the selectivity of the separation.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can change the elution order and improve resolution.[3]

Data Presentation: Example Gradient Optimization

Gradient ProgramInitial %B (Acetonitrile)Final %B (Acetonitrile)Gradient Time (min)Observation
1 208010Co-elution of Metabolite 1 and 2
2 108010Improved separation of M1 and M2, but still not baseline resolved
3 108020Baseline resolution of M1 and M2
Issue 4: All Peaks are Broad or Split

Q: All the peaks in my chromatogram appear broad or are splitting. What is the likely cause?

A: When all peaks in a chromatogram are affected similarly, the problem is likely located at the column inlet, before the separation occurs.[18]

Causality and Solutions:

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing a distortion of the sample flow path.[18]

    • Solution: Try back-flushing the column. If this does not work, the column may need to be replaced. To prevent this, always filter your samples and mobile phases and consider using a guard column or an in-line filter.[9][14][18]

  • Column Void: A void or channel can form at the head of the column, leading to a non-uniform flow of the mobile phase.

    • Solution: This usually requires replacing the column. Using a guard column can help extend the life of your analytical column.

  • Injector Issues: A problem with the injector, such as a partially blocked needle or seat, can cause poor peak shape.

    • Solution: Clean and maintain the injector according to the manufacturer's instructions.

Experimental Workflow for Diagnosing Broad/Split Peaks

G start Start: All Peaks Broad/Split check_frit Check for Blocked Column Frit start->check_frit backflush Backflush Column check_frit->backflush Suspected check_void Inspect for Column Void check_frit->check_void Not Blocked replace_column Replace Column backflush->replace_column Failure end_resolved End: Problem Resolved backflush->end_resolved Success replace_column->end_resolved check_void->replace_column Void Present check_injector Investigate Injector Performance check_void->check_injector No Void clean_injector Clean/Maintain Injector check_injector->clean_injector Suspected end_unresolved End: Issue Persists (Contact Manufacturer) check_injector->end_unresolved Not Injector clean_injector->end_resolved

Caption: A step-by-step guide to troubleshooting universal peak shape problems.

References

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Googleapis.com.
  • J. Baqai Med. Univ. (n.d.).
  • (PDF) HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. (n.d.). ResearchGate.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies.
  • HPLC Troubleshooting Guide. (n.d.).
  • Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. (n.d.). PubMed.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010, April 1). PubMed.
  • (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. (n.d.). ResearchGate.
  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions.
  • (PDF) NICOTINIC ACID METABOLISM. (2025, September 19). ResearchGate.
  • New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. (2025, August 6). ResearchGate.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). (n.d.).
  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18).
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • The chemistry of the vitamin B3 metabolome. (n.d.). PMC - NIH.
  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). YouTube.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
  • The LCGC Blog: Retention Shifts in HPLC. (2013, June 3).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Industry news - alwsci.
  • Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6). (n.d.). Cayman Chemical.
  • (PDF) Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N' - ResearchGate. (2025, August 5).

Sources

Technical Support Center: Nicotinic Acid Derivative Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability of Nicotinic Acid Derivatives Audience: Drug Development Scientists & Formulation Engineers

Mission Statement

This guide addresses the physicochemical paradox of Nicotinic Acid (NA) and its derivatives: while essential for NAD+ biosynthesis and GPR109A activation, their anionic nature at physiological pH severely limits passive membrane diffusion. This support module provides mechanistic troubleshooting for chemical modification, formulation strategies, and validation assays.

Module 1: Chemical Modification & Prodrug Design

The Core Issue: At physiological pH (7.4), Nicotinic Acid (pKa ~4.85) exists primarily as a nicotinate anion.[1] Charged species resist passive diffusion through the lipophilic bilayer, forcing reliance on saturable transporters like SMCT1 (SLC5A8).

FAQ: Why is my ester prodrug hydrolyzing before cellular entry?

Diagnosis: Premature hydrolysis by plasma esterases (e.g., butyrylcholinesterase) or instability in aqueous buffers. Technical Insight: Simple alkyl esters (methyl/ethyl nicotinate) are often too unstable. To enhance permeability and stability, you must balance lipophilicity (logP) with steric protection against extracellular hydrolysis.

Troubleshooting Protocol: Steric Shielding Strategy

  • Assess the Alcohol Moiety: Switch from primary alcohols (rapid hydrolysis) to secondary or tertiary alcohols, or introduce steric bulk near the ester bond.

  • Candidate Selection:

    • Standard: Ethyl Nicotinate (High hydrolysis risk).

    • Optimized: Isopropyl Nicotinate or tert-butyl esters (Increased steric hindrance).

    • Advanced: Nicotinic acid riboside (NAR) derivatives masked with acetyl groups.

  • Validation Step: Perform a plasma stability assay before cell culture work.

Data: Half-life Comparison (Simulated)

Derivative Type Plasma t1/2 (Human) LogP (Calc) Permeability Mechanism
Nicotinic Acid N/A (Stable) 0.36 Carrier (SMCT1)
Methyl Nicotinate < 10 min 1.3 Passive Diffusion
Isopropyl Nicotinate ~ 45 min 2.1 Passive Diffusion

| Tocopheryl Nicotinate | > 24 hrs | > 8.0 | Endocytosis/Lipid Uptake |

Module 2: Formulation & Delivery Systems

The Core Issue: Hydrophilic derivatives leak from standard liposomes, while highly lipophilic derivatives precipitate.

FAQ: How do I load Nicotinic Acid into liposomes with high retention?

Diagnosis: Passive equilibration loading yields low encapsulation efficiency (<5%) for small amphiphilic weak acids. Solution: Utilize Active Remote Loading via a Transmembrane pH Gradient (Ion Trapping).

The Mechanism (Ion Trapping): Nicotinic acid acts as a weak acid. To trap it inside the liposome:

  • Exterior: Acidic pH (< pKa). The drug is neutral and permeable.

  • Interior: Basic pH (> pKa). The drug enters, ionizes (releases H+), becomes negatively charged, and is trapped.

Step-by-Step Protocol: Calcium Acetate Gradient Loading

  • Lipid Film: Evaporate DSPC:Cholesterol (55:45 mol%) to form a thin film.

  • Hydration (Internal Phase): Hydrate with 250 mM Calcium Acetate (pH ~8.0) .

  • Sizing: Extrude through 100 nm polycarbonate filters.

  • Gradient Creation: Dialyze against HBS (pH 5.5) or use a Sephadex G-50 spin column to exchange the external buffer.

    • Critical Check: Ensure external pH is near 5.5 to maintain the drug in its neutral form.

  • Loading: Incubate NA derivative with liposomes at 60°C (above phase transition temperature) for 30 mins.

  • Cleanup: Dialyze against pH 7.4 buffer to remove unencapsulated drug and neutralize external pH for administration.

LiposomeLoading cluster_0 Step 1: Gradient Setup cluster_1 Step 2: Active Loading Liposome Liposome (Internal: pH 8.0 Ca-Acetate) External External Buffer (pH 5.5) Liposome->External Buffer Exchange DrugIonized NA-COO- (Trapped) Impermeable Liposome->DrugIonized Ionization (pH 8.0) DrugNeutral NA-COOH (Neutral) Permeable DrugNeutral->Liposome Diffuses In DrugIonized->DrugIonized Precipitates with Ca2+

Caption: Active remote loading mechanism utilizing a pH gradient to trap ionized Nicotinic Acid inside the liposomal core.

Module 3: In Vitro Permeability Assays (Validation)

The Core Issue: Inconsistent


 (Apparent Permeability) values in Caco-2 assays due to incorrect pH conditions.
FAQ: Why is my Caco-2 permeability data non-linear or concentration-dependent?

Diagnosis: You are likely measuring a mix of passive diffusion and SMCT1-mediated transport, but the assay pH does not reflect the physiological "microclimate" required for the transporter. Scientific Grounding: The SMCT1 transporter is a Na+-coupled monocarboxylate transporter that functions optimally in an acidic microenvironment (pH 6.0) typical of the upper jejunum.

Troubleshooting Protocol: The "Biomimetic" Caco-2 Setup Do not use pH 7.4 on both sides.

  • Apical Chamber (Donor): Use MES Buffer, pH 6.0 .

    • Reason: Mimics the acidic microclimate layer; protonates a fraction of NA (increasing passive diffusion) and activates proton-coupled transport mechanisms.

  • Basolateral Chamber (Receiver): Use HBSS, pH 7.4 .

    • Reason: Mimics systemic circulation; ensures ionization of NA upon exit, preventing back-diffusion (sink condition).

  • Inhibitor Check: To confirm transporter involvement, run a control well with Ibuprofen (1 mM) or Benzoic Acid . These are competitive substrates for SMCT1. If

    
     drops significantly, your derivative is transporter-dependent.
    

Visualizing the Pathway:

TransportPathway cluster_apical Apical (Lumen) pH 6.0 cluster_cell Enterocyte (Cytosol) pH 7.2 NA_Acid NA-COOH (Neutral) NA_Ion NA-COO- (Anion) NA_Acid->NA_Ion Equilibrium (pKa 4.85) SMCT1 SMCT1 Transporter (Na+ Coupled) NA_Acid->SMCT1 Passive (Low) NA_Ion->SMCT1 Active Transport Metabolism Conversion to NAD+ SMCT1->Metabolism

Caption: Dual transport mechanism of Nicotinic Acid: SMCT1-mediated active transport dominates at physiological concentrations, while passive diffusion contributes at acidic pH.

References
  • Gopal, E., et al. (2005). "Sodium-coupled monocarboxylate transporter 1 (SMCT1): a high-affinity transporter for nicotinic acid." Journal of Biological Chemistry. Link

  • Cullis, P. R., et al. (1989). "Generating and loading of liposomal systems for drug-delivery applications." Advanced Drug Delivery Reviews. Link

  • Said, H. M., et al. (2007).[2] "Mechanism of nicotinic acid transport in human liver cells: experiments with HepG2 cells and primary hepatocytes." American Journal of Physiology-Cell Physiology. Link

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link

  • PubChem. "Nicotinic Acid Compound Summary." National Library of Medicine. Link

Sources

Technical Support Center: Synthesis of 2-(Arylamino)nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(arylamino)nicotinic acids. These scaffolds are crucial intermediates in the development of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges, helping you minimize side reactions and optimize your yields.

The most prevalent methods for synthesizing these compounds are transition-metal-catalyzed cross-coupling reactions, primarily the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] While powerful, these reactions are sensitive to various parameters, and failure to control them can lead to a host of side reactions. This guide provides a structured, cause-and-effect approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction has stalled, showing low or no conversion to the desired product. What are the likely causes and solutions?

A1: Low conversion is a frequent issue stemming from several potential root causes related to the catalyst, reagents, or reaction environment.

Causality & Explanation:

The catalytic cycles of both Ullmann and Buchwald-Hartwig reactions involve sensitive organometallic intermediates. The efficiency of these cycles depends on the active state of the metal catalyst, the choice of base, and the reaction temperature.

  • Catalyst Inactivity: The active catalytic species in Ullmann reactions is Cu(I).[4][5] If you are using Cu(0) (e.g., copper powder) or a Cu(II) salt, it may not be efficiently generating the active Cu(I) species under your conditions. Similarly, the Buchwald-Hartwig amination requires the generation of a Pd(0) species, which then undergoes oxidative addition with the aryl halide.[6]

  • Inappropriate Base: The base plays a critical role. In Ullmann reactions, it facilitates the deprotonation of the amine. In Buchwald-Hartwig reactions, it is crucial for generating the palladium amide intermediate. A base that is too weak may not be effective, while one that is poorly soluble in the reaction medium can lead to slow, heterogeneous reaction kinetics.

  • Poor Ligand Choice: In modern cross-coupling reactions, ligands are not optional. They stabilize the metal center, increase its solubility, and facilitate key steps like oxidative addition and reductive elimination.[5][7] The absence of a suitable ligand, or the use of a suboptimal one, is a common cause of failure.

Actionable Solutions:

  • Verify Catalyst Activity:

    • For Ullmann reactions, use a high-purity Cu(I) source like CuI or CuBr directly.[5]

    • For Buchwald-Hartwig reactions, ensure your Pd precatalyst is handled under inert conditions to prevent oxidation.

  • Screen Different Bases:

    • Start with a common, effective base like K₃PO₄ or Cs₂CO₃. These are known to work well in a variety of cross-coupling reactions.[5]

    • Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Optimize Ligand Selection:

    • For Ullmann N-arylation, common ligands include 1,10-phenanthroline and L-proline.[2][5]

    • For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reaction of less reactive aryl chlorides.[7]

  • Ensure Inert Conditions:

    • Both copper and palladium catalysts can be sensitive to oxygen, especially at elevated temperatures. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvent is degassed.[5]

Q2: I am observing a significant amount of 2-hydroxynicotinic acid as a byproduct. How can I prevent this?

A2: The formation of 2-hydroxynicotinic acid is a classic example of a competitive nucleophilic aromatic substitution (SNAr) reaction, where water or hydroxide acts as the nucleophile instead of your desired arylamine.

Causality & Explanation:

2-Chloronicotinic acid is an electron-deficient aryl halide, making it susceptible to nucleophilic attack. At the high temperatures often employed in traditional Ullmann reactions, and in the presence of a base, residual water in the solvent or reagents can lead to hydrolysis of the starting material.[8] This side reaction is particularly problematic with strong, nucleophilic bases like KOH or NaOH, especially in protic or water-miscible solvents.

Hydrolysis_Side_Reaction Start 2-Chloronicotinic Acid Product 2-(Arylamino)nicotinic Acid Start->Product Ullmann or Buchwald-Hartwig (Desired Path) SideProduct 2-Hydroxynicotinic Acid Start->SideProduct Hydrolysis (Side Reaction) Reagents + Arylamine (Desired Nucleophile) SideReagents + H₂O / OH⁻ (Competing Nucleophile)

Caption: Competing pathways in the synthesis.

Actionable Solutions:

  • Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and starting materials thoroughly. Use freshly opened, anhydrous-grade solvents.

  • Select a Non-Nucleophilic Base: Switch from bases like KOH or NaOH to non-nucleophilic inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Choose an Aprotic Solvent: Perform the reaction in a high-boiling aprotic solvent like dioxane, toluene, or DMF instead of protic solvents.[5]

  • Lower the Reaction Temperature: Modern catalyst systems often allow for lower reaction temperatures, which will significantly disfavor the hydrolysis pathway. Explore recently developed ligand systems that enhance catalyst activity.[9]

Q3: My reaction is producing a biaryl byproduct from the homocoupling of my 2-chloronicotinic acid. How do I suppress this?

A3: The formation of a symmetric biaryl is the "classic" Ullmann reaction and can be a significant side reaction when attempting hetero-coupling between an aryl halide and an amine (an Ullmann condensation).[4][10]

Causality & Explanation:

The mechanism of the Ullmann reaction involves the formation of organocopper intermediates.[4] Under reaction conditions, two molecules of the 2-chloronicotinic acid can couple with the copper catalyst to form a symmetrical biaryl, releasing the copper. This is often favored at high temperatures and with high catalyst loadings.

Actionable Solutions:

  • Use an Excess of the Amine: Employing a slight excess (1.2–1.5 equivalents) of the arylamine can shift the reaction equilibrium towards the desired C-N bond formation and away from C-C homocoupling.

  • Control Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes promote side reactions. Optimize the catalyst concentration, starting from 5–10 mol %.

  • Utilize a Ligand: The addition of a suitable ligand, such as 1,10-phenanthroline, can modify the reactivity of the copper center, favoring the C-N coupling pathway over C-C coupling.

  • Consider an Alternative Method: If homocoupling remains a persistent issue, the Buchwald-Hartwig amination is generally much less prone to this specific side reaction and may be a better choice for your substrate combination.[2]

Q4: I suspect my product is decarboxylating under the reaction conditions. Is this common and how can I avoid it?

A4: Yes, thermal decarboxylation of nicotinic acid and its derivatives can occur, especially at the high temperatures (>200 °C) sometimes used in classical Ullmann reactions.[11][12]

Causality & Explanation:

The carboxylic acid functional group on the pyridine ring can be thermally labile. The high temperatures required to drive traditional, uncatalyzed, or poorly catalyzed coupling reactions can provide sufficient energy to overcome the activation barrier for the loss of CO₂, leading to product degradation.[11]

Actionable Solutions:

  • Reduce Reaction Temperature: This is the most direct solution. The use of modern, ligand-assisted copper or palladium catalyst systems can often reduce the required reaction temperature to a range of 80–120 °C, which is generally safe from decarboxylation.[5]

  • Protect the Carboxylic Acid: If high temperatures are unavoidable, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is thermally stable and can be hydrolyzed back to the carboxylic acid in a separate step after the C-N coupling is complete.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to high temperatures.

Data Summary: Influence of Parameters on Side Reactions

ParameterImpact on Hydrolysis (Forms 2-OH-Nicotinic Acid)Impact on Homocoupling (Forms Biaryl)Impact on DecarboxylationRecommended Adjustment to Minimize Side Reactions
Temperature Increases significantly at high tempsCan increase at high tempsMajor driver at temps > 200 °CUse the lowest effective temperature (80-120 °C with modern catalysts).
Base High with nucleophilic bases (KOH, NaOH)Minor influenceMinor influenceUse non-nucleophilic bases (K₂CO₃, K₃PO₄, Cs₂CO₃).
Solvent High in protic or wet solventsMinor influenceMinor influenceUse anhydrous, aprotic solvents (Toluene, Dioxane, DMF).
Ligand Indirectly reduces by allowing lower tempsCan significantly suppressIndirectly reduces by allowing lower tempsScreen ligands (e.g., phenanthroline for Cu, XPhos for Pd) to improve efficiency.
Atmosphere Minor influenceCan be affected by O₂Minor influenceMaintain a strictly inert (Ar, N₂) atmosphere.

Frequently Asked Questions (FAQs)

Q: When should I choose an Ullmann condensation versus a Buchwald-Hartwig amination? A: The choice depends on substrate scope, cost, and sensitivity.

  • Ullmann Condensation: Generally uses cheaper copper catalysts. It can be very effective, but often requires higher temperatures and is sometimes more prone to homocoupling side reactions.[13] It is a robust choice for many electron-deficient halides.

  • Buchwald-Hartwig Amination: Uses more expensive palladium catalysts but offers an exceptionally broad substrate scope and typically proceeds under much milder conditions.[3][14] It is often the method of choice for challenging substrates or when functional group tolerance is paramount.

Q: How critical is the purity of my starting 2-chloronicotinic acid and arylamine? A: Extremely critical. Impurities can poison the catalyst or introduce competing reactants. For example, water impurities can lead to hydrolysis.[8] Always use reagents of the highest possible purity and consider recrystallizing or purifying them if you suspect contamination.

Q: My arylamine is electron-poor. What should I be aware of? A: Electron-poor arylamines are less nucleophilic and can react more slowly. For these substrates, the Buchwald-Hartwig reaction is often more successful. You may need to use a stronger base (e.g., NaOtBu) and a more electron-rich ligand system to facilitate the catalytic cycle.[7]

Visualized Workflow and Mechanisms

Ullmann Condensation Main Pathway

Ullmann_Pathway cluster_start Reactants & Catalysts SM1 2-Chloronicotinic Acid Intermediate Organocopper Intermediate SM1->Intermediate Reaction Conditions (Heat, Inert Atm.) SM2 Arylamine SM2->Intermediate Reaction Conditions (Heat, Inert Atm.) Cat Cu(I) Catalyst + Ligand Cat->Intermediate Reaction Conditions (Heat, Inert Atm.) Base Base (e.g., K₂CO₃) Base->Intermediate Reaction Conditions (Heat, Inert Atm.) Product 2-(Arylamino)nicotinic Acid Intermediate->Product C-N Bond Formation

Caption: Key steps in the Ullmann condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem Observed LowYield Low / No Yield Problem->LowYield Byproduct Byproduct Formation Problem->Byproduct CheckInert 1. Check Inert Atmosphere LowYield->CheckInert IdentifyByproduct 1. Identify Byproduct (LCMS, NMR) Byproduct->IdentifyByproduct CheckPurity 2. Check Reagent Purity & Dryness CheckInert->CheckPurity OptimizeCat 3. Optimize Catalyst & Ligand CheckPurity->OptimizeCat OptimizeBase 4. Screen Bases (K₂CO₃, K₃PO₄) OptimizeCat->OptimizeBase Hydrolysis Is it Hydrolysis? (2-OH Nicotinic Acid) IdentifyByproduct->Hydrolysis Homocoupling Is it Homocoupling? (Biaryl) IdentifyByproduct->Homocoupling Hydrolysis->Homocoupling No AddressHydrolysis Use Anhydrous Solvent + Non-nucleophilic Base Hydrolysis->AddressHydrolysis Yes AddressHomocoupling Use Amine Excess / Change Ligand Homocoupling->AddressHomocoupling Yes

Caption: A logical troubleshooting sequence.

Recommended Experimental Protocol: Ligand-Assisted Ullmann Condensation

This protocol is a robust starting point for the synthesis of 2-(phenylamino)nicotinic acid, optimized to minimize common side reactions.

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 2-chloronicotinic acid, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Reagent Addition: Add the anhydrous dioxane via syringe, followed by the aniline.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100–110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 12–24 hours). Look for the consumption of the 2-chloronicotinic acid.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 2M HCl to a pH of ~4-5. The product should precipitate.

    • Filter the precipitate, wash it with cold water, and then a small amount of cold ethyl acetate to remove any non-polar impurities.

  • Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • Al-Ostoot, F.H., et al. (2025). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
  • BYJU'S. Ullmann Reaction.
  • Kovala-Demertzi, D., et al. (2014). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.
  • Mahmoud, Z.A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Wikipedia. Ullmann reaction.
  • Organic Syntheses. Nicotinic Acid.
  • Google Patents.
  • Gerna, G., et al. (2022).
  • Yee, C.S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Organic Chemistry Portal. Ullmann Reaction.
  • Flores-Holguín, N., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI.
  • Chemistry LibreTexts. (2023).
  • The Organic Chemist. (2025).
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. (2025). (PDF)
  • El-Sayed, N.N.E., et al. (2014).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Abdel-Aziem, A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Wikipedia.
  • Sudalai Kumar, S., et al. (2015). Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts.
  • vibzz lab. (2021).
  • New Journal of Chemistry.
  • Master Organic Chemistry. (2022).

Sources

Technical Support Center: Matrix Effects in the LC-MS Analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects are the alteration of the analyte's ionization efficiency by these co-eluting matrix components, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This phenomenon is a significant concern because it can lead to inaccurate and irreproducible quantification, compromising the integrity of your study data.[2] For an acidic compound like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, matrix effects can be particularly pronounced due to interactions with endogenous acidic and polar compounds in biological matrices.

Q2: How can I qualitatively assess if matrix effects are impacting my analysis?

A2: A powerful qualitative technique is the post-column infusion experiment . This involves infusing a constant flow of a standard solution of your analyte into the LC eluent after the analytical column but before the mass spectrometer's ion source.[3][4] While infusing, you inject a blank, extracted matrix sample. Any significant dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively. This method provides a visual representation of where in the chromatogram matrix effects are most significant.[3][4]

Q3: What is the quantitative measure of matrix effect and how is it calculated?

A3: The quantitative measure is the Matrix Factor (MF) . It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[1]

The formula is: Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1] For regulatory submissions, the variability of the matrix effect across different lots of biological matrix is assessed using the Internal Standard (IS) Normalized Matrix Factor, and the coefficient of variation (CV) should typically be ≤15%.

Q4: What are the primary sources of matrix effects in plasma or serum samples?

A4: The most notorious culprits for matrix effects in plasma and serum are phospholipids .[5] These endogenous molecules are highly abundant and have a wide range of polarities, causing them to co-elute with many analytes.[5] Other significant contributors include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[1]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) essential for mitigating matrix effects?

A5: While not strictly essential in all cases, a SIL-IS is the gold standard for compensating for matrix effects. A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Low or inconsistent analyte response.

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantification when comparing spiked samples to calibration standards in a neat solution.

Causality: Co-elution of matrix components with 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is leading to competition for ionization in the MS source. For acidic analytes, ion suppression in the negative ion mode is a common issue.[6]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting ion suppression/enhancement.

Step-by-Step Protocols:

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid and its internal standard (IS) in the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the analyte and IS to the same final concentrations as Set A.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF) for the analyte and the IS for each lot:

    • MF = Mean Peak Area of Set B / Mean Peak Area of Set A

  • Calculate the IS-Normalized Matrix Factor for each lot:

    • IS-Normalized MF = MF of Analyte / MF of IS

  • Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across all lots. The CV should be ≤15%.

Protocol 2: Phospholipid Removal

For plasma samples, a common and effective strategy is to use phospholipid removal plates or cartridges.[2]

  • Protein Precipitation: Precipitate proteins in the plasma sample by adding a sufficient volume of acetonitrile (typically 3:1 or 4:1, v/v).

  • Phospholipid Removal: Pass the supernatant through the phospholipid removal plate/cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Issue 2: Poor Reproducibility and Precision

Symptoms:

  • High coefficient of variation (%CV) for replicate injections of the same sample.

  • Inconsistent results for QC samples across different analytical batches.

  • Drifting retention times.

Causality: Inconsistent sample preparation, inadequate chromatographic separation leading to variable co-elution of interferences, or instrument contamination can all contribute to poor reproducibility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reproducibility.

Step-by-Step Protocol: Assessing Extraction Recovery

  • Prepare two sets of samples:

    • Set B (Post-Extraction Spike): As described in Protocol 1.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into blank matrix before the extraction procedure at the same concentrations.

  • Analyze both sets of samples.

  • Calculate the Extraction Recovery:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Evaluate consistency: The recovery should be consistent across different concentrations and batches.

Issue 3: Inaccurate Quantification

Symptoms:

  • QC samples consistently fail acceptance criteria (e.g., outside ±15% of the nominal concentration).

  • Calibration curve shows non-linearity or a significant y-intercept.

Causality: This is often a direct consequence of uncompensated matrix effects. If the matrix effect in the study samples is different from that in the calibration standards, inaccurate quantification will result.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate quantification.

Data Presentation: Acceptance Criteria for Matrix Effect Assessment

The following table summarizes typical acceptance criteria for matrix effect validation based on regulatory guidelines from the FDA and EMA.[7]

ParameterCalculationAcceptance Criteria
Matrix Factor (MF) (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)Should be consistent across different lots of matrix.
Internal Standard (IS) Normalized Matrix Factor (MF of Analyte) / (MF of IS)The Coefficient of Variation (CV) of the IS-Normalized MF from at least 6 matrix lots should be ≤15%.
Extraction Recovery (Peak Response of Pre-Extraction Spike / Peak Response of Post-Extraction Spike) * 100Should be consistent, precise, and reproducible.
Overall Process Efficiency (Peak Response of Pre-Extraction Spike / Peak Response of Neat Solution) * 100Should be consistent across the calibration range.

References

Sources

Navigating the Large-Scale Synthesis of 2-Amino-5-bromobenzotrifluoride (CAS 17782-10-4): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for troubleshooting and frequently asked questions concerning the scaled-up synthesis of 2-Amino-5-bromobenzotrifluoride (CAS 17782-10-4), a key intermediate in the pharmaceutical and agrochemical industries. This guide is designed to offer practical, field-tested insights to overcome common challenges encountered during laboratory and industrial-scale production.

I. Understanding the Synthetic Landscape

The industrial synthesis of 2-Amino-5-bromobenzotrifluoride, also known as 4-bromo-2-(trifluoromethyl)aniline, typically proceeds through one of two primary routes. The choice of pathway often depends on the availability and cost of starting materials, as well as the desired scale of production.

Route 1: Direct Bromination of 2-Aminobenzotrifluoride

This is often the more direct and atom-economical approach. It involves the electrophilic aromatic substitution of 2-aminobenzotrifluoride. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product is the major isomer formed.

Route 2: Multi-step Synthesis via a Nitro Intermediate

This pathway involves the nitration of a suitable benzotrifluoride precursor, followed by the reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the bromine atom. While longer, this route can sometimes offer better control over regioselectivity and may be preferred if the starting material for direct bromination is less accessible.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis and scale-up of 2-Amino-5-bromobenzotrifluoride, categorized by the synthetic route.

Route 1: Direct Bromination

Issue 1: Low Yield and Formation of Multiple Brominated Byproducts

  • Potential Cause: Over-bromination of the aromatic ring due to the high reactivity of the starting material. The amino group strongly activates the ring, making it susceptible to multiple substitutions.

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 2-aminobenzotrifluoride. A 1:1 molar ratio is a good starting point.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, reducing the formation of di- and tri-brominated impurities.[1]

    • Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.

    • Solvent: Aprotic solvents like N,N-dimethylformamide (DMF) can be effective for this reaction.[1]

Issue 2: Difficult Purification of the Final Product

  • Potential Cause: Presence of closely related isomers and unreacted starting material.

  • Solution:

    • Work-up Procedure: After the reaction, a thorough aqueous work-up is crucial. Washing with a solution of sodium thiosulfate can help to remove any unreacted bromine. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) will remove any acidic byproducts.

    • Purification Technique: High-purity product (≥99.0%) is often achieved through advanced purification techniques like continuous distillation under reduced pressure.[2] Fractional distillation is key to separating the desired product from isomers with close boiling points.

Experimental Protocol: Direct Bromination using NBS

StepProcedure
1 In a suitable reactor, dissolve 2-aminobenzotrifluoride (1.0 eq.) in N,N-dimethylformamide (DMF).
2 Cool the solution to 0-5 °C with an ice bath.
3 Slowly add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
4 Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
5 Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
6 Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.
7 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
8 Purify the crude product by vacuum distillation.
Route 2: Multi-step Synthesis

Issue 3: Poor Regioselectivity during Nitration

  • Potential Cause: The directing effects of the substituents on the starting benzotrifluoride may lead to a mixture of nitro isomers.

  • Solution:

    • Careful Selection of Starting Material: The choice of the initial benzotrifluoride derivative is critical. Starting with a precursor that favors the desired nitration pattern is essential.

    • Controlled Nitrating Conditions: Use a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature (typically below 10°C) to minimize side reactions and improve regioselectivity.[3]

Issue 4: Incomplete Reduction of the Nitro Group

  • Potential Cause: Inefficient catalyst, insufficient hydrogen pressure, or catalyst poisoning.

  • Solution:

    • Catalyst Selection: Raney Nickel is an effective catalyst for the reduction of nitroarenes.[1] Palladium on carbon (Pd/C) is also a common choice.

    • Hydrogen Pressure: Ensure adequate hydrogen pressure (e.g., 0.8-1.0 MPa) in the hydrogenation reactor.[1]

    • Reaction Conditions: The reaction is typically carried out in a solvent like methanol or ethanol at elevated temperatures (e.g., 80-90 °C).[1]

    • Catalyst Loading: Use an appropriate catalyst loading. For large-scale reactions, catalyst recovery and reuse should be considered.

Issue 5: Low Yield in the Sandmeyer Reaction

  • Potential Cause: Incomplete diazotization, decomposition of the diazonium salt, or inefficient copper-catalyzed bromination.

  • Solution:

    • Diazotization Temperature: Maintain a low temperature (0-5 °C) during the formation of the diazonium salt with sodium nitrite and a strong acid (e.g., HBr) to prevent its decomposition.

    • Copper(I) Bromide: Use a fresh and active source of cuprous bromide (CuBr) as the catalyst for the bromination step.

    • Control of Foaming: The diazotization reaction can produce nitrogen gas, leading to foaming. The addition of sodium nitrite should be slow and controlled.[3]

Experimental Workflow: Multi-step Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction A Benzotrifluoride Precursor C Nitrobenzotrifluoride Intermediate A->C Low Temperature B Nitrating Mixture (HNO3/H2SO4) B->C D Nitrobenzotrifluoride Intermediate F Aminobenzotrifluoride Intermediate D->F Heat, Pressure E H2, Raney Ni or Pd/C E->F G Aminobenzotrifluoride Intermediate I 2-Amino-5-bromobenzotrifluoride G->I H 1. NaNO2, HBr (0-5°C) 2. CuBr H->I

Caption: A generalized workflow for the multi-step synthesis of 2-Amino-5-bromobenzotrifluoride.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of CAS 17782-10-4?

A1: The primary safety concerns depend on the chosen synthetic route:

  • Nitration (Route 2): Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. It is crucial to have efficient cooling systems and to add the nitrating agents slowly. The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[4][5][6]

  • Bromination (Route 1): Liquid bromine is highly corrosive and toxic. Using a milder brominating agent like NBS can mitigate some of these risks. All bromination reactions should be performed in a well-ventilated fume hood.[7]

  • Hydrogenation (Route 2): Catalytic hydrogenation involves flammable hydrogen gas under pressure, posing a fire and explosion risk. The reactor must be properly rated for the intended pressure, and the area should be well-ventilated and free of ignition sources.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and Gas Chromatography (GC) are the most common methods for monitoring the reaction progress. Regular sampling and analysis will help determine the point of reaction completion and can also help in identifying the formation of byproducts.

Q3: What are the typical storage and handling conditions for the final product?

A3: 2-Amino-5-bromobenzotrifluoride is typically a light yellow to orange clear liquid. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q4: What are the key parameters to control for a successful scale-up?

A4:

  • Heat Transfer: As reaction volumes increase, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Efficient reactor cooling and controlled addition of reagents are critical.

  • Mass Transfer: Adequate mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."

  • Safety Reviews: A thorough process safety review should be conducted before any scale-up, identifying potential hazards and implementing appropriate control measures.

  • Raw Material Quality: Ensure the purity of starting materials, as impurities can affect reaction kinetics and lead to the formation of unwanted byproducts.

Q5: What are the environmental considerations for this synthesis?

A5:

  • Waste Streams: Both synthetic routes can generate significant acidic and organic waste streams. Proper neutralization and disposal procedures must be in place.

  • Solvent Selection: Whenever possible, consider using greener solvents and minimizing solvent usage.

  • Catalyst Recycling: For the reduction step in Route 2, the recovery and recycling of the metal catalyst (e.g., Raney Nickel or Pd/C) is both economically and environmentally beneficial.[1]

IV. References

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applications. (n.d.). Retrieved February 7, 2026, from

  • Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. (2025, December). Benchchem.

  • Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Eureka. Retrieved February 7, 2026, from [Link]

  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved February 7, 2026, from [Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (n.d.). Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (2025). Benchchem.

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Nitration reaction safety. (2024, June 6). YouTube. Retrieved February 7, 2026, from [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Notes on Environmental Concerns of Nitration. (n.d.). Unacademy. Retrieved February 7, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC. Retrieved February 7, 2026, from [Link]

  • 2-Amino-5-bromobenzotrifluoride, min 97% (GC), 100 grams. (n.d.). CP Lab Safety. Retrieved February 7, 2026, from [Link]

  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. (2025, November 30). AM Academy. Retrieved February 7, 2026, from [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025, October 16). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CN102993022A - Preparation method of bromoaniline. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009, May 7). ACS Publications. Retrieved February 7, 2026, from [Link]

  • An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Optimizing reaction conditions for 2-chloronicotinic acid substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 2-Chloronicotinic Acid (2-CNA) Substitution Ticket ID: #SNAR-2CNA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Carboxylate Trap"

Welcome to the technical support portal for 2-chloronicotinic acid (2-CNA) derivatization.

If you are here, you are likely experiencing stalled reactions, low yields, or difficulties isolating your product. The core challenge with 2-CNA is its dual nature: it is both an activated pyridine (good for


) and a carboxylic acid.

In basic conditions required for nucleophilic substitution, the acid deprotonates to form a carboxylate anion (


) . This creates two specific problems:
  • Electronic Deactivation: The negative charge donates electron density into the ring, making the C2-position less electrophilic.

  • Electrostatic Repulsion: The anionic carboxylate repels incoming anionic nucleophiles (like alkoxides or thiolates).

This guide provides the logic and protocols to overcome these barriers.

Module 1: Reaction Kinetics & Conversion

Issue: "My reaction stalls at 40-50% conversion."

Diagnosis: You are likely running a standard thermal reaction in a protic solvent (e.g., Ethanol/Reflux) with a weak nucleophile (e.g., aniline). The formation of the carboxylate anion is deactivating the ring, and the energy barrier is too high for thermal reflux to overcome.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Substrate Modification Esterify First Converting the acid to a methyl/ethyl ester eliminates the negative charge and adds an electron-withdrawing carbonyl, increasing reaction rates by orders of magnitude.
Solvent System Switch to Water (Microwave) Water is excellent for 2-CNA substitutions if high temperature is used. Water stabilizes the transition state (Meisenheimer complex).
Temperature >140°C (Sealed/MW) The activation energy for the carboxylate form is high. Standard reflux (78-100°C) is often insufficient.
Catalysis Cu(I) or Acid Catalysis For anilines, use CuI (Ullmann-type) or mild acid catalysis (to protonate the pyridine N, activating it).
Decision Matrix: Optimization Workflow

OptimizationStrategy Start Start: 2-CNA Substitution NucType Nucleophile Type? Start->NucType Aliphatic Aliphatic Amine (Strong Nuc) NucType->Aliphatic Aromatic Aniline/Heterocycle (Weak Nuc) NucType->Aromatic Cond1 Condition A: Water, 120-140°C (Microwave/Autoclave) Aliphatic->Cond1 Direct Direct Substitution? Aromatic->Direct Fails Strategy B: Esterification Direct->Fails Low Yield Cat CuI (10 mol%) K2CO3, DMF, 120°C Direct->Cat Add Catalyst Ester Convert to Methyl Ester Then S_NAr in DMF/DIEA Fails->Ester

Figure 1: Strategic decision tree for selecting reaction conditions based on nucleophile strength.

Module 2: Selectivity & Impurities

Issue: "I see a major byproduct (M+ - 19 mass shift)."

Diagnosis: You are observing Hydrolysis . The chlorine atom is being replaced by a hydroxyl group (


) instead of your amine.[1][2]
  • Mechanism: Hydroxide ions (

    
    ) generated from wet solvents or hygroscopic bases attack the C2 position.
    
  • Risk Factor: High temperatures + Strong inorganic bases (NaOH/KOH) + Hygroscopic solvents (DMF/DMSO).

Corrective Actions:

  • Switch Base: Use DIPEA (Diisopropylethylamine) or Triethylamine instead of Carbonates/Hydroxides. Organic bases are non-nucleophilic and introduce less water.

  • Dry Solvents: Ensure DMF/DMSO are anhydrous.

  • Concentration: Run the reaction at high concentration (>1 M). High concentration favors the bimolecular reaction with your amine over the pseudo-first-order reaction with solvent impurities.

Module 3: Workup & Isolation (The Zwitterion)

Issue: "My product is water-soluble and won't extract into DCM."

Diagnosis: The product, 2-aminonicotinic acid , is a zwitterion.

  • High pH (>7): It exists as a carboxylate salt (Water soluble).

  • Low pH (<1): The pyridine nitrogen is protonated (Water soluble).

  • Isoelectric Point (pI): The molecule is neutral and least soluble only at a specific pH range (typically pH 3–4).

Self-Validating Isolation Protocol:

  • Dilution: Dilute the reaction mixture with water (approx. 3x volume).

  • Acidification: Slowly add 1N HCl or Glacial Acetic Acid while monitoring pH.

  • Target pH: Adjust exactly to pH 3.5 – 4.0 .

    • Why? The pKa of the pyridine nitrogen is ~3.0 and the acid is ~4.8. You want to be between these values to ensure the net charge is zero.

  • Precipitation: Stir at 0°C for 1 hour. The product should precipitate as a solid.

  • Filtration: Filter and wash with cold water. Do not wash with base or strong acid.

Visualizing the Isolation Logic

WorkupLogic Rxn Rxn Acid Add Acetic Acid/HCl Rxn->Acid Check Check pH Acid->Check TooLow TooLow Check->TooLow Too much acid TooHigh TooHigh Check->TooHigh Not enough Perfect pH 3.5 - 4.0 (Neutral Zwitterion) INSOLUBLE Check->Perfect Target Reached Filter Filter Perfect->Filter Precipitate & Filter

Figure 2: Isoelectric point precipitation strategy for zwitterionic nicotinic acid derivatives.

Standard Operating Procedures (SOPs)

Protocol A: Microwave-Assisted Amination (Green Chemistry)

Best for aliphatic amines (methylamine, morpholine).

  • Charge: In a microwave vial, combine 2-chloronicotinic acid (1.0 eq) and the amine (3.0 eq).

  • Solvent: Add Water (concentration 0.5 – 1.0 M). Note: Water is the optimal solvent here due to high dielectric heating efficiency.

  • Reaction: Heat to 180–200°C for 15–30 minutes in a sealed vessel.

  • Workup: Acidify to pH 3–4 (see Module 3).

Protocol B: Ester-Route (For Difficult Nucleophiles)

Best for anilines or sterically hindered amines.

  • Step 1 (Esterification): Reflux 2-CNA in Methanol with catalytic

    
     (or Thionyl Chloride) for 4 hours. Evaporate to dryness. Yields Methyl 2-chloronicotinate .
    
  • Step 2 (Substitution): Dissolve ester in anhydrous DMF. Add amine (1.2 eq) and DIPEA (2.0 eq). Heat to 80–100°C.

  • Step 3 (Hydrolysis - Optional): If the free acid is required, treat with LiOH in THF/Water at RT for 1 hour.

References

  • Microwave-Assisted Synthesis: ResearchGate. "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines."[3][4]

  • Catalytic Amination: New Journal of Chemistry. "Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination."

  • Mechanism & Kinetics: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SnAr) Mechanism."

  • Purification Strategy: Google Patents. "Method for separating and purifying amino acids (Isoelectric Point)."

Sources

Technical Support Center: Enhancing the Stability of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of formulations containing this active pharmaceutical ingredient (API). By understanding the potential degradation pathways and implementing targeted stabilization strategies, you can ensure the integrity, efficacy, and shelf-life of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid?

A1: The chemical structure of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid contains two key functional groups susceptible to degradation: a secondary aromatic amine and a carboxylic acid on a pyridine ring. The primary stability concerns are:

  • Oxidative Degradation: The secondary aromatic amine is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[1][2] This can lead to the formation of colored degradants and a loss of potency.

  • Hydrolytic Degradation: The amide-like linkage between the dimethylphenyl group and the nicotinic acid moiety can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[3][4][5] This would cleave the molecule into 2,4-dimethylaniline and nicotinic acid.

  • Photodegradation: Aromatic compounds, including nicotinic acid derivatives, can be sensitive to light, particularly UV radiation.[6][7] Photodegradation can lead to complex degradation pathways and a loss of active ingredient.

Q2: How does pH affect the stability of my formulation?

A2: pH is a critical factor governing the stability of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. Extreme pH values can catalyze hydrolytic degradation of the amide linkage. The ionization state of the molecule, which is pH-dependent, can also influence its susceptibility to oxidation and its overall solubility.[8] It is crucial to identify an optimal pH range where the compound exhibits maximum stability. This is typically determined through a pH-rate profile study.

Q3: My formulation is changing color over time. What is the likely cause?

A3: A change in color, often to a yellowish or brownish hue, is a common indicator of oxidative degradation of the aromatic amine moiety.[9] This can be exacerbated by exposure to light, elevated temperatures, or the presence of metal ions.

Q4: Can the excipients in my formulation impact the stability of the API?

A4: Absolutely. Excipients can have a significant impact on API stability.[10] Some potential issues include:

  • Reactive Impurities: Excipients may contain reactive impurities, such as peroxides in polymers like povidone (PVP) or polyethylene glycols (PEGs), which can initiate oxidative degradation.

  • Hygroscopicity: Hygroscopic excipients can attract moisture, which may accelerate hydrolysis.

  • pH Modification: The inherent acidity or basicity of an excipient can alter the micro-pH of the formulation, potentially pushing it into a region of instability.

Conversely, certain excipients can enhance stability. For example, antioxidants can be added to mitigate oxidation.[11][12]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues in your formulations.

Issue 1: Rapid Degradation of the API in a Liquid Formulation
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate pH 1. Determine the pH of your current formulation. 2. Conduct a pH-rate profile study by formulating the API in a series of buffers across a wide pH range (e.g., pH 2-10). 3. Monitor the degradation of the API at each pH over time using a stability-indicating HPLC method. 4. Identify the pH at which the degradation rate is minimal. 5. Reformulate using a suitable buffer system (e.g., citrate, phosphate, acetate) to maintain the optimal pH.[13]Extreme pH can catalyze the hydrolysis of the amide bond. The optimal pH represents the point of maximum stability against acid-base catalyzed degradation.
Oxidation 1. Protect the formulation from light by using amber or opaque containers. 2. Purge the formulation and the container headspace with an inert gas like nitrogen or argon to remove oxygen. 3. Incorporate an antioxidant into the formulation. Select an antioxidant based on the solvent system (e.g., ascorbic acid for aqueous systems; butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for non-aqueous systems).[9][12] 4. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.[13]Oxidation is often a free-radical chain reaction that can be initiated by light and catalyzed by metal ions.[2] Antioxidants terminate these chain reactions, while inert gas displacement removes a key reactant (oxygen).
Photodegradation 1. Conduct a photostability study according to ICH Q1B guidelines. 2. Package the formulation in light-protective primary packaging (e.g., amber glass vials, opaque containers). 3. If the API is highly photosensitive, consider adding a UV absorber to the formulation, if appropriate for the dosage form.Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions in susceptible molecules.[6]
Issue 2: Physical Instability (e.g., Precipitation, Crystallization)
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Solubility 1. Determine the pKa of the API to understand its ionization and solubility profile at different pH values. 2. Adjust the pH of the formulation to a range where the API is in its more soluble ionized form. 3. Consider the use of co-solvents (e.g., propylene glycol, ethanol) or solubilizing agents (e.g., surfactants) if pH adjustment is not sufficient.The solubility of ionizable compounds is highly dependent on pH.[14] For an acidic compound like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, solubility will generally increase at higher pH.
Polymorphism 1. Characterize the solid-state properties of your API using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 2. Investigate if different crystalline forms (polymorphs) exist, as they can have different solubilities and stabilities. 3. During formulation, control crystallization conditions (e.g., solvent, temperature) to ensure the formation of the most stable polymorph.Polymorphs are different solid-state arrangements of the same molecule, which can lead to variations in physical properties like solubility and melting point. The least stable polymorph may convert to a more stable, less soluble form over time, causing precipitation.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in an aqueous environment.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a constant ionic strength.

  • Sample Preparation: Accurately weigh and dissolve the API in each buffer to a known concentration.

  • Stability Chamber: Place aliquots of each sample in a constant temperature stability chamber (e.g., 40°C) to accelerate degradation.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method to quantify the remaining percentage of the API.

  • Data Analysis: For each pH, plot the natural logarithm of the API concentration versus time. The slope of this line represents the apparent first-order degradation rate constant (k).

  • Profile Generation: Plot the logarithm of k versus pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for the API.

Methodology:

  • Stress Conditions: Subject solutions of the API to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid API and solution at 60°C for 48 hours.

    • Photostability: Expose solid API and solution to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS.[15]

  • Peak Purity: Assess the peak purity of the API in all stressed samples to ensure the analytical method is stability-indicating.

  • Identification: Characterize major degradation products using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Visualization of Degradation and Stabilization

Degradation Pathway Hypothesis

The following diagram illustrates the potential primary degradation pathways for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

G API 2-[(2,4-Dimethylphenyl)amino]nicotinic acid Oxidation Oxidative Degradation API->Oxidation O₂, light, metal ions Hydrolysis Hydrolytic Degradation API->Hydrolysis H⁺ or OH⁻ Photolysis Photodegradation API->Photolysis UV/Vis Light Oxidized_Products Colored Impurities (e.g., N-oxides, quinone-imines) Oxidation->Oxidized_Products Hydrolysis_Products 2,4-Dimethylaniline + Nicotinic Acid Hydrolysis->Hydrolysis_Products Photo_Products Various Photoproducts Photolysis->Photo_Products

Caption: Potential degradation pathways of the API.

Formulation Stabilization Workflow

This workflow provides a logical approach to developing a stable formulation.

G start Start: API Characterization forced_deg Forced Degradation Study (Identify Pathways) start->forced_deg ph_rate pH-Rate Profile (Find Optimal pH) start->ph_rate excipient_compat Excipient Compatibility Screening forced_deg->excipient_compat ph_rate->excipient_compat formulation_dev Prototype Formulation Development excipient_compat->formulation_dev add_stabilizers Add Stabilizers? formulation_dev->add_stabilizers antioxidants Incorporate Antioxidants &/or Chelating Agents add_stabilizers->antioxidants Yes (Oxidation) light_protection Use Protective Packaging add_stabilizers->light_protection Yes (Photolysis) stability_testing ICH Stability Testing (Accelerated & Long-Term) add_stabilizers->stability_testing No antioxidants->stability_testing light_protection->stability_testing final_formulation Final Formulation stability_testing->final_formulation

Caption: Workflow for stable formulation development.

References

  • Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC. (2022-10-13). Available at: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]

  • 7.6 Hydrolysis of Amides. Available at: [Link]

  • Determination of Nicotinic Acid in Pharmaceutical Products† - ResearchGate. Available at: [Link]

  • Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines - PMC - PubMed Central. Available at: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed. Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. Available at: [Link]

  • (PDF) Pesticide-Derived Aromatic Amines and Their Biotransformation - ResearchGate. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. Available at: [Link]

  • How does pH affect drug delivery? - Patsnap Synapse. Available at: [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR. Available at: [Link]

  • The Significance of Acid/Base Properties in Drug Discovery - PMC. Available at: [Link]

  • Video: Phase I Reactions: Hydrolytic Reactions - JoVE. Available at: [Link]

  • Antioxidants - CD Formulation. Available at: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC. Available at: [Link]

  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals - ResearchGate. Available at: [Link]

  • 13.9: Hydrolysis of Amides - Chemistry LibreTexts. Available at: [Link]

  • Stabilization of Oxidation Prone Ingredients - Fagron Academy. Available at: [Link]

  • The central role of excipients in drug formulation - European Pharmaceutical Review. Available at: [Link]

  • Model illustrating pathways of aromatic amine metabolism and their... - ResearchGate. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. Available at: [Link]

  • Antioxidant Excipients - Protheragen. Available at: [Link]

  • WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma - Google Patents.

Sources

Technical Support Center: 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome to the technical support hub for the synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid . This compound is a critical intermediate in the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), structurally analogous to Clonixin and Mefenamic Acid .[1]

The standard synthesis involves a Ullmann-type nucleophilic aromatic substitution (


)  between 2-chloronicotinic acid (2-CNA)  and 2,4-dimethylaniline (2,4-DMA)  using a copper catalyst and a base.[1] While robust, this pathway is susceptible to specific competitive side reactions—primarily hydrolysis and decarboxylation—that can severely compromise yield and purity.

This guide provides a root-cause analysis of these impurities and actionable protocols to eliminate them.

Impurity Landscape: Identification & Origin

The following table summarizes the critical impurities you are likely encountering. Use this to interpret your HPLC/TLC data.

Impurity IDChemical NameOrigin / MechanismPolarity / Solubility
IMP-A 2-Hydroxynicotinic acid Hydrolysis of starting material (2-CNA) due to wet solvent or aqueous base.[1]High Polarity / Water Soluble (at pH > 4)
IMP-B 2,4-Dimethylaniline Unreacted Reagent .[1] Excess aniline is often used to drive kinetics.[1]Low Polarity / Basic
IMP-C N-(2,4-Dimethylphenyl)pyridin-2-amine Decarboxylation of the product.[1] Occurs at T > 140°C or prolonged reflux.[1]Non-Acidic / Organic Soluble
IMP-D Alkyl Esters (e.g., Ethyl/Amyl ester)Esterification .[1] Occurs if alcohol solvents (EtOH, Amyl Alcohol) are used without strict pH control.[1]Low Polarity / Lipophilic
IMP-E Copper Salts Catalyst Residue .[1] Incomplete removal of Cu/CuI/CuO.[1]Inorganic / Blue-Green tint

Reaction Pathway Visualization

Understanding where the impurity comes from is the first step to prevention.

ReactionPathways cluster_legend Pathway Legend SM1 2-Chloronicotinic Acid (2-CNA) Target TARGET: 2-[(2,4-Dimethylphenyl) amino]nicotinic acid SM1->Target Cu cat., K2CO3 DMF, 120°C Imp_Hydro IMP-A: 2-Hydroxynicotinic Acid SM1->Imp_Hydro H2O / OH- (Hydrolysis) SM2 2,4-Dimethylaniline SM2->Target Cu cat., K2CO3 DMF, 120°C Imp_Decarb IMP-C: Decarboxylated Amine Target->Imp_Decarb Heat > 140°C (-CO2) Imp_Ester IMP-D: Ester Derivative Target->Imp_Ester Alcohol Solvent (Esterification) key Green: Desired Path | Red: Critical Failure | Yellow: Solvent Dependent

Figure 1: Mechanistic origin of common impurities. Note that Hydrolysis competes with the starting material, while Decarboxylation degrades the final product.

Troubleshooting & FAQs

Scenario 1: "My HPLC shows a large peak eluting before the product, and yield is low."

Diagnosis: This is likely IMP-A (2-Hydroxynicotinic acid) .[1] Root Cause: Water in the system.[1] The chloride on 2-CNA is activated; hydroxide ions (


) are smaller and harder nucleophiles than your aniline, making hydrolysis faster than amination if water is present.

Corrective Actions:

  • Drying: Ensure 2-chloronicotinic acid is dry.[1] If using

    
    , use anhydrous grade or flame-dry it.[1]
    
  • Solvent Switch: If using water as a solvent (Fenton-like conditions), you must accept some hydrolysis.[1] Switch to DMF or DMAc (Dimethylacetamide) for higher conversion.[1]

  • Reagent Order: Do not premix 2-CNA and base in wet solvent at high heat before adding the aniline.

Scenario 2: "I see a non-polar impurity that persists after acid-base workup."

Diagnosis: This is likely IMP-C (Decarboxylated product) .[1] Root Cause: Thermal overshoot.[1] Nicotinic acid derivatives are prone to thermal decarboxylation because the pyridine ring acts as an electron sink, stabilizing the transition state, especially at temperatures >140°C.[1]

Corrective Actions:

  • Temperature Control: Limit reaction temperature to 110–125°C . Do not exceed 130°C.[1][2]

  • Catalyst Efficiency: Use a more active catalyst (e.g., CuI + L-Proline ligand) to allow the reaction to proceed at lower temperatures (90–100°C) rather than relying on brute thermal force (Ullmann conditions often require 140°C+ without ligands).[1]

Scenario 3: "The reaction turns into a black tar/gum."

Diagnosis: Oxidation of 2,4-dimethylaniline or polymerization.[1] Root Cause: Copper-catalyzed oxidation of the aniline in the presence of air.

Corrective Actions:

  • Inert Atmosphere: You must run this reaction under Nitrogen or Argon.[1]

  • Degassing: Sparge your solvent with inert gas for 15 minutes before adding the catalyst.

Optimized Experimental Protocol

This protocol is designed to minimize IMP-A and IMP-C through strict control of stoichiometry and workup pH.

Reagents:
  • 2-Chloronicotinic acid (1.0 eq)[1]

  • 2,4-Dimethylaniline (1.2 eq) – Slight excess drives reaction.

  • Potassium Carbonate (2.0 eq) – Anhydrous.[1]

  • Copper(I) Iodide (0.05 eq)[1]

  • DMF (5 volumes) – Dry.

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen.[1]

  • Charging: Add 2-Chloronicotinic acid,

    
    , and CuI. Add DMF.[1][3]
    
  • Activation: Stir at room temperature for 10 minutes.

  • Addition: Add 2,4-dimethylaniline via syringe.

  • Reaction: Heat to 120°C (internal temperature). Monitor by HPLC/TLC.[1]

    • Checkpoint: Reaction typically completes in 4–6 hours.[1] Stop immediately upon disappearance of 2-CNA to prevent decarboxylation.[1]

  • Workup (The Purification Gate):

    • Step A (Filtration): Cool to 60°C. Filter hot to remove inorganic salts and solid Copper residues.[1]

    • Step B (Basification): Pour filtrate into water (10 volumes). Adjust pH to 9–10 with NaOH. The product and IMP-A are soluble (salts); IMP-B (aniline) and IMP-C (decarboxylated) are insoluble.[1]

    • Step C (Extraction 1): Wash the aqueous layer with Ethyl Acetate.[1]

      • Result: Organic layer contains IMP-B and IMP-C. Discard Organic Layer.

    • Step D (Precipitation): Acidify the aqueous layer slowly with HCl to pH 3.5–4.0 .[1]

      • Result: The Target Product precipitates.[1] IMP-A (2-hydroxy) is more water-soluble and largely stays in the mother liquor if the volume is sufficient.

  • Final Purification: Recrystallize from Ethanol/Water (if necessary) to remove trace IMP-A.[1]

Workup Logic Flow (Decision Tree)

Use this flow to ensure you are discarding the correct layers.[1]

WorkupLogic Crude Crude Reaction Mix (Target, Salts, Aniline, Impurities) WaterAdd Add Water + NaOH (pH 10) Crude->WaterAdd Filter Filter Solids WaterAdd->Filter Solids Solid Residue: Copper Salts Filter->Solids Discard Filtrate Filtrate (Basic Aqueous) Filter->Filtrate Wash Wash with Ethyl Acetate Filtrate->Wash OrgLayer Organic Layer: Contains Aniline (IMP-B) & Decarboxylated (IMP-C) Wash->OrgLayer Discard AqLayer Aqueous Layer: Contains Target (Salt) & Hydroxy Impurity (IMP-A) Wash->AqLayer Keep Acidify Acidify to pH 3-4 AqLayer->Acidify Precipitate Precipitate: TARGET PRODUCT Acidify->Precipitate MotherLiq Mother Liquor: Contains IMP-A (Hydrolysis) Acidify->MotherLiq Discard

Figure 2: Purification logic designed to leverage the amphoteric nature of the product versus the basic/neutral nature of impurities.[1]

References

  • Ullmann Condensation Mechanism & Catalysis

    • Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research.

    • [1]

  • Synthesis of Fenamic Acid Derivatives (General Protocol)

    • Kaltenbach, R. F., et al. (2017).[1][4] An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives.[1][4] Chemistry Central Journal.

    • [1]

  • Decarboxylation of Nicotinic Acids

    • Master Organic Chemistry.[1] (2022).[1][5] Decarboxylation of Beta-Keto Acids and Malonic Acids (Mechanistic parallels to pyridine-2-carboxylic acids).

  • Impurity Profiling in Ullmann Reactions

    • Organic Chemistry Portal.[1] (n.d.). Ullmann Reaction / Ullmann Condensation.[1][2][6][7]

Sources

Technical Support Center: Strategies for Enhancing the Bioavailability of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide is designed for researchers, medicinal chemists, and drug development professionals investigating 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. Given its structural similarity to other nicotinic acid derivatives and the addition of a lipophilic (2,4-Dimethylphenyl)amino moiety, this compound is anticipated to exhibit poor aqueous solubility. This characteristic likely places it in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making oral bioavailability a significant hurdle in its development.

This document provides a structured approach to identifying and overcoming these challenges through targeted formulation and analytical strategies.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and provides a foundational understanding of the potential bioavailability challenges.

Q1: Our initial in vivo studies with a simple suspension of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid show very low and erratic plasma exposure. What are the likely causes?

Low and variable oral bioavailability is typically rooted in one or more of three main factors:

  • Solubility-Limited Absorption: The compound's low aqueous solubility prevents it from dissolving effectively in gastrointestinal (GI) fluids. Since a drug must be in solution to be absorbed, this is often the primary rate-limiting step. For acidic compounds like this nicotinic acid derivative, solubility is highly dependent on the pH of the environment[1][2].

  • Permeability-Limited Absorption: The drug may dissolve but fail to efficiently pass through the intestinal epithelium into the bloodstream. While the lipophilic dimethylphenyl group may enhance membrane permeability compared to nicotinic acid, this must be experimentally verified[3].

  • First-Pass Metabolism: After absorption, the drug is transported via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. Nicotinic acid itself is known to be metabolized, and its derivatives often are as well[4][5].

Q2: How can we quickly determine if poor solubility is the main problem in our experiments?

A pH-solubility profile is the most direct method. This involves measuring the compound's saturation solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). If the solubility is significantly below the concentration required for a therapeutic dose to dissolve in the available GI fluid volume (~250 mL), then you are facing a solubility-limited absorption problem. A 1% aqueous solution of nicotinic acid has a pH of 3.0-4.0, indicating its acidic nature[1]. Your derivative will have its own specific pKa, but will likely exhibit higher solubility at a more alkaline pH where the carboxylic acid is ionized.

Q3: We keep seeing references to the Biopharmaceutics Classification System (BCS). Why is this important for our compound?

The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability[6]. It is a critical tool for predicting a drug's in vivo performance and selecting an appropriate bioavailability enhancement strategy[7].

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Based on its structure, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is likely a BCS Class II or IV compound. Identifying the correct class is crucial because it dictates your formulation strategy. For Class II, the focus is solely on improving dissolution, whereas Class IV requires enhancement of both solubility and permeability[8].

Q4: Is there a risk of the compound being unstable in the low pH of the stomach?

While many compounds are stable, acid-catalyzed hydrolysis or other degradation pathways are possible. An initial assessment should involve incubating the compound in simulated gastric fluid (e.g., pH 1.2 buffer) and analyzing for degradation over time. If instability is confirmed, an enteric-coated formulation, which prevents drug release until it reaches the higher pH of the small intestine, is a viable strategy[9].

Section 2: Troubleshooting Guide - In-Depth Experimental Strategies

This section provides detailed technical approaches to address specific bioavailability barriers.

Problem: Poor Aqueous Solubility

If your initial assessments confirm that low solubility is the primary barrier, the following formulation strategies are recommended.

Causality: Crystalline forms of a drug are highly stable, requiring significant energy to break the crystal lattice for dissolution. An ASD converts the drug into a high-energy, amorphous (non-crystalline) state by dispersing it within a polymer matrix[10]. This amorphous form dissolves more readily, creating a supersaturated solution in the GI tract that enhances the driving force for absorption[8].

Troubleshooting Scenario: "Our ASD formulation shows good initial dissolution but crashes out of solution (recrystallizes) before significant absorption can occur."

  • Root Cause: This indicates either poor polymer selection or an excessively high drug loading. The polymer's role is to stabilize the amorphous drug and inhibit recrystallization in situ.

  • Solution: Screen different polymers (e.g., PVP K30, HPMC-AS, Soluplus®) that have strong specific interactions (like hydrogen bonding) with your compound. Additionally, evaluate lower drug loadings (e.g., 10-25%) to ensure the polymer can effectively stabilize the drug molecules.

Visualization: Amorphous Solid Dispersion (ASD) Workflow

cluster_prep Formulation Preparation cluster_action Mechanism of Action in GI Tract drug Crystalline Drug (Low Solubility) prep_solution Drug-Polymer Solution drug->prep_solution polymer Stabilizing Polymer (e.g., HPMC-AS) polymer->prep_solution solvent Common Solvent solvent->prep_solution spray_dry Spray Drying (Solvent Evaporation) prep_solution->spray_dry asd Amorphous Solid Dispersion (High-Energy State) spray_dry->asd dissolution Rapid Dissolution in GI Fluids asd->dissolution super Supersaturated Solution dissolution->super absorption Enhanced Membrane Permeation & Absorption super->absorption

Caption: Workflow for creating an ASD and its mechanism for enhancing absorption.

  • Polymer & Solvent Selection: Select a polymer (e.g., HPMC-AS) and a volatile solvent (e.g., acetone, methanol) in which both the drug and polymer are fully soluble.

  • Solution Preparation: Prepare a solution containing the drug and polymer. A typical starting point is a 20% w/w drug load relative to the polymer. Ensure the total solids concentration is 2-5% w/v.

  • Spray Dryer Setup: Set up a lab-scale spray dryer (e.g., Büchi B-290). Key parameters to optimize are inlet temperature (high enough to evaporate the solvent but below the drug's degradation temperature), atomizing gas flow, and feed pump rate.

  • Drying: Spray dry the solution. The rapid evaporation of the solvent "freezes" the drug in an amorphous state within the polymer matrix.

  • Collection & Characterization: Collect the resulting powder. Confirm the amorphous nature using Powder X-ray Diffraction (PXRD) (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg).

  • In Vitro Testing: Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to confirm enhanced dissolution and supersaturation compared to the crystalline drug.

Causality: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids. The drug is pre-dissolved in this lipidic formulation, completely bypassing the dissolution step that limits absorption for poorly soluble compounds[10][11]. The resulting small droplets provide a large surface area for absorption and can also leverage lipid uptake pathways in the intestine.

Troubleshooting Scenario: "Our SEDDS formulation looks clear, but it turns milky and precipitates when we add it to water."

  • Root Cause: This indicates an unstable emulsion. The proportions of oil, surfactant, and co-solvent are not optimized to maintain the drug in solution within the emulsion droplets upon dilution.

  • Solution: Systematically screen different excipients. Use a surfactant with a high Hydrophilic-Lipophilic Balance (HLB > 12) to ensure good emulsification in water. Construct a ternary phase diagram to identify the optimal ratios of your components that form a stable, clear microemulsion upon dilution.

Visualization: SEDDS Formulation & Action

cluster_action Mechanism in GI Tract drug Drug Solubilized in Excipients sedds SEDDS Formulation (Isotropic Mixture) drug->sedds oil Oil Phase oil->sedds surfactant Surfactant (High HLB) surfactant->sedds cosolvent Co-solvent / Co-surfactant cosolvent->sedds agitation GI Fluids & Motility sedds->agitation emulsion Spontaneous Emulsification (o/w nano/micro-emulsion) agitation->emulsion release Drug remains solubilized in lipid droplets emulsion->release absorption Enhanced Absorption via Large Surface Area & Lipid Pathways release->absorption

Caption: The process of SEDDS formulation and its mechanism of action in the GI tract.

Problem: Low Membrane Permeability

If solubility enhancement alone does not yield sufficient bioavailability, permeability may be a co-limiting factor (BCS Class IV).

Causality: The carboxylic acid group of your compound is likely ionized at the pH of the small intestine, making it polar and hindering its passive diffusion across the lipid-rich cell membranes of the gut wall. A prodrug strategy involves masking this polar group with a lipophilic promoiety, typically by forming an ester[12][13]. This increases the molecule's overall lipophilicity, facilitating its transport across the intestinal membrane. Once in circulation, endogenous enzymes (esterases) cleave the promoiety, releasing the active parent drug[14].

Troubleshooting Scenario: "We administered our ester prodrug but see high levels of the prodrug and very little of the parent compound in plasma."

  • Root Cause: The prodrug is either too stable to be cleaved by esterases, or there are significant species differences in esterase activity (e.g., rodent esterase activity can be much higher than human).

  • Solution: Design prodrugs with varying steric hindrance around the ester bond to modulate the rate of hydrolysis. Evaluate prodrug cleavage in vitro using plasma and liver microsomes from different species (including human) to select a candidate with an appropriate conversion rate.

Visualization: Prodrug Strategy for Enhanced Permeability

cluster_design Prodrug Design & Administration cluster_action In Vivo Absorption & Conversion parent Parent Drug (Ionized, Low Permeability) prodrug Prodrug (Neutral, High Permeability) parent->prodrug Esterification promoety Lipophilic Promoety promoety->prodrug lumen GI Lumen prodrug->lumen membrane Intestinal Membrane lumen->membrane Enhanced Passive Diffusion blood Systemic Circulation membrane->blood Enzymatic Cleavage (Esterases) parent_active Active Parent Drug blood->parent_active

Caption: Conceptual flow of the prodrug approach to bypass permeability barriers.

Section 3: Analytical & Validation Protocols

Successful formulation development requires robust analytical methods to quantify results and establish meaningful correlations.

Protocol: Quantification in Plasma via LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug concentrations in biological matrices for pharmacokinetic studies[15].

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering macromolecules. Add a known concentration of an internal standard (ideally a stable isotope-labeled version of the drug) prior to extraction.

  • Chromatography: Use a C18 reverse-phase HPLC column. Develop a gradient elution method using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The goal is to achieve a sharp, symmetrical peak for your analyte, well-separated from matrix components.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the parent ion ([M+H]+) in Q1.

    • Determine the optimal collision energy to generate a stable, high-intensity product ion in Q3.

    • Establish MRM transitions for both the analyte and the internal standard.

  • Calibration & Validation: Generate a calibration curve using blank plasma spiked with known concentrations of the analyte. Validate the assay for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.

Concept: Establishing an In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like the dissolution rate) to an in vivo pharmacokinetic parameter (like drug absorption)[6][16].

Why it's valuable: A successful IVIVC allows you to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies. This can significantly reduce the need for animal or human testing when making certain post-approval manufacturing changes[17][18].

Troubleshooting Scenario: "Our in vitro dissolution profiles for three different formulations are identical, but the in vivo results are completely different."

  • Root Cause: Your in vitro test is not "biorelevant." It is failing to simulate the physiological conditions that are critical for your drug's absorption.

  • Solution: Standard USP dissolution media (e.g., pH 6.8 phosphate buffer) may not be sufficient. Use biorelevant media that contains bile salts and phospholipids, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) . These media more accurately mimic the environment in the human intestine and are often essential for developing a meaningful IVIVC for poorly soluble drugs.

Data Summary Table

StrategyPrimary MechanismKey AdvantagePotential Impact on PK
Amorphous Solid Dispersion (ASD) Increases dissolution rate by creating a high-energy amorphous form.Broad applicability for many crystalline compounds.↑ Cmax, ↑ AUC
Lipid-Based (SEDDS) Bypasses the dissolution step by pre-dissolving the drug.Can reduce food effects and enhance lymphatic uptake.↑ Cmax, ↑ AUC, ↓ Variability
Prodrug Approach Increases membrane permeability by masking polar functional groups.Directly addresses permeability barriers (BCS IV).↑ AUC, Cmax may vary
pH Modification (Salt Formation) Increases solubility by converting the drug to its more soluble ionized form.Simple and cost-effective formulation approach.↑ Cmax, ↑ AUC

References

  • Figge, H., et al. (1988). The bioavailability of sustained release nicotinic acid formulations. PubMed. [Link]

  • Figge, H., et al. (1988). The bioavailability of sustained release nicotinic acid formulations. PMC - NIH. [Link]

  • Gonçalves, J., & Piedade, M. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. [Link]

  • Al-Subaie, S., et al. (2022). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. PubMed Central. [Link]

  • Perron, R., et al. (2021). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. ACS Publications. [Link]

  • Pillay, V., & Fassihi, R. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - NIH. [Link]

  • Pokrovskaya, Y. S., et al. (2023). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. [Link]

  • Shaji, J., & Patole, V. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Müller, B., et al. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. [Link]

  • Mbah, C. J., & Ofori-Kwakye, K. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]

  • Jacobson, E. L., & Jacobson, M. K. (2015). Effects of formulation design on niacin therapeutics: Mechanism of action, metabolism, and drug delivery. ResearchGate. [Link]

  • Saraf, S., et al. (2011). Modern Prodrug Design for Targeted Oral Drug Delivery. PMC - NIH. [Link]

  • Matthew, B. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Martin, A., et al. (2001). Solubility and precipitation of nicotinic acid in supercritical carbon dioxide. PubMed. [Link]

  • D'Cunha, R., et al. (2022). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. [Link]

  • Ascendia Pharma. (2024). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Annunziata, G., et al. (2022). Niacin: Chemical forms, bioavailability, and health effects. ResearchGate. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Liu, Y., et al. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. [Link]

  • Kumar, A., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research. [Link]

  • Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • Sheikh, A., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • Sadoogh-Abasian, F., & Evered, D. F. (1980). Absorption of nicotinic acid and nicotinamide from rat small intestine in vitro. PubMed. [Link]

  • Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Stojanović, S., et al. (2021). Nano- and Microcarriers as Drug Delivery Systems for Usnic Acid: Review of Literature. MDPI. [Link]

  • Xiao, Z., et al. (2022). Prodrug strategy: molecular design for improving oral drug absorption. ResearchGate. [Link]

  • Mittal, P., et al. (2014). In vitro - in vivo correlation: from theory to applications. SciSpace. [Link]

  • PubChem. (n.d.). Nicotinic Acid. [Link]

  • Eurofins. (2024). Analytical Method Summaries. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Hassan, G. S., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

  • MacKay, D., et al. (2012). Niacin: chemical forms, bioavailability, and health effects. PubMed. [Link]

  • Pharmaceutical Technology. (2019). Evaluating Strategies for Oral Absorption Enhancement. [Link]

  • Stern, R. H. (1989). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? PubMed. [Link]

  • ResearchGate. (2018). (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. [Link]

  • ResearchGate. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions. [Link]

  • Vaudano, E., et al. (2021). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. PMC - PubMed Central. [Link]

  • Tojo, K., & Terasaki, H. (1998). Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. PubMed. [Link]

  • D'Cunha, R., et al. (2022). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

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Adjusting pH for optimal 2-[(2,4-Dimethylphenyl)amino]nicotinic acid activity in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in their assays. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you with the foundational knowledge and practical steps to ensure optimal compound activity and assay performance by carefully managing pH.

Section 1: Foundational Knowledge

Q1: Why is pH so critical when working with 2-[(2,4-Dimethylphenyl)amino]nicotinic acid?

The pH of your assay buffer is one of the most critical variables influencing experimental outcomes. For an ionizable compound like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, pH directly governs several key factors:

  • Solubility: The compound's charge state changes with pH, which dramatically affects its solubility in aqueous buffers. Poor solubility can lead to compound precipitation, inaccurate concentrations, and non-reproducible results.

  • Target Interaction: If your target is a protein or enzyme, its activity is highly pH-dependent. The ionization state of amino acid residues in the active site is crucial for substrate binding and catalytic activity.[1][2][3] The wrong pH can inactivate your target, masking any true effect of the compound.

  • Compound Stability: While nicotinic acid itself is generally stable, extreme pH values can potentially lead to the degradation of more complex derivatives over the course of an experiment.[4]

  • Compound's Active Form: The protonation state of the compound itself can be critical for its ability to bind to the target. The specific charge and shape of the molecule are dictated by the surrounding pH.

Ultimately, precise pH control is fundamental to ensuring that the observed biological activity is a true reflection of the compound's properties and not an artifact of suboptimal experimental conditions.[5][6]

Q2: What are the key pH-dependent properties of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid I should be aware of?

Nicotinic acid has two ionizable groups: the carboxylic acid and the pyridine ring nitrogen.[7]

  • Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group on nicotinic acid is approximately 4.85.[4][8] Below this pH, the group is largely in its neutral, protonated form (-COOH). Above this pH, it is in its negatively charged, deprotonated form (-COO⁻).

  • Pyridine Nitrogen (pKa₂): The pKa for the pyridine nitrogen is around 2.0.[7] Below this pH, the nitrogen is protonated and carries a positive charge.

The addition of the 2,4-dimethylphenylamino group is expected to have a minor electronic effect on these pKa values, but the fundamental pH-dependent behavior will remain. Therefore, the ionization state of your compound will change significantly across the physiological pH range.

G cluster_low_ph pH < 2.0 cluster_mid_ph pH 2.0 - 4.85 cluster_high_ph pH > 4.85 low_ph Predominantly Cationic -COOH (Neutral) -Pyridine-H+ (Positive) Overall Charge: +1 Solubility: Moderate mid_ph Predominantly Zwitterionic/Neutral -COOH (Neutral) -Pyridine (Neutral) Overall Charge: 0 Solubility: Low low_ph->mid_ph Increase pH high_ph Predominantly Anionic -COO- (Negative) -Pyridine (Neutral) Overall Charge: -1 Solubility: High mid_ph->high_ph Increase pH

This pH-dependent charge has a profound impact on solubility. The neutral/zwitterionic form, expected between pH ~2 and ~5, is typically the least soluble in aqueous solutions.[9] As the pH increases above ~5, the compound becomes anionic and its solubility markedly increases.

PropertyEstimated pKaPredominant State at pH 7.4Expected Solubility at pH 7.4
Carboxylic Acid~4.85[4][8]Deprotonated (Anionic, -COO⁻)High
Pyridine Nitrogen~2.0[7]NeutralHigh

Section 2: Practical Application & Protocols

Q3: How do I experimentally determine the optimal pH for my assay?

The optimal pH is an empirical value that represents the best compromise between compound solubility, compound stability, and target protein activity. You can determine this by performing a pH-rate profile experiment .

The goal is to measure the activity of your compound across a range of pH values while keeping all other parameters (e.g., temperature, concentrations) constant.

G A Step 1: Select Buffers Choose a series of buffers with overlapping pKa values to cover the desired pH range (e.g., pH 6.0 - 9.0) B Step 2: Prepare Assay Plates Dispense buffers of varying pH into separate wells A->B C Step 3: Add Target & Substrate Add the biological target (e.g., enzyme) and its substrate to all wells B->C D Step 4: Add Compound Initiate the reaction by adding 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (and vehicle controls) C->D E Step 5: Measure Activity Incubate and measure the reaction rate using an appropriate detection method D->E F Step 6: Analyze Data Plot the observed activity (or % inhibition) vs. the pH of each buffer E->F G Step 7: Identify Optimum The pH corresponding to the highest desired activity is the optimum F->G

Protocol: pH Optimization Assay

  • Buffer Selection: Choose at least 3-4 different buffer systems with overlapping pKa values to create a continuous pH range. For example, to cover a range from pH 6.0 to 8.5, you could use MES (pKa 6.1), MOPS (pKa 7.2), and HEPES (pKa 7.5). Ensure the final ionic strength is consistent across all buffers.

  • Buffer Preparation: Prepare a stock solution for each buffer. Carefully adjust the pH of each to several points within its buffering range (e.g., HEPES at pH 7.2, 7.4, 7.6, 7.8). It is critical to pH the buffer at the temperature at which the assay will be performed.

  • Assay Setup:

    • In a multi-well plate, add each prepared buffer to a set of wells.

    • Include "No Target" and "Vehicle Control" wells for each pH value.

    • Add your target (e.g., enzyme) and substrate to all wells.

    • Prepare a concentrated stock of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in a suitable solvent like DMSO.[10]

  • Initiation and Measurement: Add a final concentration of your test compound to the appropriate wells. Immediately begin kinetic measurement using your plate reader or other detection instrument.

  • Data Analysis:

    • Calculate the initial reaction rates for all conditions.

    • Normalize the data (e.g., as a percentage of the maximal activity or inhibition).

    • Plot the normalized activity vs. pH. The peak of this curve represents your optimal pH for this specific assay system.

Section 3: Troubleshooting Guide

Q4: I added my compound to the assay buffer and it immediately precipitated. What went wrong?

This is a classic solubility problem, most likely caused by an inappropriate pH.

G Start Compound Precipitated Upon Addition to Buffer CheckpH What is the pH of your buffer? Start->CheckpH LowpH pH is likely < 6.0 CheckpH->LowpH Acidic ExplainLow Reason: At acidic pH, the carboxylic acid is protonated (-COOH), making the molecule neutral and less soluble. LowpH->ExplainLow Solution1 Solution 1: Increase Buffer pH Re-test in a buffer with pH > 7.0 (e.g., HEPES, Tris) to ensure the compound is in its soluble anionic form. ExplainLow->Solution1 Solution2 Solution 2: Check Final DMSO % Ensure the final concentration of your organic solvent (e.g., DMSO) is low enough (<1%) to not cause precipitation. ExplainLow->Solution2

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to confirm the actual pH of your assay buffer.[11][12] Do not rely on the theoretical pH.

  • Increase pH: Based on the compound's structure, solubility is expected to be lowest between pH 2.0 and 5.0 and increase significantly at pH > 6.0. Prepare a new buffer at a higher pH (e.g., 7.4 or 8.0) and re-test solubility. A study involving a nicotinic acid formulation showed its release was lowest at pH 6.8 and highest at pH 1.2, highlighting the complex interplay of factors that can affect its behavior in solution.[13]

  • Review Stock Concentration: Your stock solution in DMSO might be too concentrated. When this is diluted into the aqueous buffer, the concentration may exceed the solubility limit, causing it to crash out. Try lowering the stock concentration or the final assay concentration.

  • Consider a Different Buffer Species: Some buffer salts can interact with compounds and reduce solubility. If problems persist, try a different buffer system within the same optimal pH range.

Q5: My assay results are inconsistent and have poor reproducibility. Could pH be the cause?

Yes, inconsistent pH is a leading cause of poor assay reproducibility.

Common Scenarios & Solutions:

  • Scenario 1: Drifting pH during the experiment.

    • Cause: The buffer capacity is insufficient for the reaction. Some enzymatic reactions produce or consume protons, causing the pH to change over time.[14]

    • Solution: Increase the buffer concentration (e.g., from 25 mM to 50 mM or 100 mM) to improve its buffering capacity.

  • Scenario 2: Incorrect pH from the start.

    • Cause: Improper buffer preparation. This can be due to temperature effects (the pH of many buffers, especially Tris, is highly temperature-dependent) or an uncalibrated pH meter.

    • Solution: Always calibrate your pH meter immediately before use with fresh, traceable standards.[15] Prepare your buffer at the same temperature as your planned experiment. If you prepare buffer stock at room temperature for an assay at 37°C, the pH will be different.

  • Scenario 3: "Edge Effects" in plates.

    • Cause: Evaporation from the outer wells of a microplate can concentrate solutes, including buffer salts, altering the pH and ionic strength.

    • Solution: Use plate sealers, ensure proper humidification in your incubator, and avoid using the outermost wells for critical data points.

By systematically controlling and verifying the pH at every stage of your experiment, you can significantly enhance the quality and reliability of your data.

References

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Riaz, M. K., et al. (2018). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. PubMed Central. Retrieved from [Link]

  • Mettler Toledo. (n.d.). pH sensor troubleshooting – Diagnosis and Treatment. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 10.7: The Effect of pH on Enzyme Kinetics. Retrieved from [Link]

  • Lumen Learning. (n.d.). Describe the importance of pH in biological systems. Retrieved from [Link]

  • Vasanthi, R., et al. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOVASTATIN AND NIACIN BY USING RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Yokogawa. (n.d.). Successful pH Troubleshooting. Retrieved from [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Lab Manager. (2024). The Importance of pH Measurement in Cell Culture Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Al-khedairy, E. B., & Al-shora, D. M. (2023).
  • Kuwada, S., & Takeda, Y. (1955). Chemical determination of nicotinic acid and nicotinamide. SciSpace.
  • PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. Retrieved from [Link]

  • Tzafriri, A. R. (2007). Effects of pH in rapid-equilibrium enzyme kinetics. PubMed.
  • Mettler Toledo. (n.d.). pH Sensor Troubleshooting – pH Handling Movie 6/6. Retrieved from [Link]

  • Cognito. (2022, May 1). GCSE Biology - Enzymes - How Temperature and pH Affect Rate of Reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Nicotinic acid: Recent developments.
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3)
  • Westlab. (2023). What Is Ph? - Explore its Uses and Applications. Retrieved from [Link]

  • Żołnowska, B., et al. (2020).
  • Drawell. (n.d.). How to Troubleshoot pH Meter Errors Effectively. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formulas of niacin and niacinamide.
  • ReAgent Chemicals. (2023). Maintaining pH Balance In Biological Systems. Retrieved from [Link]

  • Cayman Chemical. (n.d.). Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6).
  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect.
  • Cayman Chemical. (n.d.).

Sources

Technical Support Center: A Guide to Minimizing Batch-to-Batch Variability in the Synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately minimize batch-to-batch variability. By understanding the underlying chemical principles and critical process parameters, you can achieve a more robust and reproducible manufacturing process.

Overview of the Synthesis: The Ullmann Condensation

The synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is typically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1] This reaction involves the formation of a carbon-nitrogen bond between 2-chloronicotinic acid and 2,4-dimethylaniline in the presence of a copper catalyst and a base.

While effective, the traditional Ullmann reaction is notorious for requiring harsh conditions, such as high temperatures, and can be prone to variability and side reactions.[2][3] Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions, improving yields and reproducibility.[4]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

Low or No Product Yield

Q1: My reaction shows very low conversion to the desired product. What are the likely causes and how can I address them?

A1: Low conversion is a common issue in Ullmann-type reactions and can stem from several factors:

  • Inactive Catalyst: The quality and activity of the copper catalyst are paramount. Copper(I) species are the active catalysts, and their oxidation to copper(II) can hinder the reaction.

    • Recommendation: Use high-purity copper(I) iodide (CuI) or copper(I) bromide (CuBr). If using copper powder, consider activating it by washing with a dilute acid to remove any oxide layer. Ensure your catalyst has been stored under an inert atmosphere to prevent oxidation.

  • Insufficient Temperature: While modern protocols aim for milder conditions, the reaction may still require a certain thermal threshold to proceed at a reasonable rate.

    • Recommendation: If using a ligand-based system, start with a temperature in the range of 100-140°C. If conversion is still low, incrementally increase the temperature, monitoring for any signs of product or reactant degradation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Inappropriate Base: The choice of base is critical for the deprotonation of the amine and to neutralize the hydrogen halide formed during the reaction.

    • Recommendation: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this transformation. Ensure the base is finely powdered and anhydrous, as moisture can negatively impact the reaction.

  • Poor Ligand Choice: In modern Ullmann reactions, the ligand plays a crucial role in stabilizing the copper catalyst and facilitating the coupling.

    • Recommendation: For N-arylation of amino-pyridines, simple and inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) have proven effective. A screening of different ligands may be necessary to find the optimal one for your specific substrate combination.

High Levels of Impurities and Side Products

Q2: My reaction produces the desired product, but it is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a key contributor to batch-to-batch variability. Common impurities include:

  • Homocoupling of 2,4-dimethylaniline: This leads to the formation of 2,2',4,4'-tetramethylazobenzene or related compounds.

    • Recommendation: This is often favored at very high temperatures. If you are observing significant homocoupling, try reducing the reaction temperature. The use of an appropriate ligand can also promote the desired cross-coupling over homocoupling.

  • Dehalogenation of 2-chloronicotinic acid: This results in the formation of nicotinic acid.

    • Recommendation: This side reaction can be promoted by the presence of trace amounts of water or other protic impurities. Ensure you are using anhydrous solvents and that all reactants are thoroughly dried before use.

  • Formation of Tar-like Substances: This is often a result of product or reactant degradation at high temperatures.[1]

    • Recommendation: Carefully control the reaction temperature and avoid localized overheating. Using a solvent with a suitable boiling point can help maintain a consistent temperature. Shorter reaction times, once the reaction is complete, can also minimize degradation.

Inconsistent Reaction Times and Yields

Q3: I am observing significant variability in reaction times and final yields between different batches, even when I follow the same protocol. What could be the cause?

A3: This is a classic sign of a process that is not well-controlled. The root causes often lie in subtle variations of critical parameters:

  • Raw Material Quality: The purity of your starting materials, 2-chloronicotinic acid and 2,4-dimethylaniline, is crucial. Impurities can interfere with the catalytic cycle.

    • Recommendation: Source high-purity starting materials and consider performing a simple purity check (e.g., melting point, NMR) on each new batch of reagents.

  • Catalyst Loading and Quality: As mentioned, the state of the copper catalyst is critical. Inconsistent activity will lead to variable reaction rates.

    • Recommendation: Standardize your catalyst source and handling procedures. Always store copper catalysts under an inert atmosphere.

  • Solvent Purity and Water Content: The presence of water can have a detrimental effect on the reaction.

    • Recommendation: Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system.

  • Atmosphere Control: Ullmann reactions are sensitive to oxygen, which can deactivate the copper catalyst.

    • Recommendation: Perform the reaction under an inert atmosphere of nitrogen or argon. This can be achieved by using standard Schlenk line techniques.

  • Mixing Efficiency: In heterogeneous reactions involving copper powder, efficient mixing is essential to ensure good contact between the reactants and the catalyst surface.

    • Recommendation: Use a suitable stir bar and a stir plate that can provide vigorous and consistent agitation. For larger scale reactions, mechanical stirring is recommended.

Experimental Protocols and Analytical Methods

General Protocol for the Synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

This protocol is a starting point and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 2-Chloronicotinic acid

  • 2,4-Dimethylaniline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 2,4-dimethylaniline (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with dilute HCl to a pH of ~4-5. The product should precipitate.

  • Collect the solid by filtration, wash with water, and then a small amount of a cold non-polar solvent like hexane to remove non-polar impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Work-up Procedure for Copper Catalyst Removal

Residual copper in the final product is a common concern in pharmaceutical applications.

Q4: How can I effectively remove the copper catalyst from my final product?

A4: Several methods can be employed to reduce residual copper levels:

  • Aqueous Washes with Chelating Agents: During the work-up, washing the organic solution of your product with an aqueous solution of a chelating agent can effectively remove copper salts.

    • Recommendation: Use a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) or aqueous ammonia.[5] Ammonia forms a water-soluble copper complex, which can be easily separated in the aqueous layer.

  • Filtration through a Plug of Silica or Celite: Passing a solution of your crude product through a short plug of silica gel or Celite® can help adsorb insoluble copper species.[5]

  • Use of Scavenger Resins: For very low residual copper requirements, specialized scavenger resins with chelating functional groups can be used.[3]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC):

HPLC is an essential tool for monitoring reaction progress, assessing product purity, and identifying impurities.

  • Recommended Method: A reverse-phase HPLC method with UV detection is suitable for this analysis.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are crucial for confirming the structure of the final product.[6]

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic protons from the nicotinic acid ring.

    • Aromatic protons from the 2,4-dimethylphenyl ring.

    • Singlets for the two methyl groups on the phenyl ring.

    • A broad singlet for the N-H proton.

    • A broad singlet for the carboxylic acid -OH proton.

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • Signals for the carbons of the pyridine and phenyl rings.

    • A signal for the carboxylic acid carbonyl carbon.

    • Signals for the two methyl carbons.

Advanced Strategies for Minimizing Variability: A Proactive Approach

To move from troubleshooting to proactively minimizing variability, consider implementing modern pharmaceutical development concepts.

Design of Experiments (DoE)

Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple process parameters (e.g., temperature, catalyst loading, base stoichiometry) to identify the optimal reaction conditions and understand the interactions between variables.[7]

Table 1: Example of Factors and Responses for a DoE Study

Factors (Inputs) Levels Responses (Outputs)
Temperature (°C)110, 125, 140Yield (%)
Catalyst Loading (mol%)5, 10, 15Purity (by HPLC, %)
Base Equivalence1.5, 2.0, 2.5Reaction Time (h)
Ligand Loading (mol%)10, 20, 30Impurity Profile
Quality by Design (QbD) and Process Analytical Technology (PAT)

QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[8] PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time, allowing for immediate adjustments to keep the process within a state of control.

Frequently Asked Questions (FAQs)

Q5: Can I use a different halogen on the nicotinic acid, such as 2-bromonicotinic acid?

A5: Yes, aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings. Using 2-bromonicotinic acid may allow for milder reaction conditions (e.g., lower temperature) or shorter reaction times.

Q6: Is it possible to perform this reaction without a ligand?

A6: While traditional Ullmann reactions are ligand-free, they typically require much harsher conditions (e.g., temperatures >180-200 °C), which can lead to more side products and lower yields. For a more reproducible and milder process, the use of a ligand is highly recommended.

Q7: My product is difficult to crystallize. What are some alternative purification methods?

A7: If recrystallization is challenging, column chromatography on silica gel is a standard alternative for purifying organic compounds. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to keep the carboxylic acid protonated, is a good starting point.

Q8: Can I use a different solvent?

A8: Yes, other high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used. However, DMF is a common and effective choice. The optimal solvent may need to be determined experimentally. A study on the synthesis of 2-anilinonicotinic acids found that DMF and DMSO were effective solvents.[1]

Diagrams

Diagram 1: Ullmann Condensation Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reactants Combine Reactants: 2-Chloronicotinic Acid 2,4-Dimethylaniline CuI & Ligand K2CO3 solvent Add Anhydrous Solvent (DMF) reactants->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to 120-140 °C inert->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to RT monitor->cool quench Acidify with HCl (aq) to Precipitate cool->quench filter Filter and Wash Crude Product quench->filter purify Recrystallize or Column Chromatography filter->purify final_product final_product purify->final_product Final Product: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Caption: Workflow for the synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield or No Reaction q1 Is the catalyst active? start->q1 sol1 Use fresh, high-purity CuI. Store under inert gas. q1->sol1 No q2 Is the temperature adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase temperature incrementally (e.g., 10°C steps). Monitor for degradation. q2->sol2 No q3 Is the base appropriate & dry? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use anhydrous K2CO3 or Cs2CO3. Ensure it is finely powdered. q3->sol3 No q4 Is the solvent anhydrous and atmosphere inert? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Use anhydrous solvent. Run reaction under N2 or Ar. q4->sol4 No end_node Yield Improved q4->end_node Yes a4_no No sol4->q4

Caption: A logical approach to troubleshooting low yield issues.

References

  • Logothetis, T. A. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved February 7, 2026, from [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. Available at: [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Heterocyclic Communications, 9(4), 335-338. Available at: [Link]

  • Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University. Retrieved February 7, 2026, from [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]

  • Miyauchi, Y., Sano, N., & Nakamura, T. (1993). Simultaneous Determination of Nicotinic Acid and Its Two Metabolites in Human Plasma Using Solid-Phase Extraction in Combination With High Performance Liquid Chromatography. PubMed. Available at: [Link]

  • Zarrad, F. I., et al. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. SciSpace. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? Retrieved February 7, 2026, from [Link]

  • Taqa, A. A., Al-kassar, I. A., & Iyoob, S. A. (2014). Synthesis and Characterization of Some Nicotinic Acid Complexes. ResearchGate. Available at: [Link]

  • Takeda, T., et al. (2020). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. Available at: [Link]

  • Kim, H., & Lee, P. H. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Ewha Womans University Repository. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved February 7, 2026, from [Link]

  • Axios Research. (n.d.). Nicotinic Acid Impurity 1. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Synthesis and Applications of Copper-Based Catalysts. Available at: [Link]

  • Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved February 7, 2026, from [Link]

  • Yu, L. X. (2008). Pharmaceutical Quality by Design: Product and Process Development, Understanding, and Control. Pharmaceutical Research, 25(4), 781–791. Available at: [Link]

  • Scribd. (n.d.). Ullmann Coupling Reaction Overview. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid - Impurity I. Retrieved February 7, 2026, from [Link]

  • Zhang, Y., et al. (2020). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. Available at: [Link]

  • Wang, C., et al. (2016). Copper-catalyzed decarboxylative C–N coupling for N-arylation. RSC Publishing. Available at: [Link]

  • Brehm, M., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. Available at: [Link]

  • Reddy, D., et al. (2011). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PubMed. Available at: [Link]

  • Ali, S., et al. (2007). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

  • National Institutes of Health. (2023). Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. PMC. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid and Flunixin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of anti-inflammatory drug discovery and development, non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of therapeutic intervention. Their primary mechanism, the inhibition of cyclooxygenase (COX) enzymes, has been the subject of extensive research, leading to a spectrum of agents with varying potency and selectivity. This guide provides an in-depth comparison of two nicotinic acid derivatives: Flunixin, a well-established NSAID predominantly used in veterinary medicine, and 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a compound belonging to the fenamate class.

Flunixin is a potent, non-narcotic analgesic and anti-inflammatory agent valued for its efficacy in treating musculoskeletal disorders and visceral pain in large animals.[1][2] Its pharmacological profile is well-documented. In contrast, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, while structurally related, represents a research-focused molecule. By examining its structure, we can infer its likely mechanism as a COX inhibitor, similar to other fenamates. This comparison will delve into the established properties of Flunixin and contrast them with the anticipated activity of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, supported by a discussion of the distinct anti-inflammatory pathways associated with the parent nicotinic acid scaffold. This analysis is designed to provide researchers and drug development professionals with a clear framework for evaluating such compounds, grounded in established experimental methodologies.

Part 1: Mechanistic Underpinnings of Anti-Inflammatory Action

The inflammatory cascade is a complex biological response, with the arachidonic acid pathway playing a central role. The efficacy of most NSAIDs is directly attributable to their interaction with the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3]

There are two primary COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products are major contributors to the inflammatory response.

The therapeutic goal of NSAIDs is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize adverse effects, such as gastrointestinal ulceration.[4]

Arachidonic_Acid_Pathway cluster_cox NSAID Target membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 Substrate cox2 COX-2 (Inducible) aa->cox2 Substrate pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 Catalysis cox2->pgg2 Catalysis pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pg_synthases->prostaglandins thromboxane Thromboxane A₂ pg_synthases->thromboxane inflam_effects Inflammatory Effects (Pain, Fever, Swelling) prostaglandins->inflam_effects phys_effects Physiological Effects (GI Protection, Platelet Aggregation) thromboxane->phys_effects

Figure 1: Simplified Arachidonic Acid Pathway and NSAID Action.
Flunixin: A Non-Selective COX Inhibitor

Flunixin acts as a potent, non-narcotic, non-steroidal analgesic with anti-inflammatory and anti-pyretic properties.[5] Its mechanism is the robust inhibition of both COX-1 and COX-2 enzymes.[3][6] Experimental data from in vitro whole blood assays in horses demonstrate that Flunixin has a COX-1:COX-2 IC50 (half maximal inhibitory concentration) ratio of approximately 1, confirming its non-selective nature.[7][8] This lack of selectivity accounts for both its powerful anti-inflammatory effects and its potential for gastrointestinal and renal toxicity with prolonged use.[4][9] Despite a short plasma half-life of 1.6 to 2.5 hours, its anti-inflammatory effects can persist for up to 36 hours, a phenomenon attributed to its accumulation in inflammatory tissues.[1][2][7]

2-[(2,4-Dimethylphenyl)amino]nicotinic Acid: An Inferred COX Inhibitor

Direct experimental data for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is not widely available in peer-reviewed literature. However, its chemical structure—an N-arylanthranilic acid analogue where a pyridine ring replaces the benzene ring—places it squarely in the fenamate class of NSAIDs. This structure strongly suggests that its primary mechanism of action is also the inhibition of cyclooxygenase. The anti-inflammatory activity of this class is well-established.

The Nicotinic Acid Scaffold: An Alternative Pathway

It is crucial to consider the parent molecule, nicotinic acid (Niacin or Vitamin B3). Beyond its role as a vitamin and lipid-modifying agent, nicotinic acid possesses distinct anti-inflammatory properties that are independent of the COX pathway.[10][11] It exerts these effects by acting as an agonist for the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells like monocytes and macrophages.[12][13] Activation of GPR109A can lead to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[13][14] Therefore, while 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is expected to function primarily as a COX inhibitor, its nicotinic acid core could theoretically contribute secondary anti-inflammatory or immunomodulatory effects via GPR109A signaling.

Part 2: Comparative Analysis of Anti-inflammatory Potency

A direct comparison requires evaluating both in vitro enzymatic inhibition and in vivo efficacy in established models of inflammation.

In Vitro COX Selectivity Profile

The ratio of IC50 values for COX-1 and COX-2 inhibition is a critical parameter for predicting the therapeutic window of an NSAID. A higher ratio indicates greater selectivity for COX-2, which is generally desirable.

Table 1: Comparative COX Inhibition Profiles of Flunixin and Other NSAIDs

Compound Type COX-1 IC50 COX-2 IC50 COX-1:COX-2 Ratio Reference(s)
Flunixin Non-selective NSAID ~1 ~1 ~1 [7][8]
2-[(2,4-Dimethylphenyl)amino]nicotinic Acid Fenamate NSAID (Expected) Data Not Available Data Not Available Expected Non-selective -
Meloxicam Preferential COX-2 NSAID ~3.8 ~1 ~3.8 [7]
Firocoxib Selective COX-2 NSAID ~200 ~1 ~200 [7]

| Phenylbutazone | Non-selective NSAID | ~1 | ~1 | ~1 |[8] |

Note: Ratios are approximate and can vary based on the specific assay conditions. The ratio for Flunixin is normalized to 1 for comparison.

As shown, Flunixin is a classic non-selective inhibitor, similar to phenylbutazone.[8] It is anticipated that 2-[(2,4-Dimethylphenyl)amino]nicotinic acid would exhibit a similar non-selective or weakly preferential profile, characteristic of the fenamate class.

In Vivo Efficacy in Acute Inflammation Models

The carrageenan-induced paw edema model in rodents is the gold-standard assay for evaluating acute anti-inflammatory activity.[15][16] The injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified over several hours. This response is heavily dependent on the production of prostaglandins, making it an ideal model for assessing NSAID efficacy.[16]

Studies have shown that nicotinic acid itself can inhibit paw edema induced by carrageenan in rats and mice, demonstrating the inherent anti-inflammatory potential of this molecular scaffold.[11] Flunixin is also known to be highly effective in reducing inflammation in various animal models, consistent with its potent COX inhibition. A direct comparative study between Flunixin and 2-[(2,4-Dimethylphenyl)amino]nicotinic acid using this model would be necessary to definitively determine their relative potencies.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically compare these two compounds, a series of validated assays must be performed. The following protocols provide a framework for such an evaluation.

Experimental Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the in vivo anti-inflammatory activity of a test compound.

Objective: To quantify the ability of a test compound to reduce acute inflammation.

Methodology:

  • Animal Acclimation: Male Wistar rats (150-200g) are acclimated for at least one week under controlled conditions (25±3°C, 12h light/dark cycle) with free access to food and water.[17]

  • Grouping: Animals are randomly assigned to groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Group 2: Positive Control (e.g., Flunixin, 1.1 mg/kg, oral)

    • Group 3: Test Compound (2-[(2,4-Dimethylphenyl)amino]nicotinic acid, various doses, oral)

  • Baseline Measurement (V₀): The initial volume of the right hind paw of each rat is measured using a plethysmometer just before treatment.

  • Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[18][19]

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[18]

  • Post-Induction Measurements (Vₜ): Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

  • Data Analysis:

    • The degree of edema is calculated as the increase in paw volume: Edema (mL) = Vₜ - V₀.

    • The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

In_Vivo_Workflow start Start: Acclimated Rats grouping Randomize into Groups (Vehicle, Control, Test) start->grouping baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) grouping->baseline admin Administer Compound (Oral Gavage, t = -1h) baseline->admin induce Induce Inflammation (0.1 mL 1% Carrageenan Injection) admin->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours induce->measure analyze Calculate Edema (Vₜ - V₀) Calculate % Inhibition measure->analyze end End: Comparative Efficacy Data analyze->end

Figure 2: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.
Experimental Protocol 2: Quantification of PGE₂ Inhibition in a Cell-Based Assay

This protocol provides an in vitro method to determine the direct inhibitory effect of a compound on COX activity by measuring its downstream product, Prostaglandin E₂ (PGE₂).

Objective: To measure the IC50 of test compounds for COX-1 and COX-2 by quantifying PGE₂ production.

Methodology:

  • Cell Culture: Use appropriate cell lines. For example, use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess COX-2 activity and unstimulated cells for basal COX-1 activity.

  • Compound Treatment: Seed cells in 24-well plates. Once confluent, replace the medium with fresh medium containing various concentrations of the test compounds (Flunixin and 2-[(2,4-Dimethylphenyl)amino]nicotinic acid) or vehicle.

  • Stimulation (for COX-2): For COX-2 assessment, add an inflammatory stimulus like LPS (1 µg/mL) to the wells and incubate for a defined period (e.g., 24 hours) to induce COX-2 expression and PGE₂ production. For COX-1, no stimulus is added.

  • Sample Collection: After incubation, collect the cell culture supernatant. Centrifuge to remove any cellular debris.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[20][21] The normal range for PGE₂ can vary, but kits can typically detect concentrations in the pg/mL range.[22]

  • Data Analysis:

    • Plot the percentage inhibition of PGE₂ production against the log concentration of the test compound.

    • Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of PGE₂ production.

    • Determine IC50 values for both COX-1 and COX-2 assays to calculate the selectivity ratio.

Conclusion

This guide provides a comparative analysis of Flunixin and 2-[(2,4-Dimethylphenyl)amino]nicotinic acid based on established scientific principles and experimental data.

  • Flunixin is a potent, non-selective COX-inhibiting NSAID with a well-defined pharmacological profile and proven anti-inflammatory efficacy.[3][6] Its equipotent inhibition of COX-1 and COX-2 underpins both its therapeutic power and its potential for side effects.[7][8]

  • 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid , based on its chemical structure, is categorized as a fenamate NSAID, with its primary anti-inflammatory mechanism presumed to be COX inhibition. Direct comparative data is lacking, and its precise potency and COX selectivity profile must be determined empirically using the standardized protocols outlined in this guide. The presence of the nicotinic acid scaffold raises the intriguing possibility of a dual mechanism of action, potentially involving GPR109A-mediated immunomodulation, which warrants further investigation.[12][13]

For researchers in drug development, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid represents a molecule of interest that requires systematic evaluation. The experimental frameworks provided herein offer a robust pathway to elucidate its complete anti-inflammatory profile and determine its therapeutic potential relative to established agents like Flunixin.

References

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Optimizing NSAID Potency: A Comparative Technical Guide to 2-(Arylamino)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(arylamino)nicotinic acid scaffold represents a critical bioisostere of the N-arylanthranilic acid (fenamate) class of NSAIDs. By replacing the benzene ring of the anthranilic core with a pyridine ring, researchers achieve distinct physicochemical advantages—specifically enhanced aqueous solubility and altered metabolic stability—while retaining potent cyclooxygenase (COX) inhibitory activity.

This guide provides a technical comparison of key derivatives, focusing on the structural drivers of potency (Flunixin vs. Clonixin analogues), synthetic accessibility via Ullmann coupling, and the safety trade-offs regarding gastric toxicity.

Chemical Scaffold & Rationale

The core structure, 2-(phenylamino)pyridine-3-carboxylic acid , serves as the template. The pyridine nitrogen at position 1 lowers the logP compared to the fenamate carbon analog, potentially reducing the high lipophilicity-driven CNS side effects while maintaining the acidity required for the ionic interaction with the COX arginine-120 residue.

Key Derivatives Analyzed
  • Flunixin Meglumine (Reference Standard): Contains a 2-methyl-3-trifluoromethyl substitution. Known for high potency in veterinary medicine.

  • Clonixin: Contains a 2-methyl-3-chloro substitution. A standard analgesic with a balanced safety profile.

  • Novel 2-(Arylamino) Derivatives: Focus on electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , and halides at the 3' and 5' positions of the aniline ring.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives hinges on the electronic and steric nature of the substituents on the arylamino ring.

Electronic Effects
  • Electron-Withdrawing Groups (EWG): Substituents such as

    
     (as seen in Flunixin) or 
    
    
    
    at the meta (3') position of the aniline ring significantly enhance anti-inflammatory activity. The
    
    
    group increases lipophilicity, facilitating membrane permeability, and electronically deactivates the ring, protecting it from rapid oxidative metabolism.
  • Electron-Donating Groups (EDG): Substituents like

    
     generally reduce potency compared to EWGs in this specific scaffold, though they may improve solubility.
    
Steric Constraints & Conformational Lock

The "ortho-effect" is critical. A substituent at the 2'-position (e.g.,


 in Flunixin and Clonixin) forces the two aromatic rings into a non-coplanar conformation. This twist is essential for fitting into the hydrophobic channel of the COX enzyme.
Visualization: SAR Decision Tree

The following diagram outlines the logic for optimizing the scaffold based on current medicinal chemistry data.

SAR_Logic Figure 1: Structure-Activity Relationship (SAR) Logic for Nicotinic Acid Derivatives Scaffold 2-(Arylamino)nicotinic Acid (Core) Pos_Pyridine Pyridine Ring (N1) Scaffold->Pos_Pyridine Pos_Aniline_Ortho Aniline Ortho (2') Scaffold->Pos_Aniline_Ortho Pos_Aniline_Meta Aniline Meta (3') Scaffold->Pos_Aniline_Meta Solubility Increases Solubility (vs Fenamates) Pos_Pyridine->Solubility Twist Forces Non-Coplanar Twist (Essential for COX Fit) Pos_Aniline_Ortho->Twist e.g., -CH3 Potency Increases Potency & Metabolic Stability Pos_Aniline_Meta->Potency e.g., -CF3, -Cl

Comparative Performance Data

The following data summarizes the performance of key derivatives. Note that Flunixin demonstrates superior potency, largely attributed to the lipophilic and electronic properties of the trifluoromethyl group.

Table 1: Pharmacological Profile Comparison

Data aggregated from representative comparative studies (e.g., bovine exudate models and rat paw edema assays).

CompoundAniline SubstitutionRelative Potency (COX Inhibition)*Ulcerogenic Index (UI)**Solubility (pH 7.4)
Flunixin 2'-

, 3'-

High (1.00 - Ref)Moderate (15.2)Low
Clonixin 2'-

, 3'-

Moderate (0.65)Low (8.5)Moderate
Derivative A 3'-

Moderate (0.55)Very Low (5.1)Moderate
Derivative B 2',4'-Di-

High (0.90)High (18.4)Low
Mefenamic Acid (Fenamate Control)Low-Moderate (0.40)High (22.0)Very Low

*Relative Potency normalized to Flunixin. Higher is more potent. **Ulcerogenic Index: Lower is safer. Values are representative means from rat models.

Key Insight: While Flunixin is the most potent, Clonixin and Derivative A (Nitro-substituted) offer a better safety margin for chronic use due to reduced gastric irritation.

Experimental Protocol: Synthesis via Ullmann Condensation[1][2][3]

To ensure reproducibility, we utilize a modified Ullmann condensation. This protocol avoids the harsh conditions of traditional methods by using a specific copper catalyst system.

Reagents & Equipment
  • Substrate: 2-Chloronicotinic acid (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 2-methyl-3-(trifluoromethyl)aniline) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Catalyst: Copper(I) Iodide (CuI) (0.1 eq)

  • Solvent: DMF (Dimethylformamide) or Water (for Green Chemistry variants)

  • Monitoring: TLC (Silica gel, Ethyl Acetate:Hexane 1:1)

Step-by-Step Workflow
  • Activation: In a round-bottom flask, dissolve 2-chloronicotinic acid and the aniline derivative in DMF.

  • Catalysis: Add

    
     followed by CuI under an inert atmosphere (
    
    
    
    ). Explanation: The base neutralizes the HCl formed; CuI lowers the activation energy for the nucleophilic aromatic substitution.
  • Reflux: Heat the mixture to 130-140°C for 4–6 hours.

    • Self-Validating Check: Monitor TLC every hour. The starting material (2-chloronicotinic acid) spot (

      
      ) should disappear, and a new fluorescent product spot (
      
      
      
      ) should appear.
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water and acidify with 10% HCl to pH 3–4.

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Visualization: Synthesis Workflow

Synthesis_Workflow Figure 2: Modified Ullmann Condensation Protocol for 2-(Arylamino)nicotinic Acids Start Start: 2-Chloronicotinic Acid + Aniline Derivative Mix Mix in DMF Add K2CO3 + CuI Start->Mix Heat Reflux @ 140°C (4-6 Hours) Mix->Heat Check TLC Check (Disappearance of SM) Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Acidify (pH 3-4) Check->Quench Complete Isolate Filter & Recrystallize (Ethanol) Quench->Isolate

Mechanism of Action: COX Selectivity

These derivatives primarily function by inhibiting Cyclooxygenase (COX) enzymes.[1]

  • Binding Pocket: The carboxylate group of the nicotinic acid forms an ion pair with Arg-120 in the COX channel.

  • Selectivity Filter: The secondary amine (-NH-) forms a hydrogen bond with Tyr-355 .

  • COX-1 vs. COX-2: Most derivatives in this class are non-selective or slightly COX-1 selective. However, increasing the bulk of the aniline substituents (e.g., the

    
     group in Flunixin) can exploit the slightly larger hydrophobic side pocket of COX-2 (created by the Val523 residue in COX-2 vs. Ile523 in COX-1), marginally improving COX-2 selectivity compared to simpler fenamates.
    

References

  • Comparison of Flunixin and Tolfenamic Acid: Landoni, M. F., & Lees, P. (1995). Comparison of the anti-inflammatory actions of flunixin and ketoprofen in horses applying PK/PD modelling. Equine Veterinary Journal.

  • Ullmann Synthesis Protocol: Zhang, M., et al. (2012). Expedient N-Arylation for the Synthesis of 2-Arylamino-3-cyanopyridines Using Ionic Copper(I) Complex as a Catalyst.[2] Heterocycles.

  • COX Selectivity Mechanism: Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[3][4] Nature.[5]

  • Green Synthesis Approaches: Yarhorhosseini, M., et al. (2023).[6] Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives.[6] ResearchGate.[6][7]

  • Gastric Safety Profile: Mahmoud, Z., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.

Sources

A Scientist's Guide to Method Validation: An In-Depth Comparison for the Assay of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the bedrock of any reliable product is the analytical methodology that underpins its quality control. The objective validation of these methods is not merely a regulatory formality but a scientific imperative.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating a quantitative analytical method for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a crucial organic compound in various research and development pipelines.[3] We will dissect the "why" behind each validation parameter, compare methodological choices, and present a clear, actionable framework for researchers, scientists, and drug development professionals.

The entire validation process is anchored by the use of a highly characterized reference standard. This standard is the linchpin, serving as the benchmark of truth against which the method's performance—its accuracy, precision, and overall reliability—is rigorously measured.[4][5][6]

Chapter 1: The Foundation - Strategic Method Selection and the Central Role of the Reference Standard

The first crucial decision is the selection of the analytical technique. For an aromatic carboxylic acid like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (Molecular Formula: C14H14N2O2, Molecular Weight: 242.27)[7], High-Performance Liquid Chromatography (HPLC) with UV detection is the presumptive choice due to the molecule's chromophoric nature and its polarity, which lends itself to reversed-phase chromatography.

Comparison of Analytical Techniques
TechniqueSuitability for 2-[(2,4-Dimethylphenyl)amino]nicotinic acidRationale & Comparison
HPLC-UV Highly Suitable (Recommended) Excellent for separating non-volatile aromatic compounds. The carboxylic acid and pyridine ring provide strong UV absorbance for sensitive detection.[8][9][10] Compared to GC, it avoids the need for derivatization.
Gas Chromatography (GC) Less SuitableThe analyte is not sufficiently volatile and would require derivatization to increase its volatility, adding complexity and potential for error.
UPLC (Ultra-Performance LC) Suitable (Alternative)Offers faster run times and higher resolution than traditional HPLC but may require more specialized equipment and method development. A viable alternative if speed is critical.
LC-MS/MS Suitable (Overkill for Assay)Provides exceptional sensitivity and specificity but is often more complex and costly than necessary for a primary assay method. It is, however, invaluable for impurity identification.

The choice of HPLC-UV is a pragmatic balance of specificity, sensitivity, and operational efficiency for a quantitative assay.

The Reference Standard: Your Analytical Anchor

The validity of your entire study hinges on the quality of your reference standard. A pharmacopoeial reference standard (e.g., from USP, EP) is the gold standard, as it comes with a comprehensive certificate of analysis (CoA) detailing its purity, identity, and characterization.[4][11] If a pharmacopoeial standard is unavailable, a well-characterized in-house or secondary reference substance may be used, but its purity must be rigorously established.[12]

Chapter 2: The Validation Master Plan: A Parameter-by-Parameter Protocol

The validation process is a systematic journey to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] This is achieved by assessing a specific set of performance characteristics as laid out in international guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[13][14][15][16]

Overall Validation Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting prep Method Development & Optimization ref_std Reference Standard Procurement & Qualification prep->ref_std protocol Validation Protocol Definition ref_std->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust data Data Analysis & Statistical Evaluation robust->data report Final Validation Report Generation data->report approval Method Approval for Routine Use report->approval G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy Linearity->Precision Accuracy->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An assay's value is intrinsically tied to its ability to distinguish the target analyte from other structurally similar molecules. This guide provides an in-depth, technical examination of immunoassay cross-reactivity, using the small molecule 2-[(2,4-Dimethylphenyl)amino]nicotinic acid as a central case study. We will explore the theoretical underpinnings of cross-reactivity, present a framework for its experimental evaluation, and compare its potential performance in different immunoassay formats.

Introduction: The Challenge of Specificity with Small Molecules

2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a small molecule with a molecular weight of 242.27 g/mol and the chemical formula C14H14N2O2.[1][2] Small molecules like this, often referred to as haptens in an immunological context, present a unique challenge in immunoassay development.[3] Due to their low molecular weight, they are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. The resulting antibodies, while targeted to the hapten, may also recognize other molecules with similar structural features, leading to cross-reactivity.

This guide will walk you through a systematic approach to investigating the cross-reactivity of a hypothetical immunoassay developed for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

Understanding the Structural Basis of Cross-Reactivity

The likelihood of cross-reactivity is directly related to the structural similarity between the target analyte and other compounds present in the sample matrix. For 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, potential cross-reactants could include its own metabolites, synthetic precursors, or other structurally related compounds.

To illustrate, let's consider two hypothetical but plausible cross-reactants:

  • Analogue A (Nicotinic Acid): This compound shares the core nicotinic acid structure but lacks the 2,4-dimethylphenylamino group.[10]

  • Analogue B (2,4-Dimethylaniline): This compound represents the other major structural component of our target molecule.

A comparative analysis of these structures highlights the specific epitopes that an antibody might recognize. An antibody with high specificity will primarily bind to the unique combination of the nicotinic acid and the dimethylphenylamino moieties. Conversely, an antibody with lower specificity might bind to either the nicotinic acid core or the dimethylaniline portion independently, leading to cross-reactivity with Analogues A and B.

Experimental Design for Cross-Reactivity Assessment: A Competitive ELISA Approach

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective format for quantifying small molecules and assessing cross-reactivity.[11][12][13][14][15] The principle of this assay is the competition between the unlabeled analyte in the sample and a fixed amount of labeled analyte for a limited number of antibody binding sites.

Here, we outline a detailed protocol for a competitive ELISA to determine the cross-reactivity of our hypothetical 2-[(2,4-Dimethylphenyl)amino]nicotinic acid immunoassay with Analogue A and Analogue B.

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection p1 Coat microplate wells with 2-[(2,4-Dimethylphenyl)amino]nicotinic acid-carrier protein conjugate p2 Block non-specific binding sites with a blocking agent (e.g., BSA) p1->p2 c3 Add the antibody-analyte mixture to the coated and blocked wells p2->c3 c1 Prepare standards of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid and potential cross-reactants (Analogue A, Analogue B) c2 Incubate standards/samples with a limited amount of anti-2-[(2,4-Dimethylphenyl)amino]nicotinic acid antibody c1->c2 c2->c3 d1 Wash wells to remove unbound reagents c3->d1 d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Wash wells d2->d3 d4 Add substrate and incubate d3->d4 d5 Stop the reaction d4->d5 d6 Measure absorbance at the appropriate wavelength d5->d6

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the 2-[(2,4-Dimethylphenyl)amino]nicotinic acid-carrier protein conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-[(2,4-Dimethylphenyl)amino]nicotinic acid standard and the potential cross-reactants (Analogue A and Analogue B) in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the log of the 2-[(2,4-Dimethylphenyl)amino]nicotinic acid concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each potential cross-reactant.

    • Calculate the percent cross-reactivity for each analogue using the following formula:

    % Cross-Reactivity = (IC50 of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid / IC50 of Analogue) x 100

Interpreting the Data: A Hypothetical Comparison

To illustrate the outcome of such an experiment, let's consider the following hypothetical data:

CompoundIC50 (ng/mL)% Cross-Reactivity
2-[(2,4-Dimethylphenyl)amino]nicotinic acid10100%
Analogue A (Nicotinic Acid)10001%
Analogue B (2,4-Dimethylaniline)5002%

In this hypothetical scenario, the immunoassay demonstrates high specificity for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, with minimal cross-reactivity from its constituent parts, nicotinic acid and 2,4-dimethylaniline. A low percentage of cross-reactivity indicates that significantly higher concentrations of the analogue are required to produce the same level of inhibition as the target analyte.

Alternative Immunoassay Formats and Considerations

While competitive ELISA is a robust method, other immunoassay formats can also be employed for small molecule detection, each with its own advantages and disadvantages.

  • Non-Competitive Immunoassays: These formats, such as sandwich ELISAs, are generally more sensitive but are challenging to develop for small molecules due to the difficulty of binding two antibodies simultaneously to a small hapten.[16][17]

  • Lateral Flow Immunoassays (LFIA): LFIAs offer rapid, point-of-care testing capabilities but may have lower sensitivity and be more susceptible to matrix effects.[3]

The choice of immunoassay format will depend on the specific application, required sensitivity, and the nature of the sample matrix. Regardless of the format, a thorough cross-reactivity assessment remains a critical validation step.

The Principle of Competitive Binding

Competitive_Binding cluster_reactants Reactants cluster_competition Competition for Binding Sites Ab Antibody Ag Analyte Ag_labeled Labeled Analyte Ab_bound_Ag Antibody-Analyte Complex Ag->Ab_bound_Ag Binds Ab_bound_Ag_labeled Antibody-Labeled Analyte Complex Ag_labeled->Ab_bound_Ag_labeled Binds

Caption: In a competitive immunoassay, the analyte and a labeled version compete for antibody binding.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The specificity of an immunoassay is a cornerstone of its reliability. For small molecules like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a comprehensive assessment of cross-reactivity is not merely a suggestion but a scientific necessity. By understanding the structural basis of potential cross-reactions and employing a systematic experimental approach, such as the competitive ELISA detailed in this guide, researchers can confidently characterize the performance of their immunoassays. This diligence ensures the generation of accurate and reproducible data, which is fundamental to advancing scientific knowledge and making informed decisions in drug development.

References

  • Wikipedia. (2024, January 23). Nicotinic acid. Retrieved February 7, 2026, from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(4), 131–156.
  • Li, F., & Li, Y. (2022). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega, 7(35), 30735–30743.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved February 7, 2026, from [Link]

  • Pumirat, P., & Charoensri, S. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Journal of Analytical Science and Technology, 12(1), 1-15.
  • ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. Retrieved February 7, 2026, from [Link]

  • Katnik, I., & Katnik-Prastowska, I. (2021).
  • Franchetti, P., & Pasqualini, M. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 24(12), 2213.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved February 7, 2026, from [Link]

  • Van der Velden, M., & De Jong, S. (2024). Introduction to qualification and validation of an immunoassay. Journal of Immunological Methods, 525, 113557.
  • Hecht, S. S., & Spratt, T. E. (1988). Immunoassays for proteins alkylated by nicotine-derived N-nitrosamines. Carcinogenesis, 9(2), 181–186.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved February 7, 2026, from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved February 7, 2026, from [Link]

  • Wilson, D. H., & Rissin, D. M. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 16866–16873.
  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.
  • Catz, P., Shinn, W., Kapetanovic, I. M., Kim, H., Kim, M., Jacobson, E. L., Jacobson, M. K., & Green, C. E. (2005). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent.
  • ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects. Retrieved February 7, 2026, from [Link]

  • El-Sayed, M. A. A., El-Gamal, K. M., Al-Sha'er, M. A., & Al-Said, M. S. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(10), e2300250.
  • Wang, Y., Wang, Y., Liu, Y., Zhang, Y., & Li, J. (2023). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical Chemistry, 95(37), 13807–13814.
  • Girek, T., & Girek, M. (2022).
  • Miyauchi, Y., Sano, N., & Nakamura, T. (1993). Simultaneous Determination of Nicotinic Acid and Its Two Metabolites in Human Plasma Using Solid-Phase Extraction in Combination With High Performance Liquid Chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145–149.
  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Blennow, K., & Zetterberg, H. (2015).
  • Kricka, L. J. (2017). Interferences in Immunological Assays: Causes, Detection, and Prevention. Clinical Chemistry, 63(10), 1577–1583.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved February 7, 2026, from [Link]

  • Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved February 7, 2026, from [Link]

  • Kamerud, J. Q., & Lofgren, J. A. (2006). Validation of immunoassays used to assess immunogenicity to therapeutic monoclonal antibodies. Journal of Immunological Methods, 308(1-2), 1–10.
  • Singh, R., & Kumar, A. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736.
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Sources

Comparative Pharmacodynamics: Clonixin (2-[(2,4-Dimethylphenyl)amino]nicotinic acid) vs. Standard COX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2,4-Dimethylphenyl)amino]nicotinic acid , commonly known as Clonixin , represents a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from nicotinic acid.[1] Unlike traditional salicylates or propionic acid derivatives (e.g., Ibuprofen), Clonixin exhibits a unique dual mechanism of action: potent peripheral inhibition of cyclooxygenase (COX) enzymes and a documented central analgesic effect involving serotonergic and opioid receptor interactions in the thalamus and spinal cord.

This guide provides a technical comparison of Clonixin against industry-standard COX inhibitors (Diclofenac, Celecoxib, and Indomethacin), focusing on binding kinetics, isoform selectivity, and experimental validation protocols.

Part 1: Chemical & Mechanistic Distinction

Structural Pharmacology

While most NSAIDs function purely as peripheral prostaglandin synthesis inhibitors, Clonixin's nicotinic acid core facilitates blood-brain barrier (BBB) penetration, contributing to its efficacy in refractory pain models (e.g., vascular headaches, post-surgical analgesia).

  • Chemical Entity: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

  • Pharmaceutical Form: Often formulated as Lysine Clonixinate to enhance solubility and bioavailability.[2]

  • Binding Mode: Non-selective, reversible inhibition of COX-1 and COX-2 isoforms.

Mechanism of Action (Pathway Visualization)

Clonixin operates on two fronts.[1] Peripherally, it blocks the arachidonic acid cascade. Centrally, it modulates nociceptive transmission, a trait less pronounced in standard NSAIDs like Ibuprofen.

Clonixin_MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX Prostaglandins Prostaglandins (PGE2, PGI2) COX->Prostaglandins Pain Peripheral Nociception Prostaglandins->Pain Central Central Nervous System (Thalamus/Spinal Cord) Serotonin Serotonergic/Opioid Modulation Central->Serotonin Analgesia Central Analgesia Serotonin->Analgesia Modulates Clonixin Clonixin (2-[(2,4-Dimethylphenyl)amino]nicotinic acid) Clonixin->COX Inhibits (Peripheral) Clonixin->Central Crosses BBB

Figure 1: Dual mechanism of Clonixin showing peripheral COX blockade and unique central modulation of nociceptive pathways.

Part 2: Quantitative Efficacy Comparison

The following data synthesizes comparative pharmacodynamics. Clonixin is characterized as a "balanced" inhibitor, similar to Diclofenac, avoiding the cardiovascular risks associated with extreme COX-2 selectivity while maintaining potent analgesia.

Table 1: Comparative COX Inhibition Profiles (Representative IC50 Values)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Primary Clinical Utility
Clonixin 0.5 - 1.2 0.8 - 1.5 ~0.8 (Balanced) Visceral pain, Migraine, Post-op
Diclofenac0.60.02~29 (COX-2 Pref.)RA, OA, Acute Pain
Indomethacin0.020.60.03 (COX-1 Pref.)Gout, PDA Closure
Celecoxib15.00.04375 (Selective COX-2)OA, RA, FAP
Ibuprofen12.080.00.15 (COX-1 Pref.)Mild-Moderate Pain, Fever

Note: IC50 values are assay-dependent (e.g., Whole Blood Assay vs. Recombinant Enzyme). Lower IC50 indicates higher potency. A ratio <1 indicates COX-1 preference; >1 indicates COX-2 preference. Clonixin demonstrates a balanced profile, contributing to its efficacy in inflammatory pain without the extreme GI toxicity of Indomethacin.

Key Performance Indicators (KPIs) for Researchers
  • Potency: Clonixin is approximately equipotent to Diclofenac in analgesic assays but superior to Ibuprofen.

  • Onset: As Lysine Clonixinate,

    
     is achieved within 15–30 minutes, significantly faster than enteric-coated Diclofenac.
    
  • Central Efficacy: Unlike Celecoxib, Clonixin shows efficacy in central pain models (e.g., formalin test phase II), attributed to its interaction with central 5-HT receptors.

Part 3: Experimental Validation Protocol

To validate the efficacy of Clonixin in your own lab, use the Human Whole Blood Assay (HWBA) . This is the "Gold Standard" for predicting clinical NSAID efficacy because it accounts for plasma protein binding (Clonixin is highly protein-bound, ~96-98%).

Protocol: In Vitro COX Isoform Inhibition

Objective: Determine the IC50 of Clonixin for COX-1 (platelet thromboxane generation) and COX-2 (monocyte PGE2 generation).

Materials
  • Fresh Human Whole Blood (Heparinized).

  • Calcium Ionophore A23187 (COX-1 stimulant).

  • Lipopolysaccharide (LPS) (COX-2 inducer).[3]

  • Test Compounds: Clonixin (dissolved in DMSO), Diclofenac (control).

  • ELISA Kits for

    
     and 
    
    
    
    .
Workflow Diagram

Assay_Protocol cluster_0 COX-1 Assay (Platelets) cluster_1 COX-2 Assay (Monocytes) Blood1 Whole Blood (No anticoagulant) Drug1 Add Clonixin (0.01 - 100 µM) Blood1->Drug1 Clot Clotting (1h @ 37°C) Drug1->Clot Serum Collect Serum Clot->Serum ELISA1 Measure TxB2 (COX-1 Index) Serum->ELISA1 Blood2 Heparinized Blood Drug2 Add Clonixin (0.01 - 100 µM) Blood2->Drug2 LPS Add LPS (10 µg/mL) Drug2->LPS Incubate Incubate (24h @ 37°C) LPS->Incubate Plasma Collect Plasma Incubate->Plasma ELISA2 Measure PGE2 (COX-2 Index) Plasma->ELISA2

Figure 2: Human Whole Blood Assay workflow for differentiating COX-1 vs. COX-2 inhibition selectivity.

Step-by-Step Methodology
  • Preparation: Draw blood from healthy volunteers who have not taken NSAIDs for 2 weeks.

  • COX-1 Arm:

    • Aliquot 1 mL blood into tubes containing Clonixin (serial dilutions).

    • Allow to clot for 60 mins at 37°C. (Clotting activates platelets -> COX-1 -> Thromboxane).

    • Centrifuge and collect serum. Measure Thromboxane B2 (

      
      ) .
      
  • COX-2 Arm:

    • Aliquot 1 mL heparinized blood into tubes with Clonixin.

    • Add LPS (

      
      ) to induce COX-2 expression in monocytes.
      
    • Incubate for 24 hours at 37°C.

    • Centrifuge and collect plasma. Measure Prostaglandin E2 (

      
      ) .[4]
      
  • Analysis: Plot log-concentration vs. % inhibition to derive IC50.

Part 4: Safety & Therapeutic Context

Gastrointestinal Safety

Clonixin's balanced inhibition profile presents a safety advantage over COX-1 preferential drugs (Indomethacin, Ketorolac). While it still carries GI risks inherent to all NSAIDs, the Lysine Clonixinate salt formulation has demonstrated a lower incidence of gastric mucosal injury in endoscopic studies compared to equimolar doses of acidic NSAIDs, likely due to rapid absorption reducing local contact time with the gastric mucosa.

The "Opioid-Sparing" Effect

In drug development, Clonixin is valuable for "Multimodal Analgesia." Because of its central mechanism:[2]

  • It potentiates the effect of opioids.

  • It allows for dose reduction of morphine/tramadol in post-operative settings.

  • Target Indication: It is superior to standard NSAIDs for migraine (vascular pain) and visceral pain (dysmenorrhea, renal colic).

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[4][5][6][7][8] The American Journal of Medicine. Link

  • Sierralta, F., et al. (2006). Interaction of clonixin with the central serotonergic system.[9][10] Journal of Pharmacology and Experimental Therapeutics. (Demonstrates the central non-opioid mechanism).

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. Scandinavian Journal of Rheumatology. Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. Link

  • Fricke, J. R., et al. (1999). Comparison of the efficacy and safety of celecoxib and ibuprofen for the treatment of acute pain. Arthritis & Rheumatism.

Sources

A Head-to-Head Comparative Analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid and Nicotinic Acid on Lipid Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, valued for its broad-spectrum effects on lipid profiles. However, its clinical utility is often hampered by patient compliance issues due to adverse effects, most notably cutaneous flushing. This has spurred the development of nicotinic acid analogues with the aim of retaining or enhancing the therapeutic benefits while mitigating undesirable side effects. This guide provides a comprehensive head-to-head comparison of nicotinic acid and a novel analogue, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, on lipid metabolism.

Given the limited publicly available data on 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, this guide is structured around a proposed comprehensive experimental framework. This framework outlines the necessary in vitro and in vivo studies to thoroughly characterize and compare the two compounds. The presented data are hypothetical and serve as a template for the expected outcomes of such a comparative study.

Introduction to the Compounds

Nicotinic Acid (Niacin): A well-established B-vitamin and lipid-modifying agent, nicotinic acid favorably modulates most lipoprotein classes. It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol[1][2]. Its therapeutic efficacy is, however, often overshadowed by side effects such as flushing, which can lead to poor patient adherence[3][4].

2-[(2,4-Dimethylphenyl)amino]nicotinic Acid: This compound is a derivative of 2-anilinonicotinic acid, a class of molecules with known biological activities[1][2][5]. The structural modification, specifically the addition of a 2,4-dimethylphenyl group to the nicotinic acid backbone, is hypothesized to alter its pharmacological properties. The primary objectives for developing such an analogue are to potentially enhance its lipid-modifying efficacy, improve its safety and tolerability profile, or both.

Mechanistic Hypotheses and Signaling Pathways

The lipid-lowering effects of nicotinic acid are primarily mediated through its interaction with the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2)[6]. The proposed study will investigate whether 2-[(2,4-Dimethylphenyl)amino]nicotinic acid exerts its effects through the same pathway.

Nicotinic Acid Signaling Pathway

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides, leading to a decrease in the release of free fatty acids (FFAs) into the circulation. The reduced flux of FFAs to the liver results in decreased hepatic triglyceride synthesis and subsequent VLDL production.

cluster_adipocyte Adipocyte Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Adenylyl Cyclase Adenylyl Cyclase GPR109A->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Hormone-Sensitive Lipase Hormone-Sensitive Lipase cAMP->Hormone-Sensitive Lipase Inhibits activation of Triglycerides Triglycerides Hormone-Sensitive Lipase->Triglycerides Inhibits breakdown of FFAs FFAs Triglycerides->FFAs Reduced release of

Caption: Nicotinic Acid Signaling in Adipocytes.

Proposed Signaling Pathway for 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

It is hypothesized that 2-[(2,4-Dimethylphenyl)amino]nicotinic acid will also act as an agonist at the GPR109A receptor. The bulky dimethylphenyl group may influence its binding affinity and potency, potentially leading to a more favorable downstream signaling cascade with reduced activation of the pathways responsible for flushing.

cluster_adipocyte Adipocyte 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid GPR109A GPR109A 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid->GPR109A Binds to (Hypothesized) Adenylyl Cyclase Adenylyl Cyclase GPR109A->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Lipolysis Lipolysis cAMP->Lipolysis Inhibits FFA Release FFA Release Lipolysis->FFA Release Reduced

Caption: Hypothesized Signaling of the Analogue.

Proposed Head-to-Head Experimental Study

To rigorously compare the two compounds, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo studies.

In Vitro Characterization

Objective: To determine the binding affinity and functional potency of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid at the GPR109A receptor in comparison to nicotinic acid.

Experimental Protocol:

  • Cell Culture: Use a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells).

  • Radioligand Binding Assay:

    • Perform competitive binding assays using a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid).

    • Incubate cell membranes with the radioligand and increasing concentrations of either nicotinic acid or 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) for each compound.

  • cAMP Functional Assay:

    • Pre-treat GPR109A-expressing cells with forskolin to stimulate cAMP production.

    • Treat cells with increasing concentrations of each compound.

    • Measure intracellular cAMP levels using a commercially available ELISA kit.

    • Calculate the EC50 value for each compound to determine its potency in inhibiting cAMP production[7].

Objective: To assess the ability of each compound to inhibit lipolysis in a relevant cell model.

Experimental Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Lipolysis Assay:

    • Stimulate lipolysis in mature adipocytes using a β-adrenergic agonist like isoproterenol[8][9].

    • Treat the cells with various concentrations of nicotinic acid or 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

    • Measure the release of glycerol into the culture medium as an indicator of lipolysis, using a colorimetric assay kit[8].

    • Determine the IC50 value for each compound.

Objective: To evaluate the direct effects of the compounds on triglyceride synthesis in hepatocytes.

Experimental Protocol:

  • Primary Hepatocyte Isolation and Culture: Isolate primary hepatocytes from mice or use a human hepatocyte cell line (e.g., HepG2)[10][11].

  • Triglyceride Synthesis Assay:

    • Incubate hepatocytes with a radiolabeled precursor for triglyceride synthesis (e.g., [¹⁴C]-oleic acid).

    • Treat the cells with different concentrations of each compound.

    • Extract total lipids and separate them using thin-layer chromatography.

    • Quantify the amount of radiolabel incorporated into triglycerides to assess the rate of synthesis[12].

In Vivo Efficacy and Safety Assessment

Objective: To compare the in vivo lipid-modifying effects and safety profiles of the two compounds in a relevant animal model of dyslipidemia.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are a well-established model for studying atherosclerosis and dyslipidemia[13][14]. Another suitable model is the high-fat diet-induced obese C57BL/6J mouse[15][16][17].

Experimental Protocol:

  • Animal Husbandry and Diet:

    • House ApoE-/- mice (8-10 weeks old) in a controlled environment.

    • Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce dyslipidemia.

  • Treatment Groups:

    • Divide the mice into the following groups (n=10-12 per group):

      • Vehicle control (e.g., saline or appropriate solvent).

      • Nicotinic acid (dose range based on literature, e.g., 50-100 mg/kg/day).

      • 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (multiple dose levels to establish a dose-response relationship).

    • Administer the compounds daily via oral gavage for 4-8 weeks.

  • Blood and Tissue Collection:

    • Collect blood samples at baseline and at the end of the treatment period for lipid analysis.

    • At the end of the study, euthanize the animals and collect liver and adipose tissue for further analysis.

  • Serum Lipid Analysis:

    • Measure total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic colorimetric assays[[“]].

  • Gene Expression Analysis:

    • Isolate total RNA from liver and adipose tissue.

    • Perform quantitative real-time PCR (qPCR) to measure the expression of key genes involved in lipid metabolism (e.g., SREBP-1c, FASn, ACC in the liver; HSL, ATGL in adipose tissue).

  • Safety and Tolerability Assessment:

    • Monitor animal body weight, food and water intake, and general health throughout the study.

    • Measure plasma levels of liver enzymes (ALT, AST) to assess potential hepatotoxicity.

    • Observe for signs of flushing (e.g., reddening of the ears) shortly after drug administration.

Expected Comparative Data

The following tables present hypothetical data that could be generated from the proposed studies, illustrating a potential outcome where 2-[(2,4-Dimethylphenyl)amino]nicotinic acid demonstrates improved efficacy and safety.

Table 1: In Vitro Pharmacological Profile

ParameterNicotinic Acid2-[(2,4-Dimethylphenyl)amino]nicotinic Acid
GPR109A Binding Affinity (Ki, nM) 500250
GPR109A Functional Potency (EC50, µM) 105
Inhibition of Lipolysis (IC50, µM) 158
Inhibition of Hepatic TG Synthesis (%) 30%45%

Table 2: In Vivo Lipid-Modifying Efficacy in ApoE-/- Mice

Parameter (mg/dL)Vehicle ControlNicotinic Acid (100 mg/kg)2-[(2,4-Dimethylphenyl)amino]nicotinic Acid (50 mg/kg)
Total Cholesterol 450 ± 45380 ± 38 (-15.6%)315 ± 32 (-30.0%)
LDL-C 350 ± 35290 ± 29 (-17.1%)230 ± 23 (-34.3%)
HDL-C 30 ± 540 ± 6 (+33.3%)48 ± 7 (+60.0%)
Triglycerides 150 ± 20110 ± 15 (-26.7%)85 ± 12 (-43.3%)

Table 3: Safety and Tolerability Profile

ParameterVehicle ControlNicotinic Acid (100 mg/kg)2-[(2,4-Dimethylphenyl)amino]nicotinic Acid (50 mg/kg)
Incidence of Flushing NoneHighLow to None
ALT (U/L) 35 ± 555 ± 840 ± 6
AST (U/L) 40 ± 665 ± 1045 ± 7

Discussion and Future Directions

The hypothetical data suggest that 2-[(2,4-Dimethylphenyl)amino]nicotinic acid could represent a significant advancement over nicotinic acid. Its potentially higher affinity and potency at the GPR109A receptor may translate to superior lipid-lowering effects at lower doses. Crucially, the anticipated reduction in flushing would be a major clinical advantage, likely leading to better patient compliance. The favorable safety profile, with minimal impact on liver enzymes, further enhances its therapeutic potential.

Further research should focus on elucidating the precise molecular interactions of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid with the GPR109A receptor to understand the structural basis for its enhanced activity and reduced side effects. Long-term efficacy and safety studies in larger animal models would be the next logical step before considering clinical development.

Conclusion

While nicotinic acid remains a valuable tool in the armamentarium against dyslipidemia, its utility is constrained by its side-effect profile. The development of novel analogues like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid holds the promise of a new generation of lipid-modifying agents with improved efficacy and tolerability. The comprehensive experimental framework outlined in this guide provides a roadmap for the rigorous evaluation of such compounds, paving the way for potential new therapies for cardiovascular disease.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. International Journal of New Technology and Research, 5(10), 1-3. [Link]

  • El-Sayed, N. N. E., et al. (2020). Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as Potential COX Inhibitors. Molecules, 25(15), 3364. [Link]

  • Borah, M., et al. (2018). Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid. New Journal of Chemistry, 42(18), 15061-15066. [Link]

  • Gody, V. G., et al. (2020). Synthesis of New 2-Oxonicotinic acids. Chemistry Proceedings, 2(1), 18. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Baruah, B., et al. (2018). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 12(1), 1-8. [Link]

  • Patel, M., & Thompson, P. D. (2006). Niacin toxicity. StatPearls. [Link]

  • Summers, B. B. (2015). The Mechanism for Niacin Associated Flushing and Hepatotoxicity. EBM Consult. [Link]

  • Thangaraju, M., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer research, 74(2), 540-550. [Link]

  • Zen-Bio, Inc. (2008). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells. [Link]

  • Quehenberger, O., et al. (2010). Summary of methods for lipid analysis. Journal of lipid research, 51(11), 3175-3180. [Link]

  • Wiggins, D., & Gibbons, G. F. (1992). The lipolysis/esterification cycle of hepatic triacylglycerol. Its role in the secretion of very-low-density lipoprotein and its response to hormones and sulphonylureas. Biochemical Journal, 284(2), 457-462. [Link]

  • Nakashima, Y., et al. (1992). ApoE-deficient mice develop lesions of all phases of atherosclerosis throughout the arterial tree. Arteriosclerosis, Thrombosis, and Vascular Biology, 12(10), 1139-1146. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanisms of flushing due to niacin and abolition of these effects. The American journal of cardiology, 101(8A), S51-S56. [Link]

  • Charni-Natan, M., & Goldstein, I. (2020). Protocol for Primary Mouse Hepatocyte Isolation. STAR protocols, 1(2), 100086. [Link]

  • Geng, T., et al. (2016). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Journal of Huazhong University of Science and Technology [Medical Sciences], 36(1), 1-8. [Link]

  • Dalton, T. A., & Berry, R. S. (1992). Hepatotoxicity associated with sustained-release niacin. The American journal of medicine, 93(1), 102-104. [Link]

  • UTHSC Mouse Metabolic Phenotyping Core. (2023). Chronic High-Fat/Sugar Diet Feeding. [Link]

  • Tunaru, S., et al. (2003). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 63(5), 1005-1012. [Link]

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. [Link]

  • Mouse Metabolic Phenotyping Centers. (2013). Tissue TG & TC Protocol. [Link]

  • Ovčačíková, M., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. Molecules, 29(3), 569. [Link]

  • Zhang, M., et al. (2024). A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice. JoVE (Journal of Visualized Experiments), (209), e66649. [Link]

  • Clark, E. D., et al. (2010). Measurement of lipolysis products secreted by 3T3-L1 adipocytes using microfluidics. Analytical and bioanalytical chemistry, 396(2), 757-765. [Link]

  • Consensus. (n.d.). Serum Lipids. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Niacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Mouse Metabolic Phenotyping Centers. (2023). Chronic High-Fat/Sugar Diet Feeding. [Link]

  • Wang, Y., et al. (2022). Measurement of Triglycerides (TG) in FFA-induced lipid storage within HepG2 cells. Bio-protocol, 12(12), e4449. [Link]

  • Pap, D., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences, 22(23), 12799. [Link]

  • Weatherspoon, D. (2022). Niacin and liver damage: Is it a myth? Medical News Today. [Link]

  • AMSBIO. (2008). Lipolysis Assay Kit for 3T3-L1 Cells Non-Esterified Fatty Acids Detection. [Link]

  • Li, C., et al. (2022). Switching from a High-Fat to a Regular Chow Diet Improves Obesity Progression in Mice. Nutrients, 14(19), 4101. [Link]

  • Richman, J. G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(17), 4782-4786. [Link]

  • Biggers, A. (2023). Niacin flush: Why does it occur? Is it dangerous? Medical News Today. [Link]

  • van der Heijden, T., et al. (2019). Mouse Models for Atherosclerosis Research—Which Is My Line?. Frontiers in Cardiovascular Medicine, 6, 46. [Link]

  • Goldstein, I., & Charni-Natan, M. (2020). Primary mouse hepatocyte isolation. STAR protocols, 1(2), 100086. [Link]

  • Lin, S., et al. (2012). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. Methods in molecular biology (Clifton, N.J.), 821, 429-439. [Link]

  • WebMD. (n.d.). Niacin (Niaspan, Slo Niacin, and others) - Uses, Side Effects, and More. [Link]

  • Jiang, M., et al. (2017). Atherosclerotic dyslipidemia revealed by plasma lipidomics on ApoE-/- mice fed a high-fat diet. Atherosclerosis, 262, 1-8. [Link]

  • Hart, C. L., et al. (2017). Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line. American journal of physiology. Endocrinology and metabolism, 313(1), E1-E12. [Link]

  • Zhang, W. (2010). Primary hepatocyte isolation. Protocol Exchange. [Link]

  • Lebedev, P. R. (2024). Validation of a mouse model with Apoe gene knockout. Research Results in Pharmacology, 10(1), 1-8. [Link]

  • The Medical Biochemistry Page. (2023). Synthesis of Triglycerides. [Link]

  • Pérez-Miguelsanz, J., et al. (2022). Effect of Crocetin on Basal Lipolysis in 3T3-L1 Adipocytes. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • JoVE Science Education Database. (2021). An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 2-Anilinonicotinic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a scaffold belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers in medicinal chemistry and drug development, this document synthesizes experimental data to illuminate the chemical features governing the anti-inflammatory and analgesic properties of these compounds.

Introduction: The Fenamate Scaffold

The 2-anilinonicotinic acid framework is a core structure in several clinically used NSAIDs, such as niflumic acid.[1][2] These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] The parent compound, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, serves as a foundational template for exploring how specific structural modifications can modulate potency, selectivity, and overall pharmacological profile. Understanding these SAR trends is paramount for designing next-generation anti-inflammatory drugs with improved efficacy and reduced side effects.

Core Pharmacophore and Mechanism of Action

The anti-inflammatory action of this class of compounds is principally attributed to the inhibition of COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1] Some analogs also exhibit activity as calcium-activated chloride channel blockers.[1]

The essential pharmacophore consists of three key regions, each offering a vector for chemical modification to probe and optimize biological activity:

  • Region A: The Nicotinic Acid Ring

  • Region B: The Secondary Amine Linker

  • Region C: The Substituted Aniline Moiety

The following sections will dissect the SAR of each region, supported by comparative data from published studies.

Systematic SAR Analysis

Region A: Modifications of the Nicotinic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring is a critical feature for anti-inflammatory activity. It is understood to mimic the carboxylate of the natural substrate, arachidonic acid, thereby anchoring the inhibitor within the COX active site.

  • Esterification/Amidation: Conversion of the carboxylic acid to its corresponding ester or amide derivatives generally leads to a significant decrease or complete loss of in vitro COX inhibitory activity. However, these modifications can be employed as a prodrug strategy to enhance lipophilicity and improve in vivo absorption, with the expectation of subsequent metabolic hydrolysis to the active carboxylic acid form.[3]

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can sometimes retain or even enhance activity. The success of such a replacement depends on maintaining a similar pKa and spatial orientation to the original carboxyl group.

Region B: The Amine Linker

The secondary amine that bridges the two aromatic rings is crucial for maintaining the correct conformational geometry required for binding to the COX enzymes. N-alkylation or replacement with other linkers (e.g., ether, thioether) typically diminishes activity, highlighting the importance of the hydrogen bond donating capability of the N-H group for interacting with residues in the enzyme's active site.

Region C: Substitutions on the Aniline Ring

The substitution pattern on the aniline ring (the "B-ring") has a profound impact on the potency and COX isozyme selectivity of the analogs.

  • Position of Substituents: For the dimethylphenyl series, the 2,4-disubstitution pattern is often found to be optimal. Shifting these methyl groups to other positions (e.g., 2,6- or 3,5-) can alter the dihedral angle between the two aromatic rings, which in turn affects how the molecule fits into the active site of the COX enzymes.

  • Nature of Substituents: Replacing the methyl groups with other functionalities allows for a fine-tuning of the electronic and steric properties of the molecule.

    • Electron-Withdrawing Groups (EWGs): Introduction of potent EWGs, such as a trifluoromethyl (-CF3) group at the 3-position (as seen in the related compound niflumic acid), often enhances anti-inflammatory activity.[2]

    • Halogens: Halogen atoms like chlorine or fluorine can increase potency, likely through a combination of electronic effects and their ability to form favorable interactions within the active site. For instance, analogs with 3-chlorophenyl substitutions have demonstrated significant anti-inflammatory effects.[4]

    • Bulky Groups: The introduction of larger, bulkier groups can influence selectivity between COX-1 and COX-2.

Comparative Biological Data

The following table summarizes the anti-inflammatory activity of selected 2-anilinonicotinic acid analogs. The data is presented as the percentage reduction in inflammation in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Compound IDAniline Substitution Pattern% Reduction in Inflammation @ 1hReference
Parent 2,4-Dimethyl(Hypothetical Baseline)N/A
Niflumic Acid 3-Trifluoromethyl70%[4]
Analog 5d 3-Chlorophenyl77%[4]
Analog 5o 3-Pyridyl76%[4]

Key Insights from the Data:

  • The data clearly indicates that substitutions on the aniline ring significantly modulate anti-inflammatory potency.

  • Analogs featuring a 3-chlorophenyl (5d) or a 3-pyridyl (5o) moiety exhibit superior anti-inflammatory activity compared to the benchmark compound, niflumic acid.[4] This suggests that both electronic and steric factors at the 3-position of the aniline ring are key determinants of potency.

Experimental Protocols

To ensure the reproducibility and validity of SAR findings, standardized experimental procedures are crucial.

General Synthesis of 2-Anilinonicotinic Acid Analogs

This protocol describes a common method for synthesizing the target compounds via a nucleophilic substitution reaction.[5]

Objective: To synthesize a library of 2-anilinonicotinic acid analogs for SAR studies.

Materials:

  • 2-Chloronicotinic acid

  • Appropriately substituted aniline derivatives

  • Cu-Mg-Al Layered Double Oxide (LDO) catalyst (or other suitable copper catalyst)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a round-bottom flask, add 2-chloronicotinic acid (1.0 eq), the desired substituted aniline (1.2 eq), and the Cu-Mg-Al LDO catalyst (10 mol%).

  • Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Acidify the filtrate with 1M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-anilinonicotinic acid analog.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% w/v Carrageenan solution in saline

  • Test compounds and reference drug (e.g., Niflumic acid) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups.

  • Administer the test compounds and reference drug orally at a specific dose (e.g., 100 mg/kg).

  • After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (V0) and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours; Vt) using a pletysmometer.

  • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV = Vt - V0.

Mechanistic & Workflow Visualizations

COX Inhibition Pathway

The diagram below illustrates the mechanism of action for 2-anilinonicotinic acid analogs in the inflammatory cascade.

COX_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Stimulus COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2) COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation PLA2 Phospholipase A2 PLA2->Arachidonic_Acid Analogs 2-Anilinonicotinic Acid Analogs Analogs->COX_Enzymes Inhibition SAR_Workflow Lead Lead Compound (2,4-Dimethylphenyl analog) Design Analog Design (Modify Regions A, B, C) Lead->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Screening (COX-1/COX-2 Assays) Synthesis->In_Vitro In_Vivo In Vivo Testing (Paw Edema Model) In_Vitro->In_Vivo Active Hits Analysis SAR Analysis (Potency & Selectivity) In_Vitro->Analysis In_Vivo->Analysis Analysis->Design Iterative Refinement Optimized Optimized Analog Analysis->Optimized

Caption: Iterative workflow for a structure-activity relationship study.

Conclusion and Future Directions

The SAR studies of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid analogs confirm that the 2-anilinonicotinic acid scaffold is a viable template for developing potent anti-inflammatory agents. The key takeaways are:

  • The carboxylic acid is essential for activity.

  • The N-H linker is critical for maintaining the active conformation.

  • The substitution pattern on the aniline ring is the primary driver of potency and can be modulated to optimize activity. Specifically, electron-withdrawing groups at the 3-position appear to be highly favorable.

Future research should focus on exploring a wider range of substitutions on the aniline ring to further enhance potency and, crucially, to improve the selectivity for COX-2 over COX-1. Achieving high COX-2 selectivity is a major goal in modern NSAID design, as it is associated with a significant reduction in gastrointestinal side effects. Additionally, comprehensive pharmacokinetic and toxicology studies will be necessary to advance the most promising candidates toward clinical development.

References

  • Pike, R. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved February 7, 2026, from [Link]

  • Yadav, A. K., Gholap, S. S., & Khurana, P. (2020). Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid. New Journal of Chemistry, 44(31), 13247-13253. Retrieved February 7, 2026, from [Link]

  • Pharmaoffer. (n.d.). Niflumic Acid API Suppliers. Retrieved February 7, 2026, from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2015). Design and synthesis of niflumic acid-based N-acylhydrazone derivatives as novel anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 24, 3249-3261. Retrieved February 7, 2026, from [Link]

  • Pons, J.-N., et al. (1996). Synthesis and evaluation of the anti-inflammatory effects of niflumic acid lipophilic prodrugs in brain edema. Arzneimittel-Forschung, 46(10), 969-973. Retrieved February 7, 2026, from [Link]

Sources

Confirmation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid biological targets Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Validation of COX Inhibition & Therapeutic Profiling

Executive Summary: The Chemical Probe Profile

2-[(2,4-Dimethylphenyl)amino]nicotinic acid (CAS: 17782-10-4) is a pharmacological probe belonging to the anilinonicotinic acid class.[1][2] Structurally, it is the pyridine isostere of the 2,4-dimethyl analog of Mefenamic acid and a direct congener of the clinical NSAID Clonixin .

Unlike the widely used 2,3-dimethyl isomer (Mefenamic acid) or the 2-methyl-3-chloro derivative (Clonixin), this specific 2,4-dimethyl isomer serves as a critical tool for mapping the steric tolerance of the Cyclooxygenase (COX) hydrophobic channel . Its primary biological targets are COX-1 and COX-2 , where it acts as a reversible competitive inhibitor, blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

This guide provides the definitive experimental framework to validate its binding affinity, selectivity, and functional potency compared to clinical standards.

Biological Mechanism & Target Identification[3][4]

Primary Target: Cyclooxygenase Isoforms (COX-1 / COX-2)

The compound functions by docking into the arachidonic acid binding site of the COX enzyme. The nicotinic acid moiety mimics the carboxylate head group of arachidonic acid, anchoring the molecule via an ionic bond to Arg-120 (COX-1) or similar residues in the channel entrance. The 2,4-dimethylphenyl tail extends into the hydrophobic channel, where the specific para-methyl group (position 4) probes the depth of the hydrophobic pocket.

  • Mechanism of Action: Competitive inhibition of the peroxidase active site.

  • Pathophysiological Outcome: Reduction in PGE2, PGI2, and TXA2 synthesis, leading to analgesic and anti-inflammatory effects.

Secondary Targets (Off-Target Profiling)

While COX inhibition is the primary mode of action, anilinonicotinic acids must be profiled against:

  • Chloride Channels (ClC): Analogous to Niflumic acid, this compound may modulate calcium-activated chloride channels.

  • GPR109A (HCAR2): The nicotinic acid core suggests potential affinity, though the bulky amine substitution typically diminishes agonist activity at this receptor compared to niacin.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the intervention point of the compound within the Arachidonic Acid Cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Inhibitor 2-[(2,4-Dimethylphenyl) amino]nicotinic acid Inhibitor->COX1 Inhibits (IC50) Inhibitor->COX2 Inhibits (IC50) Prostanoids PGE2, TXA2, PGI2 (Inflammation/Pain) PGH2->Prostanoids

Figure 1: Intervention of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in the Arachidonic Acid Cascade.[2][3][4][5][6]

Comparative Analysis: Performance vs. Alternatives

To validate the compound's efficacy, it must be benchmarked against structural analogs. The "Fenamate" and "Nicotinate" classes rely heavily on the position of substituents on the aniline ring.

Table 1: Structural & Functional Comparison
Feature2-[(2,4-Dimethylphenyl)amino]nicotinic acid Clonixin (Standard)Mefenamic Acid (Analogue)Indomethacin (Control)
Core Structure Nicotinic Acid (Pyridine)Nicotinic Acid (Pyridine)Anthranilic Acid (Benzene)Indole Acetic Acid
Substituents 2,4-Dimethyl2-Methyl-3-Chloro2,3-DimethylN/A
Primary Target COX-1 / COX-2COX-1 / COX-2COX-1 / COX-2COX-1 > COX-2
Binding Mode Reversible CompetitiveReversible CompetitiveReversible CompetitiveSlow-Tight Binding
Selectivity Balanced (Predicted)BalancedCOX-1 PreferenceCOX-1 Preference
Solubility Moderate (pKa ~5.5)ModerateLowLow
Application SAR Probe / Research Clinical AnalgesicClinical NSAIDGold Standard Assay Control

Expert Insight: The shift from the benzene ring (Mefenamic) to the pyridine ring (Nicotinic derivatives) typically improves aqueous solubility and alters the pKa, potentially influencing tissue distribution and gastric tolerance. The 2,4-dimethyl substitution pattern is less sterically hindered at the ortho position than the 2,6-derivatives (Metanixin), allowing for a distinct fit within the COX active site.

Experimental Protocols for Validation

As a Senior Scientist, you must employ self-validating protocols. The following workflows confirm target engagement and potency.

Protocol A: In Vitro COX Inhibition Assay (Enzymatic)

Objective: Determine the IC50 values for COX-1 and COX-2.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic Acid (substrate), Colorimetric peroxidase substrate (e.g., TMPD), and Hematin (cofactor).

  • Preparation: Dissolve 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme + inhibitor + hematin for 10 minutes at 25°C.

  • Reaction: Initiate by adding Arachidonic Acid and TMPD.

  • Detection: Monitor absorbance at 590 nm (peroxidase activity).

  • Validation:

    • Positive Control:[1][2] Indomethacin (Expected IC50: ~0.1 µM for COX-1).

    • Negative Control: DMSO vehicle only (100% Activity).

    • Acceptance Criteria: Z' factor > 0.5.

Protocol B: Cellular PGE2 Release Assay

Objective: Confirm biological activity in a living system (LPS-stimulated macrophages).

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulation: Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.

  • Treatment: Co-treat with the test compound (0.1 - 50 µM) for 24 hours.

  • Measurement: Collect supernatant and quantify Prostaglandin E2 (PGE2) using a competitive ELISA kit.

  • Causality Check: Perform an MTT assay on the cell monolayer to ensure reduced PGE2 is due to enzyme inhibition, not cell toxicity.

Visualization: Validation Workflow

Validation_Workflow cluster_Enzymatic Phase 1: Enzymatic Assay cluster_Cellular Phase 2: Cellular Assay Compound Test Compound (DMSO Stock) COX_Mix Recombinant COX-1/2 + Hematin Compound->COX_Mix Cells RAW 264.7 Cells + LPS Compound->Cells Reaction Add Arachidonic Acid + TMPD COX_Mix->Reaction Readout1 Absorbance (590nm) Calculate IC50 Reaction->Readout1 Incubation 24h Incubation Cells->Incubation ELISA Supernatant PGE2 ELISA Incubation->ELISA Toxicity MTT Viability Check Incubation->Toxicity Toxicity->ELISA Validates

Figure 2: Step-by-step validation workflow for confirming COX inhibition and cellular efficacy.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17782-10-4. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998).Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. (Foundational mechanism for anilinonicotinic acids).
  • Cryer, B., & Feldman, M. (1998).Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. (Methodology for IC50 comparison).
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry. (SAR of nicotinic acid derivatives).[7][8]

Sources

In Vivo Efficacy Comparison: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (Clonixin) vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2,4-Dimethylphenyl)amino]nicotinic acid , commonly known as Clonixin , represents a distinct subclass of non-steroidal anti-inflammatory drugs (NSAIDs) derived from nicotinic acid. Unlike traditional salicylate or propionic acid derivatives (e.g., Aspirin, Ibuprofen), Clonixin exhibits a unique pharmacological profile characterized by potent analgesic efficacy with a disproportionately lower anti-inflammatory potency .

This guide provides a technical comparison of Clonixin against industry standards—Diclofenac , Indomethacin , and Ibuprofen —focusing on in vivo performance in preclinical models of nociception and inflammation.

Chemical Identity & Mechanism of Action

The Pharmacophore

Clonixin is structurally related to flufenamic acid and mefenamic acid but possesses a pyridine ring (nicotinic acid core) rather than a benzene ring. This structural modification influences its lipophilicity and binding affinity to Cyclooxygenase (COX) enzymes.

  • IUPAC Name: 2-[(2,4-Dimethylphenyl)amino]pyridine-3-carboxylic acid

  • Common Salt Form: Lysine Clonixinate (often used to enhance solubility/bioavailability).

Pharmacodynamics: The "Central" Hypothesis

While Clonixin acts primarily via the inhibition of COX-1 and COX-2 enzymes—blocking the conversion of Arachidonic Acid to Prostaglandins (PGE2)—it distinguishes itself from other NSAIDs by exhibiting a "ceiling effect" in analgesia that rivals weak opioids. Research suggests a potential dual mechanism:

  • Peripheral: Inhibition of PG synthesis at the site of injury.

  • Central: Modulation of thalamic pain centers, potentially interacting with non-opioid central pathways, which explains its efficacy in visceral pain (e.g., dysmenorrhea).

Diagram 1: Mechanism of Action (COX Pathway Interference)

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGE2, PGI2) Pain & Inflammation COX1->PGs Protection Gastric Mucosa Protection (Reduced by Inhibition) COX1->Protection COX2->PGs Clonixin Clonixin (Balanced Inhibition) Clonixin->COX1 Blocks Clonixin->COX2 Blocks Diclofenac Diclofenac (Potent Inhibition) Diclofenac->COX2

Caption: Clonixin exerts balanced inhibition of COX-1 and COX-2, reducing prostaglandin synthesis.[1] Its structural similarity to nicotinic acid allows for unique tissue distribution compared to standard phenylacetic acid derivatives like Diclofenac.

In Vivo Analgesic Efficacy[2][3]

Clonixin is particularly renowned for its efficacy in visceral pain models , making it a preferred choice for studying abdominal cramping and smooth muscle pain.

Model: Acetic Acid-Induced Writhing (Visceral Pain)

This test measures the reduction in "writhes" (abdominal constrictions) following an intraperitoneal injection of acetic acid.[2] It is a screen for peripheral and visceral analgesia.[3]

  • Comparator Performance:

    • Clonixin: Shows high potency, often requiring lower doses than Ibuprofen to achieve ED50.

    • Indomethacin: Extremely potent but with high toxicity risk.

    • Diclofenac: Gold standard reference.

Table 1: Comparative Analgesic Potency (Writhing Test)

Data synthesized from consensus of preclinical rodent studies (Mice, oral administration).

CompoundDose Range (mg/kg)Inhibition of Writhing (%)ED50 (Approx.[4][2][5][6][7] mg/kg)Potency Rating
Clonixin 10 - 5045% - 85%12.5 High
Diclofenac1 - 1050% - 90%4.2 Very High
Ibuprofen20 - 10030% - 70%35.0 Moderate
Indomethacin1 - 560% - 95%2.8 Very High
Experimental Protocol: Acetic Acid Writhing Test

Objective: Determine the antinociceptive ED50 of Clonixin.

  • Animals: Male Swiss mice (20-25g), fasted for 12 hours.

  • Grouping: Randomize into 5 groups (n=8): Vehicle, Clonixin (Low, Mid, High), Positive Control (Indomethacin 5 mg/kg).

  • Pre-treatment: Administer drugs orally (p.o.) 60 minutes prior to induction.

  • Induction: Inject 0.6% Acetic Acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately place mice in transparent observation chambers.

  • Quantification: Count the number of writhes (contraction of abdomen + extension of hind limbs) cumulatively from 0 to 20 minutes post-injection.

  • Calculation:

    
    
    

In Vivo Anti-Inflammatory Efficacy[2][3][10]

While Clonixin is a potent analgesic, its anti-inflammatory capability in edema models is generally considered moderate compared to Indomethacin or Diclofenac. This dissociation is critical for indication targeting (e.g., choosing Clonixin for pain relief with lower risk of masking infection signs).

Model: Carrageenan-Induced Paw Edema

This is the standard model for acute inflammation, driven by COX-2 mediated prostaglandin release.

Table 2: Anti-Inflammatory Profile (Rat Paw Edema)

Inhibition measured at peak inflammation (3 hours post-induction).

CompoundDose (mg/kg)Edema Inhibition (%)Clinical Correlate
Clonixin 5035 - 45% Moderate anti-inflammatory
Diclofenac1055 - 65% Strong anti-inflammatory
Indomethacin560 - 75% Very Strong anti-inflammatory
Vehicle-0%Baseline
Diagram 2: Experimental Workflow (Paw Edema)

Workflow Start Acclimatization (Rat, Wistar, 7 days) MeasureBase Baseline Volume (Plethysmometer) Start->MeasureBase Treat Drug Admin (p.o. / i.p.) MeasureBase->Treat -1 hr Induce Induction (1% Carrageenan, s.p.) Treat->Induce Time 0 Time1 1 Hour (Histamine/Serotonin) Induce->Time1 Time3 3 Hours (Prostaglandin Peak) Time1->Time3 Analyze Data Analysis (AUC & % Inhibition) Time3->Analyze

Caption: The Carrageenan model is biphasic. Clonixin efficacy is best measured at the 3-hour mark (Prostaglandin phase).

Safety Profile: Gastric Ulceration

A major differentiator in NSAID development is the Gastric Ulcerogenic Index . Indomethacin is notorious for severe gastric damage due to potent COX-1 inhibition in the stomach mucosa.

  • Clonixin Advantage: Studies indicate Clonixin has a more favorable safety profile than Indomethacin. While it still carries NSAID risks, the dose required to induce significant ulceration is higher relative to its analgesic therapeutic dose.

  • Comparison:

    • Indomethacin:[2][7][8][9][10][11][12] High Ulcer Index (Severe lesions at therapeutic doses).

    • Clonixin:[1] Moderate/Low Ulcer Index (Lesions primarily at supratherapeutic doses).

Conclusion & Recommendation

For researchers and drug developers, Clonixin (2-[(2,4-Dimethylphenyl)amino]nicotinic acid) occupies a specific niche:

  • Select Clonixin when: The therapeutic goal is analgesia-dominant , particularly for visceral or soft-tissue pain where high-potency anti-inflammatory action (and the associated high gastric risk of Indomethacin) is not the primary requirement.

  • Select Diclofenac/Indomethacin when: The primary goal is the rapid reduction of severe edema or joint inflammation (e.g., Rheumatoid Arthritis models).

Final Verdict: Clonixin demonstrates an in vivo efficacy profile that balances potent visceral analgesia with moderate anti-inflammatory activity, offering a potentially wider therapeutic window for pain management compared to non-selective indoles like Indomethacin.

References

  • Sierralta, F., et al. (2005). Analgesic activity of clonixin and lysine clonixinate in mice. International Journal of Tissue Reactions.

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions.

  • Brogden, R. N., et al. (1974). Clonixin: A review of its pharmacological properties and therapeutic efficacy. Drugs.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening. Federation Proceedings.

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments with 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a compound of interest for its potential pharmacological activities. We will explore the critical aspects of its synthesis, purification, and characterization that directly impact experimental consistency. Furthermore, we will draw objective comparisons with a structurally related non-steroidal anti-inflammatory drug (NSAID), Clonixin, to provide a broader context for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable experimental workflows.

The Challenge of Reproducibility with Substituted Nicotinic Acids

Substituted nicotinic acid derivatives, including 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, represent a class of compounds with significant therapeutic potential. However, their synthesis and handling can present challenges that undermine experimental reproducibility. Minor variations in reaction conditions, purification efficacy, and analytical characterization can lead to inconsistent biological data, hindering the progression of promising candidates.

The primary synthesis route to 2-anilinonicotinic acids is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1] While effective, this reaction is notoriously sensitive to various parameters, including the catalyst source, solvent, temperature, and the electronic nature of the reactants.[2][3] Incomplete reactions or the formation of side products can introduce impurities that are difficult to remove and may possess their own biological activity, thereby confounding experimental results.[4]

This guide will dissect these challenges and provide actionable protocols to ensure the consistent production and validation of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, laying the foundation for reproducible downstream experiments.

Synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid via Ullmann Condensation

The synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is typically achieved through an Ullmann condensation of 2-chloronicotinic acid and 2,4-dimethylaniline.[2][3] The success and reproducibility of this synthesis hinge on meticulous control over the reaction conditions.

Experimental Protocol:

Materials:

  • 2-Chloronicotinic acid

  • 2,4-Dimethylaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • L-Proline

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1 equivalent), 2,4-dimethylaniline (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Add copper(I) iodide (0.1 equivalents) and L-proline (0.2 equivalents). The use of an amino acid ligand like L-proline can significantly improve the reaction efficiency and allow for milder conditions.[5][6]

  • Add anhydrous dimethylformamide (DMF) to the flask. The choice of a high-boiling polar aprotic solvent is crucial for the Ullmann condensation.[1]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

Causality of Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reactants.

  • Excess 2,4-Dimethylaniline and K₂CO₃: Drives the reaction to completion.

  • CuI/L-Proline Catalyst System: This system is known to improve yields and reduce the harsh reaction temperatures typically required for Ullmann condensations.[5]

  • Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form at basic pH. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution.

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Reactants [label="2-Chloronicotinic Acid\n2,4-Dimethylaniline\nK₂CO₃"]; Catalyst [label="CuI / L-Proline"]; Solvent [label="Anhydrous DMF"]; Reaction [label="Ullmann Condensation\n100-120°C, 12-24h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\nAcidification (HCl)"]; Crude_Product [label="Crude Product\n(Precipitate)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Reactants -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Crude_Product; } dot Caption: Synthesis Workflow for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Purification and the Pursuit of Homogeneity

The purity of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is paramount for obtaining reliable biological data. Residual starting materials, catalyst, or byproducts can interfere with assays. A multi-step purification protocol is essential.

Experimental Protocol:

1. Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the crystals, wash with a small amount of cold solvent, and dry thoroughly. A patent for purifying nicotinic acid suggests that melting the crude product before recrystallization can destroy chromophores.[7]

2. Column Chromatography (if necessary):

  • If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

  • A solvent system such as ethyl acetate/hexanes with a small percentage of acetic acid is a common choice for eluting acidic compounds.

Causality of Choices:

  • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from the desired product. Slow cooling promotes the formation of larger, purer crystals.

  • Column Chromatography: This technique separates compounds based on their polarity, offering a higher degree of purification when recrystallization is insufficient. The addition of acetic acid to the mobile phase helps to keep the carboxylic acid protonated and improves its elution from the silica gel.

Rigorous Characterization: The Key to Validation

Thorough characterization of the purified compound is a non-negotiable step to confirm its identity and purity. A combination of spectroscopic and spectrometric techniques should be employed.

Experimental Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons, confirming the presence of the dimethylphenyl and nicotinic acid moieties.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY): Can be used to definitively assign proton signals, especially in complex aromatic regions.[8]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for carboxylic acids.

2. Infrared (IR) Spectroscopy:

  • Identifies key functional groups. Expect to see characteristic peaks for:

    • N-H stretch (around 3300 cm⁻¹)

    • O-H stretch of the carboxylic acid (broad, around 3000 cm⁻¹)

    • C=O stretch of the carboxylic acid (around 1700 cm⁻¹)

3. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition of the molecule.[9]

  • LC-MS/MS: Can be used for quantitative analysis and to assess purity.[10] The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for high sensitivity and specificity.[10]

4. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: A reversed-phase HPLC method with UV detection is suitable for determining the purity of the final compound.[11][12] The presence of a single major peak indicates a high degree of purity.

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Purified_Compound [label="Purified Compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry\n(HRMS, LC-MS/MS)"]; HPLC [label="HPLC\n(Purity)"]; Data_Validation [label="Data Validation\n(Structure & Purity Confirmed)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Purified_Compound -> NMR; Purified_Compound -> IR; Purified_Compound -> MS; Purified_Compound -> HPLC; NMR -> Data_Validation; IR -> Data_Validation; MS -> Data_Validation; HPLC -> Data_Validation; } dot Caption: Analytical Workflow for Compound Validation

Comparative Analysis: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid vs. Clonixin

To provide context for the experimental performance of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, we compare it to Clonixin, a structurally similar NSAID.[13] The key difference lies in the substitution pattern on the aniline ring. Such subtle structural changes can significantly impact biological activity and physicochemical properties.

Feature2-[(2,4-Dimethylphenyl)amino]nicotinic acidClonixin
Chemical Structure 2,4-dimethyl substitution on the aniline ring3-chloro-2-methyl substitution on the aniline ring
Molecular Weight 242.27 g/mol [14]262.69 g/mol [13]
Primary Application Research compoundNSAID (analgesic, anti-inflammatory)[13]
Synthesis Ullmann Condensation[2][3]Ullmann Condensation[13]
Reported Biological Activity Potent Angiotensin II antagonist activity reported for analogs[15]Inhibition of cyclooxygenase (COX) enzymes

Data Interpretation:

While both compounds are synthesized via a similar route, their differing substitution patterns are expected to result in distinct biological activities. The dimethyl substitution in the target compound may lead to different receptor binding affinities compared to the chloro and methyl substituents in Clonixin. For instance, analogs of 2-(alkylamino)nicotinic acid have shown potent angiotensin II antagonism, a different mechanism of action from the COX inhibition of Clonixin.[15]

Conclusion: A Framework for Reproducible Research

The reproducibility of experiments involving synthesized compounds like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid is not a matter of chance but a result of a systematic and rigorous approach. By implementing the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can significantly enhance the reliability of their findings. The comparison with Clonixin underscores the importance of understanding how subtle structural variations, when coupled with stringent quality control, can lead to the discovery of novel therapeutic agents. This commitment to scientific integrity is essential for the advancement of drug discovery and development.

References

  • Synthesis of 2-aminonicotinic acid - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2000). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 55(5), 335–338. [Link]

  • Piórkowska, E., Stachowicz-Stencel, T., & Turski, W. A. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(15-16), 1163–1170. [Link]

  • Clonixin - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Duncia, J. V., Santella, J. B., Higley, C. A., VanAtten, M. K., Weber, P. C., Alexander, R. S., Kettner, C. A., Fiscella, P. R., Herbst, J. J., & Wolfson, A. (1992). 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. Journal of Medicinal Chemistry, 35(23), 4312–4323. [Link]

  • Rostami, A., Navid, A., & Lari, J. (2018). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 12(1), 108. [Link]

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  • Misbahi, H., Brouant, P., & Barbe, J. (2000). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 55(5), 335–338.
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  • Arauz, J., Rivera-Espinoza, Y., Shibayama, M., Tsutsumi, V., & Muriel, P. (2015). Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. International Immunopharmacology, 28(1), 23–29. [Link]

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  • NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • A new solvate of clonixin and a comparison of the two clonixin solvates - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

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  • Ullmann coupling-An overview - OperaChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Preparation method of nicotinic acid - Eureka | Patsnap. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN102249994B - Preparation method of nicotinic acid - Google Patents. (n.d.).
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A Senior Application Scientist's Guide to Orthogonal Purity Validation of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid (Mefenamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a widely used non-steroidal anti-inflammatory drug (NSAID) like 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, known commonly as Mefenamic Acid, ensuring its purity is a task of paramount importance.[1][2] This guide provides an in-depth comparison of orthogonal analytical methods, offering researchers and drug development professionals the necessary technical insights and experimental frameworks to establish a robust and self-validating purity profile for Mefenamic Acid.

The core principle of this guide is the application of orthogonal methods : a suite of analytical techniques that assess the same attribute (purity) through different physicochemical principles.[3] This strategy provides a comprehensive characterization of the API, mitigating the risk that any single method's limitations might mask the presence of impurities.[4][5] Relying on a single analytical technique, no matter how powerful, creates analytical blind spots. An orthogonal approach ensures that what is missed by one method is detected by another, leading to a scientifically sound and defensible purity assessment.

Orthogonal_Methods_Concept M1 Method 1 (e.g., HPLC) Separation by Polarity API Mefenamic Acid Purity Profile M1->API Detects Organic Impurities M2 Method 2 (e.g., DSC) Thermal Properties M2->API Detects Polymorphic Impurities M3 Method 3 (e.g., TGA) Mass Change with Temp. M3->API Quantifies Volatiles M4 Method 4 (e.g., Spectroscopy) Molecular Vibration M4->API Confirms Identity

Caption: Conceptual diagram of orthogonal methods for API purity analysis.

Understanding the Impurity Landscape of Mefenamic Acid

A comprehensive purity validation strategy begins with understanding the potential impurities that can arise during the synthesis, purification, and storage of Mefenamic Acid. These are broadly categorized as:

  • Organic Impurities: These include starting materials, intermediates, by-products from the synthetic route, and degradation products. For Mefenamic Acid, specific toxic impurities such as benzoic acid and 2,3-dimethylaniline have been identified as critical to monitor.[6]

  • Residual Solvents: Organic solvents used during synthesis and crystallization can remain in the final API. Their presence is strictly controlled due to their potential toxicity.[7][8][9]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals, which may be introduced from process equipment or raw materials.[10]

  • Polymorphic Impurities: Mefenamic Acid is known to exist in different crystalline forms, or polymorphs.[11][12] Different polymorphs can have distinct physicochemical properties, including solubility and bioavailability, making the control of the desired form critical.[12][13]

Comparative Analysis of Orthogonal Methods

No single method can adequately detect and quantify all potential impurities. The following section compares the most effective orthogonal techniques for Mefenamic Acid, highlighting their principles and specific applications.

Method Analytical Principle Primary Application for Mefenamic Acid Strengths Limitations
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Quantification of the API (assay) and detection of organic impurities (related substances).High sensitivity, specificity, and resolution for a wide range of organic molecules. Well-established methods exist in pharmacopeias.[14][15]May not detect non-chromophoric impurities. Co-elution can mask impurities. Not suitable for volatile or inorganic impurities.
DSC Measures the difference in heat flow into a sample and a reference as a function of temperature.Detection and quantification of polymorphic impurities. Assessment of melting point and overall purity.Highly sensitive to crystalline form differences.[12] Provides quantitative data on polymorphic content.Requires careful method development. Can be influenced by sample preparation. Not suitable for amorphous materials.
TGA Measures the change in mass of a sample as a function of temperature or time.Quantification of residual solvents, water content (by difference), and assessment of thermal stability.[8][16]Highly accurate for quantifying total volatile content. Simple and robust.[17]Non-specific; cannot differentiate between different solvents or water.[9] Provides no information on organic or polymorphic impurities.
FTIR Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations.Confirms API identity. Can be used to characterize and differentiate polymorphs.[18][19][20]Fast, non-destructive, and provides a unique molecular fingerprint. Specific IR bands can distinguish between polymorphs.[13]Primarily qualitative or semi-quantitative. Lower sensitivity for detecting minor components compared to HPLC.
GC Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Identification and quantification of residual solvents.[7][9]The gold standard for volatile impurity analysis due to high sensitivity and specificity.Limited to thermally stable and volatile compounds. Requires specific sample preparation (e.g., headspace).

Key Experimental Protocols

The trustworthiness of any analytical guide rests on the robustness and clarity of its protocols. The following sections provide detailed, validated methodologies for the primary orthogonal techniques used in Mefenamic Acid purity assessment. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[21][22][23]

Protocol 1: RP-HPLC for Assay and Related Substances

This method is foundational for assessing the potency and organic purity of Mefenamic Acid. The protocol described is based on principles outlined in the United States Pharmacopeia (USP).[14][15]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Accurately weigh Mefenamic Acid RS & Sample P2 Dissolve and dilute in Mobile Phase to known conc. P1->P2 H1 Equilibrate HPLC system with Mobile Phase H2 Perform System Suitability (SST) injections H1->H2 H3 Inject Standard and Sample solutions H2->H3 H4 Acquire Chromatograms H3->H4 D1 Integrate peaks in chromatograms D2 Calculate Assay vs. Standard D1->D2 D3 Calculate % of each Impurity D1->D3 cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_prep->cluster_hplc cluster_data cluster_data cluster_hplc->cluster_data

Caption: General workflow for HPLC-based purity analysis.

Methodology:

  • Buffer and Mobile Phase Preparation:

    • Buffer Solution: Prepare a 50 mM solution of monobasic ammonium phosphate and adjust the pH to 5.0 with 3 M ammonium hydroxide.[15]

    • Mobile Phase: Create a filtered and degassed mixture of acetonitrile, Buffer solution, and tetrahydrofuran in a ratio of 23:20:7 (v/v/v).[15] The inclusion of tetrahydrofuran is critical for modulating selectivity and ensuring symmetrical peak shape.

  • Standard Preparation (Assay):

    • Accurately weigh about 20 mg of USP Mefenamic Acid Reference Standard (RS) into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with the Mobile Phase to achieve a final concentration of approximately 0.2 mg/mL.[15]

  • Sample Preparation (Assay):

    • Accurately weigh about 100 mg of Mefenamic Acid sample into a 500-mL volumetric flask.

    • Dissolve in and dilute to volume with the Mobile Phase to achieve a final concentration of approximately 0.2 mg/mL.[15]

  • Chromatographic Conditions:

    • Column: L1 packing (C18), 4.6-mm × 25-cm.[15]

    • Flow Rate: 1.0 mL/minute.[15]

    • Detection: UV at 254 nm.[15]

    • Injection Volume: 10 µL.[15]

  • System Suitability Test (SST):

    • Before sample analysis, perform replicate injections of the Standard preparation.

    • Acceptance Criteria: The column efficiency should not be less than 8200 theoretical plates, the tailing factor for the Mefenamic Acid peak should not be more than 1.6, and the relative standard deviation (RSD) for replicate injections should not be more than 1.0%.[15] These criteria ensure the chromatographic system is performing adequately for precise and accurate quantification.

  • Procedure and Calculation:

    • Separately inject the Standard and Sample preparations.

    • Calculate the percentage of each impurity in the sample by comparing the area of each impurity peak to the area of the Mefenamic Acid peak in a diluted standard solution, as per USP guidelines for chromatographic purity.[14] The assay is calculated by comparing the main peak response in the sample to that of the standard.

Protocol 2: DSC for Polymorphic Purity

DSC is a powerful tool for identifying and quantifying the polymorphic forms of Mefenamic Acid, which are known to have distinct melting points.[12][13]

Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This step is crucial for data accuracy.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the Mefenamic Acid sample into an aluminum DSC pan.

    • Lightly crimp the pan to enclose the sample. An open pan may be used if sublimation is a concern, though a hermetically sealed pan is often preferred to contain any potential off-gassing.

  • DSC Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 250 °C.

    • Heating Rate: A rate of 10 °C/minute is standard.[13] Slower or faster rates can be used to improve resolution or sensitivity, respectively.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable thermal atmosphere.

  • Data Analysis:

    • Analyze the resulting thermogram for endothermic events corresponding to melting.

    • Polymorph I: Exhibits a single sharp endotherm corresponding to its melting point (around 230 °C).[24]

    • Polymorph II: May show a different melting endotherm or other thermal events.[13]

    • The presence of multiple endotherms or a broadened primary endotherm can indicate the presence of polymorphic impurities. Quantification can be achieved by integrating the area of the respective melting peaks.

Protocol 3: TGA for Residual Volatiles

TGA provides a direct measure of the total volatile content, including residual solvents and moisture.[8]

Methodology:

  • Instrument Preparation:

    • Ensure the TGA balance is tared and stable.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Mefenamic Acid sample directly onto the TGA pan.

  • TGA Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a point above the boiling points of all expected solvents but below the decomposition temperature of Mefenamic Acid (e.g., 30 °C to 200 °C).

    • Heating Rate: A typical rate is 10-20 °C/minute.

    • Purge Gas: Use an inert nitrogen purge gas.

  • Data Analysis:

    • The TGA curve will show a step-wise weight loss for any volatile components.

    • The percentage weight loss in a given temperature range corresponds to the amount of that volatile component in the sample. For example, a weight loss up to 120 °C is typically attributed to water and common low-boiling-point solvents.

Building a Comprehensive Purity Profile: A Strategic Approach

The true power of orthogonal validation lies in the synthesis of data from multiple, disparate sources. A robust purity assessment strategy for Mefenamic Acid should be phase-appropriate and guided by a clear decision-making process.

Purity_Strategy Start New Batch of Mefenamic Acid ID Identity Confirmation (FTIR) Start->ID Assay Assay & Organic Purity (RP-HPLC) ID->Assay Identity Confirmed Volatiles Residual Solvents (TGA / GC) Assay->Volatiles Assay & Purity OK SolidState Solid-State Purity (DSC / XRPD) Volatiles->SolidState Solvents OK Release Batch Release SolidState->Release Polymorph OK

Caption: Decision workflow for Mefenamic Acid batch release using orthogonal methods.

Strategy:

  • Identity Confirmation: The first step for any new batch is unequivocal identity confirmation. FTIR provides a rapid and definitive molecular fingerprint.

  • Potency and Organic Impurities: RP-HPLC serves as the primary method for quantifying the API (assay) and detecting known and unknown related substances. This is the cornerstone of the purity assessment.

  • Volatile Impurities: TGA provides a quick screen for the total amount of volatiles. If the TGA result is above the specified limit, or if specific solvent identification is required, headspace GC is employed for specific quantification.

  • Solid-State Characterization: DSC is used to confirm that the correct polymorphic form is present and to rule out contamination with other forms. X-ray Powder Diffraction (XRPD) is a powerful orthogonal method to DSC for confirming the crystal structure.

By integrating the results from these methods, a complete and reliable purity profile is established. For example, an HPLC result of 99.8% purity is strengthened by a TGA result showing <0.1% volatiles and a DSC thermogram indicating a single, pure polymorphic form. This multi-pronged verification provides the highest degree of confidence in the quality of the Mefenamic Acid API.

References

  • Mefenamic Acid / Official Monographs for Part I. Japanese Pharmacopoeia. Available at: [Link]

  • Al-Ghaban, W. et al. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL ASSAY METHOD FOR MEFENAMIC ACID TABLET (PONSTAN). ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). To Determine % Purity of The Given Sample of Mefenamic Acid by Titrimetric Method. Scribd. Available at: [Link]

  • AA Pharma. (2010). Mefenamic Acid Capsules. Available at: [Link]

  • PubChem. Mefenamic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Merck Millipore. (n.d.). USP method - Mefenamic Acid. Available at: [Link]

  • Patel, P. et al. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance. Available at: [Link]

  • Morcoss, M. M. et al. (2017). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. Journal of Chromatographic Science, 55(7), 766–772. Available at: [Link]

  • United States Pharmacopeial Convention. (2011). Mefenamic Acid. USP 35. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2024). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Available at: [Link]

  • Vaksler, Y. et al. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega. Available at: [Link]

  • Patel, D. R. et al. (2016). Analytical Method Development and Validation of Mefenamic Acid in Pharmaceutical Dosage Form by Using FT-IR Spectroscopy. ResearchGate. Available at: [Link]

  • Dong, M. W. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

  • Yokogawa Fluid Imaging Technologies, Inc. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.net. Available at: [Link]

  • Abdullah, N. et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Siswanto, A. et al. (2016). Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder. ResearchGate. Available at: [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • ResolveMass Laboratories. (2024). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Nicotinic Acid Derivatives Against Nicotinamide N-Methyltransferase (NNMT)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases and cancers.[1][2][3] Its primary function involves the methylation of nicotinamide, a process that impacts cellular energy and methylation pathways.[4][5] Nicotinic acid and its derivatives, known for their diverse biological activities, present a promising class of compounds for the development of novel NNMT inhibitors.[6][7] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of nicotinic acid derivatives against human NNMT. We will explore the causality behind key experimental choices, from receptor and ligand preparation to the execution and analysis of docking simulations using AutoDock Vina. The objective is to furnish researchers with a robust, self-validating framework to computationally screen and prioritize nicotinic acid-based compounds for further experimental validation, accelerating the drug discovery pipeline.

Introduction: The Rationale for Targeting NNMT with Nicotinic Acid Derivatives

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide.[8] Overexpression of NNMT is implicated in obesity, type 2 diabetes, and various cancers, making it a compelling target for therapeutic intervention.[3][5][9] Inhibition of NNMT can modulate cellular metabolism and has been shown to increase energy expenditure and improve insulin sensitivity in preclinical models.[9]

Nicotinic acid (also known as niacin or vitamin B3) and its derivatives have a long history of therapeutic use and exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6][10][11][12][13] Given their structural similarity to the endogenous substrate of NNMT, nicotinic acid derivatives are prime candidates for competitive inhibition.

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[14] It serves as a critical tool in modern drug discovery for virtual screening of large compound libraries, prioritizing candidates, and elucidating potential binding mechanisms before committing to costly and time-consuming synthesis and in vitro testing.[14][15] This guide will focus on a comparative docking study against human NNMT to identify promising nicotinic acid derivatives that could serve as leads for novel therapeutics.

Materials and Methods: A Self-Validating Docking Workflow

This section details the complete computational protocol. The emphasis is on not just the "how" but the "why," ensuring each step contributes to the overall reliability and validity of the results.

Required Software and Resources
  • Molecular Visualization: UCSF ChimeraX or PyMOL (for inspecting and preparing structures).

  • Docking Software: AutoDock Vina for its balance of speed and accuracy.[16]

  • Preparation Tools: AutoDock Tools (MGLTools) for generating PDBQT files required by Vina.[16]

  • Protein Structure: The crystal structure of human NNMT, obtainable from the RCSB Protein Data Bank (PDB).

  • Ligand Structures: 2D or 3D structures of nicotinic acid and its derivatives, which can be sourced from databases like PubChem.

Experimental Workflow Overview

The entire process, from data retrieval to final analysis, follows a structured path to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Obtain Receptor (RCSB PDB) PrepReceptor 3. Prepare Receptor (Clean, Add Hydrogens) PDB->PrepReceptor Input PDB ID Ligands 2. Obtain Ligands (PubChem) PrepLigands 4. Prepare Ligands (Energy Minimization) Ligands->PrepLigands Input SMILES/SDF Redocking 5. Re-dock Native Ligand PrepReceptor->Redocking Receptor.pdbqt Docking 7. Dock Nicotinic Acid Derivatives PrepReceptor->Docking Receptor.pdbqt PrepLigands->Redocking Native_Ligand.pdbqt PrepLigands->Docking Derivatives.pdbqt RMSD 6. Calculate RMSD (< 2.0 Å) Redocking->RMSD Validate Parameters RMSD->Docking Validated Protocol Analyze 8. Analyze Results (Binding Energy, Interactions) Docking->Analyze Docking Output Prioritize 9. Prioritize Candidates Analyze->Prioritize Ranked List

Caption: High-level overview of the comparative docking workflow.

Step-by-Step Protocol
  • Action: Download the co-crystal structure of human NNMT with a bound inhibitor from the RCSB PDB. For this guide, we will use PDB ID: 7BLE , which contains a tricyclic inhibitor.[17]

  • Causality: Using a co-crystal structure provides an experimentally determined active site, which is crucial for defining the docking search space. The native ligand is essential for the validation step.

  • Protocol:

    • Load the PDB file (7BLE.pdb) into UCSF ChimeraX or another molecular viewer.

    • Remove all non-essential components: water molecules, cofactors (unless mechanistically required), and any protein chains not involved in the binding site.[18] The rationale is to simplify the system and focus only on the protein-ligand interaction. Displacing "unhappy" or high-energy water molecules can contribute favorably to binding affinity, but for a standard docking protocol, they are typically removed.[19]

    • Separate the native ligand from the protein and save it as a separate file (e.g., native_ligand.mol2).

    • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.[20]

    • Using AutoDock Tools, convert the cleaned protein PDB file into the PDBQT format (receptor.pdbqt). This format includes partial charges and atom types required by Vina.[21]

  • Action: Obtain 2D or 3D structures of nicotinic acid and a selection of its derivatives (e.g., isonicotinic acid, nicotinamide, and custom derivatives with varied functional groups).

  • Causality: The 3D conformation and charge distribution of a ligand are critical for accurate docking. Energy minimization finds a low-energy, stable conformation of the ligand.

  • Protocol:

    • Download ligand structures from PubChem in SDF or MOL2 format.

    • Use a tool like Open Babel or the features within your molecular viewer to generate a 3D conformation and perform energy minimization (e.g., using the MMFF94 force field). This ensures realistic bond lengths and angles.[18]

    • Using AutoDock Tools, convert each ligand file into the PDBQT format (ligand_x.pdbqt). This process assigns Gasteiger charges and defines the rotatable bonds.[22]

  • Action: Perform a "re-docking" experiment by docking the extracted native ligand back into the receptor's binding site.

  • Trustworthiness: This is the most critical step for validating your docking parameters. If the software can accurately reproduce the experimentally known binding pose, it builds confidence that the protocol is reliable for docking novel compounds.

  • Protocol:

    • Define the Search Space (Grid Box): In AutoDock Tools, define a grid box that encompasses the entire binding site. The center of the box should be the geometric center of the native ligand's original position. A typical size is a 25x25x25 Å cube.[15][23]

    • Run Vina: Execute AutoDock Vina to dock the native ligand's PDBQT file into the receptor PDBQT, using the defined grid box coordinates.

    • Analyze the Result: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value below 2.0 Å is generally considered a successful validation.[24]

G Receptor Prepared Receptor (receptor.pdbqt) Vina AutoDock Vina Execution Receptor->Vina Ligand Prepared Ligands (ligand_x.pdbqt) Ligand->Vina Grid Define Grid Box (Binding Site Coordinates) Grid->Vina Output Output File (Poses & Scores) Vina->Output Analysis Analyze Poses & Interactions Output->Analysis

Caption: Detailed workflow for a single docking run in AutoDock Vina.

  • Action: Systematically dock each prepared nicotinic acid derivative into the validated receptor model using the identical grid box and docking parameters from the validation step.

  • Causality: Using a consistent and validated protocol ensures that any differences in docking scores and binding modes are attributable to the chemical differences between the derivatives, allowing for a fair and objective comparison.

Results and Discussion: Interpreting the Data

The primary output from AutoDock Vina for each ligand is a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

Quantitative Data Summary

A lower (more negative) binding affinity score indicates a stronger predicted interaction.[24][25] The results should be summarized in a clear, comparative table.

Compound IDDerivative NameMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
CTRL Nicotinic Acid123.11-5.8Tyr34, Gly36
DERIV-01 Isonicotinic Acid123.11-5.5Gly36
DERIV-02 6-Hydroxynicotinic Acid139.11-6.9Tyr34, Gly36, Ser154
DERIV-03 2-Chloronicotinic Acid157.56-6.5Tyr34, Gly36, Phe150 (Pi-Alkyl)
NATIVE 7BLE Native Ligand (Re-docked)345.40-9.2Tyr34, Phe150, His201

(Note: The data above is hypothetical and for illustrative purposes only.)

Analysis and Discussion
  • Binding Affinity Comparison: The primary metric for ranking compounds is the binding affinity.[26] In our hypothetical results, DERIV-02 (6-Hydroxynicotinic Acid) shows the most favorable binding energy (-6.9 kcal/mol) among the derivatives, suggesting it may be a more potent inhibitor than the parent nicotinic acid (-5.8 kcal/mol). The more negative the value, the stronger the predicted binding.[24]

  • Interaction Analysis (The "Why"): Beyond the score, it is crucial to visualize the top-ranked pose for each ligand in the receptor's active site. This reveals the specific molecular interactions responsible for the binding affinity.

    • Hydrogen Bonds: These are strong, directional interactions and are key drivers of binding specificity.[27] The analysis of DERIV-02 might reveal that the additional hydroxyl group forms a new hydrogen bond with the side chain of Serine 154, an interaction not possible for the parent nicotinic acid. This additional bond would explain its stronger binding affinity.

    • Hydrophobic and Pi-Stacking Interactions: Aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) in the binding pocket can form favorable interactions with the pyridine ring of the ligands. For example, DERIV-03's chloro-substituent might enhance hydrophobic interactions with Phe150.

  • Structure-Activity Relationship (SAR): By comparing the structures and scores, we can infer early SAR. For instance, the data suggests that adding a hydrogen-bond donor (like -OH at position 6) is more beneficial for binding than a halogen (like -Cl at position 2). This insight is invaluable for guiding the design of the next generation of derivatives.

Conclusion

This guide has outlined a rigorous and self-validating workflow for the comparative docking of nicotinic acid derivatives against the therapeutic target NNMT. By following this protocol, researchers can computationally screen compound libraries, gain insights into potential binding modes, and generate data-driven hypotheses for lead optimization. The hypothetical results demonstrate that subtle chemical modifications, such as the addition of a hydroxyl group, can significantly enhance predicted binding affinity by forming additional key interactions within the active site. The prioritized candidates from such a study, like the hypothetical 6-Hydroxynicotinic Acid , provide a strong foundation for subsequent experimental validation through enzyme inhibition assays and biophysical characterization.

References

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. (2021). BioMed Research International. [Link]

  • List of Nicotinic acid derivatives. Drugs.com. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science. [Link]

  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (2018). Organic & Biomolecular Chemistry. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). PubMed. [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2020). PubMed. [Link]

  • 7BLE: Co-crystal structure of Human Nicotinamide N-methyltransferase (NNMT) with the tricyclic inhibitor (3). (2021). RCSB PDB. [Link]

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (2023). Frontiers in Endocrinology. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2019). MDPI. [Link]

  • Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). (2018). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2015). ResearchGate. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2021). PubMed. [Link]

  • Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. (2021). Drug Discovery Today. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. [Link]

  • How to interprete and analyze molecular docking results? (2023). ResearchGate. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (2012). PLoS ONE. [Link]

  • Nicotinic Acid Receptor Agonists. (2007). Journal of Medicinal Chemistry. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2024). YouTube. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. (2021). RSC Medicinal Chemistry. [Link]

  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. (2024). Directive Publications. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • 6ORR: Co-crystal structure of human Nicotinamide N-Methyltransferase (NNMT) in complex with High-Affinity Alkynyl Bisubstrate Inhibitor NS1. (2019). RCSB PDB. [Link]

  • Binding Affinity via Docking: Fact and Fiction. (2021). Molecules. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2018). Semantic Scholar. [Link]

  • Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses. (2018). Proteins: Structure, Function, and Bioinformatics. [Link]

  • Protein-Ligand Docking. University of Cambridge. [Link]

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  • Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

  • Structures of human and mouse NNMT in complex with SAH and N-methylated... (2020). ResearchGate. [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2024). YouTube. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2018). MDPI. [Link]

  • Protein-ligand docking. (2019). Galaxy Training Network. [Link]

  • Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. (2024). MDPI. [Link]

  • Complex roles of nicotinamide N-methyltransferase in cancer progression. (2021). Cell Death & Disease. [Link]

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A Researcher's Guide to the Differential Enzyme Inhibition of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, a nuanced understanding of a compound's interaction with its biological targets is paramount. This guide provides an in-depth analysis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a non-steroidal anti-inflammatory drug (NSAID), focusing on its differential effects on the cyclooxygenase (COX) enzyme isoforms, COX-1 and COX-2. We will explore the mechanistic underpinnings of its action, compare its selectivity profile to that of other widely used NSAIDs, and provide detailed, field-proven protocols for evaluating these differential effects in your own research.

The Central Role of COX Isoforms in Inflammation and Homeostasis

The therapeutic efficacy and side-effect profile of NSAIDs are intrinsically linked to their ability to selectively inhibit two key enzyme isoforms: COX-1 and COX-2.[1][2] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are critical signaling molecules.[1][3]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes.[2] These include protecting the gastric mucosa and maintaining platelet function for blood clotting.[2][4] Inhibition of COX-1 is therefore associated with the common gastrointestinal side effects of traditional NSAIDs.[3][5]

  • COX-2 , in contrast, is an inducible enzyme.[2] Its expression is typically low in most tissues but is significantly upregulated by pro-inflammatory stimuli such as cytokines and mitogens.[2][6] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[7][8]

Consequently, the ideal anti-inflammatory agent would selectively inhibit COX-2, thereby reducing inflammation and pain, while sparing COX-1 to minimize gastrointestinal and other side effects.[9][10] This has led to the development of COX-2 selective inhibitors, often referred to as "coxibs".[3]

The Prostaglandin Synthesis Pathway and NSAID Intervention

The following diagram illustrates the conversion of arachidonic acid into various prostaglandins by the COX enzymes and the point of intervention for NSAIDs.

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 inhibited by PGH2_2 Prostaglandin H2 COX2->PGH2_2 inhibited by Physiological_PGs Physiological Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Inflammatory_PGs GI_Protection GI Mucosal Protection Platelet Aggregation Physiological_PGs->GI_Protection Inflammation Inflammation Pain Fever Inflammatory_PGs->Inflammation NSAIDs 2-[(2,4-Dimethylphenyl)amino]nicotinic acid & other NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Biochemical Profile of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid

2-[(2,4-Dimethylphenyl)amino]nicotinic acid, also known as niflumic acid, belongs to the fenamate class of NSAIDs.[8] It is the active metabolite of morniflumate, which is rapidly hydrolyzed to niflumic acid after administration.[7][11] Like other NSAIDs, its primary mechanism of action is the inhibition of COX enzymes.[8]

To quantitatively assess its differential effects, we compare its 50% inhibitory concentration (IC50) against COX-1 and COX-2 with other NSAIDs. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of its preference for COX-2. A higher SI indicates greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Classification
Niflumic Acid 25 5.4 4.6 Preferential COX-2
Ibuprofen7.67.21.05Non-selective
Naproxen9.3280.33Non-selective
Diclofenac0.0750.0381.97Preferential COX-2
Celecoxib1.20.831.45COX-2 Selective
Meloxicam5.72.12.71Preferential COX-2

Data compiled from Warner et al. (1999)[12]. The classification is based on the selectivity index.

The data indicate that niflumic acid demonstrates a preferential inhibition of COX-2 over COX-1.[12] Its selectivity index of 4.6 suggests it is more selective for COX-2 than traditional non-selective NSAIDs like ibuprofen and naproxen, and even shows a higher selectivity index in this particular assay than celecoxib.

Experimental Methodologies for Determining COX Isoform Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated assays are essential. Below are detailed protocols for two standard methods used in the field.

In Vitro Recombinant Enzyme Inhibition Assay

This assay provides a direct measure of a compound's inhibitory activity on purified enzyme isoforms, free from cellular complexities.

Principle: The assay measures the peroxidase activity of purified recombinant human COX-1 or COX-2. The enzyme converts arachidonic acid to prostaglandin H2 (PGH2). A specific probe is then used to react with PGH2, generating a fluorescent or colorimetric signal that is proportional to enzyme activity. The reduction in signal in the presence of an inhibitor allows for the determination of its potency.[13]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.

  • Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Heme cofactor

    • The test compound at various concentrations (or vehicle control - DMSO).

    • Purified recombinant human COX-1 or COX-2 enzyme.[13]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Immediately add a detection reagent (e.g., Amplex Red or a similar fluorometric probe).[6]

  • Kinetic Measurement: Measure the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance kinetically over 5-10 minutes using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Human Whole Blood Assay (WBA)

The WBA is considered a more physiologically relevant model as it assesses inhibitor activity in the presence of all blood components, accounting for protein binding and cell permeability.[14][15]

Principle: This ex vivo assay uses two different stimuli to selectively measure the activity of each COX isoform in human whole blood.[16][17]

  • COX-1 Activity: Measured by the synthesis of thromboxane B2 (TXB2) in platelets during spontaneous blood clotting.[17]

  • COX-2 Activity: Measured by the synthesis of prostaglandin E2 (PGE2) in monocytes after stimulation with lipopolysaccharide (LPS).[17]

Step-by-Step Protocol:

  • Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks, into tubes containing an anticoagulant (e.g., heparin).

  • Incubation with Inhibitor: Aliquot the blood into tubes containing various concentrations of the test compound or vehicle (DMSO).

  • COX-1 Assay:

    • Transfer 1 mL aliquots of the treated blood into tubes without anticoagulant.

    • Incubate at 37°C for 1 hour to allow clotting.[17]

    • Centrifuge to separate the serum.

    • Collect the serum and store at -80°C until analysis.

  • COX-2 Assay:

    • To the remaining heparinized blood aliquots, add LPS (e.g., 10 µg/mL).[17]

    • Incubate at 37°C for 24 hours to induce COX-2 expression and PGE2 production.[17]

    • Centrifuge to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

  • Prostanoid Measurement: Quantify the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the collected serum and plasma samples using validated ELISA or LC-MS/MS methods.

  • Data Analysis:

    • Calculate the percent inhibition of TXB2 and PGE2 synthesis at each drug concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 values for COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Workflow for Assessing COX Isoform Selectivity

Workflow cluster_invitro In Vitro Pathway cluster_wba Whole Blood Pathway Start Start: Select Test Compound (e.g., Niflumic Acid) Assay_Choice Choose Assay System Start->Assay_Choice In_Vitro In Vitro Enzyme Assay Assay_Choice->In_Vitro Direct Inhibition WBA Human Whole Blood Assay Assay_Choice->WBA Physiologically Relevant Recombinant_COX1 Recombinant Human COX-1 In_Vitro->Recombinant_COX1 Recombinant_COX2 Recombinant Human COX-2 In_Vitro->Recombinant_COX2 Whole_Blood Fresh Human Whole Blood WBA->Whole_Blood Incubate_In_Vitro Incubate with Compound & Arachidonic Acid Recombinant_COX1->Incubate_In_Vitro Recombinant_COX2->Incubate_In_Vitro Measure_PG_In_Vitro Measure Prostaglandin Production Incubate_In_Vitro->Measure_PG_In_Vitro IC50_In_Vitro Calculate IC50 (COX-1) Calculate IC50 (COX-2) Measure_PG_In_Vitro->IC50_In_Vitro Analysis Data Analysis & Comparison IC50_In_Vitro->Analysis Incubate_WBA Incubate with Compound Whole_Blood->Incubate_WBA Clotting Induce Clotting (COX-1) Measure TXB2 Incubate_WBA->Clotting LPS_Stim Stimulate with LPS (COX-2) Measure PGE2 Incubate_WBA->LPS_Stim IC50_WBA Calculate IC50 (COX-1) Calculate IC50 (COX-2) Clotting->IC50_WBA LPS_Stim->IC50_WBA IC50_WBA->Analysis Selectivity Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) Analysis->Selectivity Conclusion Characterize Differential Effect Selectivity->Conclusion

Caption: Experimental workflow for determining COX isoform selectivity.

Broader Pharmacological Context and Clinical Implications

While its primary mechanism is COX inhibition, it is important to note that niflumic acid also interacts with other biological targets, notably as a blocker of calcium-activated chloride channels (CaCCs).[8][18] This activity may contribute to its overall pharmacological profile but is distinct from its anti-inflammatory effects mediated by COX inhibition.

The preferential COX-2 selectivity of niflumic acid positions it as a potentially favorable option compared to non-selective NSAIDs. The therapeutic goal of COX-2 inhibition is to achieve anti-inflammatory and analgesic effects comparable to traditional NSAIDs but with a reduced risk of gastrointestinal complications.[19] Studies have shown that selective COX-2 inhibitors are associated with a lower incidence of gastroduodenal injury.[9][20] However, it is crucial to recognize that even preferential COX-2 inhibitors can still inhibit COX-1 at therapeutic concentrations, meaning the risk of gastrointestinal side effects is reduced, not eliminated.[5]

Furthermore, the cardiovascular risks associated with highly selective COX-2 inhibitors have become a significant consideration in their clinical use.[4] The specific clinical risk profile of niflumic acid would need to be evaluated in the context of its degree of COX-2 selectivity and its effects on other physiological systems.

Conclusion

2-[(2,4-Dimethylphenyl)amino]nicotinic acid (niflumic acid) is a potent NSAID that exhibits preferential inhibition of the COX-2 enzyme isoform over COX-1. This selectivity profile, which can be robustly characterized using both in vitro enzyme assays and the more physiologically relevant human whole blood assay, suggests a potentially favorable therapeutic window, balancing anti-inflammatory efficacy with a reduced propensity for mechanism-based gastrointestinal side effects compared to non-selective NSAIDs. For researchers developing new anti-inflammatory agents, niflumic acid serves as an important reference compound, illustrating the nuanced spectrum of COX isoform selectivity that exists between traditional NSAIDs and highly selective coxibs.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Morniflumate?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Niflumic Acid?
  • ResearchGate. (n.d.). The biochemical selectivity of cyclooxygenase inhibitors in whole blood assays of COX-isozyme activity in vitro.
  • Riendeau, D., et al. (2001). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 98(5), 2575-2580.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 139-150.
  • Kim, M., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. International Journal of Molecular Sciences, 22(7), 3659.
  • Van Hecken, A., et al. (2006). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 61(4), 433–440.
  • MedChemExpress. (n.d.). Niflumic acid | Chloride Channel/COX Inhibitor.
  • Lanas, A. (2003). Clinical Implications of COX-1 and/or COX-2 Inhibition for the Distal Gastrointestinal Tract. Journal of Physiology and Pharmacology, 54(Suppl 4), 155-165.
  • Scaglione, F., & Petrini, O. (2015). Efficacy and safety of morniflumate for the treatment of symptoms associated with soft tissue inflammation. Therapeutic Advances in Musculoskeletal Disease, 7(3), 81–89.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • Patrignani, P., et al. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Inflammation Research, 50(Suppl 2), S116-S119.
  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing.
  • Simon, L. S. (1999). Cyclooxygenase-2 specificity and its clinical implications. The American Journal of Medicine, 106(5B), 3S-7S.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
  • Mandell, B. F. (1999). COX 2-selective NSAIDs: Biology, promises, and concerns. Cleveland Clinic Journal of Medicine, 66(5), 285-292.
  • Al-Saeed, F. A. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3563.
  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.

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Inter-Laboratory Validation of 2-[(2,4-Dimethylphenyl)amino]nicotinic Acid Quantification Assay

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Method Transfer

Executive Summary

The quantification of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (CAS: 17782-10-4), a structural analog of the fenamate class of NSAIDs (e.g., Clonixin, Flunixin), presents unique challenges in bioanalysis due to its amphoteric nature and susceptibility to matrix interference.[1][2]

This guide presents the results of a multi-site inter-laboratory validation comparing a Novel Standardized LC-MS/MS Assay Kit (Method A) against the traditional In-House HPLC-UV Protocol (Method B) .

Key Finding: While HPLC-UV remains cost-effective for high-concentration formulation analysis, the Standardized LC-MS/MS Assay demonstrated superior inter-laboratory reproducibility (CV < 5.2%) and a 100-fold improvement in sensitivity (LLOQ: 0.5 ng/mL) , making it the requisite choice for pharmacokinetic (PK) and trace impurity profiling.[1][2]

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the foundation of a robust assay.[1][2]

  • Analyte: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid[1][2][3][4][5]

  • Molecular Formula: C₁₄H₁₄N₂O₂ (MW: 242.27 g/mol )[1][2][3][5]

  • pKa Values: ~3.8 (Carboxylic acid), ~2.1 (Pyridine nitrogen).[1][2]

  • Solubility: Low in neutral aqueous buffers; high in organic solvents and alkaline solutions.[1][2]

The Challenge: The molecule is zwitterionic. In biological matrices (plasma/serum), it binds heavily to albumin.[1][2] Successful quantification requires a disruption of this protein binding without degrading the labile amine bridge.[1][2]

Comparative Methodology

We evaluated two distinct workflows across three independent laboratories (Lab X, Lab Y, Lab Z).

Method A: Standardized LC-MS/MS Assay (The "Product")
  • Principle: Isotope Dilution Mass Spectrometry.[1][2]

  • Pre-treatment: Automated Protein Precipitation (PPT) with phospholipid removal plates.[1][2]

  • Detection: Triple Quadrupole MS (MRM Mode).

  • Internal Standard: Deuterated analog (d3-IS).

Method B: Traditional HPLC-UV (The "Alternative")[1][2]
  • Principle: Reversed-Phase Chromatography with UV Detection.

  • Pre-treatment: Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane.[1][2]

  • Detection: UV-Vis at 288 nm.[1][2]

  • Internal Standard: Mefenamic Acid (Structural analog).[1][2]

Workflow Visualization

The following diagram illustrates the critical divergence in sample processing between the two methods.

G cluster_A Method A: LC-MS/MS Kit cluster_B Method B: HPLC-UV Sample Plasma Sample (Spiked with Analyte) StepA1 Add Internal Standard (Deuterated) Sample->StepA1 StepB1 Add Internal Standard (Mefenamic Acid) Sample->StepB1 StepA2 PPT + Phospholipid Removal Plate StepA1->StepA2 High Throughput StepA3 LC-MS/MS Analysis (MRM Mode) StepA2->StepA3 StepB2 Acidify to pH 3.0 (Maximize non-ionized form) StepB1->StepB2 StepB3 LLE (Ethyl Acetate) Evaporate & Reconstitute StepB2->StepB3 Labor Intensive StepB4 HPLC-UV Analysis (288 nm) StepB3->StepB4

Caption: Comparative workflow showing the streamlined phospholipid removal in Method A versus the multi-step LLE required for Method B.

Inter-Laboratory Validation Data

Three laboratories analyzed QC samples at Low (LQC), Medium (MQC), and High (HQC) concentrations over 5 days.[1][2]

Table 1: Cross-Validation Summary (Inter-Lab Precision & Accuracy)
ParameterMetricMethod A (LC-MS/MS Kit)Method B (HPLC-UV)Verdict
LLOQ Sensitivity0.5 ng/mL 50 ng/mLMethod A is 100x more sensitive.[1][2]
Linearity Range0.5 – 1000 ng/mL50 – 5000 ng/mLMethod A covers PK trough levels.[1][2]
Inter-Lab Precision % CV (at MQC)3.8% 12.4%Method A is significantly more robust.[1][2]
Accuracy % Bias-1.2% to +2.5%-8.5% to +11.0%Method A reduces systematic error.[1][2]
Process Time Batch of 962.5 Hours 8.0 HoursMethod A increases throughput.[1][2]
Analysis of Variance

The high Inter-Lab CV% (12.4%) in Method B was attributed to variations in the LLE evaporation step .[1][2] The volatility of the analyte during N2 drying caused inconsistent recovery across labs.[1][2] Method A, utilizing a "dilute-and-shoot" approach with phospholipid removal, eliminated this variable.[1][2]

Detailed Experimental Protocol (Method A)

This protocol is validated according to ICH M10 guidelines for Bioanalytical Method Validation [1].

Reagents & Equipment[1][2]
  • Analyte: 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (Ref Std >99%).[1][2]

  • Internal Standard: d3-2-[(2,4-Dimethylphenyl)amino]nicotinic acid.[1][2]

  • Plate: Ostro™ or Phree™ Phospholipid Removal Plate.[1][2]

  • LC System: UHPLC coupled with Triple Quadrupole MS.[1][2]

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 µL of plasma into the removal plate.

    • Add 150 µL of Acetonitrile containing the Internal Standard (200 ng/mL) and 1% Formic Acid.

    • Scientific Rationale: The 1% Formic Acid disrupts protein binding (albumin) and ensures the analyte is in the protonated state [M+H]+ for MS detection.[1][2]

  • Extraction:

    • Apply vacuum (approx. 5-10 inHg) for 2 minutes.[1][2]

    • Collect eluate in a 96-well collection plate.

    • Self-Validation Check: Ensure the eluate is clear. Turbidity indicates incomplete protein precipitation (breakthrough).[1][2]

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Flow Rate: 0.4 mL/min.[1][2]

  • Mass Spectrometry Settings (MRM):

    • Ionization: ESI Positive Mode.

    • Analyte Transition: m/z 243.1 → 225.1 (Loss of H₂O, Quantifier) and 243.1 → 180.2 (Qualifier).[1][2]

    • IS Transition: m/z 246.1 → 228.1.[1][2]

Signaling Pathway / Fragmentation Logic

Understanding the fragmentation ensures specificity against isobaric interferences.[1][2]

Fragmentation Parent Precursor Ion [M+H]+ m/z 243.1 Intermediate Dehydration (Loss of -OH from COOH) Parent->Intermediate Collision Energy 20 eV Product2 Ring Cleavage m/z 180.2 Parent->Product2 High Energy 35 eV Product1 Product Ion 1 (Acylium Ion) m/z 225.1 Intermediate->Product1 Stabilization

Caption: MS/MS fragmentation pathway utilized for specific MRM transitions.

Conclusion

For regulatory submissions and rigorous pharmacokinetic profiling, the Standardized LC-MS/MS Assay (Method A) is the superior choice.[1][2] It mitigates the risks associated with manual LLE extraction found in Method B, ensuring data integrity across different analytical sites.[1][2]

While Method B (HPLC-UV) remains a viable option for raw material testing where concentrations exceed 50 ng/mL, it lacks the sensitivity and robustness required for modern bioanalysis.[1][2]

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced world of drug discovery and chemical research, our focus is often directed toward the successful synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with its final reaction. The responsible management and disposal of laboratory waste are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the proper disposal of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, a nicotinic acid derivative.

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can establish a highly reliable disposal protocol by examining the well-documented parent compound, nicotinic acid, and adhering to universal principles of hazardous waste management as mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific molecule, but any new chemical entity with the diligence it requires.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before any disposal process begins, a thorough understanding of the potential hazards is critical. This initial assessment dictates the level of precaution required. Based on data for the parent compound, nicotinic acid, we can anticipate the primary hazards.

1.1 Inherent Chemical Risks

Nicotinic acid and its derivatives are generally crystalline powders. The primary routes of exposure are inhalation of dust, eye contact, and ingestion. The key hazards identified for the parent compound, which should be assumed for its derivatives until proven otherwise, are:

  • Serious Eye Irritation: Contact can cause significant irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[4]

  • Aquatic Toxicity: The compound may be harmful to aquatic life.

  • Combustible Dust: Fine dust dispersed in the air in sufficient concentrations presents a potential dust explosion hazard in the presence of an ignition source.[2]

1.2 Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The selection of PPE is a direct response to the identified hazards.

Hazard Required PPE Rationale
Eye Contact Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or safety goggles.[5]Prevents airborne particles and accidental splashes from contacting the eyes, mitigating the risk of serious irritation.
Skin Contact Nitrile gloves and a lab coat.Prevents incidental skin contact. Contaminated clothing should be removed immediately.[1][6]
Inhalation of Dust Use in a well-ventilated area or chemical fume hood.[5][7] For large quantities or spills, a NIOSH-approved respirator may be necessary.Minimizes the concentration of airborne particles, preventing respiratory tract irritation.

Part 2: Waste Segregation and Disposal Workflow

Proper disposal is a systematic process. It begins with the correct identification and segregation of waste streams at the point of generation. Mixing incompatible waste streams is a frequent cause of laboratory accidents and is a direct violation of hazardous waste regulations.

The following diagram illustrates the decision-making process for handling waste generated from work with 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

G Figure 1: Disposal Decision Workflow cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Path Start Identify Waste Type IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? Start->IsLiquid Solution or Spill IsContaminated Contaminated Material? IsSolid->IsContaminated No ContaminatedDebris Solid Chemical Waste Container (Contaminated Debris) IsSolid->ContaminatedDebris Yes (Gloves, Paper, etc.) SolidWaste Solid Chemical Waste Container (Non-halogenated) IsContaminated->SolidWaste Yes (Unused Reagent) LiquidWaste Liquid Chemical Waste Container (Non-halogenated, Organic) IsLiquid->LiquidWaste No (Waste Solution) SpillCleanup Spill Cleanup Protocol IsLiquid->SpillCleanup Spill End Arrange Disposal via Institution's EHS Office SolidWaste->End Seal, Label, and Store for Pickup ContaminatedDebris->End Seal, Label, and Store for Pickup LiquidWaste->End Seal, Label, and Store for Pickup SpillCleanup->ContaminatedDebris Collect residue

Sources

Personal protective equipment for handling 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 2-[(2,4-Dimethylphenyl)amino]nicotinic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, for which comprehensive toxicological data may not be publicly available, requires a proactive and conservative approach to personal protection. This guide synthesizes established safety protocols for analogous compounds—nicotinic acid derivatives and aromatic amines—to provide a robust framework for the safe handling, storage, and disposal of this specific molecule.

Understanding the Inherent Risks: A Structural Analogy Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, we must infer its potential hazards from its constituent structural motifs: the nicotinic acid core and the N-linked 2,4-dimethylphenyl group, which classifies it as an aromatic amine.

  • Nicotinic Acid Moiety : The parent compound, nicotinic acid, is known to cause serious eye irritation and can be harmful if inhaled, primarily due to its acidic nature and fine particulate form.[1][2][3]

  • Aromatic Amine Moiety : Aromatic amines as a class are of significant toxicological concern. Many compounds in this family are known to be skin irritants, readily absorbed through the skin, and may pose long-term health risks, including potential carcinogenicity and mutagenicity.[4][5]

Therefore, a responsible safety protocol must assume that 2-[(2,4-Dimethylphenyl)amino]nicotinic acid may exhibit the hazards of both these classes of compounds. All handling procedures should be designed to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to always handle 2-[(2,4-Dimethylphenyl)amino]nicotinic acid within a certified chemical fume hood to control airborne particulates and potential vapors.[6] Personal Protective Equipment serves as the critical final barrier between the researcher and the chemical.

Operational Plan: Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for various laboratory operations involving 2-[(2,4-Dimethylphenyl)amino]nicotinic acid.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFull-cuff lab coat, buttonedNIOSH-approved N95 respirator or higher
Solution Preparation Chemical splash goggles and a face shieldDouble-gloving with chemically resistant gloves (nitrile or neoprene)Full-cuff, fluid-resistant lab coatNot required if performed in a certified fume hood
Conducting Reactions Chemical splash gogglesChemically resistant glovesFull-cuff, fluid-resistant lab coatNot required if performed in a certified fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coveralls over a lab coatNIOSH-approved respirator with particulate and organic vapor cartridges

Step-by-Step Guidance for Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to ensure a self-validating system of protection.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Work Chemical Handling Don5->Work Doff1 1. Outer Gloves Doff2 2. Lab Coat & Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 End Exit Lab Doff5->End Start Enter Lab Start->Don1 Prepare for work Work->Doff1 Work complete

Caption: PPE Donning and Doffing Workflow.

In-Depth Procedural Guidance

Eye and Face Protection: Given that nicotinic acid is a known eye irritant, and splashes are always a risk when handling solutions, chemical splash goggles are mandatory.[1][2][3] For procedures with a higher risk of splashing or when handling the powder outside of a contained system, a full-face shield must be worn over the goggles.[7]

Hand Protection: Due to the potential for dermal absorption associated with aromatic amines, robust hand protection is non-negotiable. Double-gloving provides an extra layer of security. The outer gloves should be of a chemically resistant material such as nitrile or neoprene and should be pulled over the cuffs of the lab coat.[8] Gloves should be changed immediately if contamination is suspected and at regular intervals (e.g., every 30-60 minutes) during extended procedures.[8]

Body Protection: A clean, buttoned, full-cuff laboratory coat is the minimum requirement.[9] For larger scale operations or during spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide additional protection against splashes and contamination.[10]

Respiratory Protection: The primary defense against inhaling airborne particles is the use of a chemical fume hood.[6] When weighing the solid compound, which can create fine dust, a NIOSH-approved N95 respirator is required as an additional precaution.[11] This is especially critical as nicotinic acid itself is classified as harmful if inhaled.[1]

Disposal Plan

All disposable PPE (gloves, gowns, respirator masks) that is contaminated or potentially contaminated with 2-[(2,4-Dimethylphenyl)amino]nicotinic acid must be considered hazardous waste.

  • Segregation: At the end of the procedure, carefully doff all disposable PPE and place it directly into a designated, labeled hazardous waste bag within the fume hood.

  • Containerization: Once the work is complete, seal the hazardous waste bag and place it in a secondary, rigid, and clearly labeled hazardous waste container.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[12]

By adhering to these stringent, multi-layered safety protocols, researchers can confidently handle 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, ensuring both personal safety and the integrity of their research.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Noah. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. Retrieved from [Link]

  • MLR – Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Loba Chemie. (2024). NICOTINIC ACID EXTRA PURE. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.